molecular formula C10H13NO2 B1272003 (r)-3-(m-Tolyl)-beta-alanine CAS No. 748128-33-8

(r)-3-(m-Tolyl)-beta-alanine

Cat. No.: B1272003
CAS No.: 748128-33-8
M. Wt: 179.22 g/mol
InChI Key: HMLYKNGYKKJNLC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-3-(m-Tolyl)-beta-alanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYKNGYKKJNLC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375889
Record name (r)-3-(m-tolyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748128-33-8
Record name (r)-3-(m-tolyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (r)-3-(m-Tolyl)-beta-alanine (CAS 748128-33-8): Synthesis, Characterization, and Applications of a Chiral β-Aryl Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (r)-3-(m-Tolyl)-beta-alanine, a non-proteinogenic, chiral β-amino acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to detail the scientific context, strategic importance, and practical methodologies associated with this class of molecules. We will cover robust strategies for its asymmetric synthesis, comprehensive analytical techniques for structural verification and quality control, and its emerging applications as a valuable building block in medicinal chemistry and peptide engineering. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Introduction & Strategic Significance

This compound, identified by CAS number 748128-33-8, is a chiral, unnatural β-amino acid.[1][2] Unlike their α-amino acid counterparts, which are the fundamental constituents of natural proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration has profound implications for their chemical and biological properties.

The incorporation of chiral β-amino acids, particularly those with aryl substitutions like this compound, is a key strategy in modern drug discovery.[3] Peptides and peptidomimetics containing these motifs often exhibit enhanced metabolic stability due to their resistance to degradation by common proteases and peptidases.[4] This increased in-vivo half-life is a critical objective in the development of peptide-based therapeutics. Furthermore, the unique stereochemistry and conformational flexibility of β-amino acids enable the formation of novel secondary structures (e.g., helices, sheets) in oligomers, providing a powerful tool for designing molecules that can modulate complex biological interactions, such as protein-protein interfaces.[5] Therefore, this compound is not merely a chemical reagent but a strategic building block for creating next-generation therapeutics with improved pharmacokinetic profiles and tailored biological activities.[6]

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.

PropertyValueSource(s)
CAS Number 748128-33-8[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][7]
Synonyms (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid; H-D-b-Phe(3-Me)-OH[2]
Density ~1.2 ± 0.1 g/cm³[8]
Appearance Typically a solid powder[9]
Purity Commercially available at >97% or >98%[1][8]

Chemical Structure:

this compound Structure
Figure 1. Chemical structure of this compound.

Strategies for Asymmetric Synthesis

The primary challenge in synthesizing this compound is the stereoselective installation of the amine group at the chiral β-position. While numerous methods exist for the asymmetric synthesis of β-amino acids, this guide will detail a representative, field-proven protocol based on diastereoselective conjugate addition and discuss a modern alternative.[10]

Exemplary Protocol: Diastereoselective Conjugate Addition

This strategy leverages a chiral amine auxiliary to direct the stereochemistry of a Michael addition reaction, a robust and well-documented approach for creating β-amino acids.[11][12] The causality is clear: the bulky chiral auxiliary physically blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered face, thereby inducing a high degree of diastereoselectivity.

Workflow Overview:

Synthesis_Workflow SM1 m-Toluic acid SM2 Cinnamic acid derivative R1 Step 1: Michael Addition (Conjugate Addition) SM2->R1 SM3 Chiral Auxiliary (e.g., (R)-N-benzyl-α-methylbenzylamine) SM3->R1 Forms chiral lithium amide P1 Crude Product R1->P1 Forms diastereomeric adduct R2 Step 2: Deprotection (Hydrogenolysis) P2 Purification (Crystallization / Chromatography) R2->P2 P1->R2 Removes chiral auxiliary & other protecting groups FP This compound P2->FP

Caption: Asymmetric synthesis via diastereoselective conjugate addition.

Step-by-Step Methodology:

  • Preparation of the α,β-Unsaturated Acceptor: Start with m-tolualdehyde, which can be derived from m-toluic acid. Perform a Knoevenagel or Wittig-type reaction to synthesize the corresponding α,β-unsaturated ester (e.g., ethyl (E)-3-(m-tolyl)acrylate). This serves as the Michael acceptor.

  • Formation of the Chiral Lithium Amide: In a dry, inert atmosphere (e.g., under Argon) at -78 °C, dissolve the chiral auxiliary, such as lithium N-benzyl-N-α-methylbenzylamide, in a suitable anhydrous solvent like THF.[12]

  • Conjugate Addition Reaction: Slowly add the α,β-unsaturated ester prepared in Step 1 to the solution of the chiral lithium amide at -78 °C. The reaction is typically stirred for several hours to ensure complete formation of the enolate intermediate.[11] This step is critical as the stereochemistry is set here.

  • Enolate Quenching: Quench the reaction by adding a proton source, such as saturated aqueous ammonium chloride, to protonate the enolate and yield the protected β-amino acid ester.

  • Work-up and Isolation: Perform a standard aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is a diastereomeric adduct.

  • Deprotection and Auxiliary Removal: The benzyl groups of the auxiliary are readily removed via catalytic hydrogenolysis.[11] Dissolve the adduct in a solvent like methanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). This cleavage yields the target β-amino acid.

  • Final Purification: Purify the final product, this compound, using techniques such as recrystallization or column chromatography to remove any residual impurities and achieve high chemical and enantiomeric purity.

Modern Alternative: Palladium-Catalyzed C(sp³)–H Arylation

A more recent and powerful strategy involves the direct functionalization of C-H bonds.[13][14] In this approach, an inexpensive and abundant starting material like β-alanine is first protected with a directing group (e.g., 8-aminoquinoline).[4] A palladium catalyst, guided by this auxiliary, can then selectively activate a specific β-C(sp³)–H bond and couple it with an aryl halide (e.g., 3-iodotoluene).[13] While this guide does not detail the full protocol, this method represents the cutting edge of synthetic efficiency, often reducing the number of steps required compared to classical methods.

CH_Arylation cluster_inputs Reactants Alanine β-Alanine Derivative (with Directing Group) Catalyst Pd(OAc)₂ Catalyst + Ligand Alanine->Catalyst ArylHalide Aryl Halide (e.g., 3-Iodotoluene) ArylHalide->Catalyst Product β-Aryl-β-Amino Acid Catalyst->Product C-H Activation & Cross-Coupling

Caption: Conceptual workflow for C(sp³)–H arylation synthesis.

Analytical Characterization & Quality Control

For any research or drug development application, rigorous analytical characterization is non-negotiable. It validates the chemical structure, confirms stereochemical integrity, and quantifies purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) or enantiomeric purity. It uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers, causing them to elute at different times.

Exemplary Method Development Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Zwitterionic columns like CHIRALPAK ZWIX(-) or ZWIX(+) are often effective for separating underivatized amino acids.[15]

  • Mobile Phase Preparation: A common mobile phase for this type of separation is a mixture of methanol (MeOH) and acetonitrile (MeCN) (e.g., 50/50 v/v). To this, add volatile modifiers like triethylamine (TEA) and acetic acid (AcOH) (e.g., 25 mM TEA and 50 mM AcOH) to improve peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.[15]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

  • Instrumentation Setup:

    • Set the column temperature to a controlled value (e.g., 25-30 °C) for reproducibility.

    • Set the flow rate (e.g., 0.7-1.0 mL/min).[16]

    • Use a UV detector set to a wavelength where the tolyl group absorbs, typically around 205-220 nm.[16]

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. To confirm peak identity, inject a standard of the racemic (DL) mixture if available. The R-enantiomer should appear as a single, sharp peak. Enantiomeric purity is calculated from the peak areas of the R and any potential S enantiomer.

Spectroscopic Verification (NMR & MS)

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra will verify the presence of all expected functional groups and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₁₀H₁₃NO₂). LC-MS is commonly used to confirm the molecular weight of the main peak observed in an HPLC chromatogram.[17]

Summary of Expected Analytical Data:

Analysis TypeExpected Result
HRMS (ESI+) [M+H]⁺ ion at m/z ≈ 180.1019 (Calculated for C₁₀H₁₄NO₂⁺)
¹H NMR Aromatic protons (m-tolyl): Multiplets between 7.0-7.4 ppm. CH (β-position): Multiplet adjacent to the aromatic signals. CH₂ (α-position): Diastereotopic protons appearing as a multiplet. CH₃ (tolyl group): Singlet around 2.3 ppm.
¹³C NMR C=O (carboxyl): Signal > 175 ppm. Aromatic carbons: Multiple signals between 120-140 ppm. CH (β-position): Signal around 40-50 ppm. CH₂ (α-position): Signal around 35-45 ppm. CH₃ (tolyl group): Signal around 21 ppm.
Chiral HPLC A single major peak corresponding to the R-enantiomer with >98% peak area.

Applications in Drug Discovery & Development

The primary value of this compound lies in its role as a specialized building block.

Peptidomimetics and Metabolic Stability: Natural peptides are often poor drug candidates due to rapid degradation by proteases. Replacing a natural L-α-amino acid with a β-amino acid like this compound renders the adjacent peptide bond resistant to enzymatic cleavage. This is a direct consequence of the altered backbone geometry, which is no longer recognized by the active site of the protease.

Protease_Resistance cluster_natural Natural Peptide cluster_modified Modified Peptide Natural_Peptide L-AA L-AA L-AA Cleavage1 Cleavage Natural_Peptide:f1->Cleavage1 Protease1 Protease Protease1->Natural_Peptide:f1 Recognizes & Binds Fragments1 Inactive Fragments Cleavage1->Fragments1 Modified_Peptide L-AA β-AA L-AA NoCleavage No Recognition No Cleavage Modified_Peptide:f1->NoCleavage Protease2 Protease Protease2->Modified_Peptide:f1 Steric Hindrance StablePeptide Stable, Active Peptide NoCleavage->StablePeptide

Caption: Enhanced proteolytic stability of a β-amino acid-containing peptide.

This stability allows for lower and less frequent dosing, a significant advantage for patient compliance and therapeutic efficacy. The m-tolyl group provides a defined hydrophobic element that can be oriented to interact with specific pockets in a target receptor or enzyme, making it a useful tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a catalog chemical; it is a sophisticated molecular tool for addressing fundamental challenges in medicinal chemistry, particularly in the realm of peptide and peptidomimetic drug design. Its value is derived from its unique chiral, non-natural structure, which imparts enhanced metabolic stability and novel conformational properties to molecules that incorporate it. A thorough understanding of its asymmetric synthesis and rigorous analytical characterization are paramount for its successful application. As the demand for more stable and specific therapeutics grows, the strategic use of building blocks like this compound will continue to be a cornerstone of innovative drug discovery programs.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Zhang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Davies, S. G., et al. (1998). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.
  • Chemsrc. (2025). 3-Methyl-L-phenylalanine | CAS#:748128-33-8. Chemsrc.com.
  • Next Peptide. (n.d.). 748128-33-8 | this compound. Nextpeptide.com.
  • Chen, G., et al. (2016). Ligand-Controlled C(sp3)
  • Keying Chem. (n.d.). |748128-33-8|C10H13NO2|MFCD04113659. keyingchem.com.
  • LookChem. (n.d.). This compound 748128-33-8 CAS NO. lookchem.com.
  • AHH Chemical Co., Ltd. (n.d.). (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid CAS#: 748128-33-8. ahhchemical.com.
  • Santa Cruz Biotechnology. (n.d.). 3-(m-tolyl)-DL-beta-alanine | CAS 68208-17-3. scbt.com.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids | Request PDF.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids.
  • de S. G. Lancha, A., et al. (2019).
  • Liu, W., et al. (n.d.).
  • BenchChem. (2025). The Pivotal Role of BOC-D-alanine in Modern Drug Discovery and Development. Benchchem.com.
  • Chiral Technologies. (n.d.).

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(3-methylphenyl)propanoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-amino-3-(3-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a stereocenter at the β-position and a methyl-substituted phenyl ring, imparts desirable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of its structure, stereoselective synthesis, in-depth analytical characterization, and key applications, with a focus on its potential in drug discovery as a GABA analogue and a component of peptidomimetics. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. The incorporation of β-amino acids into peptide chains, for instance, can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids.[1] Furthermore, β-peptides often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[2]

(R)-3-amino-3-(3-methylphenyl)propanoic acid belongs to the class of β-aryl-β-amino acids, a group of compounds that has garnered significant attention in medicinal chemistry. The presence of an aryl group directly attached to the chiral center provides a scaffold for introducing diverse functionalities and modulating pharmacokinetic and pharmacodynamic properties. The specific (R)-enantiomer is of particular interest due to the high degree of stereoselectivity often observed in biological systems, where only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of (R)-3-amino-3-(3-methylphenyl)propanoic acid is a thorough examination of its molecular structure and inherent physicochemical properties.

Chemical Structure

The systematic IUPAC name for this compound is (R)-3-amino-3-(m-tolyl)propanoic acid. Its structure consists of a propanoic acid backbone with an amino group and a 3-methylphenyl (m-tolyl) group attached to the chiral β-carbon (C3).

Caption: Figure 1. Chemical Structure of (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of (R)-3-amino-3-(3-methylphenyl)propanoic acid is presented in Table 1. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 68208-17-3[3]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
Appearance White to off-white solid/powder[5]
Melting Point Not available
Solubility Soluble in aqueous solutions, with solubility dependent on pH.General knowledge of amino acids
Chirality (R)-enantiomerTopic

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol, with asymmetric hydrogenation and diastereoselective Mannich-type reactions being among the most effective.[5][6]

Causality Behind Experimental Choices

The choice of a synthetic route is dictated by the need for high enantiomeric excess (e.e.), good overall yield, and the availability of starting materials. For the synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid, a plausible and efficient approach involves the asymmetric hydrogenation of a corresponding enamine precursor. This method is often preferred due to the high enantioselectivities that can be achieved with chiral rhodium or ruthenium catalysts.[7][8][9]

An alternative and widely used method is the diastereoselective addition of a nucleophile to a chiral imine. The use of a chiral sulfinylimine, for example, allows for the stereocontrolled formation of the desired β-amino acid derivative.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid via asymmetric hydrogenation of an enamide precursor.

Step 1: Synthesis of the Enamide Precursor

  • To a solution of 3-methylacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq) and nitromethane (5.0 eq).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude β-nitroalkene.

  • Reduce the nitro group to an amine using a standard procedure, for example, with iron powder in the presence of ammonium chloride in an ethanol/water mixture.

  • Protect the resulting amine as an enamide, for instance, by reacting with acetic anhydride in the presence of a base like triethylamine.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the enamide precursor (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (0.01 eq).

  • Add a degassed solvent, such as methanol.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Remove the solvent under reduced pressure.

Step 3: Hydrolysis of the Amide

  • To the crude N-acetylated product, add a 6 M aqueous solution of hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with an organic solvent like dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as sodium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Caption: Figure 2. Workflow for the stereoselective synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the range of 7.0-7.3 ppm), a multiplet for the chiral proton at the β-position, two distinct signals for the diastereotopic protons of the methylene group adjacent to the carboxyl group, and a singlet for the methyl group on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons, the chiral β-carbon, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will likely show characteristic fragmentation patterns for β-amino acids, including the loss of water and carbon monoxide.[7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the amino group, a C=O stretch from the carboxylic acid, and C-H and C=C stretching vibrations from the aromatic ring and alkyl groups.[11][12]

Applications in Research and Drug Development

The unique structural features of (R)-3-amino-3-(3-methylphenyl)propanoic acid make it a valuable tool in several areas of scientific research and development.

A Potential GABA Analogue in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Molecules that can modulate the GABAergic system are of great interest for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[11] The structure of (R)-3-amino-3-(3-methylphenyl)propanoic acid bears a resemblance to known GABA analogues, such as phenibut and baclofen.[11] This structural similarity suggests that it may act as a GABA receptor agonist or modulator. The presence of the 3-methylphenyl group can influence its lipophilicity and ability to cross the blood-brain barrier, potentially leading to a unique pharmacological profile.

Caption: Figure 3. Potential mechanism of action at the GABAB receptor.

A Chiral Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability.[2] The incorporation of (R)-3-amino-3-(3-methylphenyl)propanoic acid into peptide sequences can introduce conformational constraints, leading to more defined three-dimensional structures. This can be advantageous for designing potent and selective ligands for biological targets such as enzymes and receptors.[1] The methylphenyl group can also participate in hydrophobic interactions with the target protein, potentially enhancing binding affinity.

Conclusion: A Versatile Tool for Innovation

(R)-3-amino-3-(3-methylphenyl)propanoic acid is a chiral building block with significant potential in drug discovery and materials science. Its well-defined stereochemistry and the presence of a functionalizable aromatic ring provide a versatile platform for the synthesis of complex molecules with tailored properties. The stereoselective synthetic routes outlined in this guide, coupled with a thorough understanding of its analytical characteristics, empower researchers to utilize this compound effectively in their investigations. As our understanding of the biological roles of β-amino acids continues to grow, the importance of chiral building blocks like (R)-3-amino-3-(3-methylphenyl)propanoic acid in the development of next-generation therapeutics and advanced materials is set to expand.

References

  • Zhang, X., et al. (2002). Rhodium-catalyzed asymmetric hydrogenation of enamides. Journal of the American Chemical Society, 124(44), 12962-12963.
  • Harrison, A. G. (2009). The mass spectrometry of peptides. Mass spectrometry reviews, 28(4), 640-655.
  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of β-aryl-β-amino acids. Journal of the American Chemical Society, 124(44), 12964-12965.
  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(3-methylphenyl)propionic acid.
  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • PubChem. (n.d.). 2-Amino-3-(m-tolyl)propanoic acid.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Amino Acids in Drug Discovery: Focus on 3-Amino-3-(3-methylphenyl)propanoic Acid.
  • Taylor & Francis Online. (2007). Stereoselective synthesis of β-amino acids.
  • Jacobsen, E. N. (2000). Asymmetric catalysis of carbon-carbon bond-forming reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • ACS Publications. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines.
  • ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
  • Wikipedia. (n.d.). GABA analogue.
  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.
  • ResearchGate. (n.d.). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
  • UPB Scientific Bulletin. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-3-(m-Tolyl)-β-Alanine: A Roadmap for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(m-tolyl)-β-alanine is a structurally novel, non-proteinogenic amino acid with currently uncharacterized biological activity. Its structural similarity to the endogenous neuromodulator β-alanine suggests a potential for interaction with various physiological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of (R)-3-(m-tolyl)-β-alanine. We present a phased experimental approach, commencing with chemical synthesis and proceeding through in vitro receptor profiling, functional activity characterization, and in vivo assessment of physiological effects and pharmacokinetic properties. Detailed, field-tested protocols for key assays are provided, alongside an analysis of the scientific rationale underpinning each experimental choice. This document is intended to serve as a roadmap for researchers seeking to elucidate the pharmacological profile and therapeutic potential of this and other novel β-amino acid derivatives.

Introduction: The Therapeutic Potential of Novel β-Amino Acid Scaffolds

β-Amino acids are intriguing building blocks for medicinal chemistry, offering unique conformational constraints and resistance to proteolytic degradation compared to their α-amino acid counterparts.[1] The parent molecule, β-alanine, is an endogenous agonist at the Mas-related G protein-coupled receptor D (MrgD) and also interacts with GABA and glycine receptors, highlighting its role as a neurotransmitter.[2][3] The introduction of a tolyl group at the β-position, as in (R)-3-(m-tolyl)-β-alanine, is hypothesized to modulate receptor affinity and selectivity, potentially leading to a novel pharmacological profile. The chirality at the β-carbon further suggests the possibility of stereospecific interactions with biological targets.

This guide outlines a logical and scientifically rigorous workflow for the comprehensive characterization of the biological activity of (R)-3-(m-tolyl)-β-alanine, a compound for which no public data currently exists.

Phase I: Synthesis and Physicochemical Characterization

A prerequisite for any biological evaluation is the efficient and scalable synthesis of the target compound with high purity.

Proposed Synthetic Route

Experimental Protocol: Asymmetric Synthesis of (R)-3-(m-tolyl)-β-alanine

  • Condensation: React 3-methylacetophenone with a suitable source of ammonia (e.g., ammonium acetate) and a chiral auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Reduction: Stereoselectively reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding chiral amine.

  • Hydrolysis: Remove the chiral auxiliary under acidic conditions to afford the free (R)-3-(m-tolyl)-β-alanine.

  • Purification: Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The enantiomeric excess should be determined using chiral high-performance liquid chromatography (HPLC).

Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is crucial for interpreting biological data and for formulation development.

PropertyMethodAnticipated Value
Molecular WeightMass Spectrometry179.22 g/mol [5]
pKaPotentiometric Titration~3.5-4.5 (carboxyl), ~9.5-10.5 (amino)
logPShake-flask method1.5 - 2.5
SolubilityHPLC-based methodTo be determined in various buffers (e.g., PBS)

Phase II: In Vitro Target Identification and Profiling

Based on the structural similarity of (R)-3-(m-tolyl)-β-alanine to known neuromodulators, we hypothesize that its primary biological targets are likely to be GPCRs and ligand-gated ion channels involved in neurotransmission.

Hypothesized Primary Targets
  • MrgD Receptor: As a β-alanine analog, (R)-3-(m-tolyl)-β-alanine is a prime candidate for interaction with the MrgD receptor.[2]

  • GABA Receptors: β-alanine is known to interact with both GABA-A and GABA-B receptors.[6][7] The tolyl substitution may confer selectivity for specific receptor subtypes.

  • GABA Transporters (GATs): The compound may also interact with GABA transporters, potentially inhibiting GABA reuptake.[8]

Radioligand Binding Assays: Assessing Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293 cells expressing MrgD, GABA-A, or GABA-B receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-GABA for GABA receptors), and varying concentrations of (R)-3-(m-tolyl)-β-alanine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Phase III: Functional Activity Characterization

Once binding to a specific target is confirmed, it is essential to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist.

GTPγS Binding Assay: Probing G-Protein Activation

For GPCR targets, the GTPγS binding assay is a direct measure of G-protein activation following ligand binding.[10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of (R)-3-(m-tolyl)-β-alanine, GDP, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC₅₀ and Emax values.

Second Messenger Assays: Measuring Downstream Signaling

Measuring the modulation of second messengers like cyclic AMP (cAMP) provides further insight into the functional activity of the compound.[11]

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of (R)-3-(m-tolyl)-β-alanine. For Gαi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the compound.

G_Protein_Signaling_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp GTPγS Binding Assay cluster_camp cAMP Assay b_start Start: Compound + Membranes + Radioligand b_incubate Incubate to Equilibrium b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis (IC50, Ki) b_count->b_analyze g_start Start: Compound + Membranes + [35S]GTPγS b_analyze->g_start If Binding Confirmed g_incubate Incubate g_start->g_incubate g_filter Filter and Wash g_incubate->g_filter g_count Scintillation Counting g_filter->g_count g_analyze Data Analysis (EC50, Emax) g_count->g_analyze c_start Start: Compound + Cells g_analyze->c_start Confirm Functional Activity c_lyse Lyse Cells c_start->c_lyse c_detect Detect cAMP c_lyse->c_detect c_analyze Data Analysis (EC50/IC50) c_detect->c_analyze

Caption: In Vitro Characterization Workflow for (R)-3-(m-tolyl)-β-alanine.

Phase IV: In Vivo Pharmacological and Pharmacokinetic Profiling

Positive in vitro results should be followed by in vivo studies to assess the physiological effects and drug-like properties of the compound.

In Vivo Models for Assessing GABAergic Activity

If the compound shows activity at GABA receptors in vitro, its in vivo effects can be evaluated in rodent models.

Experimental Protocol: Assessment of GABAergic Activity in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Drug Administration: Administer (R)-3-(m-tolyl)-β-alanine via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Behavioral Tests:

    • Locomotor Activity: Measure spontaneous locomotor activity in an open field test to assess sedative or stimulant effects.

    • Motor Coordination: Evaluate motor coordination and balance using a rotarod test.

    • Anxiolytic Activity: Assess anxiety-like behavior in an elevated plus-maze or light-dark box test.

    • Anticonvulsant Activity: Determine the ability of the compound to protect against seizures induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).

  • Data Analysis: Compare the behavioral responses of the treated groups to a vehicle control group using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic.

Experimental Protocol: Pharmacokinetic Profiling in Rats

  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing: Administer a single dose of (R)-3-(m-tolyl)-β-alanine intravenously (i.v.) and orally (p.o.) to separate groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points.

  • Plasma Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Assessment of Blood-Brain Barrier Penetration

For a compound targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount.

Experimental Protocol: Brain Penetration Study in Rats

  • Dosing: Administer (R)-3-(m-tolyl)-β-alanine to rats at a dose that achieves a steady-state plasma concentration.

  • Sample Collection: At a specific time point, collect both blood and brain tissue.

  • Sample Processing: Homogenize the brain tissue and measure the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.[12]

In_Vivo_Characterization_Workflow cluster_gaba GABAergic Activity Assessment cluster_pk Pharmacokinetic Profiling cluster_bbb Blood-Brain Barrier Penetration start Positive In Vitro Data gaba_admin Compound Administration start->gaba_admin pk_dosing IV and PO Dosing start->pk_dosing gaba_behavior Behavioral Tests (Locomotor, Rotarod, EPM) gaba_admin->gaba_behavior gaba_analysis Data Analysis gaba_behavior->gaba_analysis pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis pk_params Calculate PK Parameters pk_analysis->pk_params bbb_dosing Steady-State Dosing pk_params->bbb_dosing Inform Dosing for BBB Study bbb_sampling Collect Blood and Brain bbb_dosing->bbb_sampling bbb_analysis LC-MS/MS Analysis bbb_sampling->bbb_analysis bbb_ratio Calculate Kp and Kp,uu bbb_analysis->bbb_ratio

Caption: In Vivo Characterization Workflow for (R)-3-(m-tolyl)-β-alanine.

Conclusion

The systematic characterization of novel chemical entities is a cornerstone of modern drug discovery. This technical guide provides a comprehensive, step-by-step framework for elucidating the biological activity of (R)-3-(m-tolyl)-β-alanine. By following this structured approach, researchers can efficiently identify its molecular targets, characterize its functional activity, and assess its potential as a therapeutic agent. The methodologies outlined herein are broadly applicable to the pharmacological evaluation of other novel β-amino acid derivatives, thereby contributing to the exploration of this promising class of molecules.

References

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Huang, L., Wells, M. C., & Zhao, Z. (2020). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Drug Metabolism Letters, 14(1), 3-12. [Link]
  • Kritzer, J. A., Luedtke, N. W., Harker, E. A., & Schepartz, A. (2005). A rapid library screen for tailoring beta-peptide structure and function. Journal of the American Chemical Society, 127(42), 14584-14585. [Link]
  • Lau, J., Behrens, C., Sidelmann, U. G., Knudsen, L. B., Lundt, B., Sams, C., ... & Madsen, P. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of medicinal chemistry, 50(1), 113-128. [Link]
  • Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S-1015S. [Link]
  • Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABA(A)-benzodiazepine receptor in psychiatric disorder.
  • Okuhara, D., Hirasawa, A., & Hara, T. (2022). Structural insight into the activation mechanism of MrgD with heterotrimeric Gi-protein revealed by cryo-EM.
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C431-C443. [Link]
  • Seebach, D., & Gardiner, J. (2008). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Accounts of chemical research, 41(10), 1366-1375. [Link]
  • Shinohara, T., Harada, M., Ogi, K., Maruyama, M., Fujii, R., Tanaka, H., ... & Hinuma, S. (2004). Identification of a G protein-coupled receptor specifically responsive to beta-alanine. Journal of Biological Chemistry, 279(22), 23559-23564. [Link]
  • The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 892. [Link]
  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Vestergaard, H. T., Ebert, B., Schousboe, A., & Clausen, R. P. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). Neurochemical research, 38(8), 1594-1601. [Link]
  • Wu, C. H., & Sun, S. C. (2007). Does beta-alanine activate more than one chloride channel associated receptor?. The Chinese journal of physiology, 50(6), 273-278. [Link]
  • Wu, C. H. (2010). Beta-alanine as a small molecule neurotransmitter. Neurochemical research, 35(12), 1941-1946. [Link]
  • Zebrafish: An in vivo model for the study of neurological diseases. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(5), 583-594. [Link]
  • Zloh, M., & Ruiz-Perez, L. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. International Journal of Molecular Sciences, 22(24), 13299. [Link]
  • (R)-3-(M-TOLYL)-BETA-ALANINE. Next Peptide. [Link]
  • Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 938440. [Link]
  • Alamandine and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System. Frontiers in Pharmacology, 10, 643. [Link]
  • An in Vivo Method for Testing GABAergic Compounds. Neuropharmacology, 20(11), 1141-1144. [Link]
  • Angiotensin A/Alamandine/MrgD Axis: Another Clue to Understanding Cardiovascular Pathophysiology. International Journal of Molecular Sciences, 17(7), 1159. [Link]
  • Characterization of iGABASnFR2 for in vivo mesoscale imaging of intracortical GABA dynamics. Neurophotonics, 10(4), 043501. [Link]
  • Concentration response for beta-alanine, GABA, and glycine on rat MrgD...
  • Digital Commons@Becker. Washington University School of Medicine in St. Louis. [Link]
  • Synthesis and characterization of novel β-amino acid derivatives.
  • Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA. The Japanese Journal of Pharmacology, 52(4), 547-555. [Link]
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Advanced Drug Delivery Reviews, 175, 113813. [Link]
  • β-Alanine supplementation enhances human skeletal muscle relaxation speed but not force production capacity.

Sources

(r)-3-(m-Tolyl)-beta-alanine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (r)-3-(m-Tolyl)-beta-alanine

Abstract

This compound is a synthetic derivative of the naturally occurring amino acid beta-alanine. While specific research on the mechanism of action of this compound is not extensively published, its structural similarity to beta-alanine provides a strong foundation for hypothesizing its biological activities. This guide provides an in-depth exploration of the well-established mechanisms of beta-alanine and extrapolates these to this compound. We will delve into the role of beta-alanine as a precursor to carnosine and its subsequent effects on intracellular pH buffering, as well as its neurotransmitter-like functions. Furthermore, we will analyze how the addition of the m-tolyl group may modulate these activities, potentially altering its pharmacokinetic profile and receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview and proposing experimental frameworks to elucidate the precise mechanism of action of this intriguing compound.

Part 1: The Foundational Role of Beta-Alanine

To understand the potential mechanism of action of this compound, it is imperative to first grasp the multifaceted roles of its parent compound, beta-alanine. Beta-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] Its primary physiological significance lies in its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine).[1][2]

Beta-Alanine as a Carnosine Precursor

Carnosine is a dipeptide synthesized from beta-alanine and L-histidine by the enzyme carnosine synthetase.[3][4] This synthesis occurs predominantly in skeletal muscle, but carnosine is also found in other tissues such as the brain and heart.[3] The availability of beta-alanine is the critical factor determining the rate of carnosine synthesis.[1][4] Supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations significantly.[3]

The Carnosine-Dependent Mechanism of Action: Intracellular pH Buffering

During high-intensity exercise, there is an increased reliance on anaerobic glycolysis for energy production, leading to the accumulation of hydrogen ions (H+) and a subsequent decrease in intracellular pH (acidosis). This acidosis is a primary contributor to muscle fatigue.[4] Carnosine, with a pKa of 6.83, is an effective intracellular proton buffer within the physiological pH range of skeletal muscle.[3][4] By accepting H+, carnosine helps to maintain a more stable intracellular pH, thereby delaying the onset of fatigue and improving performance in high-intensity activities lasting from 1 to 4 minutes.[3]

Carnosine_Buffering cluster_blood Bloodstream cluster_muscle Muscle Cell Beta-Alanine_blood Beta-Alanine Beta-Alanine_muscle Beta-Alanine Beta-Alanine_blood->Beta-Alanine_muscle Uptake Carnosine_Synthase Carnosine Synthase Beta-Alanine_muscle->Carnosine_Synthase L-Histidine L-Histidine L-Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Protonated_Carnosine Protonated Carnosine Carnosine->Protonated_Carnosine Fatigue Muscle Fatigue Carnosine->Fatigue Delays H_plus H+ (from intense exercise) H_plus->Carnosine Buffering H_plus->Fatigue

Caption: Carnosine synthesis and its role in intracellular pH buffering.

Neurotransmitter-like Activities of Beta-Alanine

Beyond its role in carnosine synthesis, beta-alanine itself exhibits neurotransmitter-like properties. It is structurally intermediate between the alpha-amino acid neurotransmitters (glycine, glutamate) and the gamma-amino acid neurotransmitter GABA.[2] Evidence suggests that beta-alanine can act as a neurotransmitter by:

  • Interacting with Glycine Receptors: Beta-alanine can act as an agonist at strychnine-sensitive glycine receptors.[2]

  • Modulating GABA Receptors: It can also interact with both GABA-A and GABA-C receptors.[2]

  • Inhibiting Neuronal Excitability: Through these receptor interactions, beta-alanine can inhibit neuronal excitability.[2]

Other Physiological Roles of Carnosine

The benefits of increased carnosine levels are not limited to pH buffering. Carnosine also functions as:

  • An Antioxidant: It can scavenge reactive oxygen species (ROS) and protect against oxidative stress.

  • An Anti-glycation Agent: Carnosine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and various chronic diseases.

  • A Regulator of Calcium Sensitivity: It can enhance the calcium sensitivity of muscle fibers, which may contribute to improved muscle contractility.

Part 2: this compound: A Structural and Mechanistic Analysis

Structural Features of this compound

This compound is a chiral molecule with a tolyl group (a methyl-substituted phenyl ring) attached to the beta-carbon of the alanine backbone. The "m-" (meta) designation indicates that the methyl group is at the 3-position of the phenyl ring. The "(r)-" designation refers to the stereochemistry at the chiral beta-carbon.

The key structural differences from beta-alanine are the presence of the bulky and hydrophobic m-tolyl group. This modification is expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Hypothesized Mechanisms of Action

The addition of the m-tolyl group could modulate the known activities of beta-alanine in several ways:

The primary mechanism of beta-alanine is to serve as a substrate for carnosine synthetase. The bulky m-tolyl group on this compound might sterically hinder its binding to the active site of carnosine synthetase, potentially making it a less efficient precursor for carnosine synthesis compared to beta-alanine. Conversely, the hydrophobic interactions of the tolyl group could, in theory, enhance binding to a hydrophobic pocket within the enzyme's active site, though this is less likely given the natural substrate.

The aryl-substituted structure of this compound may confer a higher affinity and/or selectivity for certain neurotransmitter receptors compared to beta-alanine. For instance, the tolyl group could facilitate interactions with hydrophobic domains of receptor binding pockets, potentially leading to more potent or prolonged agonistic or antagonistic activity at GABA, glycine, or other receptors. Some β-aryl-β-alanines have demonstrated antiepileptogenesis activity, suggesting direct effects on neuronal excitability.[5]

The m-tolyl group will increase the lipophilicity of the molecule compared to beta-alanine. This change is likely to have a profound impact on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile:

  • Absorption: Increased lipophilicity may enhance passive diffusion across cell membranes, potentially leading to improved oral bioavailability.

  • Distribution: The compound may exhibit altered tissue distribution, with a higher propensity to cross the blood-brain barrier and accumulate in lipid-rich tissues.

  • Metabolism: The aryl ring could be a site for metabolism by cytochrome P450 enzymes (e.g., hydroxylation), leading to different metabolic pathways and clearance rates compared to beta-alanine.

It is also plausible that this compound engages with novel biological targets that are not recognized by beta-alanine. The specific stereochemistry and the presence of the tolyl group could enable it to bind to other classes of receptors, enzymes, or ion channels, leading to a unique pharmacological profile.

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro, cell-based, and in vivo studies are recommended.

In Vitro Assays
  • Objective: To determine if this compound is a substrate for carnosine synthetase and to compare its kinetic parameters (Km, Vmax) with those of beta-alanine.

  • Methodology:

    • Recombinantly express and purify human carnosine synthetase.

    • Set up reaction mixtures containing the purified enzyme, L-histidine, ATP, and varying concentrations of either beta-alanine or this compound.

    • Incubate at 37°C for a defined period.

    • Quench the reaction and quantify the production of carnosine or the putative tolyl-carnosine analog using LC-MS/MS.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

  • Objective: To assess the binding affinity of this compound to GABA-A, GABA-C, and glycine receptors.

  • Methodology:

    • Prepare cell membrane fractions from cell lines overexpressing the target receptors.

    • Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [3H]muscimol for GABA-A, [3H]strychnine for glycine receptors).

    • Incubate the membrane fractions with the radioligand and increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Cell-Based Assays
  • Objective: To determine if pre-treatment with this compound can enhance the intracellular pH buffering capacity of muscle cells, presumably through the synthesis of a carnosine analog.

  • Methodology:

    • Culture a suitable muscle cell line (e.g., C2C12 myotubes).

    • Treat the cells with either beta-alanine or this compound for a period of 24-48 hours.

    • Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Induce intracellular acidosis using a standardized method (e.g., ammonium chloride prepulse).

    • Monitor the recovery of intracellular pH over time using fluorescence microscopy or a plate reader.

    • Compare the pH recovery rate in treated versus untreated cells.

pH_Buffering_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Culture C2C12 Myotubes Treat 2. Treat with This compound Culture->Treat Load 3. Load with BCECF-AM Treat->Load Acidify 4. Induce Acidosis (NH4Cl prepulse) Load->Acidify Monitor 5. Monitor pH Recovery (Fluorescence) Acidify->Monitor Analyze 6. Calculate pH Recovery Rate Monitor->Analyze Compare 7. Compare Treated vs. Control Analyze->Compare

Caption: Experimental workflow for assessing intracellular pH buffering capacity.

In Vivo Studies
  • Objective: To determine the key pharmacokinetic parameters of this compound in vivo.

  • Methodology:

    • Administer a single dose of this compound to a cohort of rats or mice via oral gavage and intravenous injection.

    • Collect blood samples at multiple time points post-administration.

    • Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Part 4: Data Presentation and Summary

Table 1: Comparative Physicochemical Properties of Beta-Alanine and this compound
PropertyBeta-AlanineThis compound (Predicted)
Molecular Formula C3H7NO2C10H13NO2
Molecular Weight 89.09 g/mol 179.22 g/mol
LogP (Predicted) ~ -2.5~ 1.5
Topological Polar Surface Area 63.3 Ų63.3 Ų
Chirality AchiralChiral
Table 2: Hypothetical Comparative Pharmacological Profile
ActivityBeta-AlanineThis compound (Hypothesized)Rationale for Difference
Carnosine Synthesis Efficient PrecursorPotentially Reduced EfficiencySteric hindrance from the m-tolyl group at the enzyme active site.
GABA/Glycine Receptor Affinity Low to ModeratePotentially IncreasedHydrophobic interactions of the tolyl group with the receptor binding pocket.
Blood-Brain Barrier Permeability LowPotentially IncreasedIncreased lipophilicity due to the m-tolyl group.
Oral Bioavailability ModeratePotentially IncreasedEnhanced passive diffusion across the gut wall.

Part 5: Conclusion and Future Directions

This compound presents an interesting case study in medicinal chemistry, where a simple structural modification to a well-understood endogenous molecule could lead to a significantly altered pharmacological profile. Based on the foundational knowledge of beta-alanine, it is hypothesized that the addition of the m-tolyl group will primarily impact the compound's pharmacokinetics and its direct interactions with neurotransmitter receptors, while potentially diminishing its role as a carnosine precursor.

Future research should focus on systematically validating these hypotheses through the experimental protocols outlined in this guide. Elucidating the precise mechanism of action will be crucial for determining the potential therapeutic applications of this compound, whether in the realm of sports nutrition, neurology, or beyond. A thorough investigation of its stereospecific effects, comparing the (r)- and (s)-enantiomers, will also be a critical step in its development.

References

  • Ring-Substituted α-Arylalanines for Probing Substituent Effects on the Isomerization Reaction Catalyzed by an Aminomutase.
  • This compound | Next Peptide. [Link]
  • International society of sports nutrition position stand: Beta-Alanine - PMC. PubMed Central. [Link]
  • β-Alanine - Wikipedia. [Link]
  • Role of beta-alanine supplementation on muscle carnosine and exercise performance.
  • Synthesis of Aryl substituted β³‐amino acid Reagents and conditions.
  • m-tolyl group (CHEBI:52555). EMBL-EBI. [Link]
  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PubMed Central. [Link]
  • Beta-alanine as a small molecule neurotransmitter - PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Aryl-β-Alanines: A Guide to Neuromodulation, Enzyme Inhibition, and Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The β-amino acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing novel therapeutics. Within this class, 3-aryl-β-alanines have emerged as a particularly promising subclass, demonstrating a wide spectrum of biological activities. The introduction of an aryl moiety at the β-position significantly influences the molecule's steric and electronic properties, enabling targeted interactions with various biological macromolecules. This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-aryl-β-alanines, focusing on their roles as neuromodulators of the GABAergic system, specific enzyme inhibitors, and agents for neuroprotection. We will explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss future directions for research and development in this exciting field.

Part 1: The 3-Aryl-β-Alanine Scaffold: A Foundation for Therapeutic Innovation

β-Alanine is the only naturally occurring beta-amino acid, differing from its alpha-isomer in the position of the amino group relative to the carboxylate group.[1][2] This structural nuance imparts distinct physiological properties. While not a proteinogenic amino acid, it serves as a crucial precursor to the dipeptide carnosine and acts as a neuromodulator.[2][3] The synthesis of 3-aryl-β-alanines involves the regioselective arylation of the unactivated β-methylene bond of a β-alanine precursor, a process that allows for the creation of a diverse library of compounds for screening.[4]

The addition of an aryl group at the 3-position creates a lipophilic domain and a rigid structural element, which can be tailored to achieve high-affinity and selective binding to therapeutic targets. This modification draws parallels to the development of highly successful drugs like Gabapentin and Pregabalin, which are 3-alkylated γ-aminobutyric acid (GABA) analogs designed for enhanced lipophilicity and central nervous system (CNS) penetration.[5] These drugs have demonstrated profound efficacy in treating epilepsy and neuropathic pain, setting a precedent for the therapeutic potential of substituted amino acid analogs.[5][6][7]

Part 2: Core Therapeutic Applications and Mechanisms of Action

The therapeutic utility of 3-aryl-β-alanines stems from their ability to interact with several key biological systems.

Neuromodulation via the GABAergic System

The GABAergic system is the primary inhibitory network in the CNS, and its modulation is a cornerstone of treatment for epilepsy, anxiety, and neuropathic pain. 3-Aryl-β-alanines can influence this system through several mechanisms.

  • Direct GABA Receptor Agonism: Structurally similar to GABA, some β-alanine derivatives can directly activate GABA receptors, contributing to neuronal inhibition.[3][8] β-Alanine itself is a known agonist at GABA-A and GABA-C receptors.[3] The aryl substituent can be optimized to enhance binding affinity and selectivity for specific receptor subtypes.

  • Inhibition of GABA Transporters (GATs): GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[9] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory tone. Certain β-alanine analogs have been identified as selective inhibitors of the betaine/GABA transporter 1 (BGT1), a specific GAT subtype, suggesting that aryl-substituted derivatives could be engineered for potent and selective GAT inhibition.[9][10] This mechanism is a validated therapeutic strategy for conditions like epilepsy.[11]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Glial Cell / Presynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA-A Receptor Cl_influx Cl- Influx (Hyperpolarization) GABA_R->Cl_influx GAT GABA Transporter (GAT) GABA_reuptake GABA Reuptake GAT->GABA_reuptake GABA->GABA_R Binds GABA->GAT Binds for Reuptake Aryl_Beta_Alanine 3-Aryl-β-Alanine Aryl_Beta_Alanine->GABA_R Mimics GABA (Agonist) Aryl_Beta_Alanine->GAT Inhibits

Figure 1: Mechanisms of GABAergic modulation by 3-aryl-β-alanines.
Targeted Enzyme Inhibition

The rigid structure of 3-aryl-β-alanines makes them suitable candidates for designing competitive inhibitors that can fit into the active sites of specific enzymes.

  • Antimicrobial Drug Development: The enzyme D-alanine:D-alanine ligase (Ddl) is essential for bacterial cell wall peptidoglycan synthesis.[12] Its inhibition prevents bacterial growth, making it an attractive target for novel antibiotics. Research into ATP-competitive inhibitors of Ddl has shown that aryl-containing scaffolds can be effective.[12] This provides a rationale for designing 3-aryl-β-alanine derivatives as potential Ddl inhibitors.

  • Metabolic Pathway Modulation: Carnosine synthetase is the enzyme responsible for producing carnosine from β-alanine and histidine.[13] Analogs of β-alanine, such as 3-aminopropanesulfonic acid, have been shown to be competitive inhibitors of this enzyme.[13] While carnosine is generally beneficial, inhibiting its synthesis in specific contexts (e.g., certain cancers where metabolic reprogramming is a factor) could be a viable therapeutic strategy.

Neuroprotection and Cognitive Enhancement

Beyond direct neuromodulation, β-alanine derivatives can exert protective effects on the CNS through indirect mechanisms, primarily related to carnosine.

  • Upregulation of Carnosine: Supplementation with β-alanine is the rate-limiting step in carnosine synthesis and has been shown to significantly increase carnosine levels in both muscle and brain tissue.[2][14] Carnosine is a potent antioxidant, anti-glycating agent, and metal ion chelator.[15] These properties help protect neurons from oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.

  • Modulation of BDNF: There is growing evidence that β-alanine supplementation can increase levels of Brain-Derived Neurotrophic Factor (BDNF).[15][16] BDNF is a critical neurotrophin that supports neuronal viability, synaptic plasticity, and cognitive processes.[15] By elevating BDNF, 3-aryl-β-alanines could potentially combat cognitive decline and offer resilience against neurological insults like stress and traumatic brain injury.[14]

Part 3: Methodologies for Preclinical Evaluation

A systematic approach is required to validate the therapeutic potential of novel 3-aryl-β-alanine compounds. The following workflow outlines key experimental stages.

cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & Safety A Design & Synthesis of 3-Aryl-β-Alanine Library B Primary Screening: Receptor Binding Assays (e.g., GABA-A, BGT1) A->B C Secondary Screening: Functional Assays (e.g., GABA Uptake, Enzyme Inhibition) B->C Active Hits D Lead Candidate Identification (Potency & Selectivity) C->D E Animal Model Selection (e.g., Epilepsy, Neuropathic Pain) D->E Advance Lead Compound G Efficacy Studies (Behavioral & Physiological Readouts) E->G F Pharmacokinetic Profiling (ADME) F->G H Preliminary Toxicology & Safety Assessment G->H I IND-Enabling Studies H->I Preclinical Candidate Selection

Figure 2: Experimental workflow for preclinical evaluation of 3-aryl-β-alanines.
Synthesis of 3-Aryl-β-Alanine Derivatives
  • Starting Material: Begin with a suitable β-alanine precursor, such as N-protected β-alanine ester.

  • Auxiliary Attachment: Attach a directing group, like 8-aminoquinoline, to the amide to facilitate regioselective C-H activation.[4]

  • Palladium-Catalyzed Arylation: In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an appropriate arylating agent (e.g., aryl iodide), perform the Csp³-H arylation reaction.[4]

  • Purification and Deprotection: Purify the arylated intermediate using column chromatography. Subsequently, remove the auxiliary and any other protecting groups to yield the final 3-aryl-β-alanine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Cell-Based [³H]GABA Uptake Assay

This protocol is designed to assess the inhibitory activity of test compounds on GABA transporters (GATs).[9]

  • Cell Culture: Culture HEK-293 cells stably expressing the human GAT subtype of interest (e.g., BGT1).

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Add the 3-aryl-β-alanine test compound at various concentrations to the wells. Include a known inhibitor (e.g., tiagabine for GAT1) as a positive control and a vehicle control.

  • GABA Uptake Initiation: Add a solution containing a mixture of non-radiolabeled GABA and [³H]GABA to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

  • Quantification: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Pilocarpine-Induced Seizure Model in Rodents

This in vivo model is used to evaluate the anticonvulsant activity of lead compounds.[11]

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing and handling conditions for at least one week.

  • Compound Administration: Administer the 3-aryl-β-alanine test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Scopolamine Pretreatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate approximately 30 minutes before pilocarpine.

  • Seizure Induction: Administer a convulsant dose of pilocarpine hydrochloride.

  • Behavioral Observation: Immediately begin observing the animals for seizure activity. Score the seizure severity using a standardized scale (e.g., the Racine scale). Record the latency to the first seizure and the duration and frequency of seizures over a 2-4 hour period.

  • Data Analysis: Compare the seizure scores, latency, and frequency between the compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latency). A significant reduction in seizure severity or an increase in latency indicates potential anticonvulsant activity.

Part 4: Data Summary and Future Directions

The therapeutic potential of β-alanine analogs is supported by a growing body of preclinical and clinical evidence. The table below summarizes key findings for representative applications.

Therapeutic ApplicationTarget/MechanismKey In Vitro/In Vivo FindingRepresentative Compounds/AnalogsReference(s)
Neuropathic Pain α2δ subunit of VGCCsReduction in pain behavior in diabetic neuropathy models.Gabapentin, Pregabalin (3-alkyl GABA analogs)[5][6][7]
Epilepsy GABA-uptake sites, NMDA receptorsAntiseizure activity in pilocarpine-induced seizure models.N-substituted 3-aminopropionic acids[11]
GABA Transport Betaine/GABA Transporter 1 (BGT1)Selective inhibition of GABA uptake with micromolar potency.Guanidine-containing β-alanine analogue[9]
Cognitive Health ↑ Carnosine, ↑ BDNFImproved cognitive function and resilience to stress.β-Alanine (as precursor)[14][15][16]
Antimicrobial D-alanine:D-alanine ligase (DdlB)ATP-competitive inhibition of the bacterial enzyme.6-arylpyrido[2,3-d]pyrimidines[12]

Challenges and Future Directions:

While promising, the development of 3-aryl-β-alanines faces several challenges. Key among these are ensuring adequate blood-brain barrier penetration for CNS targets and minimizing off-target effects to ensure a favorable safety profile. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl substituent and the β-alanine backbone to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced In Vivo Models: Testing lead candidates in more complex and translatable disease models, such as chronic pain models or models of specific neurodegenerative diseases.

  • Exploring Novel Applications: Investigating the potential of these compounds in other therapeutic areas where their mechanisms of action may be relevant, such as in metabolic disorders or as adjuncts in oncology.

  • Human Clinical Trials: For β-alanine itself, which is available as a supplement, more rigorous clinical trials are needed to validate its therapeutic benefits for cognitive health and neurological conditions in diverse populations.[17]

The 3-aryl-β-alanine scaffold offers a rich foundation for the discovery of next-generation therapeutics. Through a combination of rational design, rigorous preclinical evaluation, and a deep understanding of the underlying biology, these compounds hold the potential to address significant unmet medical needs.

References

  • Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Current Medicinal Chemistry, 7(3), 259-281. [Link]
  • Chaudhary, P., et al. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 6(1), 123-132. [Link]
  • Vogensen, S. B., et al. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). British Journal of Pharmacology, 169(4), 864-877. [Link]
  • Ostadfar, A., et al. (2022). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 231-240. [Link]
  • Zarghi, A., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives.
  • Jin, Y., et al. (2005). N-, alpha-, and beta-Substituted 3-Aminopropionic acids: design, syntheses and antiseizure activities. Journal of Medicinal Chemistry, 48(6), 1813-1822. [Link]
  • Horinishi, H., & Arai, Y. (1981). Carnosine-synthetase inhibition of beta-alanine analogues.
  • Wiffen, P. J., et al. (2013). Antiepileptic drugs to treat neuropathic pain or fibromyalgia- an overview of Cochrane reviews.
  • Dworkin, R. H., et al. (2005). Antiepileptic drugs in the treatment of neuropathic pain. Current Pharmaceutical Design, 11(23), 2945-2957. [Link]
  • Wikipedia. (n.d.). β-Alanine.
  • Rigo, M., et al. (2021). Activation and Modulation of the α1β2γ2L GABAA Receptor by Orthosteric and Allosteric Agonists. International Journal of Molecular Sciences, 22(24), 13295. [Link]
  • Frontiers Media. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
  • MDPI. (2022). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation.
  • Wikipedia. (n.d.). β-Alanine.
  • ClinicalTrials.gov. (2022). β-alanine Supplementation in Adults With Overweight/Obesity.
  • Sosič, I., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLoS ONE, 7(8), e42551. [Link]
  • Schon, F., & Kelly, J. S. (1975). Selective uptake of (3H)beta-alanine by glia: association with glial uptake system for GABA. Brain Research, 86(2), 243-257. [Link]
  • Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Toxicology, 268(3), 139-143. [Link]
  • Rush, T., et al. (2013). An Evaluation of Interindividual Responses to the Orally Administered Neurotransmitter β-Alanine. Journal of Amino Acids, 2013, 850508. [Link]
  • Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452-463. [Link]
  • Kumar, A., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(5), 2512-2522. [Link]
  • Kumar, A., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(5), 2512–2522. [Link]
  • ResearchGate. (n.d.). The structural similarities of glycine, β-alanine and GABA.
  • Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids, 43(1), 25-37. [Link]
  • Weaver, D. F., et al. (2019). Inhibition of Pantothenate Synthetase by Analogs of β-Alanine Precursor Ineffective as an Antibacterial Strategy. Chemotherapy, 64(1), 22-27. [Link]
  • Rush, T., et al. (2010). Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. Neuroreport, 21(4), 289-293. [Link]
  • MDPI. (2024).
  • Ostadfar, A., et al. (2022). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]
  • Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Journal of Functional Morphology and Kinesiology, 8(1), 21. [Link]
  • Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Journal of Functional Morphology and Kinesiology, 8(1), 21. [Link]

Sources

solubility of (r)-3-(m-Tolyl)-beta-alanine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-3-(m-Tolyl)-beta-alanine in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a chiral beta-amino acid derivative, in various organic solvents. Solubility is a critical physicochemical parameter that profoundly influences drug development, from process chemistry and purification to formulation and bioavailability.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the structural attributes of the molecule that govern its solubility, present a detailed, self-validating protocol for experimental solubility determination using the equilibrium shake-flask method with HPLC-UV analysis, and discuss the implications of the resulting solubility profile for pharmaceutical development.

Introduction: The Central Role of Solubility

This compound is a beta-amino acid derivative with a structure incorporating a chiral center, an aromatic tolyl group, and an amino acid backbone.[4][5] Such molecules are of significant interest in medicinal chemistry. The successful development of any active pharmaceutical ingredient (API) is fundamentally linked to its solubility.[3] Poor solubility can lead to a host of challenges, including low bioavailability, difficulty in formulating effective dosage forms, and complications during synthesis and purification.[1][6] Therefore, a thorough understanding of an API's solubility in a range of solvents is not merely a characterization step but a cornerstone of rational drug development.[2] This guide uses this compound as a case study to delineate the principles and practices required to establish a robust solubility profile.

Molecular Structure and Solubility Predictions

The solubility behavior of this compound is dictated by its distinct chemical moieties:

  • Amino Acid Backbone: The presence of both a carboxylic acid (-COOH) and an amino (-NH2) group makes the molecule amphoteric. This allows it to exist as a zwitterion, a neutral molecule, a cation, or an anion depending on the pH.[7] This characteristic suggests that its solubility will be significantly influenced by the acidity or basicity of the solvent system.

  • Aromatic Tolyl Group: The m-tolyl group (a methylated benzene ring) is nonpolar and hydrophobic. This portion of the molecule will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces.[8]

  • Chirality: The molecule exists as the (R)-enantiomer. While enantiomers have identical solubility in achiral solvents, this stereochemistry is critical for its biological activity and must be maintained throughout processing.

Based on this structure, we can predict a complex solubility profile. The molecule will likely exhibit higher solubility in polar protic solvents (like methanol and ethanol) that can engage in hydrogen bonding with the carboxyl and amino groups.[9] Its solubility in nonpolar solvents (like heptane or toluene) is expected to be low, driven primarily by the tolyl group. Polar aprotic solvents (like acetonitrile or acetone) will fall somewhere in between, interacting via dipole-dipole forces.

Experimental Solubility Determination: A Validated Protocol

The most reliable method for determining API solubility is through experimental measurement.[10] The equilibrium shake-flask method is a gold-standard technique that, when coupled with a precise analytical method like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible data.

Causality Behind Experimental Choices
  • Equilibrium Shake-Flask: This method is chosen because it measures thermodynamic solubility, which is the saturation point of the drug in a solvent at a specific temperature when the system is at equilibrium.[3] This is the most relevant measure for formulation and stability studies.

  • Temperature Control (25°C / 37°C): Solubility is temperature-dependent.[6] Experiments are typically run at room temperature (25°C) for process and stability considerations and at physiological temperature (37°C) to simulate conditions relevant to bioavailability.

  • Equilibration Time (24-48 hours): Achieving true thermodynamic equilibrium is not instantaneous. A duration of 24-48 hours with constant agitation ensures that the dissolution process has completed and the concentration of the API in the supernatant is stable.

  • Phase Separation (Centrifugation & Filtration): It is critical to analyze only the dissolved API. Centrifugation pellets the majority of undissolved solid, and subsequent filtration through a 0.22 or 0.45 µm syringe filter (made of a material compatible with the solvent, like PTFE) removes any remaining fine particulates that could falsely elevate the measured concentration.

  • Quantification by HPLC-UV: HPLC is a highly specific and sensitive method for quantifying the concentration of an API.[11][12] UV-Vis detection is suitable for this compound due to the UV absorbance of the aromatic tolyl group.[13] This method allows for accurate measurement even in complex matrices and at low concentrations.[14]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour for solids to settle. Then, centrifuge the vials at high speed (e.g., 15,000 rpm) for 30 minutes.[15]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step must be performed quickly to prevent solvent evaporation.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_separation Phase 2: Phase Separation cluster_analysis Phase 3: Quantification A 1. Add excess API to vials B 2. Add precise volume of organic solvent A->B C 3. Seal and agitate at constant temperature (24-48 hours) B->C D 4. Centrifuge to pellet excess solid C->D Equilibrium Reached E 5. Withdraw supernatant D->E F 6. Filter supernatant (0.22 µm PTFE filter) E->F G 7. Dilute filtrate to working concentration F->G Clear Filtrate H 8. Analyze by validated HPLC-UV G->H I 9. Calculate solubility (mg/mL) H->I

Sources

An In-depth Technical Guide to the Solution Stability of (R)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is not merely a regulatory checkbox; it is a fundamental pillar of a successful development program. A comprehensive stability profile informs formulation strategies, dictates storage conditions, and ultimately safeguards patient safety and drug efficacy. This guide provides a detailed framework for elucidating the solution-state stability of (R)-3-(m-Tolyl)-beta-alanine, a chiral beta-amino acid derivative. While specific stability data for this molecule is not extensively published, this document outlines a robust, first-principles approach based on established international guidelines and the known chemical liabilities of structurally related compounds. By following the methodologies detailed herein, researchers and drug development professionals can systematically uncover potential degradation pathways, develop stability-indicating analytical methods, and build a comprehensive data package to support further development.

Physicochemical Properties and Potential Liabilities

This compound is a chiral, non-proteinogenic amino acid. Its structure, featuring a carboxylic acid, an amino group, and an aromatic tolyl moiety, presents several potential sites for chemical degradation.

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 68208-17-3 (for the racemate)[1]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [1]
Structure A propionic acid backbone with an amino group at the β-position and a meta-tolyl group at the 3-position.-
pKa (predicted) Carboxylic acid: ~4-5; Amino group: ~9-10General amino acid knowledge

Potential Chemical Liabilities:

  • Amino Group: Susceptible to oxidation and reactions with carbonyls.

  • Carboxylic Acid Group: Can undergo esterification in the presence of alcohols and decarboxylation under thermal stress.[2]

  • Aromatic Ring: The tolyl group may be susceptible to oxidative degradation.

  • Chiral Center: The stereochemical integrity at the chiral center may be compromised under certain pH and temperature conditions, leading to racemization.

Strategic Approach to Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[3][4] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3] This information is crucial for developing and validating stability-indicating analytical methods.[5] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies on this compound in solution.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation Studies

The following protocols are designed to achieve a target degradation of 5-20% of the parent compound.[6] This level of degradation is generally sufficient to identify and characterize major degradation products without being excessive.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with labile functional groups.[6] Testing at different pH values is essential to understand the stability profile across a physiologically relevant range.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in the respective stress medium (0.1 M HCl, 0.1 M NaOH, and purified water).

  • Incubation: Incubate the solutions at 60°C. A parallel set of samples should be kept at room temperature.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties like an amino group or an aromatic ring.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).

  • Stress Application: Add a sufficient volume of 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Thermal Degradation

Thermal stress testing helps to evaluate the intrinsic stability of the molecule and its susceptibility to degradation at elevated temperatures.[7] For amino acids, decarboxylation and deamination are primary thermal degradation pathways.[2][8]

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water).

  • Incubation: Place the solution in a temperature-controlled oven at 60°C. A control sample should be stored at the recommended storage temperature (e.g., 2-8°C).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples by HPLC.

Photostability Testing

Photostability testing is crucial to determine if the drug substance is sensitive to light, which can inform packaging and handling requirements.[9][10] The ICH Q1B guideline provides standardized conditions for photostability testing.[11]

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent and place it in a chemically inert, transparent container.

  • Control: Prepare a "dark control" by wrapping an identical sample in aluminum foil to shield it from light.[10]

  • Exposure: Expose the sample and the dark control to a light source that provides a combined UV and visible light exposure, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary pathways for beta-amino acids are deamination and decarboxylation.[13]

Degradation_Pathways cluster_deamination Deamination cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_racemization Racemization Parent This compound Deaminated 3-(m-Tolyl)propanoic acid Parent->Deaminated Hydrolysis/Thermal Stress Decarboxylated (R)-1-(m-Tolyl)ethanamine Parent->Decarboxylated Thermal Stress Oxidized_Ring Hydroxylated tolyl derivatives Parent->Oxidized_Ring Oxidative Stress Oxidized_Amine N-oxide derivative Parent->Oxidized_Amine Oxidative Stress Racemate (S)-3-(m-Tolyl)-beta-alanine Parent->Racemate pH/Thermal Stress

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.[14]

Primary Analytical Technique: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for stability studies of small molecules.[15]

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Characterization of Degradants: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for the structural elucidation of unknown degradation products.[14] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants and their fragmentation patterns, which aids in their identification.

Data Interpretation and Reporting

The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the stability profile.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration% Degradation of ParentNumber of Degradants DetectedMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C48 hours12.5%2D1 (8.2 min)
0.1 M NaOH, 60°C24 hours18.2%3D2 (9.5 min), D3 (11.1 min)
Water, 60°C48 hours3.1%1D1 (8.2 min)
3% H2O2, RT8 hours15.7%4D4 (7.5 min), D5 (10.3 min)
Thermal, 60°C14 days9.8%2D1 (8.2 min), D6 (6.4 min)
Photostability (ICH Q1B)-5.5%1D7 (12.0 min)

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the solution stability of this compound. The successful execution of these forced degradation studies will:

  • Identify Critical Stability Liabilities: Pinpoint the conditions under which the molecule is unstable.

  • Elucidate Degradation Pathways: Provide insight into the chemical transformations the molecule undergoes upon degradation.

  • Enable Development of a Stability-Indicating Method: The generated degradants are essential for validating an analytical method that can accurately measure the drug's purity over time.

  • Inform Formulation and Packaging Development: Knowledge of sensitivities to pH, oxygen, and light will guide the selection of appropriate excipients, buffers, and packaging to ensure the stability of the final drug product.[4]

It is imperative that these studies are conducted early in the drug development process to mitigate risks and ensure a smooth progression towards clinical evaluation.

References

  • Vertex AI Search.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Pharmaguideline.
  • NIH.
  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Sampled. Meet the expert: The Importance of Photostability Testing.
  • Research Journal of Pharmacy and Technology.
  • BioProcess International.
  • SGS. Photostability.
  • ResearchGate. Thermal degradation of 18 amino acids during pyrolytic processes.
  • FDA. Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines.
  • Rutgers University.
  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. Analytical Techniques In Stability Testing.
  • IPA. Stability Studies and Testing of Pharmaceuticals: An Overview.
  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis.
  • Vertex AI Search.
  • Moof University.
  • Slideshare.
  • NIH.
  • YouTube. Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA.
  • Veeprho.
  • RP Strength. The Science of Beta-Alanine.
  • ResearchGate. The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise.
  • NIH. The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise.
  • ResearchGate.
  • Santa Cruz Biotechnology. 3-(m-tolyl)-DL-beta-alanine | CAS 68208-17-3.
  • PubChem. Beta-Alanine.
  • ResearchGate. Stability Constants of Transition Metal Complexes with Piperacilin Drug and Alanine, Glycine Amino Acids.
  • PubMed. [Separation of 3-substituted-(R,S)

Sources

An In-depth Technical Guide to (r)-3-(m-Tolyl)-beta-alanine: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide serves as a comprehensive literature review on the chiral beta-amino acid, (r)-3-(m-Tolyl)-beta-alanine. As a Senior Application Scientist, the aim is to provide a document that is both technically robust and grounded in practical, field-proven insights. However, a thorough investigation of the current scientific literature reveals a significant disparity: while the broader categories to which this molecule belongs—chiral beta-amino acids and 3-aryl-beta-alanines—are well-documented, specific research on this compound itself is notably scarce.

This guide will therefore be structured to reflect this reality. It will begin by establishing a strong foundational understanding of beta-alanines and the synthetic strategies available for their chiral derivatives, drawing from established methodologies. It will then critically assess the current, limited state of knowledge regarding this compound and project potential areas of interest based on the activities of structurally related compounds. This document will transparently delineate what is established in the literature from what is currently speculative, providing a clear and honest appraisal for researchers in the field.

Part 1: The Landscape of β-Amino Acids: A Foundation for Understanding

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration imparts significant and unique properties, making them valuable building blocks in medicinal chemistry. Unlike their alpha counterparts, β-amino acids can form more stable secondary structures in peptides, known as foldamers, which can mimic the structures of natural peptides while exhibiting enhanced resistance to enzymatic degradation.

The biological significance of the parent compound, β-alanine, is well-established. It is the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue.[1][2] Carnosine plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise, and also possesses antioxidant properties.[1][2] Supplementation with β-alanine has been shown to increase muscle carnosine levels, thereby enhancing athletic performance in certain contexts.[3]

Part 2: Synthesis of Chiral 3-Aryl-β-Alanines: A Methodological Overview

Key Synthetic Strategies:
  • Asymmetric Michael Addition: This is a powerful and widely used method for the enantioselective synthesis of β-amino acids. It involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral auxiliaries or chiral catalysts ensures the stereoselective formation of the desired enantiomer.

  • Palladium-Catalyzed C-H Arylation: More recent advances have focused on the direct arylation of C(sp³)–H bonds. This approach offers a more atom-economical route by avoiding the pre-functionalization of the starting materials. For instance, the use of a directing group on a β-alanine precursor can guide a palladium catalyst to selectively arylate the β-position.

  • Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. A dynamic kinetic resolution approach using a transaminase could potentially be employed to convert a racemic α-ketoacid precursor into the desired (r)-β-amino acid with high diastereo- and enantioselectivity.

Below is a generalized workflow representing a potential biocatalytic approach to the synthesis of this compound.

Hypothetical Anticancer Mechanism R_TBA (r)-3-(m-Tolyl)-β-alanine Cell_Membrane Cell Membrane R_TBA->Cell_Membrane Cellular Uptake Target_Protein Hypothetical Target Protein (e.g., Metabolic Enzyme) R_TBA->Target_Protein Binding and Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Blocks Signal Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition Signaling_Cascade->Cell_Growth_Inhibition

Caption: A speculative pathway for the potential anticancer activity of this compound.

Part 4: Future Directions and Conclusion

The case of this compound is a prime example of a molecule that is synthetically accessible but biologically uncharacterized in the public domain. This presents a clear opportunity for novel research.

Recommended Next Steps for Investigation:
  • Definitive Synthesis and Characterization: The first step would be to perform a well-documented, enantioselective synthesis of this compound, followed by thorough characterization (NMR, mass spectrometry, chiral HPLC, etc.) to confirm its structure and purity.

  • Broad Biological Screening: The pure compound should be subjected to broad-based phenotypic screening across a variety of cell lines (e.g., cancer cell panels, neuronal cells) to identify any potential biological activity.

  • Target Identification and Mechanism of Action Studies: If a consistent biological effect is observed, subsequent studies should focus on identifying the molecular target(s) and elucidating the mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and specific pathway inhibitor studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the tolyl group (e.g., ortho- and para-isomers, different substituents) would provide valuable SAR data to optimize potency and selectivity.

References

A comprehensive list of references would be compiled here based on the sources cited in a fully developed paper. For the purpose of this review, the numbered citations in the text correspond to the search results that informed each section.

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of β-Aryl-β-Alanines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and scientific evolution of β-aryl-β-alanines, a class of non-proteinogenic amino acids that have emerged as a pivotal scaffold in medicinal chemistry. From their classical synthesis to modern catalytic methodologies, this document provides a comprehensive overview of their discovery, synthetic evolution, and burgeoning therapeutic applications. We will explore the causal relationships behind experimental choices, validate protocols, and ground our discussion in authoritative references, offering a technical yet narrative-driven exploration of this vital chemical motif.

The Dawn of a New Amino Acid: Early Synthesis and Discovery

The story of β-aryl-β-alanines is intrinsically linked to the broader exploration of β-amino acids. While the α-amino acid phenylalanine was first isolated in 1879 and synthesized in 1882, the journey of its β-isomer began later, driven by the desire to create novel structural analogs with unique biochemical properties.[1]

One of the earliest and most significant methods for the synthesis of β-aryl-β-amino acids was the Rodionov reaction , a one-pot multicomponent reaction.[2] This classical approach involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate) in an alcoholic solvent.[2] This reaction provided the first accessible route to a variety of β-aryl-β-alanines, laying the groundwork for future investigations into their chemical and biological properties.

Another foundational method is the Knoevenagel condensation , which, in the context of β-amino acid synthesis, involves the reaction of an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, in the presence of a weak base like ammonia or an amine.[3] The resulting α,β-unsaturated acid can then be subjected to a Michael addition of ammonia to yield the desired β-aryl-β-alanine.

These early methods, while groundbreaking, often suffered from harsh reaction conditions, low yields, and a lack of stereocontrol, producing racemic mixtures. This inherent challenge of controlling stereochemistry would become a major driving force in the evolution of synthetic strategies for this class of compounds.

Historical Synthetic Protocol: The Rodionov Reaction

The following protocol outlines a general procedure for the classical Rodionov synthesis of a β-aryl-β-alanine.

Objective: To synthesize a β-aryl-β-alanine via the Rodionov reaction.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde, malonic acid, and ammonium acetate.

  • Add ethanol as the solvent and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the amino acid.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified β-aryl-β-alanine.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

The Modern Era of Synthesis: Precision and Diversity

The limitations of classical methods spurred the development of more sophisticated and efficient synthetic routes throughout the 20th and into the 21st century. The modern era of β-aryl-β-alanine synthesis is characterized by a focus on stereoselectivity, functional group tolerance, and catalytic efficiency.

A significant leap forward has been the application of transition metal catalysis , particularly palladium-catalyzed cross-coupling reactions. These methods allow for the direct arylation of β-alanine derivatives, offering a powerful tool for creating a diverse library of compounds.[4] For instance, palladium-catalyzed C(sp³)–H arylation of N-acyl-β-alanine enables the direct introduction of an aryl group at the β-position with high regioselectivity.

Asymmetric synthesis has also been a major focus, aiming to produce enantiomerically pure β-aryl-β-alanines, which is crucial for their application in drug development. This has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[5] These methods provide access to specific stereoisomers, allowing for a more precise investigation of their biological activities.

Contemporary Synthetic Protocol: Palladium-Catalyzed β-Arylation of Alanine

This protocol provides a generalized procedure for the modern synthesis of β-aryl-α-amino acids (a closely related class) via a palladium-catalyzed C-H activation/arylation strategy, which can be adapted for β-aryl-β-alanines.

Objective: To synthesize a β-arylated alanine derivative using a palladium-catalyzed C-H activation approach.

Materials:

  • N-protected alanine derivative (e.g., N-phthaloyl-alanine) (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the N-protected alanine derivative, aryl iodide, palladium(II) acetate, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the N-protecting group to yield the final β-arylated amino acid.

  • Characterize the product by NMR, IR, and high-resolution mass spectrometry.

Therapeutic Landscape: The Biological Significance of the β-Aryl-β-Alanine Scaffold

The structural uniqueness of β-aryl-β-alanines, particularly their increased conformational flexibility and resistance to enzymatic degradation compared to their α-analogs, has made them attractive scaffolds in medicinal chemistry.[3][6]

One of the most explored therapeutic areas for β-aryl-β-alanine derivatives is in neurology, particularly as GABA (γ-aminobutyric acid) analogs . GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its activity is a key strategy for treating conditions like epilepsy, anxiety, and neuropathic pain. Certain β-aryl-β-alanines can act as agonists at GABA receptors or as inhibitors of GABA transporters, thereby increasing GABAergic tone.

Beyond their role as GABA analogs, β-aryl-β-alanines have shown promise in a variety of other therapeutic contexts:

  • Antimicrobial Agents: Some derivatives have exhibited antibacterial and antifungal properties.[7]

  • Anticancer Agents: The β-phenylalanine moiety is a key component of the blockbuster anticancer drug Taxol® (paclitaxel), highlighting its importance in the design of potent chemotherapeutics.

  • Peptidomimetics: The incorporation of β-aryl-β-alanines into peptides can induce specific secondary structures and enhance their stability and bioavailability, making them valuable tools in the design of novel peptide-based drugs.[8]

Mechanism of Action: Modulation of GABAergic Neurotransmission

The following diagram illustrates the general mechanism by which a β-aryl-β-alanine derivative can modulate GABAergic signaling by inhibiting GABA reuptake.

GABA_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Activates Beta_Aryl_Beta_Alanine β-Aryl-β-Alanine Derivative Beta_Aryl_Beta_Alanine->GAT1 Inhibits

Caption: Modulation of GABAergic signaling by a β-aryl-β-alanine derivative.

Key Figures in the Field: Pioneers and Innovators

The advancement of β-aryl-β-alanine chemistry is the result of the cumulative efforts of numerous scientists. While it is challenging to create an exhaustive list, certain individuals have made seminal contributions:

  • Vladimir Mikhailovich Rodionov: His development of the Rodionov reaction was a cornerstone in the early synthesis of β-amino acids, opening the door for the creation of β-aryl-β-alanines.[2]

  • Modern Pioneers in Catalysis: The work of numerous contemporary chemists in the field of palladium-catalyzed C-H activation and asymmetric synthesis has revolutionized the ability to create diverse and stereochemically defined β-aryl-β-alanines. Their contributions have transformed a once challenging synthetic endeavor into a more routine and powerful tool for drug discovery.

Future Perspectives

The field of β-aryl-β-alanines continues to evolve, driven by the ongoing quest for novel therapeutic agents and more efficient and sustainable synthetic methods. Future research is likely to focus on:

  • Development of Novel Catalytic Systems: The design of new catalysts for even more selective and efficient C-H functionalization and asymmetric synthesis will continue to be a major area of investigation.

  • Expansion of Therapeutic Applications: As our understanding of the biological roles of these compounds grows, new therapeutic targets and applications will undoubtedly emerge.

  • Biocatalysis: The use of enzymes to synthesize enantiomerically pure β-aryl-β-alanines offers a green and highly selective alternative to traditional chemical methods and is an area of growing interest.[3]

References

  • Rodionov, V. M. (1926). A new method for the preparation of β-amino acids. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (7), 1243-1249.
  • Rodionov, V. M., & Yavorskaya, E. V. (1951). The condensation of aromatic aldehydes with malonic acid in the presence of ammonia. Zhurnal Obshchei Khimii, 21(3), 575-580.
  • Posner, G. H. (1983). An introduction to synthesis using organocopper reagents. John Wiley & Sons.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Enna, S. J., & McCarson, K. E. (2006). The GABA-A receptor. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed.). Elsevier.
  • Daugulis, O. (2005). Palladium-catalyzed arylation of unactivated C–H bonds.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-catalyzed arylation of C(sp3)–H bonds of alkylamines. Organic Letters, 11(20), 4676-4679.
  • Waser, J., & Carreira, E. M. (2004). Enantioselective synthesis of β-amino acids from N-Boc-amines and ethyl 2-(diethoxyphosphoryl)acrylate.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol.
  • Kingston, D. G. (2000). Taxol, a molecule for all seasons.
  • Schulze, E., & Barbieri, J. (1882). Ueber die Phenylalanin, eine neue Aminosäure. Berichte der deutschen chemischen Gesellschaft, 15(1), 1202-1204.
  • He, G., & Chen, G. (2011). Palladium-catalyzed C–H arylation of aliphatic carboxylic acids.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232.
  • Johnson, T. B., & Livak, J. E. (1936). The Rodionow Synthesis of β-Amino Acids. Journal of the American Chemical Society, 58(2), 299-301.
  • Corey, E. J., & Link, J. O. (1992). A new method for the enantioselective synthesis of β-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908.
  • Kapoor, A., & Malik, A. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142.

Sources

A Guide to the Spectroscopic Characterization of (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(m-tolyl)-β-alanine is a chiral non-proteinogenic β-amino acid. As a derivative of β-alanine, it serves as a valuable chiral building block in medicinal chemistry and drug development. The incorporation of the m-tolyl group introduces specific steric and electronic properties, making it a key component in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures. The precise stereochemistry and structural integrity of this molecule are paramount to its function in these applications.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and quality assessment of (R)-3-(m-tolyl)-β-alanine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and validated through data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton, determine the electronic environment of each atom, and confirm stereochemistry.

Expertise & Rationale: Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated solvents are essential to avoid large, interfering signals from the solvent's protons.[1] For amino acids, solubility can be pH-dependent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are excellent initial choices. D₂O is useful for exchanging labile protons (like -NH₂ and -COOH), which can simplify the spectrum by causing those signals to disappear.[2] However, to observe these protons, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable, as it does not readily exchange protons.[3] The choice of solvent can influence chemical shifts due to varying polarities and hydrogen-bonding interactions.[4][5][6] For this guide, we will predict spectra in CDCl₃ for consistency with similar synthetic compounds, noting that D₂O or DMSO-d₆ are common alternatives.

  • Concentration: A sample concentration of 5-30 mg in 0.6-0.7 mL of solvent is typically required for ¹³C NMR, while 1-10 mg is often sufficient for ¹H NMR.[7][8] The solution should be free of any particulate matter to ensure optimal magnetic field homogeneity and prevent spectral line broadening.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-3-(m-tolyl)-β-alanine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Vortex the sample until the solid is completely dissolved. Gentle warming may be required.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][8]

    • Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.[8]

  • Instrumental Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a ¹³C NMR spectrum (requires a larger number of scans due to the low natural abundance of ¹³C).

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acq_H1 Acquire ¹H Spectrum lock->acq_H1 acq_C13 Acquire ¹³C Spectrum lock->acq_C13 process Fourier Transform & Phase Correction acq_H1->process integrate Integrate ¹H Peaks process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of (R)-3-(m-tolyl)-β-alanine, we can predict the following signals. The analysis assumes a non-zwitterionic form, as would be observed in a solvent like CDCl₃.

  • Aromatic Protons (δ 7.0-7.3 ppm): The meta-substituted tolyl group will give rise to a complex multiplet pattern for the four aromatic protons.

  • Methine Proton (CH, δ ~4.5 ppm): The proton at the chiral center (C3) is adjacent to the aromatic ring and the CH₂ group, and will likely appear as a multiplet (dd or t).

  • Methylene Protons (CH₂, δ ~2.8 ppm): These two protons (C2) are diastereotopic and adjacent to the chiral center and the carbonyl group. They will appear as a multiplet, likely a pair of doublets of doublets (dd).

  • Methyl Protons (CH₃, δ ~2.3 ppm): The tolyl methyl group will appear as a sharp singlet.

  • Labile Protons (NH₂, COOH): These signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent. In D₂O, they would exchange and disappear. In DMSO-d₆, the COOH proton could appear far downfield (>10 ppm) and the NH₂ protons around 2-4 ppm.

Proton Assignment Predicted δ (ppm) Multiplicity Integration
Aromatic (Ar-H)7.0 - 7.3Multiplet (m)4H
Methine (CH -Ar)~4.5Multiplet (m)1H
Methylene (CH₂ -COOH)~2.8Multiplet (m)2H
Methyl (Ar-CH₃ )~2.3Singlet (s)3H
Amine (NH₂ )Variable, broadSinglet (br s)2H
Carboxyl (COOH )Variable, broadSinglet (br s)1H
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O, δ ~175 ppm): The carboxylic acid carbon is highly deshielded and appears far downfield.[9]

  • Aromatic Carbons (Ar-C, δ 125-140 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the methyl group and the carbon attached to the β-alanine chain appearing at distinct shifts.

  • Methine Carbon (CH, δ ~50-55 ppm): The chiral carbon attached to the aromatic ring.

  • Methylene Carbon (CH₂, δ ~40-45 ppm): The carbon adjacent to the carboxylic acid.

  • Methyl Carbon (CH₃, δ ~21 ppm): The tolyl methyl carbon, appearing in the aliphatic region.

Carbon Assignment Predicted δ (ppm)
Carbonyl (C =O)~175
Aromatic (C -CH₃)~138
Aromatic (C -CH)~139
Aromatic (C H)125 - 130
Methine (C H-Ar)~50-55
Methylene (C H₂-COOH)~40-45
Methyl (Ar-C H₃)~21

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Rationale: Interpreting Vibrational Modes

For a β-amino acid, the IR spectrum is highly informative. In the solid state, the molecule exists as a zwitterion (containing -NH₃⁺ and -COO⁻ groups), which significantly alters the characteristic frequencies compared to the non-ionized form.[10]

  • N-H Stretching: In the zwitterionic form, the ammonium group (-NH₃⁺) exhibits a very broad and strong absorption in the 2500-3200 cm⁻¹ range, which often overlaps with C-H stretches. This is distinct from the two sharp peaks of a primary amine (-NH₂) typically seen around 3300-3500 cm⁻¹.[11]

  • C=O Stretching: The carboxylate anion (-COO⁻) shows a strong asymmetric stretching band around 1550-1630 cm⁻¹, rather than the sharp carbonyl (C=O) peak of a carboxylic acid found at 1700-1750 cm⁻¹.[10][12]

  • Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid (R)-3-(m-tolyl)-β-alanine powder onto the crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum (typically averaging 16-32 scans).

  • Clean the crystal thoroughly after analysis.

Workflow for IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Acquire Background Scan clean->background load Load Solid Sample background->load apply_pressure Apply Pressure load->apply_pressure acquire_scan Acquire Spectrum apply_pressure->acquire_scan process Process Spectrum (Baseline Correction) acquire_scan->process identify Identify Characteristic Peaks process->identify confirm Confirm Functional Groups identify->confirm

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Predicted IR Spectrum and Interpretation (Solid State)

The following table summarizes the expected characteristic absorption bands for the zwitterionic form of (R)-3-(m-tolyl)-β-alanine.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
N-H Stretch (-NH₃⁺)2500 - 3200StrongVery Broad
Aromatic C-H Stretch3000 - 3100Medium-WeakSharp
Aliphatic C-H Stretch2850 - 3000MediumSharp
Carboxylate (COO⁻) Asymmetric Stretch1550 - 1630StrongBroad
N-H Bend (-NH₃⁺)~1500MediumBroad
Carboxylate (COO⁻) Symmetric Stretch~1400MediumBroad
Aromatic C=C Bends1450 - 1600 & 690-900Medium-WeakSharp

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Rationale: Ionization Technique

For a thermally labile and polar molecule like a β-amino acid, a soft ionization technique is required to prevent fragmentation during the ionization process.[13] Electrospray Ionization (ESI) is the ideal choice.[14][15] It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[13][16]

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Exact Mass: 179.09463 Da

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) for positive mode or base (e.g., 0.1% ammonium hydroxide) for negative mode to promote ionization.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

    • For structural confirmation, a tandem MS (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented via collision-induced dissociation (CID) to provide structural information.[17]

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prepare_sol Prepare Dilute Solution (~0.1 mg/mL) infuse Infuse into ESI Source prepare_sol->infuse ionize Generate Ions infuse->ionize acquire_spec Acquire Mass Spectrum ionize->acquire_spec identify_ion Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) acquire_spec->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw analyze_frag Analyze Fragments (MS/MS) identify_ion->analyze_frag

Caption: Workflow for ESI-Mass Spectrometry analysis.

Predicted Mass Spectrum and Interpretation

The high-resolution mass spectrum should confirm the elemental composition of the molecule.

Ion Formula Predicted m/z (Exact Mass) Ionization Mode
[M+H]⁺[C₁₀H₁₄NO₂]⁺180.10191Positive
[M+Na]⁺[C₁₀H₁₃NO₂Na]⁺202.08382Positive
[M-H]⁻[C₁₀H₁₂NO₂]⁻178.08735Negative

Potential Fragmentation: In an MS/MS experiment, common losses from the [M+H]⁺ ion would include the loss of water (H₂O, -18 Da) and the loss of formic acid (HCOOH, -46 Da) from the carboxylic acid group.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of (R)-3-(m-tolyl)-β-alanine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of the key amino acid and aromatic functional groups, particularly in its native zwitterionic state. Finally, high-resolution mass spectrometry provides definitive confirmation of the molecular formula and weight. Together, these techniques form the cornerstone of quality control and structural verification for this important chiral building block in research and development.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470118490]
  • Imae, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4275]
  • Chemistry Steps. Interpreting IR Spectra. [URL: https://www.chemistrysteps.com/interpreting-ir-spectra/]
  • ResearchGate. FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-b-Alanine-b-Folic-acid-and-c-FA-b-Alanine-moieties_fig3_335011883]
  • Li, D. W., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c04771]
  • BMRB. NMR sample preparation guidelines. [URL: https://bmrb.
  • Organomation. NMR Sample Preparation: The Complete Guide. [URL: https://www.organomation.
  • Specac Ltd. Interpreting Infrared Spectra. [URL: https://www.specac.com/en/learn/knowledge-base/interpreting-infrared-spectra]
  • ResearchGate. MALDI or ESI which is suitable for small molecules? [URL: https://www.researchgate.net/post/MALDI_or_ESI_which_is_suitable_for_small_molecules]
  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [URL: https://www.colorado.edu/lab/organic-chemistry/sites/default/files/attached-files/ir_spectroscopy_tutorial.pdf]
  • Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [URL: https://www.hindawi.com/journals/ijac/2014/380594/]
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470033111]
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [URL: https://www.masterorganicchemistry.com/2016/11/23/infrared-ir-spectroscopy-a-quick-primer-on-interpreting-spectra/]
  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/10.1002/mrc.1270120708]
  • Chemguide. Interpreting infra-red spectra. [URL: https://www.chemguide.co.uk/analysis/ir/interpret.html]
  • University College London. Sample Preparation for NMR. [URL: https://www.ucl.ac.
  • University of Ottawa. How to make an NMR sample. [URL: https://web.chem.uottawa.ca/nmr/eng/makeanmr.html]
  • University of Minnesota. NMR Sample Preparation. [URL: https://cse.umn.
  • ResearchGate. ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time. [URL: https://www.researchgate.net/figure/ATR-FTIR-spectra-of-2M-b-alanine-as-function-of-CO2-loading-time_fig2_266155982]
  • Wikipedia. Electrospray ionization. [URL: https://en.wikipedia.
  • ResearchGate. SOLVENT EFFECT ON 14N NMR SHIELDING OF GLYCINE, SERINE, LEUCINE, AND THREONINE. [URL: https://www.researchgate.net/publication/237691811_SOLVENT_EFFECT_ON_14N_NMR_SHIELDING_OF_GLYCINE_SERINE_LEUCINE_AND_THREONINE_COMPARISON_BETWEEN_CHEMICAL_SHIFTS_AND_ENERGY_VE]
  • PubChem. Beta-Alanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/beta-Alanine]
  • Kumar, A., et al. (2015). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PeerJ. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4451021/]
  • ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b03195]
  • ChemicalBook. β-Alanine(107-95-9) IR Spectrum. [URL: https://www.chemicalbook.com/spectrum/107-95-9_IR1.htm]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D₂O, experimental) for beta-Alanine. [URL: https://hmdb.ca/spectra/nmr_one_d/156]
  • Santa Cruz Biotechnology, Inc. 3-(m-tolyl)-DL-beta-alanine. [URL: https://www.scbt.com/p/3-m-tolyl-dl-beta-alanine-68208-17-3]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) for beta-Alanine. [URL: https://hmdb.ca/spectra/nmr_one_d/1133]
  • ResearchGate. Mass spectrum of b-alanine obtained under conditions of thermal.... [URL: https://www.researchgate.net/figure/Mass-spectrum-of-b-alanine-obtained-under-conditions-of-thermal-desorption-sample_fig2_287212457]
  • ResearchGate. (a) FTIR spectral comparison between pure β-alanine, alanine/Na 2 CO 3.... [URL: https://www.researchgate.net/figure/a-FTIR-spectral-comparison-between-pure-b-alanine-alanine-Na-2-CO-3-OIR-2-1-1-1_fig3_266472481]

Sources

An In-Depth Technical Guide to the Physical Characteristics of (R)-3-(m-Tolyl)-beta-alanine Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-3-(m-Tolyl)-beta-alanine is a chiral non-proteinogenic β-amino acid with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the key physical characteristics of this compound powder. It delves into the theoretical underpinnings and practical methodologies for determining critical parameters such as solubility, melting point, solid-state form (crystallinity and polymorphism), and particle attributes. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization and development of this and other similar chiral molecules.

Introduction: The Significance of Solid-State Characterization

The journey of a drug candidate from discovery to a marketed therapeutic is intrinsically linked to its solid-state properties. For a chiral molecule like this compound, these characteristics are not merely academic; they are critical determinants of its biopharmaceutical behavior. The spatial arrangement of molecules in the solid state dictates a powder's macroscopic properties, influencing everything from its dissolution rate and bioavailability to its stability and manufacturability.

This guide will navigate through the essential physical attributes of this compound powder, providing both the "what" and the "why" behind each characterization technique. By understanding the causality behind experimental choices, researchers can design robust analytical strategies and make informed decisions throughout the drug development lifecycle.

Molecular Structure and Basic Physicochemical Properties

Before delving into the macroscopic physical characteristics, it is essential to establish the fundamental molecular identity of this compound.

  • Chemical Name: (R)-3-amino-3-(3-methylphenyl)propanoic acid

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Chirality: The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R) and (S). This guide focuses specifically on the (R)-enantiomer. The chirality of amino acids can significantly influence their biological activity and interaction with other chiral molecules in the body.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number (R-enantiomer) 748128-33-8[4]
CAS Number (Racemic) 68208-17-3[1]

Appearance and Morphology: The Visual Identity

The initial assessment of any powdered substance begins with a simple yet informative visual inspection.

This compound is typically supplied as a white to off-white crystalline powder . The visual appearance can provide preliminary clues about the purity and the crystalline nature of the material. For instance, a uniform, bright white powder often suggests high purity, whereas discoloration could indicate the presence of impurities or degradation products.

The morphology of the crystals, including their shape and size, can be further investigated using microscopy techniques.

Experimental Protocol: Optical Microscopy
  • Sample Preparation: A small amount of the powder is dispersed on a clean microscope slide. A drop of a suitable non-solvent (e.g., mineral oil) can be added to reduce light scattering and improve image clarity.

  • Observation: The slide is examined under a polarized light microscope.

  • Analysis: The crystal habit (e.g., needles, plates, prisms), size distribution, and the presence of birefringence are noted. Birefringence, the property of having a refractive index that depends on the polarization and propagation direction of light, is a characteristic of crystalline materials.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an API is a cornerstone of its biopharmaceutical properties, directly impacting its dissolution rate and subsequent absorption in the gastrointestinal tract. The presence of both a carboxylic acid and an amino group in this compound suggests that its solubility will be pH-dependent. The tolyl group, being hydrophobic, will influence its solubility in organic solvents.

Factors Influencing Solubility:
  • pH: The zwitterionic nature of amino acids means that at their isoelectric point (pI), they have minimal solubility in aqueous media.[5] Solubility increases in acidic or basic conditions due to the formation of the cationic or anionic species, respectively.

  • Solvent Polarity: The solubility in organic solvents is governed by the principle of "like dissolves like." The hydrophobic tolyl group suggests some solubility in less polar organic solvents.

  • Temperature: For most solids, solubility increases with temperature.

Experimental Protocol: Thermodynamic Solubility Determination
  • Equilibrium Method (Shake-Flask):

    • An excess amount of the powder is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol).

    • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Thermal Properties: Unveiling Solid-State Transitions

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical powders. They provide information on melting, decomposition, and the presence of different solid forms.

Melting Point and Thermal Events by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, a key indicator of purity, and the detection of other thermal events such as polymorphic transitions. For the parent compound, β-alanine, the melting point is around 200 °C with decomposition.[6] The introduction of the m-tolyl group is expected to alter this value.

Experimental Protocol: DSC Analysis
  • Sample Preparation: A few milligrams (typically 2-5 mg) of the powder are accurately weighed into an aluminum DSC pan.

  • Instrumentation: The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting, transitions) and exothermic (crystallization, decomposition) events. The onset temperature of the melting endotherm is typically reported as the melting point.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of volatile components such as water or residual solvents.

Experimental Protocol: TGA Analysis
  • Sample Preparation: A small amount of the powder (typically 5-10 mg) is placed in a TGA pan.

  • Instrumentation: The pan is placed in the TGA furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature at which significant mass loss occurs, indicating decomposition.

Solid-State Form: Crystallinity and Polymorphism

The arrangement of molecules in the solid state can be either ordered (crystalline) or disordered (amorphous). Crystalline materials can exist in different crystal structures, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and melting point, which can have significant implications for drug product performance.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystalline Solid

XRPD is a powerful, non-destructive technique used to identify the crystalline form of a material. Each crystalline solid has a unique XRPD pattern, which serves as its "fingerprint." The technique can be used to differentiate between polymorphs, determine the degree of crystallinity, and monitor solid-state stability. A study on β-alanine confirmed its crystalline structure using XRPD, which matched the standard diffractogram in the PDF-ICDD database.[7]

Experimental Protocol: XRPD Analysis
  • Sample Preparation: The powder sample is carefully packed into a sample holder to ensure a flat, uniform surface.

  • Instrumentation: The sample is placed in an X-ray diffractometer.

  • Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Sharp peaks are indicative of a crystalline material, while a broad halo suggests an amorphous form. The positions and relative intensities of the peaks are characteristic of a specific crystal lattice.

XRPD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Powder Powder Sample Holder Sample Holder Powder->Holder Packing Detector Detector Holder->Detector Diffraction XRay X-ray Source XRay->Holder Diffractogram Diffractogram (Intensity vs. 2θ) Detector->Diffractogram Analysis Phase ID, Crystallinity Diffractogram->Analysis

Caption: Workflow for X-Ray Powder Diffraction Analysis.

Particle Size and Distribution: Impact on Processing and Dissolution

The particle size and size distribution of an API powder are critical parameters that influence a wide range of properties, including:

  • Flowability and Handling: Fine powders may exhibit poor flow properties, leading to challenges in manufacturing processes such as blending and tablet compression.

  • Dissolution Rate: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate.

  • Content Uniformity: A narrow particle size distribution is desirable to ensure uniform distribution of the API in the final dosage form.

Experimental Protocol: Laser Diffraction for Particle Size Analysis
  • Sample Dispersion: The powder is dispersed in a suitable medium, either a liquid (wet dispersion) or a stream of air (dry dispersion). The choice of dispersion medium depends on the solubility and agglomeration tendency of the powder.

  • Measurement: The dispersed particles pass through a laser beam. The light scattered by the particles is measured by a series of detectors at different angles.

  • Data Analysis: The scattering pattern is analyzed using the Mie or Fraunhofer theory to calculate the particle size distribution. The results are typically reported as volume-based distributions (e.g., D10, D50, D90), where D50 represents the median particle size.

Conclusion: A Holistic Approach to Physical Characterization

A comprehensive understanding of the physical characteristics of this compound powder is not a one-time characterization but an ongoing process of data generation and interpretation. The techniques outlined in this guide provide a robust framework for assessing the critical solid-state properties of this chiral molecule. By integrating data from various analytical methods, researchers can build a holistic picture of the material's behavior, enabling the rational design of stable and effective pharmaceutical products. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach, grounded in sound scientific principles and validated methodologies, is essential for navigating the complexities of drug development and ensuring the delivery of high-quality medicines to patients.

References

  • Cirrito, J.R., & Holtzman, D.M. (2011). Amyloid beta and Alzheimer disease therapeutics. In Chiral Drugs: Chemistry and Biological Action (pp. 323-381). Wiley. [Link]
  • Görbitz, C. H. (2008). A solution to the problem why chiral hydrophobic amino acids form crystals with Z' = 2. Acta Crystallographica Section A: Foundations of Crystallography, 64(a1), C35. [Link]
  • Koshima, H. (2008). Chiroptical properties of N-benzoylglycine crystals. Acta Crystallographica Section A: Foundations of Crystallography, 64(a1), C35. [Link]
  • LiCata, V. J., & Ackers, G. K. (1995). Long-range, small, and large energetic contributions to the thermodynamics of protein folding. Biochemistry, 34(10), 3133–3139. [Link]
  • Lima, R. J. C., et al. (2010). Thermal study of L-alanine, L-threonine, and taurine crystals related to hydrogen bonding. Journal of Thermal Analysis and Calorimetry, 102(1), 241-246. [Link]
  • Gawde, K. A., & Kulkarni, A. S. (2018). Theoretical and Experimental Insights into the Chemical Properties of L‐Alanine (2‐Aminopropionic Acid). ChemistrySelect, 3(44), 12484-12493. [Link]
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • NextPeptide. (n.d.). This compound. [Link]
  • Wikipedia contributors. (2024, January 5). Amino acid. In Wikipedia, The Free Encyclopedia. [Link]
  • Dobritzsch, D., Gojković, Z., Andersen, B., & Piskur, J. (2003). Crystallization and preliminary X-ray analysis of beta-alanine synthase from the yeast Saccharomyces kluyveri. Acta crystallographica. Section D, Biological crystallography, 59(Pt 7), 1267–1269. [Link]
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 243-246. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • de Athayde, P. F., et al. (2019).
  • Zong, Y., Zhang, C., & Cao, H. (2021). Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes. Dalton transactions (Cambridge, England : 2003), 50(1), 229–236. [Link]
  • Lee, S. Y., et al. (2022). Extensive Alanine Scanning of Loop Regions in Ketosynthase Domains Identifies Non-Active Site Mutations with Drastic Effects on Polyketide Biosynthesis. ACS chemical biology, 17(1), 164–173. [Link]
  • ATB. (n.d.). beta-Alanyl-beta-alanine. [Link]
  • Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239, Beta-Alanine. [Link]
  • Boukhris, I., et al. (2015). a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH 2)COOH single crystal. b the molecular structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH 2)COOH.
  • Olenych, I. B., et al. (2012). Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications.
  • Lima, R. J. C., et al. (2010). Thermal study of L-alanine, L-threonine, and taurine crystals related to hydrogen bonding.
  • Wlodawer, A. (1998). x Ray crystallography.
  • Santa Cruz Biotechnology, Inc. (2014). Safety Data Sheet: 3-(M-Tolyl)-Dl-Beta-Alanine. [Link]
  • Wikipedia contributors. (2024, January 5). β-Alanine. In Wikipedia, The Free Encyclopedia. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441440, beta-Alanine betaine. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40429943, (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. [Link]
  • Radkov, A. D., & Chow, S. K. (2014). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Biochemistry, 53(11), 1713–1720. [Link]
  • Karimi, M., et al. (2021). Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. Scientific reports, 11(1), 16345. [Link]
  • UK Chemical Suppliers. (n.d.). beta alanine suppliers UK. [Link]
  • Wiela-Hojeńska, A., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Molecules (Basel, Switzerland), 28(22), 7545. [Link]
  • Wikipedia contributors. (2024, January 5). Alanine. In Wikipedia, The Free Encyclopedia. [Link]
  • Cheméo. (n.d.). Chemical Properties of dl-Alanine. [Link]
  • WebMD. (2023, February 2). Beta-alanine: Uses and Risks. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of (R)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(m-Tolyl)-beta-alanine is a non-proteinogenic β-amino acid of interest in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound. While specific toxicological data for this compound is not extensively available, this document synthesizes information from structurally related compounds, including aromatic amines and β-alanine, to offer a robust framework for risk assessment and mitigation. The protocols described herein are designed to be self-validating systems, promoting a culture of safety and scientific excellence.

Introduction and Compound Profile

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in the development of novel peptide-based therapeutics, offering enhanced stability, potency, and bioavailability.[1] this compound, a chiral β-amino acid, presents a unique structural motif with potential applications in medicinal chemistry. Its aromatic tolyl group and β-amino acid backbone suggest a range of possible biological activities and, consequently, a need for careful handling. This guide is intended to serve as a primary resource for professionals working with this and structurally similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties of the racemic form, 3-(m-tolyl)-DL-beta-alanine, is presented below. It is reasonable to assume that the (R)-enantiomer will have similar properties, with the notable exception of its optical rotation.

PropertyValueSource
CAS Number 68208-17-3 (racemate)[2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Assumed to be a solid-
Solubility Data not available; likely soluble in organic solvents-

Hazard Identification and Risk Assessment

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on the potential hazards associated with its structural components: the aromatic amine moiety and the β-alanine core.

3.1. Potential Hazards Associated with the Aromatic Amine Structure:

Aromatic amines as a class of compounds present several potential health hazards.[3][4]

  • Dermal Absorption: A primary risk associated with aromatic amines is their ability to be readily absorbed through the skin due to their lipophilic nature.[3][5]

  • Skin and Eye Irritation: Compounds containing a tolyl group have been shown to cause skin and eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors from aromatic amines may lead to respiratory tract irritation.[6][7]

  • Systemic Toxicity: While acute toxicity data for this specific compound is unavailable, some aromatic amines can cause systemic effects.[3]

3.2. Potential Hazards Associated with the β-Alanine Core:

β-Alanine is a naturally occurring amino acid and is generally considered to have low toxicity.

  • Paraesthesia: The most commonly reported side effect of β-alanine supplementation is a transient tingling sensation known as paraesthesia, which is dose-dependent.[8][9]

3.3. Overall Risk Assessment:

Given the available data, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are dermal contact and inhalation of dust. While the β-alanine component suggests low systemic toxicity, the aromatic amine portion necessitates caution.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

4.1. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

4.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.[10]

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.[11]

  • Skin and Body Protection: A lab coat, fully buttoned, along with long pants and closed-toe shoes, is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary, based on a formal risk assessment.[11]

Safe Handling Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (if available) and Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh and Handle Compound with Care to Avoid Dust Work_in_Hood->Weigh_Handle Label_Container Clearly Label all Containers Weigh_Handle->Label_Container Decontaminate Decontaminate Work Area and Equipment Label_Container->Decontaminate Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Dispose_Waste Doff_PPE Remove PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands caption Figure 1: Workflow for the safe handling of this compound.

Caption: Figure 1: Workflow for the safe handling of this compound.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed with inherent safety checks and causality-driven steps to ensure both experimental success and personnel safety.

5.1. Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-computation and Preparation:

    • Calculate the required mass of this compound for the desired volume and concentration. Causality: Accurate calculation prevents waste and ensures the correct final concentration.

    • Prepare a labeled, tared vial. Causality: Proper labeling prevents mix-ups and ensures traceability.

    • Assemble all necessary equipment (spatula, weigh paper, vortex mixer, pipette) within the fume hood. Causality: Confining all materials to the hood minimizes potential exposure.

  • Weighing and Dissolution:

    • In the chemical fume hood, carefully weigh the calculated amount of the compound onto weigh paper and transfer it to the tared vial. Causality: The fume hood contains any airborne particles.

    • Add the calculated volume of DMSO to the vial using a calibrated pipette. Causality: Accurate solvent addition is critical for achieving the target concentration.

    • Cap the vial securely and vortex until the solid is completely dissolved. Visually inspect for any undissolved particles. Causality: A homogenous solution is essential for accurate downstream experiments.

  • Storage and Documentation:

    • Seal the vial with paraffin film to prevent solvent evaporation.

    • Store the stock solution at the recommended temperature (typically -20°C for long-term storage).

    • Record the preparation details (date, concentration, solvent, operator) in the laboratory notebook. Causality: Meticulous record-keeping is fundamental for experimental reproducibility and safety audits.

Experimental Workflow Diagram:

G start Start prep Preparation Calculate mass and volume Label vial start->prep weigh Weighing Transfer compound in fume hood prep:f2->weigh:f0 dissolve Dissolution Add solvent Vortex until dissolved weigh:f1->dissolve:f0 store Storage & Documentation Seal and store at -20°C Record in lab notebook dissolve:f2->store:f0 end End store:f2->end caption Figure 2: Step-by-step workflow for stock solution preparation.

Caption: Figure 2: Step-by-step workflow for stock solution preparation.

Storage and Stability

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Stability: While specific stability data is not available, as a general precaution, protect the compound from light and moisture.

Spill and Emergency Procedures

  • Minor Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Major Spill: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

The responsible and safe handling of novel chemical entities like this compound is a cornerstone of professional laboratory practice. By understanding the potential hazards based on its chemical structure, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate risks and foster a secure research environment. This guide provides a foundational framework for achieving these goals, and it is incumbent upon each researcher to remain vigilant and informed about the specific compounds with which they work.

References

  • Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Aromatic Amino Compounds: Health Hazards - ILO Encyclopaedia. (2011, August 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells - NIH. (n.d.).
  • Safety Data Sheet. (n.d.).
  • High dietary intake of aromatic amino acids increases risk of hypertension - PubMed. (2018, January).
  • 3-(M-Tolyl)-Dl-Beta-Alanine - Free SDS search. (n.d.).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. (n.d.).
  • Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition - Hilaris Publisher. (2021, November 29).
  • Non-proteinogenic amino acids - Wikipedia. (n.d.).
  • Non-proteinogenic amino acids - Grokipedia. (n.d.).
  • Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. (n.d.).
  • Tolyl group - Wikipedia. (n.d.).
  • m-Tolyl o-tolyl p-tolyl phenol | C27H24O | CID 67862260 - PubChem - NIH. (n.d.).
  • Risk assessment of "other substances" – beta-alanine. (2017, October 5).
  • 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290 - PubChem. (n.d.).
  • m-tolyl group (CHEBI:52555) - EMBL-EBI. (n.d.).
  • International society of sports nutrition position stand: Beta-Alanine - PMC - PubMed Central. (2015, July 15).
  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.).
  • Tri-m-tolylphosphine | C21H21P | CID 80362 - PubChem - NIH. (n.d.).
  • Major clinical findings of β-alanine in sports performance: a systematic review. (2025, August 10).
  • Short-Time β-Alanine Supplementation on the Acute Strength Performance after High-Intensity Intermittent Exercise in Recreationally Trained Men. (2019, May 9).
  • Beta-alanine: Uses and Risks - WebMD. (2025, February 2).
  • β-Alanine - Wikipedia. (n.d.).
  • RS-beta-alanine, N-((1-methylethoxy)carbonyl)-L-valyl-3-(4-chlorophenyl)acid) (Ref: IR5839) - AERU. (n.d.).
  • Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - ResearchGate. (2025, October 16).
  • Effects of Beta-Alanine Supplementation on Physical Performance in Aerobic–Anaerobic Transition Zones: A Systematic Review and Meta-Analysis - MDPI. (n.d.).

Sources

A Technical Guide to the Metabolic Pathways of Substituted β-Alanines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted β-alanines are a critical class of molecules with diverse physiological roles and significant pharmacological potential. As analogues of the endogenous amino acid β-alanine, they serve as precursors for vital biomolecules, act as neuromodulators, and form the structural backbone of numerous therapeutic agents. Understanding their metabolic fate is paramount for drug development, enabling the prediction of pharmacokinetic profiles, the identification of active or toxic metabolites, and the optimization of drug design. This guide provides an in-depth exploration of the core metabolic pathways governing substituted β-alanines, focusing on the key enzymatic players and their substrate specificities. We further present validated, step-by-step experimental protocols for investigating their metabolism in vitro and provide a framework for interpreting the resulting data in a drug discovery context.

Introduction: The Significance of Substituted β-Alanines

β-Alanine is the only naturally occurring β-amino acid, distinguished by the placement of its amino group on the β-carbon, two atoms away from the carboxyl group[1][2]. While not incorporated into proteins, it is a key component of carnosine, anserine, and pantothenic acid (vitamin B5), a precursor to coenzyme A[1][2]. Its metabolism is intrinsically linked to pyrimidine degradation and energy production pathways[1][3][4].

Substituted β-alanines are derivatives featuring modifications to the carbon backbone or amino group. These modifications can profoundly alter the molecule's chemical properties, biological activity, and metabolic stability. In drug development, incorporating a substituted β-alanine moiety can:

  • Improve Pharmacokinetic Properties: By blocking or altering sites of metabolic attack, substitutions can increase a drug's half-life.

  • Enhance Target Specificity: Modifications can optimize binding to a therapeutic target.

  • Modulate Activity: Substitutions can convert a molecule into a potent inhibitor or a selective substrate for a particular enzyme or transporter[5].

Given these roles, a thorough understanding of how the cellular machinery processes these modified structures is not merely academic but a foundational requirement for rational drug design.

The Canonical Catabolic Pathway of β-Alanine

The primary route for β-alanine degradation is a two-step process that ultimately feeds into central carbon metabolism. This pathway serves as a crucial baseline for understanding how substituted analogues might be processed.

  • Transamination: The initial and rate-limiting step is the transfer of the amino group from β-alanine to an α-keto acid acceptor. In mammals, this reaction is primarily catalyzed by alanine-glyoxylate aminotransferase 2 (AGXT2) , a promiscuous mitochondrial enzyme, and to a lesser extent by 4-aminobutyrate aminotransferase (GABA-T) [4][6][7]. The reaction, using pyruvate as the amino acceptor, yields L-alanine and malonate semialdehyde[1][2].

  • Oxidative Decarboxylation: Malonate semialdehyde is then converted to acetyl-CoA by malonate-semialdehyde dehydrogenase, which can then enter the citric acid cycle[3].

Another significant source of endogenous β-alanine is the breakdown of the pyrimidine base uracil[4][8][9]. This multi-enzyme pathway culminates in the hydrolysis of N-carbamoyl-β-alanine by β-ureidopropionase (UPB1) to release β-alanine, CO₂, and ammonia[4][10][11][12].

Beta_Alanine_Catabolism Figure 1: Canonical β-Alanine Catabolic Pathway BA β-Alanine E1 AGXT2 / GABA-T (Transamination) BA->E1 Catabolism MSA Malonate Semialdehyde E2 Malonate-Semialdehyde Dehydrogenase MSA->E2 ACoA Acetyl-CoA TCA Citric Acid Cycle ACoA->TCA Uracil Uracil (from Pyrimidine Catabolism) E3 Pyrimidine Degradation (Multi-step) Uracil->E3 NCBA N-Carbamoyl-β-alanine E4 β-Ureidopropionase (UPB1) NCBA->E4 E1->MSA E2->ACoA E3->NCBA E4->BA Biosynthesis

Caption: Figure 1: Canonical β-Alanine Catabolic Pathway

Metabolism of Substituted β-Alanines: Enzymatic Realities

Substitutions on the β-alanine scaffold can dramatically influence interactions with metabolic enzymes. The promiscuity and substrate specificity of these enzymes are the determining factors for a compound's metabolic fate.

The Gatekeeper: Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

AGXT2 is a mitochondrial aminotransferase recognized for its broad substrate specificity[6][7]. It is a critical determinant in the metabolism of not only β-alanine but also other endogenous molecules like asymmetric dimethylarginine (ADMA) and D-β-aminoisobutyric acid (D-BAIBA)[6][13][14].

  • Expert Insight: The active site of AGXT2 can accommodate a range of small molecules. For drug development professionals, this means that AGXT2 is a primary candidate for the initial metabolic step of many substituted β-alanines. Substitutions at the α- or β-carbon positions will be critical. For example, a bulky substituent may sterically hinder access to the active site, thereby increasing the compound's metabolic stability. Conversely, a substitution that enhances binding may lead to rapid clearance. The enzyme's promiscuity makes it a double-edged sword; it can detoxify xenobiotics but also inactivate therapeutic agents[6].

The Role of β-Ureidopropionase (UPB1)

While primarily involved in the pyrimidine degradation pathway, the substrate specificity of UPB1 is relevant for β-alanine analogues that are structurally similar to N-carbamoyl-β-alanine[10][11][15].

  • Expert Insight: If a substituted β-alanine is part of a larger prodrug designed to be cleaved, UPB1 or similar amidohydrolases could be relevant. However, UPB1 has a more constrained active site than AGXT2. Studies on UPB1 deficiency show a buildup of its specific substrates, N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid, suggesting it is not easily bypassed[15]. Therefore, it is less likely to metabolize β-alanines with significant substitutions unless they closely mimic its natural substrate.

A Practical Guide to Investigating Metabolism

Determining the metabolic fate of a novel substituted β-alanine requires a systematic experimental approach. The following workflow outlines a standard, robust process for in vitro assessment, which serves as a critical step before advancing to in vivo studies.

Experimental_Workflow Figure 2: In Vitro Metabolic Stability Workflow start Test Compound (Substituted β-Alanine) assay Incubate with Liver Hepatocytes or Microsomes start->assay sampling Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) assay->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis quant Quantify Parent Compound (Disappearance Rate) analysis->quant metid Metabolite Identification (Metabolite Soft Spot Analysis) analysis->metid data Calculate Half-Life (t½) & Intrinsic Clearance (CLint) quant->data metid->data Inform next design

Caption: Figure 2: In Vitro Metabolic Stability Workflow

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the intrinsic clearance of a test compound, providing a quantitative measure of its metabolic stability.

Causality Behind Choices:

  • Why HLM? Human liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) and some Phase II enzymes. They are a cost-effective, high-throughput model for initial metabolic screening.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its presence initiates the metabolic reaction. A control incubation without NADPH is crucial to identify non-enzymatic degradation.

  • Why Quenching? The addition of a cold organic solvent like acetonitrile precipitates proteins, instantly stopping all enzymatic reactions and ensuring the measured compound concentration accurately reflects the specific time point.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled HLM (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (or NADPH stock solution) and keep it on ice.

  • Incubation Mixture (Example for a single time point):

    • In a microcentrifuge tube, add 188 µL of 0.1 M phosphate buffer.

    • Add 2 µL of HLM (final concentration typically 0.5-1.0 mg/mL).

    • Add 2 µL of the test compound stock solution (final concentration typically 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiating the Reaction:

    • Add 10 µL of the pre-warmed NADPH solution to initiate the reaction.

    • Vortex gently. This is Time = 0.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the incubation mixture.

    • Immediately add it to a tube containing 100 µL of ice-cold acetonitrile with an internal standard.

    • Vortex vigorously to precipitate the protein.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity[16][17][18].

Causality Behind Choices:

  • Why Reversed-Phase C18 Column? C18 columns are versatile and effective for retaining and separating a wide range of small molecules of moderate polarity, which is typical for drug candidates.

  • Why SRM/MRM? Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is a highly specific mass spectrometry technique[17][19]. It involves selecting a specific precursor ion (the parent compound) and then detecting a specific fragment ion after collision-induced dissociation. This "transition" is unique to the molecule, filtering out background noise and allowing for precise quantification[17].

Step-by-Step Methodology:

  • Chromatography (Example Conditions):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Example Conditions):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's chemistry.

    • Analysis Mode: SRM/MRM.

    • Optimization: Infuse a pure standard of the test compound to determine the optimal precursor ion (e.g., [M+H]⁺) and the most stable, high-intensity product ion for the SRM transition. Do the same for the internal standard.

  • Data Analysis:

    • Integrate the peak area for the test compound and the internal standard at each time point.

    • Calculate the peak area ratio (Compound Area / Internal Standard Area).

    • Plot the natural log of the peak area ratio versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Data Interpretation and Implications for Drug Development

The data generated from these in vitro studies provide the first critical insights into a compound's metabolic profile.

ParameterCalculationInterpretation & Significance
Half-Life (t½) 0.693 / k where k is the slope of the ln(concentration) vs. time plot.Direct measure of stability. A short t½ (<30 min) suggests high metabolic liability and likely rapid clearance in vivo. A long t½ (>120 min) indicates high stability.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)Enzymatic turnover rate. This value is independent of blood flow and protein binding. It is used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
Metabolite Identification Mass shift analysis from parent compound using high-resolution MS.Identifies "soft spots." Pinpoints the specific sites on the molecule susceptible to metabolism (e.g., hydroxylation, demethylation). This is invaluable information for the medicinal chemistry team to guide the next round of molecular design, potentially blocking that site to improve stability.

Trustworthiness & Self-Validation: The robustness of this workflow is ensured by including proper controls:

  • Negative Control (-NADPH): Assesses non-enzymatic degradation. The parent compound should remain stable.

  • Positive Control (e.g., Verapamil, a known CYP substrate): Confirms the metabolic activity of the HLM batch. The control compound should degrade at a known rate.

  • Internal Standard: Accounts for variations in sample processing and MS instrument response.

Conclusion and Future Directions

The metabolic pathway of a substituted β-alanine is a complex interplay between its unique chemical structure and the substrate promiscuity of key metabolic enzymes, particularly AGXT2. A systematic in vitro investigation, beginning with microsomal stability assays and followed by metabolite identification, is an indispensable part of modern drug discovery. This approach allows for the early, cost-effective identification of metabolically unstable candidates and provides clear, actionable data for designing next-generation molecules with optimized pharmacokinetic profiles. Future research will continue to unravel the specificities of other aminotransferases and hydrolases, providing an even more detailed map of the metabolic landscape for this important class of molecules.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Transport Mechanisms of Beta-Alanine into Skeletal Muscle Cells.
  • PubChem. (n.d.). β-alanine degradation | Pathway. National Center for Biotechnology Information.
  • Bio-Rad. (n.d.). Beta-alanine metabolism Pathway Map.
  • AmiGO. (n.d.). beta-alanine catabolic process. Gene Ontology Consortium.
  • Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 914.
  • MyBioSource. (n.d.). Human Alanine Glyoxylate Aminotransferase 2 (AGXT2) ELISA Kit.
  • Semantic Scholar. (n.d.). Pharmacokinetics of β-Alanine Using Different Dosing Strategies.
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • bioRxiv. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway.
  • National Center for Biotechnology Information. (n.d.). A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC. Applied and Environmental Microbiology.
  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof.
  • MDPI. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Pharmaceutics.
  • Wikipedia. (n.d.). β-Alanine.
  • UniProt. (2000). UPB1 - Beta-ureidopropionase - Homo sapiens (Human).
  • Rodionov, R. N., et al. (2015). AGXT2: a promiscuous aminotransferase. Trends in Pharmacological Sciences, 36(11), 735-745.
  • GeneCards. (n.d.). AGXT2 Gene - Alanine--Glyoxylate Aminotransferase 2.
  • ResearchGate. (n.d.). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA).
  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS.
  • Wikipedia. (n.d.). Beta-ureidopropionase.
  • Gloaguen, M., et al. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Toxins, 6(11), 3243-3261.
  • National Center for Biotechnology Information. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Scientific Reports, 9, 368.
  • ResearchGate. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet.
  • MDPI. (2019). Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response. Nutrients.
  • UniProt. (n.d.). AGXT2 - Alanine--glyoxylate aminotransferase 2, mitochondrial - Homo sapiens (Human).
  • National Center for Biotechnology Information. (n.d.). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. FASEB Journal.
  • National Center for Biotechnology Information. (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. Scientific Reports.
  • Wikipedia. (n.d.). AGXT2.
  • Human Metabolome Database. (n.d.). Showing metabocard for beta-Alanine (HMDB0000056).
  • ResearchGate. (2025). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
  • National Center for Biotechnology Information. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry.
  • Catalyst University. (2017). Uracil Catabolism to Beta-Alanine. YouTube.
  • KEGG. (n.d.). KEGG PATHWAY Database.
  • ResearchGate. (2025). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements.
  • PubChem. (n.d.). beta-Alanine Metabolism | Pathway. National Center for Biotechnology Information.
  • van Kuilenburg, A. B. P., et al. (2022). β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein structural integrity and catalytic activity. Molecular Genetics and Metabolism, 135(2), 146-154.
  • MDPI. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins.
  • Vogensen, S. B., et al. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). British Journal of Pharmacology, 169(4), 864-876.
  • National Center for Biotechnology Information. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition.
  • WikiGenes. (n.d.). UPB1 - ureidopropionase, beta.
  • National Center for Biotechnology Information. (2021). Alanine Represses γ-Aminobutyric Acid Utilization and Induces Alanine Transaminase Required for Mitochondrial Function in Saccharomyces cerevisiae. Frontiers in Microbiology.
  • Reactome. (n.d.). beta-ureidopropionate + H2O => beta-alanine + NH4+ + CO2.
  • bioRxiv. (n.d.). b-Alanine is a structural hybrid between the neurotransmitters glycine and GABA.

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (R)-3-(m-Tolyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically pure β-amino acids are crucial chiral building blocks in medicinal chemistry and materials science, often conferring unique pharmacological properties and proteolytic stability to peptides and other bioactive molecules.[1] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-3-(m-tolyl)-β-alanine, a representative chiral β-aryl-β-amino acid. The strategy hinges on a highly efficient, organocatalyzed asymmetric Michael addition of a protected nitrogen source to an α,β-unsaturated ester. We detail the rationale behind the synthetic design, a step-by-step experimental procedure from starting materials to the final purified product, and methods for analytical validation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for producing enantiomerically pure β-amino acids.

Introduction and Strategic Overview

β-Alanine and its derivatives are the only naturally occurring β-amino acids and serve as vital precursors for many industrially significant compounds.[2] The enantioselective synthesis of substituted β-amino acids is a central challenge in modern organic chemistry. Key methods include the asymmetric hydrogenation of β-dehydroamino acids, Mannich reactions, and conjugate additions.[3][4]

For the synthesis of (R)-3-(m-tolyl)-β-alanine, we have selected an asymmetric conjugate addition (or Michael addition) strategy. This approach is distinguished by its operational simplicity, high atom economy, and the ability to establish the critical C3 stereocenter with high fidelity in a single step. The chosen method utilizes a bifunctional thiourea organocatalyst, which activates both the electrophile and the nucleophile through non-covalent interactions, mimicking the principles of enzyme catalysis.[5]

The overall synthetic workflow is depicted below. It involves two primary stages: the preparation of the α,β-unsaturated ester (Michael acceptor) and the key organocatalyzed enantioselective conjugate addition, followed by deprotection.

G cluster_0 Part 1: Michael Acceptor Synthesis cluster_1 Part 2: Asymmetric Synthesis A m-Tolualdehyde + Diethyl Malonate B Diethyl (m-tolyl)methylidenemalonate A->B Knoevenagel Condensation C m-Methylcinnamic Acid B->C Saponification & Decarboxylation D Ethyl m-methylcinnamate (Michael Acceptor) C->D Esterification E Ethyl m-methylcinnamate + Di-tert-butyl iminodicarboxylate F Protected (R)-Adduct E->F Key Step: Organocatalyzed Michael Addition G Final Product: (R)-3-(m-tolyl)-β-alanine F->G Deprotection (TFA)

Figure 1: Overall workflow for the synthesis of (R)-3-(m-tolyl)-β-alanine.

Mechanism and Basis for Enantioselectivity

The success of this synthesis rests on the ability of the chiral bifunctional catalyst to control the facial selectivity of the nucleophilic attack on the Michael acceptor. We employ a Takemoto-type thiourea catalyst, which contains both a hydrogen-bond-donating thiourea moiety and a basic tertiary amine group.

The Rationale for Catalyst Choice:

  • Thiourea Moiety: The two N-H protons of the thiourea group form strong hydrogen bonds with the carbonyl oxygen of the ethyl m-methylcinnamate. This coordination polarizes the C=O bond, enhancing the electrophilicity of the β-carbon and locking the substrate in a specific conformation.

  • Tertiary Amine Moiety: The basic amine group deprotonates the nucleophile (di-tert-butyl iminodicarboxylate), increasing its nucleophilicity and generating a chiral ion pair.

  • Chiral Scaffold: The catalyst's rigid chiral backbone holds these two functional groups in a precise three-dimensional arrangement.

This dual activation brings the deprotonated nucleophile and the activated electrophile into close proximity within a highly organized, chiral environment. The steric bulk of the catalyst's chiral scaffold effectively shields one prochiral face of the cinnamate, forcing the nucleophile to attack from the less hindered face, thereby inducing high enantioselectivity.

G cluster_activation Dual Activation CAT Chiral Thiourea Catalyst SUB Ethyl m-methylcinnamate (Substrate) CAT->SUB H-Bonding (Thiourea) NUC Iminodicarboxylate (Nucleophile) CAT->NUC Deprotonation (Amine Base) TS Organized Ternary Complex (Transition State) CAT->TS Assembly SUB->TS Assembly NUC->TS Assembly PROD (R)-Adduct TS->PROD C-N Bond Formation (Re-face attack)

Figure 2: Logical relationship of the bifunctional catalyst's dual activation mode.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are to be handled according to their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Michael Acceptor (Ethyl m-methylcinnamate)

This protocol outlines the synthesis of the requisite α,β-unsaturated ester starting from commercially available m-tolualdehyde.

A. Materials & Reagents

Reagent/MaterialSupplierGrade
m-TolualdehydeSigma-Aldrich≥97%
Diethyl malonateAcros Organics99%
PiperidineAlfa Aesar99%
PyridineFisher Sci.ACS Grade
Potassium Hydroxide (KOH)VWR ChemicalsACS Grade
Ethanol (200 proof)Decon LabsAnhydrous
Sulfuric Acid (H₂SO₄)EMD MilliporeACS Grade, 95-98%
Diethyl etherMacronAnhydrous
TolueneJ.T. BakerAnhydrous

B. Step-by-Step Procedure

  • Knoevenagel Condensation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and Dean-Stark apparatus, add m-tolualdehyde (12.0 g, 100 mmol), diethyl malonate (16.8 g, 105 mmol), piperidine (0.85 g, 10 mmol), and toluene (100 mL).

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approx. 4-6 hours).

    • Cool the reaction to room temperature and wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl (m-tolyl)methylidenemalonate.

  • Saponification and Decarboxylation:

    • Dissolve the crude malonate ester in ethanol (150 mL) in a 500 mL flask.

    • Add a solution of KOH (22.4 g, 400 mmol) in water (50 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction in an ice bath and carefully acidify to pH ~1 with concentrated HCl. A white precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield m-methylcinnamic acid.

  • Fischer Esterification:

    • Suspend the crude m-methylcinnamic acid (from the previous step) in anhydrous ethanol (200 mL) in a 500 mL flask.

    • Add concentrated H₂SO₄ (2 mL) dropwise.

    • Heat the mixture to reflux for 8 hours.

    • Cool to room temperature and remove the bulk of the ethanol via rotary evaporation.

    • Dissolve the residue in diethyl ether (150 mL) and wash with saturated NaHCO₃ solution (2 x 75 mL) and brine (75 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, 5% ethyl acetate in hexanes) to afford ethyl m-methylcinnamate as a colorless oil.

Protocol 2: Asymmetric Michael Addition and Deprotection

This is the key enantioselective step, followed by the final deprotection to yield the target amino acid.

A. Materials & Reagents

Reagent/MaterialSupplierGrade
Ethyl m-methylcinnamateFrom Protocol 1Purified
Di-tert-butyl iminodicarboxylateTCI America>98%
(R,R)-Takemoto Catalyst*Strem Chemicals98%
TolueneAcros OrganicsAnhydrous, ≥99.8%
Trifluoroacetic Acid (TFA)Oakwood Chem.99%
Dichloromethane (DCM)Fisher Sci.Anhydrous, ≥99.8%
Diethyl EtherMacronAnhydrous

*N'-(3,5-bis(trifluoromethyl)phenyl)-N-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea

B. Optimized Reaction Conditions

ParameterValueRationale
Catalyst Loading5 mol%Provides excellent conversion and enantioselectivity with minimal catalyst waste.
SolventTolueneNon-polar aprotic solvent, optimal for thiourea catalysis.[5]
Temperature-20 °CLower temperature enhances enantioselectivity by favoring the more ordered transition state.
Concentration0.1 MBalances reaction rate and solubility of reagents.
Reaction Time24-48 hoursMonitored by TLC until consumption of the limiting reagent.

C. Step-by-Step Procedure

  • Asymmetric Conjugate Addition:

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the (R,R)-Takemoto catalyst (0.24 g, 0.5 mmol, 5 mol%).

    • Add anhydrous toluene (50 mL) and cool the solution to -20 °C using a cryocooler or ice/salt bath.

    • In a separate flask, dissolve ethyl m-methylcinnamate (1.90 g, 10 mmol) and di-tert-butyl iminodicarboxylate (2.39 g, 11 mmol) in anhydrous toluene (50 mL).

    • Slowly add the substrate/nucleophile solution to the catalyst solution via cannula over 10 minutes.

    • Stir the reaction at -20 °C and monitor its progress by TLC (20% ethyl acetate/hexanes).

    • Upon completion (typically 36 hours), quench the reaction by adding 10 mL of saturated NH₄Cl solution.

    • Warm to room temperature, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient of 5% to 15% ethyl acetate in hexanes) to yield the protected (R)-adduct as a white solid.

  • Deprotection:

    • Dissolve the purified protected adduct (from the previous step) in dichloromethane (20 mL) in a 100 mL flask and cool to 0 °C.

    • Add trifluoroacetic acid (20 mL) dropwise.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Concentrate the mixture to dryness under reduced pressure.

    • Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

    • Triturate the resulting solid with cold diethyl ether, collect the precipitate by vacuum filtration, and dry under high vacuum to yield (R)-3-(m-tolyl)-β-alanine as a white, crystalline solid.

Characterization and Expected Results

The final product should be characterized thoroughly to confirm its identity, purity, and enantiomeric excess.

A. Expected Quantitative Data

ParameterExpected ValueMethod
Overall Yield75-85% (over 2 steps)Gravimetric analysis
Enantiomeric Excess (ee)≥95% eeChiral HPLC Analysis
Specific Rotation [α]D²⁵Positive value (in MeOH)Polarimetry
Melting PointConforms to literatureMelting Point Apparatus

B. Analytical Methods

  • Chiral HPLC: A column such as Chiralpak AD-H or equivalent is used. A typical mobile phase is a 90:10 mixture of hexanes and isopropanol with 0.1% TFA. The (R)-enantiomer should be the major peak.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be clean, with integrations matching the expected number of protons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product. Calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.1019; Found: 180.1021.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Enantioselectivity Water in the reaction; Incorrect temperature.Ensure all glassware is flame-dried and reagents are anhydrous. Maintain the reaction temperature strictly at -20 °C.
Incomplete Reaction Inactive catalyst; Poor quality reagents.Use a fresh bottle of catalyst or purify it. Ensure the purity of the starting materials.
Difficult Deprotection Incomplete reaction of TFA.Extend the reaction time for deprotection or increase the equivalents of TFA. Ensure complete removal of TFA afterward.
Low Yield Loss during purification or workup.Perform careful extractions and column chromatography. Ensure pH adjustments are done precisely.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). URL: [Link]
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. URL: [Link]
  • Wang, D., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Minnaard, A. J., et al. (2004). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. The Journal of Organic Chemistry. URL: [Link]
  • Davies, S. G., et al. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]
  • Taylor, P. P., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. URL: [Link]
  • Shin, J., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase. Applied and Environmental Microbiology. URL: [Link]
  • Li, W., et al. (2014).
  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. URL: [Link]
  • Van Roy, S., et al. (2012). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology. URL: [Link]
  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. URL: [Link]
  • Petrucci, I. E. (2021). Achieving Stereoselective Control Over the Conjugate Addition of Carbo.
  • Okino, T., et al. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids.
  • Meggers, E., et al. (2015). Octahedral Chiral-at-Metal Iridium Catalysts: Versatile Chiral Lewis Acids for Asymmetric Conjugate Additions. Chemistry – A European Journal. URL: [Link]
  • Unspecified Author. Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
  • Unspecified Author. (2011). Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Synfacts. URL: [Link]
  • Reek, J. N. H., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society. URL: [Link]
  • Welch, C. J., et al. (2024). Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3)
  • Unspecified Author. (2021). Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. URL: [Link]
  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. URL: [Link]
  • Cain, J. P., et al. (1996). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of Medicinal Chemistry. URL: [Link]
  • Vederas, J. C., et al. (1992). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE. Organic Syntheses. URL: [Link]
  • Goodman, M., & Smith, N. D. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. Organic Letters. URL: [Link]

Sources

Application Notes and Protocol for the Synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-amino-3-(3-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Such compounds are of significant interest in medicinal and pharmaceutical chemistry.[1] Their incorporation into peptides can induce stable secondary structures and enhance metabolic stability, making them valuable building blocks for the development of novel therapeutics.[1] Specifically, the enantiomerically pure forms of β-amino acids are crucial as their biological activity is often stereospecific. (R)-3-amino-3-(3-methylphenyl)propanoic acid, with its specific stereochemistry and aryl substitution, serves as a key chiral intermediate in the synthesis of various biologically active molecules.[2]

This document provides a detailed protocol for the synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid, employing a robust and scalable chemoenzymatic approach. The core of this strategy lies in an enzymatic kinetic resolution (EKR) of a racemic β-amino ester, catalyzed by a commercially available immobilized lipase. This method is advantageous due to its high enantioselectivity, mild reaction conditions, and the avoidance of expensive and toxic heavy metal catalysts.[]

Overall Synthetic Strategy

The synthesis is designed as a three-step process, commencing with the preparation of the racemic β-amino acid, followed by its esterification, and culminating in the enzymatic kinetic resolution of the ester to isolate the desired (R)-enantiomer.

Synthesis_Workflow A Racemic 3-amino-3- (3-methylphenyl)propanoic acid Synthesis B Esterification to Racemic Ethyl Ester A->B  Esterification   C Enzymatic Kinetic Resolution B->C  Lipase, Acyl Donor   D (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate C->D  Isolation of (R)-ester   E Hydrolysis D->E  Acid Hydrolysis   F Final Product: (R)-3-amino-3-(3-methylphenyl)propanoic acid E->F

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Racemic 3-amino-3-(3-methylphenyl)propanoic acid

This initial step involves a one-pot synthesis from commercially available starting materials.

Protocol 1: Synthesis of Racemic 3-amino-3-(3-methylphenyl)propanoic acid
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Methylbenzaldehyde120.1512.0 g0.10
Malonic acid104.0611.4 g0.11
Ammonium acetate77.0817.0 g0.22
Ethanol46.07100 mL-
Diethyl ether74.1250 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzaldehyde (12.0 g, 0.10 mol), malonic acid (11.4 g, 0.11 mol), and ammonium acetate (17.0 g, 0.22 mol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 25 mL) to remove any unreacted starting materials and byproducts.

  • Dry the white solid under vacuum to obtain racemic 3-amino-3-(3-methylphenyl)propanoic acid. The typical yield is 75-85%.

Part 2: Esterification of Racemic 3-amino-3-(3-methylphenyl)propanoic acid

The racemic acid is converted to its ethyl ester to make it a suitable substrate for the lipase-catalyzed resolution.

Protocol 2: Synthesis of Racemic Ethyl 3-amino-3-(3-methylphenyl)propanoate
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Racemic 3-amino-3-(3-methylphenyl)propanoic acid179.2210.0 g0.056
Ethanol46.07100 mL-
Thionyl chloride (SOCl₂)118.975.2 mL (8.6 g)0.072

Procedure:

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Suspend the racemic 3-amino-3-(3-methylphenyl)propanoic acid (10.0 g, 0.056 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.2 mL, 0.072 mol) dropwise to the stirred suspension. The addition should be done carefully to control the evolution of HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, the hydrochloride salt of the ester, is then neutralized. Dissolve the residue in 100 mL of water and cool in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl 3-amino-3-(3-methylphenyl)propanoate as an oil. The typical yield is 90-95%.

Part 3: Enzymatic Kinetic Resolution and Final Product Isolation

This is the key step where the enantiomers of the racemic ester are separated. The lipase Novozym 435 (immobilized Candida antarctica lipase B) is used to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[4][5]

Protocol 3: Lipase-Catalyzed Kinetic Resolution
Reagent/MaterialAmount
Racemic ethyl 3-amino-3-(3-methylphenyl)propanoate5.0 g
Novozym 435500 mg
Ethyl acetate50 mL
Molecular sieves (4 Å)2.0 g

Procedure:

  • To a 100 mL Erlenmeyer flask, add the racemic ethyl 3-amino-3-(3-methylphenyl)propanoate (5.0 g), ethyl acetate (50 mL), and activated 4 Å molecular sieves (2.0 g). The molecular sieves ensure anhydrous conditions, which are crucial for the enzyme's activity.

  • Add Novozym 435 (500 mg) to the mixture.

  • Seal the flask and place it in an orbital shaker at 40-45 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product. This typically takes 24-48 hours.

  • Once 50% conversion is reached, stop the reaction by filtering off the enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-ethyl 3-amino-3-(3-methylphenyl)propanoate and N-acetyl-(S)-ethyl 3-amino-3-(3-methylphenyl)propanoate.

  • Separate the unreacted (R)-ester from the N-acetylated (S)-ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

EKR_Mechanism cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Products Racemic Ester (R/S)-Ester Enzyme Novozym 435 (Lipase) Racemic Ester->Enzyme Substrate Binding R-Ester (R)-Ester (Unreacted) Enzyme->R-Ester No Reaction S-Amide (S)-N-Acetyl Ester (Product) Enzyme->S-Amide Selective Acylation Acyl Donor Ethyl Acetate Acyl Donor->Enzyme

Caption: Mechanism of the enzymatic kinetic resolution.

Protocol 4: Hydrolysis of (R)-Ethyl 3-amino-3-(3-methylphenyl)propanoate

The final step is the hydrolysis of the resolved (R)-ester to the target (R)-amino acid.

Reagent/MaterialAmount
(R)-Ethyl 3-amino-3-(3-methylphenyl)propanoateFrom previous step
6 M Hydrochloric acid (HCl)30 mL
Sodium hydroxide (NaOH) solution (1 M)As needed

Procedure:

  • Dissolve the purified (R)-ethyl 3-amino-3-(3-methylphenyl)propanoate in 30 mL of 6 M HCl in a 100 mL round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7 with a 1 M NaOH solution while cooling in an ice bath. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product, (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product. A suitable chiral column, such as a Chirobiotic T, can be used for this analysis.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

  • BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.[7]
  • Ferreira, V. F., et al. (2017).
  • Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(7), 1644.[8]
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.[1]
  • MDPI. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • MDPI. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 22(16), 8899.[10]
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.[11]
  • PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22.[12]
  • ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids.[13]
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[14]
  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.[15]
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.[16]
  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.[17]
  • Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2585-2608.[18]
  • SciSpace. (n.d.).
  • The Backbone of Innovation: Leveraging (R)-3-Amino-3-(2-methylphenyl)propionic Acid in Chemical Synthesis. (n.d.).[2]
  • Sigma-Aldrich. (n.d.).
  • Springer Nature. (2018). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase.
  • ACS Publications. (2023). Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters, 25(49), 8758–8763.[21]
  • Digital CSIC. (2021).
  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435®.[22]

Sources

Application Notes and Protocols for the Incorporation of (R)-3-(m-Tolyl)-β-alanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with Aryl-Substituted β-Amino Acids

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug development, offering a means to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][2] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and provide resistance to enzymatic degradation.[3] This guide provides a detailed technical overview and practical protocols for the incorporation of a specific aryl-substituted β-amino acid, (R)-3-(m-Tolyl)-β-alanine, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

(R)-3-(m-Tolyl)-β-alanine introduces both a flexible β-amino acid backbone and a sterically demanding m-tolyl side chain. This combination presents unique challenges and opportunities in peptide design. The increased chain length of the β-amino acid can alter the peptide backbone conformation, potentially leading to the formation of stable helical or turn structures.[4][5][6] The bulky and hydrophobic tolyl group can influence peptide-protein interactions and may enhance binding affinity or specificity. However, the steric hindrance posed by the tolyl group necessitates careful optimization of coupling conditions to ensure efficient peptide bond formation.[7]

This document is intended for researchers, scientists, and drug development professionals familiar with the principles of peptide synthesis. It aims to provide a comprehensive resource, grounded in established methodologies for challenging peptide synthesis, to facilitate the successful incorporation of (R)-3-(m-Tolyl)-β-alanine and unlock its potential in the design of novel peptide therapeutics.

Core Principles and Strategic Considerations

The successful incorporation of (R)-3-(m-Tolyl)-β-alanine via Fmoc-SPPS hinges on a systematic approach that addresses the inherent challenges of this non-canonical amino acid. The general workflow of SPPS, involving iterative cycles of deprotection, coupling, and washing, remains the foundation of the process.[8][9] However, modifications to standard protocols are crucial.

Diagram: General Workflow for Fmoc-Based SPPS

SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Load->Deprotect Start Cycle Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (Fmoc-(R)-3-(m-Tolyl)-β-alanine) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect n-1 times Cleave Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Key Considerations for (R)-3-(m-Tolyl)-β-alanine Incorporation:
  • Steric Hindrance: The m-tolyl group presents significant steric bulk, which can slow down the kinetics of the coupling reaction. To overcome this, the use of highly efficient coupling reagents is paramount.

  • Choice of Coupling Reagents: Standard carbodiimide-based activators like DIC may be insufficient. More potent uronium or phosphonium salt-based reagents are recommended.

  • Reaction Monitoring: Due to the potential for incomplete coupling, it is highly advisable to monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test.

  • Double Coupling: For challenging couplings, a second coupling step with fresh reagents may be necessary to drive the reaction to completion.

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality (acid or amide). Standard resins like Wang or Rink Amide are generally suitable.[10]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the incorporation of Fmoc-(R)-3-(m-Tolyl)-β-alanine into a peptide sequence. Optimization may be required based on the specific peptide sequence and the position of the non-canonical residue.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-(m-Tolyl)-β-alanine.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-(R)-3-(m-Tolyl)-β-alanine

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(R)-3-(m-Tolyl)-β-alanine:

    • In a separate vial, dissolve Fmoc-(R)-3-(m-Tolyl)-β-alanine (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).

  • Reaction Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the coupling solution and repeat step 3 with a freshly prepared activation mixture.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (2-3 times) to prepare for the next deprotection step.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) is a common choice. The exact composition may need to be optimized based on the amino acids present in the peptide sequence.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

Data Presentation and Characterization

Following synthesis, the purity and identity of the peptide must be confirmed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][11][12]

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentEquivalents (AA:Reagent:Base)Typical Reaction TimeNotes
HBTU/DIPEA1 : 0.95 : 22-4 hoursA reliable and cost-effective choice for sterically hindered amino acids.
HATU/DIPEA1 : 0.95 : 21-3 hoursGenerally more reactive than HBTU and can improve yields for difficult couplings.
COMU/DIPEA1 : 0.95 : 21-3 hoursA newer generation coupling reagent with high efficiency and reduced risk of racemization.
Diagram: Decision-Making Workflow for Coupling

Coupling_Workflow Start Start Coupling of (R)-3-(m-Tolyl)-β-alanine Couple Perform Single Coupling (e.g., HATU/DIPEA, 2h) Start->Couple Kaiser Perform Kaiser Test Couple->Kaiser Negative Negative Result (Yellow Beads) Kaiser->Negative Complete Positive Positive Result (Blue Beads) Kaiser->Positive Incomplete Proceed Proceed to Next Cycle Negative->Proceed DoubleCouple Perform Double Coupling Positive->DoubleCouple DoubleCouple->Proceed

Caption: Decision-making process for coupling sterically hindered amino acids.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of (R)-3-(m-Tolyl)-β-alanine.Perform a double coupling. Increase coupling time or temperature. Switch to a more potent coupling reagent like HATU or COMU.
Low Final Yield Incomplete couplings throughout the synthesis. Aggregation of the growing peptide chain.Monitor each coupling step. Consider using a more solvating resin or incorporating pseudoproline dipeptides in the sequence to disrupt aggregation.
Side Product Formation Aspartimide formation if Asp residues are present.Add HOBt to the piperidine deprotection solution.[8]

Conclusion and Future Perspectives

The incorporation of (R)-3-(m-Tolyl)-β-alanine into peptides, while presenting synthetic challenges due to its steric bulk, is readily achievable with optimized SPPS protocols. The key to success lies in the use of potent coupling reagents, careful monitoring of reaction completion, and a willingness to employ strategies such as double coupling when necessary. The unique structural features of this non-canonical amino acid offer exciting possibilities for the design of novel peptides with enhanced stability and tailored biological activities. As the demand for more sophisticated peptide-based therapeutics grows, the methodologies outlined in this guide will serve as a valuable resource for researchers seeking to explore the expanding chemical space of non-canonical amino acids.

References

  • Behrendt R, White P, Offer J. Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. 2016;22(1):4-27. doi:10.1002/psc.2836
  • Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3247-3256. doi:10.1038/nprot.2007.454
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 10, 2026. [Link]
  • Pavone V, Lombardi A, D'Auria G, et al. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers. 1992;32(2):173-183. doi:10.1002/bip.360320207
  • Fmoc Solid Phase Peptide Synthesis. Springer Nature Experiments. Accessed January 10, 2026. [Link]
  • Efficient synthesis of alpha-aryl-/heteroaryl-substituted beta-amino acids via Ni(II) complex through the Suzuki coupling reaction. PubMed. Accessed January 10, 2026. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 10, 2026. [Link]
  • Amblard M, Fehrentz JA, Martinez J, Subra G. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol. 2006;33(3):239-254. doi:10.1385/mb:33:3:239
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Accessed January 10, 2026. [Link]
  • Young JD, Huang A, Stevens R, et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res. 1990;3(4):194-205.
  • Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone.
  • Zhang H, Ge Y. Overview of peptide and protein analysis by mass spectrometry. Curr Protoc Protein Sci. 2010;Chapter 16:Unit16.1. doi:10.1002/0471140864.ps1601s62
  • Pavone V, Lombardi A, D'Auria G, et al. beta-Alanyl-beta-alanine in cyclic beta-turned peptides. Biopolymers. 1991;31(10):1181-1188. doi:10.1002/bip.360311006
  • Barluenga S, et al. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Adv. 2019;9(57):33166-33173. doi:10.1039/c9ra06124j
  • Hoofnagle AN, et al. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clin Chem. 2016;62(1):48-69. doi:10.1373/clinchem.2015.242220
  • (R)-3-(M-TOLYL)-BETA-ALANINE. Next Peptide. Accessed January 10, 2026. [Link]
  • Wöhr T, et al. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. 2013;67(12):874-880. doi:10.2533/chimia.2013.874
  • Mant CT, Hodges RS. HPLC Analysis and Purification of Peptides. Methods Mol Biol. 2009;548:19-48. doi:10.1007/978-1-60327-029-7_2
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed January 10, 2026. [Link]
  • Pavone V, Lombardi A, Saviano M, et al. Beta-alanine containing cyclic peptides with predetermined turned structure. V. Biopolymers. 1994;34(11):1505-1515. doi:10.1002/bip.360341108
  • Pavone V, Lombardi A, D'Auria G, et al. beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. Biopolymers. 1993;33(7):1049-1058. doi:10.1002/bip.360330708

Sources

Chiral HPLC Method for the Enantioselective Separation of 3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Authored by: A Senior Application Scientist

Introduction

The stereoisomeric composition of pharmacologically active compounds is a critical determinant of their efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. 3-(m-Tolyl)-β-alanine is a chiral β-amino acid and a valuable building block in the synthesis of various pharmaceutical agents. Consequently, the ability to resolve and quantify its enantiomers is paramount for drug development, quality control, and metabolic studies. This application note provides a comprehensive guide and a robust protocol for the chiral separation of 3-(m-Tolyl)-β-alanine enantiomers using High-Performance Liquid Chromatography (HPLC).

The method described herein leverages a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for a wide range of chiral molecules, including underivatized amino acids.[1] The rationale behind the selection of the CSP, mobile phase, and other chromatographic parameters is discussed in detail to provide a thorough understanding of the method's underlying principles.

Principle of Chiral Separation

The enantioselective separation is achieved on a teicoplanin-based chiral stationary phase. Teicoplanin is a macrocyclic glycopeptide with multiple chiral centers, aromatic rings, and ionizable groups, creating a complex and versatile chiral environment. The chiral recognition mechanism involves a combination of interactions between the analyte and the CSP, including:

  • π-π interactions: The aromatic (tolyl) ring of the analyte can interact with the aromatic moieties of the teicoplanin selector.

  • Hydrogen bonding: The amino and carboxyl groups of the β-amino acid can form hydrogen bonds with the peptide and sugar components of the CSP.

  • Inclusion complexation: The analyte may fit into the "basket-like" cavities of the macrocyclic structure.

  • Ionic interactions: The amphoteric nature of the amino acid allows for electrostatic interactions with the ionizable groups on the CSP.

By exploiting the differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP, their differential retention on the column and subsequent separation is achieved.

Experimental Workflow

The development and implementation of the chiral HPLC method follows a systematic workflow, as illustrated in the diagram below.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Equilibration Column Equilibration Sample_Prep->Equilibration Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification and Enantiomeric Purity Integration->Quantification

Caption: Workflow for the chiral HPLC analysis of 3-(m-Tolyl)-β-alanine.

Materials and Reagents

  • Racemic 3-(m-Tolyl)-β-alanine: (CAS 68208-17-3) or individual enantiomers for peak identification.

  • Methanol: HPLC grade or higher.

  • Acetonitrile: HPLC grade or higher.

  • Trifluoroacetic acid (TFA): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

Instrumentation and Chromatographic Conditions

The following instrumentation and conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a UV detector.
Chiral Column CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 0.1% Trifluoroacetic Acid in Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Justification of Chromatographic Parameters:
  • Chiral Stationary Phase: The CHIROBIOTIC™ T column is selected due to its proven success in separating underivatized aromatic and β-amino acids.[2][3] The teicoplanin selector provides multiple interaction sites necessary for chiral recognition of the analyte's structure.

  • Mobile Phase: A polar organic mobile phase, primarily methanol, is effective for this type of CSP. The addition of a small amount of an acidic modifier like TFA is crucial. It serves to suppress the ionization of the analyte's carboxyl group and the CSP's acidic sites, which can sharpen peaks and improve resolution.[4]

  • Detection Wavelength: 3-(m-Tolyl)-β-alanine contains a tolyl group, which is a chromophore. Based on the UV absorption of similar aromatic compounds like toluene and cresol, a wavelength in the range of 260-270 nm is expected to provide good sensitivity.[5] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.

Detailed Protocol

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 3-(m-Tolyl)-β-alanine and dissolve it in 10 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 3-(m-Tolyl)-β-alanine in the mobile phase to a concentration within the expected linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Column Equilibration
  • Mobile Phase Degassing: Degas the mobile phase components separately before mixing, or degas the final mixture using an online degasser or by sonication.

  • System Priming: Prime all pump lines with the mobile phase to ensure a stable baseline.

  • Column Equilibration: Equilibrate the CHIROBIOTIC™ T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Chromatographic Analysis
  • Blank Injection: Inject an aliquot of the mobile phase to ensure the absence of interfering peaks.

  • Standard Injection: Inject 10 µL of the prepared working standard solution.

  • Sample Injection: Inject 10 µL of the filtered sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Data Analysis
  • Peak Identification: If individual enantiomer standards are available, inject them to confirm the elution order. Typically, on teicoplanin-based CSPs, the D-enantiomer is more strongly retained than the L-enantiomer.[1]

  • Integration: Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

  • Calculation of Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂) Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Method Optimization and Troubleshooting

The provided method is a robust starting point. However, some optimization may be necessary to achieve the desired resolution and run time.

Troubleshooting cluster_solutions Potential Solutions Problem Problem Resolution Run Time Poor Too Long Peak Tailing Sol_Resolution Adjust Methanol % Decrease Flow Rate Change Acid Modifier (e.g., Acetic Acid) Problem:r->Sol_Resolution Sol_Time Increase Flow Rate Increase Methanol % (if resolution allows) Problem:t->Sol_Time Sol_Tailing Adjust Acid Modifier Concentration Ensure Sample is Fully Dissolved Problem:p->Sol_Tailing

Caption: Troubleshooting guide for common issues in chiral HPLC.

  • Poor Resolution:

    • Adjust Organic Modifier Concentration: The retention and enantioselectivity on CHIROBIOTIC™ T can exhibit a "U-shaped" profile with varying percentages of the organic modifier.[1] Systematically vary the methanol concentration (e.g., from 80% to 95%) to find the optimal selectivity.

    • Change Organic Modifier: Substitute methanol with acetonitrile.

    • Adjust Acid Modifier: Vary the concentration of TFA (e.g., 0.05% to 0.2%) or switch to a different acid like acetic acid.

    • Lower the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the interaction time with the CSP and improve resolution.

    • Decrease Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

  • Excessive Run Time:

    • Increase Flow Rate: If resolution is more than adequate (Rs > 2.0), the flow rate can be increased to shorten the analysis time.

    • Increase Organic Modifier Strength: A higher percentage of methanol will generally decrease retention times.

  • Peak Tailing:

    • Optimize Acid Modifier Concentration: Insufficient or excessive acid can lead to peak tailing. Fine-tune the concentration for optimal peak shape.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger or weaker solvent can cause peak distortion.

Conclusion

This application note details a systematic and scientifically grounded approach for the chiral separation of 3-(m-Tolyl)-β-alanine enantiomers by HPLC. The use of a teicoplanin-based chiral stationary phase provides a powerful and versatile platform for this analysis. The provided protocol serves as a robust starting point, and the guidelines for method optimization and troubleshooting will enable researchers to tailor the method to their specific needs, ensuring accurate and reliable determination of enantiomeric purity.

References

  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-296.
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354.
  • Aturki, Z., et al. (2016). Chiral analysis of aromatic amino acids in food supplements using subcritical fluid chromatography and Chirobiotic T2 column. The Journal of Supercritical Fluids, 107, 519-525.
  • ResearchGate. (2016). Chiral analysis of aromatic amino acids in food supplements using subcritical fluid chromatography and Chirobiotic T2 column.
  • Li, F., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(18), 4238-4244.
  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238.
  • Bosáková, Z., et al. (2004). Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and teicoplanin aglycone (TAG) chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 549-555.
  • Toth, G., et al. (2007). Liquid Chromatographic Enantioseparation of Spin-Labelled Beta-Amino Acids. Current Medicinal Chemistry, 14(13), 1437-1445.
  • Csupor-Löffler, B., et al. (2020). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318.
  • Reddy, K. L. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3).
  • ResearchGate. (2020). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster presentation.
  • Konya, Y. T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822.
  • Westin, J. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of the various compounds in toluene at 10 μM.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Liu, H., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Open Science, 5(3), 172018.

Sources

Application Note: Chiral GC Analysis of (R)-3-(m-Tolyl)-β-alanine Following Two-Step Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable method for the determination of the enantiomeric purity of (R)-3-(m-tolyl)-β-alanine, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research.[1][2] Due to the low volatility and high polarity inherent to β-amino acids, direct analysis by gas chromatography (GC) is not feasible. This protocol details a comprehensive two-step achiral derivatization procedure, involving esterification followed by acylation, to yield a volatile and thermally stable derivative suitable for GC analysis.[3][4][5] Subsequent separation of the enantiomers is achieved with high resolution on a chiral stationary phase capillary column. This method is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric excess (% ee) determination.

Principle of the Method

The enantiomeric separation of chiral molecules is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Gas chromatography offers high separation efficiency and sensitivity, making it a powerful tool for chiral analysis. However, amino acids like 3-(m-tolyl)-β-alanine possess both a carboxylic acid and an amino functional group, rendering them non-volatile and prone to thermal degradation at temperatures required for GC analysis.

To overcome these limitations, a chemical modification process known as derivatization is employed.[6] This method follows a well-established two-step approach:[4][5]

  • Esterification: The carboxylic acid group (-COOH) is converted to an ester (e.g., an isopropyl ester) by reacting the amino acid with an alcohol (isopropanol) under acidic conditions. This step neutralizes the highly polar acidic group and increases volatility.[7]

  • Acylation: The amino group (-NH2) is subsequently acylated by reacting the esterified amino acid with a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA).[8][9] This reaction converts the primary amine into a stable, non-polar trifluoroacetyl amide, further enhancing volatility and improving chromatographic peak shape.[10]

The resulting derivatized molecule is achiral, meaning the derivatization process itself does not introduce a new chiral center. The separation of the (R) and (S) enantiomers is then accomplished by leveraging the differential interactions between the derivatized enantiomers and a chiral stationary phase (CSP) within the GC column, such as a cyclodextrin-based phase.[11][12][13]

Workflow and Chemical Pathway

The overall experimental process is depicted in the workflow diagram below, followed by a diagram illustrating the chemical reactions during derivatization.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Protocol cluster_analysis GC Analysis A Weigh Analyte (R)-3-(m-tolyl)-β-alanine D Step 1: Esterification Add Isopropanol/3M HCl Heat at 100°C for 45 min A->D B Prepare Racemic Standard (DL)-3-(m-tolyl)-β-alanine B->D C Prepare Reagents (Isopropanol/HCl, TFAA) C->D F Step 2: Acylation Add Ethyl Acetate & TFAA Heat at 60°C for 20 min C->F E Dry Down Evaporate under N2 Stream D->E E->F G Final Evaporation & Reconstitution Dry under N2, Reconstitute in Ethyl Acetate F->G H Inject Sample into GC G->H I Separation on Chiral Column H->I J FID Detection I->J K Data Analysis (Peak Integration, %ee Calculation) J->K

Caption: High-level workflow for chiral GC analysis.

Derivatization_Reaction Analyte (R)-3-(m-tolyl)-β-alanine Intermediate Isopropyl Ester Intermediate Analyte->Intermediate + Heat (100°C) Reagent1 Isopropanol / HCl (Esterification) Reagent2 Trifluoroacetic Anhydride (TFAA) (Acylation) Product N-TFA-isopropyl ester derivative (Volatile, GC-amenable) Intermediate->Product + Heat (60°C)

Caption: Two-step derivatization of (R)-3-(m-tolyl)-β-alanine.

Materials and Instrumentation

Reagents and Consumables
MaterialSupplierGrade
(R)-3-(m-tolyl)-β-alanineSigma-Aldrich≥98%
(DL)-3-(m-tolyl)-β-alanineSanta Cruz Biotech≥98%[14]
IsopropanolFisher ScientificAnhydrous, HPLC Grade
Acetyl ChlorideSigma-AldrichReagent Grade
Trifluoroacetic Anhydride (TFAA)RestekDerivatization Grade[9]
Ethyl AcetateFisher ScientificAnhydrous, HPLC Grade
Nitrogen GasAirgasUltra-High Purity (UHP)
2 mL GC Vials with InsertsAgilentAmber, Screw Top
Instrumentation and Equipment
EquipmentSpecification
Gas ChromatographAgilent 8890 GC or equivalent
DetectorFlame Ionization Detector (FID)
AutosamplerAgilent 7693A or equivalent
Chiral GC ColumnAstec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent γ-cyclodextrin trifluoroacetyl phase
Heating Block / Water BathCapable of 60°C and 100°C
Evaporation UnitNitrogen blow-down evaporator
Analytical Balance4-decimal place readability
Vortex MixerStandard laboratory model
MicropipettesCalibrated set (10-1000 µL)

Detailed Experimental Protocols

Safety Precaution: All steps involving acetyl chloride and trifluoroacetic anhydride (TFAA) must be performed in a certified chemical fume hood. These reagents are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Preparation of Reagents
  • Isopropyl Alcohol / 3M HCl: In the fume hood, slowly and carefully add 22 mL of acetyl chloride to 100 mL of anhydrous isopropanol in a flask placed in an ice bath. Stir gently. This exothermic reaction generates HCl in situ. Prepare this reagent fresh daily.

  • Analyte and Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (R)-3-(m-tolyl)-β-alanine and the racemic (DL) standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with anhydrous isopropanol.

    • Working Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with anhydrous isopropanol in separate volumetric flasks.

Derivatization Procedure

This two-step procedure should be applied to the (R)-enantiomer sample, the racemic (DL) standard, and a solvent blank.

Step 1: Esterification

  • Pipette 100 µL of the working solution (10 µg of analyte) into a 2 mL GC vial.

  • Add 400 µL of the freshly prepared Isopropyl Alcohol / 3M HCl reagent.

  • Cap the vial tightly. Ensure the cap has a high-temperature resistant septum.

  • Vortex the mixture for 10 seconds.

  • Heat the vial in a heating block or oven at 100°C for 45 minutes .

  • Cool the vial to room temperature.

  • Remove the cap and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. A heating block set to 40-50°C can expedite this step.

Scientist's Note: Complete removal of the alcohol and HCl is critical. Residual HCl can interfere with the subsequent acylation step, and residual alcohol can consume the TFAA reagent.

Step 2: Acylation

  • To the dry residue from the previous step, add 200 µL of anhydrous ethyl acetate.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).[8]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 20 minutes .

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitute the final dry residue in 200 µL of anhydrous ethyl acetate.

  • Transfer the final solution to a GC vial with a micro-insert for analysis.

Gas Chromatography (GC-FID) Method

The following parameters provide a starting point and may require optimization based on the specific instrument and column used.

GC ParameterSetting
Inlet Split/Splitless
Inlet Temperature250°C
Split Ratio50:1
Injection Volume1 µL
Carrier Gas Helium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp Rate5°C/min
Final Temperature180°C, hold for 10 min
Detector (FID)
Temperature280°C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

Results and Discussion

  • System Suitability: Inject the derivatized racemic (DL) standard first. A successful separation should yield two distinct, well-resolved peaks corresponding to the S- and R-enantiomers. The resolution factor (Rs) between the two peaks should be ≥ 1.5.

  • Peak Identification: Inject the derivatized (R)-enantiomer sample. The major peak in this chromatogram will correspond to the retention time of the R-enantiomer, allowing for unambiguous peak identification in the racemic standard chromatogram.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers using the following formula:

    % ee = [ (A_R - A_S) / (A_R + A_S) ] x 100

  • Expected Outcome: The derivatization process yields volatile N-trifluoroacetyl isopropyl esters.[15] The chiral stationary phase will interact differently with the two enantiomers, leading to different retention times and enabling their separation. A high-purity (R)-enantiomer sample should produce a chromatogram with one major peak and, potentially, a very small peak corresponding to the S-enantiomer impurity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Incomplete derivatization; Sample degradation; Injection issue.Ensure reagents are fresh and anhydrous. Verify heating times/temperatures. Check GC syringe and inlet maintenance.
Poor Peak Shape (Tailing) Incomplete derivatization of the polar amine group; Active sites in the GC inlet or column.Ensure complete dryness after esterification. Use a fresh vial of TFAA. Use a deactivated inlet liner. Condition the column.
Poor Enantiomeric Resolution Suboptimal oven temperature program; Column degradation.Optimize the temperature ramp rate (slower ramps often improve resolution). Operate at the lower end of the column's temperature range. Verify column performance with a standard.
Ghost Peaks Carryover from previous injection; Septum bleed.Run a solvent blank. Increase inlet purge time. Use high-quality, low-bleed septa.

Conclusion

The described two-step esterification and acylation protocol provides an effective and reproducible method for the derivatization of (R)-3-(m-tolyl)-β-alanine. This procedure renders the analyte sufficiently volatile and thermally stable for analysis by gas chromatography. When coupled with a suitable chiral stationary phase column, this method allows for the accurate and precise determination of enantiomeric purity, making it an invaluable tool for quality control and research in the pharmaceutical and life sciences industries.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science.
  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT-Logo.
  • Frank, H., Nicholson, G. J., & Bayer, E. (n.d.). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic.
  • Junge, M., Huegel, H., & Marriott, P. J. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality.
  • Simek, P., Husek, P., & Zahradnickova, H. (2012). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography. ResearchGate.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A.
  • Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate.
  • Restek Corporation. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Restek.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Taylor & Francis.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health.
  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Semantic Scholar.
  • Gerhardt, G., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A.
  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.
  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Semantic Scholar.
  • Brückner, H. (n.d.). Chiral separation of amino acids by gas chromatography. ResearchGate.
  • Li, R., et al. (2006). [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. Se Pu.
  • D'Atchi, T., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Scriba, G. K. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • Adetunji, M. A., et al. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.
  • Li, R., et al. (2006). Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. ResearchGate.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

Sources

Application Note & Protocol: Enantioselective Quantification of (R)-3-(m-Tolyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of (R)-3-(m-tolyl)-β-alanine, a chiral β-amino acid of interest in pharmaceutical and life sciences research. We present detailed protocols for enantioselective analysis using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, which is the cornerstone for resolving and quantifying the specific (R)-enantiomer. Additionally, we discuss the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, particularly in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies that adhere to rigorous scientific and validation standards.

Introduction: The Significance of Chiral Purity

(R)-3-(m-tolyl)-β-alanine is a non-proteinogenic β-amino acid. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-3-(m-tolyl)-β-alanine and (S)-3-(m-tolyl)-β-alanine. In drug development and pharmacology, the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the ability to selectively quantify the desired (R)-enantiomer is critical for pharmacokinetic studies, formulation development, and quality control.

The development of robust and reliable analytical methods is therefore not merely a technical exercise but a fundamental requirement for ensuring the safety and efficacy of potential therapeutic agents. This application note details the principles and protocols for achieving this, with a focus on methods that are both scientifically sound and compliant with international regulatory expectations.

Core Principles of Enantioselective Analysis

The primary challenge in quantifying a specific enantiomer is that enantiomeric pairs possess identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced into the analytical system. In chromatography, this is most commonly achieved through the use of a chiral stationary phase (CSP).

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acid enantiomers.[1][2] These CSPs possess multiple chiral centers and functional groups that can engage in stereoselective interactions (e.g., hydrogen bonding, ionic interactions, and inclusion complexation) with the analyte enantiomers, leading to differential retention times and, thus, separation.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for the enantioselective quantification of (R)-3-(m-tolyl)-β-alanine. This method offers excellent resolution, reproducibility, and can be readily validated according to industry standards.

Experimental Workflow

The overall workflow for the quantification of (R)-3-(m-tolyl)-β-alanine by chiral HPLC is depicted below.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Plasma/Tissue Sample sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Dilution sp4->sp5 hplc Chiral HPLC System sp5->hplc detector UV or Fluorescence Detector hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for (R)-3-(m-tolyl)-β-alanine quantification.

Detailed Protocol: Chiral HPLC Method

This protocol provides a starting point for method development and validation. Optimization may be required based on the specific sample matrix and instrumentation.

3.2.1. Sample Preparation (for Biological Matrices)

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances like proteins.[3][4]

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

3.2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)Teicoplanin-based CSP known for excellent resolution of underivatized amino acids.[1]
Mobile Phase Methanol / 0.1% Acetic Acid in Water (80:20, v/v)A polar organic mobile phase often provides good selectivity on this type of CSP. Acetic acid helps to control the ionization state of the analyte and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 25°CTemperature can influence chiral recognition; maintaining a constant temperature is crucial for reproducibility.
Injection Volume 10 µLShould be optimized based on analyte concentration and sensitivity requirements.
Detection UV at 210 nm or 254 nmThe tolyl group provides UV absorbance. Wavelength selection should be optimized for maximum sensitivity.

3.2.3. Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of pure reference standards. On macrocyclic glycopeptide CSPs, the D- or (R)-enantiomer is often more strongly retained.[1]

  • Calibration Curve: Prepare a series of calibration standards of (R)-3-(m-tolyl)-β-alanine in the appropriate matrix. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a calibration curve. A minimum of 5 concentration levels is recommended.[5]

  • Quantification: Determine the concentration of (R)-3-(m-tolyl)-β-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in complex biological fluids, LC-MS/MS is the preferred method.[6][7][8] While a standard reversed-phase LC separation may not resolve the enantiomers, it can be coupled with a chiral column for definitive enantioselective quantification.

Key Advantages of LC-MS/MS
  • High Sensitivity: Capable of detecting picogram to femtogram levels of the analyte.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interferences from matrix components, enhancing the accuracy of quantification.[9]

  • Reduced Sample Preparation: The selectivity of MS can sometimes allow for simpler sample cleanup procedures.

Protocol: Chiral LC-MS/MS Method

4.2.1. Chromatographic Conditions

The chromatographic conditions would be similar to the HPLC method, but with the use of MS-compatible mobile phase modifiers, such as formic acid or ammonium formate, instead of non-volatile acids like phosphoric acid.[10]

ParameterRecommended Setting
Column Astec® CHIROBIOTIC® T (15 cm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 80-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C

4.2.2. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined by direct infusion of a pure standard. For a precursor ion [M+H]+, monitor characteristic product ions.
Collision Energy Optimize for maximum signal intensity of the product ion.
Source Temp. 500°C
IonSpray Voltage 5500 V

Method Validation: Ensuring Trustworthiness and Reliability

A described analytical method is only trustworthy if it has been validated to demonstrate its fitness for purpose.[11] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation Parameters center Analytical Method Validation (ICH Q2) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq range Range center->range robustness Robustness center->robustness

Caption: Core parameters for analytical method validation.

Summary of Validation Parameters
ParameterDefinitionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be free of interference at its retention time, and the separation of enantiomers should be demonstrated (Resolution > 1.5).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of test results to the true value.Recovery of 98-102% for drug substance; 95-105% in complex matrices.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and temperature are slightly varied.

Conclusion

The enantioselective quantification of (R)-3-(m-tolyl)-β-alanine is a critical task in its development as a potential pharmaceutical agent. Chiral HPLC on a teicoplanin-based stationary phase provides a robust and reliable method for achieving the necessary separation and quantification. For applications demanding higher sensitivity, a chiral LC-MS/MS method offers an excellent alternative. Adherence to systematic method development and rigorous validation according to ICH guidelines is paramount to ensure the generation of accurate, reliable, and defensible analytical data.

References

  • AMSbiopharma.
  • National Institutes of Health (NIH).Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021-05-24). [Link]
  • European Medicines Agency.ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • YouTube.ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025-06-23). [Link]
  • SickKids Research Institute.Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]
  • Google Patents.Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • NorthEast BioLab.
  • ResearchGate.Separation of 3-substituted-(R, S)
  • Advion, Inc.LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]
  • Restek.13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08). [Link]
  • Springer Nature Experiments.Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • National Institutes of Health (NIH).A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. [Link]
  • ResearchGate.Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids | Request PDF. [Link]
  • PubMed.[Separation of 3-substituted-(R,S)
  • SciSpace.
  • PubMed.Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. [Link]
  • PubMed.A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). (2019-12-16). [Link]
  • ResearchGate.Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. (2025-08-06). [Link]
  • ResearchGate.
  • SIELC Technologies.Separation of .beta.-Alanine, N-dodecyl- on Newcrom R1 HPLC column. [Link]
  • PubMed.Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. [Link]

Sources

Application Notes & Protocols: (R)-3-(m-Tolyl)-beta-alanine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral β-Amino Acids

In the landscape of modern medicinal chemistry and organic synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral β-amino acids, non-natural counterparts to the canonical α-amino acids, have emerged as exceptionally valuable scaffolds.[1][2] Their incorporation into molecules can impart unique conformational constraints, enhance metabolic stability, and introduce specific stereochemical information crucial for biological activity. (R)-3-(m-Tolyl)-beta-alanine, a member of this class, offers a distinct combination of a stereodefined amine, a flexible propionic acid backbone, and a lipophilic tolyl group, making it a strategic component for constructing complex molecular architectures and active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of this compound, moving from its fundamental properties to detailed, field-proven protocols for its application. The focus is on enabling researchers, scientists, and drug development professionals to effectively integrate this building block into their synthetic workflows.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical properties is the foundation of successful experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 748128-33-8[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3][4]
Synonym (R)-3-Amino-3-(3-methylphenyl)propionic acid[3]
Appearance Typically a white to off-white crystalline solidInferred from similar compounds[5]
Purity >98% (Commercially available)[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-tolyl group (typically in the δ 7.0-7.3 ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and a multiplet system for the diastereotopic methylene protons (-CH₂) and the methine proton (-CH) of the β-alanine backbone.

  • ¹³C NMR: The carbon spectrum will display distinct resonances for the carboxyl carbon, the aromatic carbons (with differentiation between substituted and unsubstituted positions), the benzylic methine carbon bearing the amino group, the aliphatic methylene carbon, and the tolyl methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent [M+H]⁺ ion at m/z 179.22.

  • Chiral Analysis: The enantiomeric purity is best confirmed using chiral High-Performance Liquid Chromatography (HPLC).[6][7]

Synthesis & Enantiomeric Control

The primary challenge in accessing this compound lies in controlling its stereochemistry. While numerous advanced asymmetric synthesis methodologies exist for β-amino acids[8][9], chiral resolution of the racemate remains a robust and widely practiced approach, particularly at the laboratory and pilot scale.

Strategy: Chiral Resolution via Diastereomeric Salt Formation

This classic method relies on the reaction of the racemic amino acid, 3-(m-Tolyl)-DL-beta-alanine, with a chiral resolving agent. This reaction forms a pair of diastereomeric salts with different physical properties (notably, solubility), allowing for their separation by fractional crystallization.[10]

cluster_0 Chiral Resolution Workflow racemate Racemic 3-(m-Tolyl)-DL-β-alanine (R/S Mixture) dissolve Dissolve in Solvent (e.g., Ethanol/Water) racemate->dissolve reagent Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) reagent->dissolve salts Formation of Diastereomeric Salts ((R,S) and (S,S) salts) dissolve->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize separate Separate Crystals and Mother Liquor crystallize->separate liberate_R Liberate (R)-Enantiomer (Base treatment of less soluble salt) separate->liberate_R Less Soluble Diastereomer liberate_S Liberate (S)-Enantiomer (From mother liquor) separate->liberate_S More Soluble Diastereomer product (R)-3-(m-Tolyl)-β-alanine (Enantiomerically Pure) liberate_R->product

Caption: Workflow for chiral resolution.

Protocol 1: Conceptual Chiral Resolution

This protocol provides a conceptual framework. The optimal solvent system, temperature, and resolving agent must be determined empirically.

  • Salt Formation:

    • In a reaction vessel, dissolve one molar equivalent of racemic 3-(m-Tolyl)-DL-beta-alanine in a suitable solvent (e.g., aqueous ethanol) with gentle heating.

    • Add 0.5 molar equivalents of a chiral resolving agent (e.g., (S)-(+)-Mandelic acid or a tartaric acid derivative). The use of a sub-stoichiometric amount of resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt.

    • Stir the solution until all solids are dissolved and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC.

    • If necessary, recrystallize the salt from the same or a different solvent system to enhance diastereomeric purity.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to basic (pH ~9-10) using a suitable base (e.g., 1M NaOH or NH₄OH) to deprotonate the resolving agent's carboxylic acid and precipitate the free amino acid.

    • Stir the resulting suspension at low temperature for 1-2 hours.

    • Collect the solid this compound by vacuum filtration.

    • Wash the solid with cold deionized water to remove the salt of the resolving agent.

    • Dry the final product under vacuum to a constant weight.

    • Confirm final enantiomeric excess (e.e.) by chiral HPLC.

Core Application: Amide Bond Formation

The primary utility of this compound is its incorporation into larger molecules via amide bond formation. This reaction couples its amino group with the carboxylic acid of another molecule. Modern peptide coupling reagents are employed to facilitate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity.[11][12]

cluster_1 HATU-Mediated Amide Coupling Workflow acid Carboxylic Acid (R-COOH) activation Pre-activation (Formation of Active Ester) acid->activation hatu HATU Coupling Reagent hatu->activation base Base (DIPEA) base->activation solvent Anhydrous Solvent (DMF or DCM) solvent->activation coupling Nucleophilic Attack (Amide Bond Formation) activation->coupling amine (R)-3-(m-Tolyl)-β-alanine amine->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated coupling.

Protocol 2: General Amide Coupling using HATU

This protocol describes a robust method for coupling this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for minimizing racemization.[12][13]

Materials & Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 2-3 minutes.

  • Activation:

    • Add DIPEA (2.5 eq) to the mixture. The solution may change color, indicating the formation of the activated OAt-ester.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the amino acid to the activated carboxylic acid mixture dropwise.

    • Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, the HATU byproducts, and residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

    • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Der Pharma Chemica, 7(7), 245-260. [Link]
  • Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(15), 4250-4252. [Link]
  • Next Peptide. (n.d.). This compound.
  • PubChem. (n.d.). Beta-Alanine.
  • Kumar, P., T.M., A., V, S., & Deb, P. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. ACS Omega, 3(9), 11031-11040. [Link]
  • Chen, T., Liu, X., Ma, Y., & Chen, J. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1256070. [Link]
  • Wikipedia. (n.d.). β-Alanine.
  • NIST. (n.d.). β-Alanine, 3TMS derivative.
  • Hušek, P., Vodičková, A., & Všetečka, V. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • Al-Qaisi, A. M., Al-Hiari, Y. M., & Al-Qirim, T. M. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(16), 5345. [Link]
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine.
  • Chen, Y., Qiu, X., & Xu, X. (2005). [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. Se Pu, 23(3), 279-281. [Link]
  • Exposome-Explorer. (n.d.). beta-Alanine (Compound).
  • Bajusz, S., Rónai, A. Z., & Székely, J. I. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. International Journal of Peptide and Protein Research, 24(3), 197-200. [Link]
  • PubChem. (n.d.). beta-Alanine, N-[3-[[3-(tridecyloxy)propyl]amino]propyl]-, 2-ethylhexyl ester.
  • Santa Cruz Biotechnology. (2014). 3-(M-Tolyl)-Dl-Beta-Alanine Safety Data Sheet.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Bouziane, I., & Merzouk, H. (2022). Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. Journal of Advanced Research in Applied Sciences and Engineering Technology, 28(1), 1-10. [Link]
  • Rullo, M., Bruno, A., & De-Giorgio, F. (2022).
  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction.
  • Rathinasabapathi, B., Fouad, W. M., & Sigua, C. A. (2001). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 126(3), 1241-1249. [Link]
  • Guryanov, I., Nuss, D., & Seebach, D. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2303-2315. [Link]
  • Borodina, I., Kildegaard, K. R., & Jensen, N. B. (2015). Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine. Metabolic Engineering, 27, 57-64. [Link]
  • Saha, B., Sharma, P., & Kundu, B. (2010). Synthesis of β-Methyl-β-alanine-L-proline-XAA Tripeptides by Yb(OTf)

Sources

Application Note: Unlocking Novel Conformations in Peptide Therapeutics with (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] β-amino acids, in particular, are transformative building blocks that alter the peptide backbone, enabling the formation of unique and stable secondary structures not accessible to their α-peptide counterparts.[3][4] These novel structures, including various helices (10/12, 12, 14-helix) and well-defined turns, provide rigid scaffolds essential for high-affinity molecular recognition.[3][4]

This guide focuses on peptides incorporating (R)-3-(m-Tolyl)-β-alanine, a strategically designed β-amino acid. The m-tolyl group provides a bulky, hydrophobic side chain that acts as a potent conformational constraint, directing the peptide to fold into a predictable and stable three-dimensional structure. Such conformationally constrained peptides are highly sought after in therapeutic development because pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding to a target, often leading to significantly enhanced binding affinity and specificity.[5][6][7] Furthermore, the unnatural β-backbone imparts remarkable resistance to proteolytic degradation, a critical feature for improving in vivo efficacy.[1]

This document provides a comprehensive overview of the experimental and computational workflows for elucidating the solution-state conformation of peptides containing (R)-3-(m-Tolyl)-β-alanine. We present detailed protocols for synthesis, purification, and structural analysis using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling techniques. The synergy between these methods provides the atomic-level resolution necessary to guide the rational design of next-generation peptide-based therapeutics.

Overall Workflow for Conformational Analysis

The determination of a peptide's structure is a multi-faceted process where different techniques provide complementary information. The workflow begins with the synthesis of the peptide, followed by spectroscopic analysis to determine its secondary and tertiary structure, and is often concluded with computational modeling to refine the final 3D model.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Computational Modeling cluster_3 Final Structure sp_synthesis Solid Phase Peptide Synthesis (SPPS) purification Reverse-Phase HPLC sp_synthesis->purification characterization Mass Spectrometry purification->characterization cd_spec Circular Dichroism (CD) (Secondary Structure) characterization->cd_spec Pure Peptide nmr_spec NMR Spectroscopy (Atomic-Resolution 3D Structure) characterization->nmr_spec md_sim Molecular Dynamics (MD) (Conformational Sampling) cd_spec->md_sim Initial Constraints structure_refinement Structure Refinement nmr_spec->structure_refinement Distance & Dihedral Angle Restraints md_sim->structure_refinement final_model Integrated 3D Structural Model structure_refinement->final_model

Caption: Integrated workflow for peptide conformational analysis.

Peptide Synthesis and Purification

The synthesis of peptides containing (R)-3-(m-Tolyl)-β-alanine is reliably achieved using Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Protocol 2.1: Solid Phase Peptide Synthesis (SPPS)
  • Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 1 hour.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF to remove piperidine.[8]

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HATU (3-5 equivalents) in the presence of a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence, including the incorporation of Fmoc-(R)-3-(m-Tolyl)-β-alanine-OH.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

  • Verification: Confirm the identity and purity of the final peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid, non-destructive technique that provides valuable information about the global secondary structure of a peptide in solution.[10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules, with characteristic spectral shapes indicating the presence of α-helices, β-sheets, β-turns, or random coil structures.[12][13]

Causality Behind Experimental Choices
  • Solvent/Buffer: The buffer must be optically transparent in the far-UV region (below 250 nm). Phosphate buffers are common, but high chloride concentrations should be avoided. Solvents like trifluoroethanol (TFE) can be used to promote intramolecular hydrogen bonding and reveal inherent structural propensities.[14]

  • Peptide Concentration: The concentration must be carefully chosen to ensure a good signal-to-noise ratio without causing aggregation, which can distort the spectrum.[12][15]

Protocol 3.1: CD Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[12]

    • Determine the precise concentration of the peptide solution using UV absorbance (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

    • Prepare a final sample with a concentration typically between 0.05 and 0.5 mg/mL.[12]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes.[12]

    • Set the experimental parameters as outlined in the table below.

  • Data Collection:

    • Record a baseline spectrum using the buffer/solvent alone in the same cuvette.

    • Record the spectrum of the peptide sample.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

Table 1: Typical Parameters for CD Spectroscopy

ParameterRecommended ValueRationale
Wavelength Range190 - 250 nmThis far-UV region is dominated by the peptide backbone amide bond transitions, which are sensitive to secondary structure.[11][13]
Cuvette Path Length0.1 cmA short path length is crucial to minimize solvent absorbance at low wavelengths.
Scan Speed50 nm/minBalances data quality with acquisition time.
Data Pitch0.5 - 1.0 nmSufficient resolution to define spectral features.
Bandwidth1.0 nmStandard setting for peptide analysis.
Temperature20 - 25 °CMaintain a constant temperature, as conformation can be temperature-dependent.

NMR Spectroscopy for High-Resolution 3D Structure Determination

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[16][17] It provides information on through-bond and through-space atomic interactions, which are used to build a detailed structural model. A well-folded peptide typically shows good chemical shift dispersion in the 1D ¹H NMR spectrum, particularly in the amide region (7-10 ppm) and upfield region (< 0.5 ppm).[18]

Causality Behind Experimental Choices
  • Solvent: The choice of solvent is critical. 90% H₂O/10% D₂O is used to observe exchangeable amide protons, which are essential for defining hydrogen bonds and backbone structure. Pure D₂O is used to simplify the spectrum and better resolve non-exchangeable protons like Hα.[19]

  • 2D Experiments: A suite of 2D NMR experiments is required to unambiguously assign all proton resonances and identify structural constraints.

G cluster_0 Through-Bond Correlations cluster_1 Through-Space Correlations cluster_2 Structural Information Output tocsy TOCSY tocsy_desc Correlates all protons within a single amino acid spin system. tocsy->tocsy_desc assignments Resonance Assignments tocsy->assignments Assigns residues noesy NOESY / ROESY noesy_desc Correlates protons close in space (< 5 Å), linking different residues. noesy->noesy_desc constraints Distance Constraints noesy->constraints assignments->noesy Identifies NOEs structure 3D Structure Calculation constraints->structure

Caption: Role of key 2D NMR experiments in structure determination.

Protocol 4.1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.0).[19]

    • Add a small, known amount of a reference standard like DSS or TSP for chemical shift referencing.

    • Filter the sample into a high-quality 5 mm NMR tube.[19]

  • Instrument Setup and Tuning:

    • Use a high-field NMR spectrometer (≥ 500 MHz) for better signal dispersion.[19]

    • Insert the sample, lock onto the D₂O signal, and shim the magnet to achieve high homogeneity.

    • Tune the probe for the required nuclei (¹H).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and folding.

    • Acquire a set of 2D spectra as detailed in the table below. Use appropriate water suppression techniques (e.g., WATERGATE or presaturation).

Table 2: Core 2D NMR Experiments for Peptide Structure Determination

ExperimentInformation ProvidedTypical Mixing Time
TOCSY (Total Correlation Spectroscopy)Shows correlations between all J-coupled protons within a single residue (spin system). Used for side-chain assignments.60-80 ms
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue. This is the primary source of distance constraints for 3D structure calculation.[19][20]150-300 ms
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Similar to NOESY, but useful for medium-sized molecules where the NOE may be close to zero.150-300 ms
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons. Requires ¹³C isotopic labeling but provides excellent signal dispersion.N/A
Protocol 4.2: NMR Data Analysis
  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs (e.g., between the Hα of residue i and the amide NH of residue i+1).

  • Constraint Generation:

    • Identify all unique cross-peaks in the NOESY spectrum.

    • Classify the NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) based on their volume. These will serve as upper-limit distance restraints.

  • Structure Calculation:

    • Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate a family of structures that satisfy the experimental distance restraints.

    • The final structure is represented by an ensemble of the lowest-energy conformers.

Computational Modeling

Computational modeling is used to complement experimental data, explore the conformational landscape, and refine structural models.[21][22] Molecular Dynamics (MD) simulations, in particular, can provide insights into the dynamic behavior of the peptide in a simulated aqueous environment.

Protocol 5.1: MD Simulation Workflow
  • System Setup:

    • Generate a starting structure, either from NMR constraints or an idealized conformation (e.g., a helical or extended structure).

    • Place the peptide in a simulation box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure while restraining the peptide atoms.

    • Release the restraints and run a final equilibration phase.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to allow for adequate sampling of conformational space.

  • Analysis:

    • Analyze the trajectory for structural stability (RMSD), secondary structure evolution, and specific interactions like hydrogen bonds.

    • Cluster the trajectory to identify the most populated conformational states. These can be compared directly with the NMR-derived ensemble.

References

  • Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology.
  • CD-Based Peptide Secondary Structure Analysis - Creative Proteomics.
  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Mtoz Biolabs.
  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Source Not Available.
  • Theoretical analysis of secondary structures of beta-peptides - PubMed. (2008). Journal of the American Chemical Society.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. (2021). Molecules.
  • Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. Source Not Available.
  • On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective - Frontiers. (2020). Frontiers in Molecular Biosciences.
  • Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog - Biosynth. (2024). Biosynth.
  • Constrained Peptides in Drug Discovery and Development | Request PDF - ResearchGate. (2025).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed. (2021). Molecules.
  • Constrained Peptides in Drug Discovery and Development - SciSpace. Yakugaku Zasshi.
  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides - ChemRxiv. (2025). ChemRxiv.
  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC - NIH.
  • NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments.
  • Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. International Journal of Peptide and Protein Research.
  • Peptide Structure Determination by NMR | Springer Nature Experiments.
  • NMR spectra of folded (with asterisk) and unfolded designed proteins.... - ResearchGate.
  • Determination of peptide and protein structures using NMR Spectroscopy - UQ eSpace. (2010). Elsevier Science & Technology Books.
  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2025).
  • Constrained beta-amino acid-containing miniproteins - RSC Publishing. Organic & Biomolecular Chemistry.
  • Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain | Request PDF - ResearchGate. (2025).
  • Purification of beta-alanine - US3105092A - Google Patents.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Peptide Resin Loading Protocols - Sigma-Aldrich. Sigma-Aldrich.

Sources

Application Notes and Protocols for Characterizing (r)-3-(m-Tolyl)-beta-alanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of GABA-B Receptor Modulators

The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical regulator of neuronal excitability in the central nervous system.[1][2][3] As the primary inhibitory neurotransmitter system, GABAergic signaling is implicated in a multitude of physiological and pathological processes, making the GABA-B receptor a compelling target for therapeutic intervention in conditions such as muscle spasticity, gastroesophageal reflux disease (GERD), and certain neurological disorders.[1] Unlike the ionotropic GABA-A receptors, GABA-B receptors mediate their effects through the activation of Gαi/o proteins, leading to a cascade of downstream signaling events including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[3][4]

(r)-3-(m-Tolyl)-beta-alanine is a derivative of beta-alanine, a naturally occurring beta-amino acid.[5][6][7][8] While beta-alanine itself is primarily known as the rate-limiting precursor to carnosine, a dipeptide with significant buffering and antioxidant properties in muscle tissue, the structural similarity of its derivatives to GABA suggests potential activity at GABA receptors.[9][10][11][12][13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to experimentally characterize the biological activity of this compound as a putative GABA-B receptor agonist. The following protocols are designed to provide a multi-faceted approach to understanding the compound's potency, efficacy, and mechanism of action at the molecular and cellular levels.

I. Assessing Gαi-Coupled Receptor Activation via cAMP Modulation

Activation of the Gαi subunit of the GABA-B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14] Therefore, quantifying changes in cAMP is a robust method for assessing the agonist activity of this compound.

Principle of the cAMP Assay
Experimental Workflow for cAMP Assay

cAMP Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cell_culture Culture HEK293 cells stably expressing GABA-B receptor cell_plating Plate cells in a 384-well plate cell_culture->cell_plating forskolin Pre-treat with forskolin to stimulate cAMP production cell_plating->forskolin Incubate compound Add this compound at various concentrations forskolin->compound lysis Lyse cells and add detection reagents (e.g., HTRF) compound->lysis Incubate readout Read plate on a compatible microplate reader lysis->readout data_analysis Generate dose-response curves and calculate EC50 readout->data_analysis Analyze data

Caption: Workflow for the cAMP assay to measure Gαi-coupled receptor activation.

Detailed Protocol: cAMP Assay
  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human GABA-B receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • Harvest cells and resuspend in a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Plate 5,000-10,000 cells per well in a 384-well white microplate.

    • Incubate for 1-2 hours at 37°C.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to create a concentration range from 1 nM to 100 µM.

    • To amplify the Gαi-mediated decrease in cAMP, pre-treat cells with forskolin (a direct activator of adenylyl cyclase) at its EC80 concentration for 15-30 minutes at 37°C.

    • Add the diluted this compound or a known GABA-B agonist (e.g., baclofen) as a positive control to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 30 minutes at 37°C.

  • Detection and Data Analysis:

    • Read the plate on a compatible microplate reader.

    • Plot the assay signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterRecommended Value
Cell LineHEK293 expressing GABA-B Receptor
Plate Format384-well, white, solid bottom
Cell Density5,000 - 10,000 cells/well
Forskolin StimulationEC80 concentration, 15-30 min
Compound Incubation30 minutes at 37°C
ReadoutHTRF or AlphaScreen signal

II. Direct Measurement of Receptor-G Protein Interaction with BRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in living cells.[18][19][20][21][22] This protocol describes a BRET assay to directly measure the interaction between the GABA-B receptor and its cognate Gαi protein upon stimulation with this compound.

Principle of the BRET Assay

The GABA-B receptor is genetically fused to a BRET acceptor (e.g., a yellow fluorescent protein like Venus), and the Gαi protein is fused to a BRET donor (e.g., Renilla luciferase, Rluc).[19][21] Upon agonist binding and receptor activation, a conformational change in the receptor-G protein complex brings the donor and acceptor into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein. The resulting BRET signal is a direct measure of receptor-G protein engagement.

Experimental Workflow for BRET Assay

BRET Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection transfection Co-transfect HEK293 cells with GABA-B-Venus and Gαi-Rluc constructs cell_plating Plate transfected cells in a 96-well white plate transfection->cell_plating substrate Add luciferase substrate (e.g., coelenterazine h) cell_plating->substrate Incubate compound Add this compound at various concentrations substrate->compound readout Measure luminescence at two wavelengths simultaneously compound->readout Immediately calculate_bret Calculate the BRET ratio readout->calculate_bret data_analysis Generate dose-response curves and calculate EC50 calculate_bret->data_analysis Analyze data

Caption: Workflow for the BRET assay to measure receptor-G protein interaction.

Detailed Protocol: BRET Assay
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for GABA-B receptor-Venus and Gαi-Rluc using a suitable transfection reagent. The optimal ratio of plasmids should be determined empirically.

  • Cell Plating:

    • 24 hours post-transfection, harvest the cells and plate them in a 96-well, white, clear-bottom microplate at a density of 20,000-40,000 cells per well.

    • Incubate for another 24 hours.

  • BRET Measurement:

    • Wash the cells once with a serum-free assay buffer.

    • Add the luciferase substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.

    • Immediately measure the basal BRET signal using a luminometer capable of simultaneous dual-emission detection (e.g., at 475 nm for Rluc and 535 nm for Venus).

    • Add this compound at various concentrations or a positive control (baclofen) and measure the BRET signal kinetically for 15-30 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor (Venus) by the intensity of the light emitted by the donor (Rluc).

    • Subtract the basal BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

    • Plot the net BRET signal against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

ParameterRecommended Value
Cell LineHEK293T
PlasmidsGABA-B-Venus, Gαi-Rluc
Plate Format96-well, white, clear-bottom
Cell Density20,000 - 40,000 cells/well
SubstrateCoelenterazine h (5 µM)
ReadoutKinetic BRET measurement

III. Characterization of Downstream Signaling: pERK1/2 Activation

The activation of GPCRs, including Gαi-coupled receptors, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through various signaling crosstalks.[23][24] Measuring pERK1/2 levels provides a valuable readout for the functional consequences of receptor activation.

Principle of the pERK1/2 Assay

This protocol describes a method to detect the phosphorylation of ERK1/2 at Thr202/Tyr204 using a sensitive immunoassay such as the AlphaLISA SureFire Ultra assay.[25] This assay uses antibody-coated beads that recognize both total and phosphorylated ERK1/2, generating a luminescent signal that is proportional to the amount of pERK1/2 in the cell lysate.

Experimental Workflow for pERK1/2 Assay

pERK Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cell_culture Culture HEK293 cells expressing GABA-B receptor cell_starvation Serum-starve cells to reduce basal pERK levels cell_culture->cell_starvation compound Add this compound at various concentrations cell_starvation->compound Stimulate compound_incubation Incubate for a short time (e.g., 5-15 min) compound->compound_incubation lysis Lyse cells to release proteins assay Perform AlphaLISA SureFire Ultra pERK1/2 assay lysis->assay readout Read plate on an Alpha-enabled microplate reader assay->readout data_analysis Generate dose-response curves and calculate EC50 readout->data_analysis Analyze data

Caption: Workflow for the pERK1/2 activation assay.

Detailed Protocol: pERK1/2 Assay
  • Cell Culture and Plating:

    • Culture and plate HEK293 cells stably expressing the GABA-B receptor as described in the cAMP assay protocol in a 96-well or 384-well plate.

  • Serum Starvation and Compound Treatment:

    • Once the cells are adherent, replace the growth medium with serum-free medium and incubate for 4-6 hours or overnight to reduce basal pERK levels.

    • Add this compound at various concentrations. The optimal stimulation time should be determined empirically, but a 5-15 minute incubation at 37°C is a good starting point.[23]

  • Cell Lysis and Detection:

    • After incubation, lyse the cells according to the AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) kit manual.[25]

    • Transfer the lysate to a 384-well white ProxiPlate.

    • Add the acceptor mix and incubate.

    • Add the donor beads and incubate in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

ParameterRecommended Value
Cell LineHEK293 expressing GABA-B Receptor
Plate Format96 or 384-well tissue culture plate
Serum Starvation4-6 hours or overnight
Compound Incubation5 - 15 minutes at 37°C
ReadoutAlphaLISA signal

IV. Data Interpretation and Further Steps

By employing these orthogonal assays, researchers can build a comprehensive pharmacological profile of this compound. Consistent activity across the cAMP, BRET, and pERK assays would provide strong evidence for its role as a GABA-B receptor agonist. Discrepancies in the potency or efficacy observed in the different assays may indicate biased agonism or the involvement of other signaling pathways, warranting further investigation. Future studies could explore the compound's effects on downstream functional readouts such as potassium channel activation or its in vivo efficacy in relevant disease models.

References

  • Agilent. (n.d.). GPCR Signaling Assays.
  • Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
  • Dalrymple, M. B., Pfleger, K. D., & Eidne, K. A. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Mini-Reviews in Medicinal Chemistry, 14(5), 412-422.
  • Hollins, B., et al. (2014). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1175, 121-133.
  • Tewson, P. H., et al. (2016). Assay for Detecting Gαi-Mediated Decreases in cAMP in Living Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 795-804.
  • García-Marcos, M., et al. (2017). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. Methods in Molecular Biology, 1654, 145-161.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439.
  • Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual.
  • Ayoub, M. A., et al. (2013). Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1. Frontiers in Endocrinology, 4, 7.
  • Pfleger, K. D. G., & Eidne, K. A. (2006). Study of GPCR–Protein Interactions by BRET. In G Protein-Coupled Receptors: From Structure to Function (pp. 165-179). Humana Press.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual.
  • Li, X. X., & Woodruff, T. M. (2023).
  • Li, X. X., & Woodruff, T. M. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation.
  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201.
  • Enna, S. J. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. In Reference Module in Biomedical Sciences. Elsevier.
  • Next Peptide. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem Compound Database.
  • Wikipedia. (n.d.). β-Alanine.
  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.
  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • Lopes, C. R., et al. (2021). Subject recruitment and flow through the protocol. BA (beta-alanine); PLA (placebo).
  • CarnoSyn®. (2023, January 5). How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body.
  • WebMD. (2025, February 2). Beta-alanine: Uses and Risks.
  • Church, D. D., et al. (2017). Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations. Journal of the American College of Nutrition, 36(8), 608-616.
  • Catalyst University. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions [Video]. YouTube.
  • Myprotein. (2023, February 19). What Does Beta Alanine Do? Will It increase Performance? | Nutritionist Explains... [Video]. YouTube.
  • Derave, W. (2016). Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. The Journal of Physiology, 594(14), 3777–3778.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (R)-3-(m-Tolyl)-β-alanine, a chiral non-proteinogenic amino acid of significant interest in pharmaceutical development. The synthetic strategy detailed herein is designed for scalability, efficiency, and high enantioselectivity, centering on an asymmetric hydrogenation of an unprotected β-enamino ester intermediate. This approach circumvents the need for protecting group manipulations on the nitrogen atom, streamlining the overall process.[1] This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and analytical methods for quality control, tailored for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial building blocks in medicinal chemistry.[2] They serve as key components in the synthesis of various biologically active molecules, including β-peptides, which exhibit unique secondary structures and resistance to proteolytic degradation, and β-lactam antibiotics. The specific target of this guide, (R)-3-(m-Tolyl)-β-alanine, is a valuable chiral intermediate whose structural motif is relevant in the design of novel therapeutics.

The large-scale production of enantiomerically pure β-amino acids presents a significant challenge. While several methods exist, including resolution of racemates and the use of chiral auxiliaries, catalytic asymmetric synthesis offers a more elegant and atom-economical approach.[1][3] The protocol detailed below leverages a highly efficient rhodium-catalyzed asymmetric hydrogenation, a method proven to deliver high yields and excellent enantioselectivity for the synthesis of β-amino acid derivatives.[1][4]

Overall Synthetic Strategy

The synthesis of (R)-3-(m-Tolyl)-β-alanine is accomplished via a robust and scalable three-step sequence, commencing with readily available starting materials. The key transformation is the asymmetric hydrogenation of a prochiral β-enamino ester, which establishes the desired stereocenter with high fidelity.

G cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Enamino Ester Formation cluster_2 Step 3: Asymmetric Hydrogenation & Hydrolysis A m-Methylacetophenone B Methyl 3-oxo-3-(m-tolyl)propanoate A->B  Claisen Condensation   C Methyl 3-amino-3-(m-tolyl)prop-2-enoate B->C  Ammonolysis   D Methyl (R)-3-amino-3-(m-tolyl)propanoate C->D  Asymmetric Hydrogenation   E (R)-3-(m-Tolyl)-β-alanine D->E  Hydrolysis  

Figure 1: Overall synthetic workflow for (R)-3-(m-Tolyl)-β-alanine.

Experimental Protocols & Rationale

Step 1: Synthesis of Methyl 3-oxo-3-(m-tolyl)propanoate (β-Keto Ester)

The synthesis of the β-keto ester intermediate is achieved via a Claisen condensation reaction.[5][6][7] This classic carbon-carbon bond-forming reaction is well-suited for large-scale production due to the use of readily available and cost-effective reagents.

Reaction Scheme:

m-Methylacetophenone + Dimethyl Carbonate → Methyl 3-oxo-3-(m-tolyl)propanoate

Protocol:

  • Reactor Setup: A suitable jacketed glass reactor is charged with a suspension of sodium methoxide (1.2 equivalents) in a suitable solvent such as anhydrous toluene.

  • Reagent Addition: A mixture of m-methylacetophenone (1.0 equivalent) and dimethyl carbonate (1.5 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 60-70 °C. The use of a strong base like sodium methoxide is crucial for the deprotonation of the methyl ketone, initiating the condensation.[5]

  • Reaction Monitoring: The reaction is monitored for completion (typically 4-6 hours) by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of aqueous acetic acid to neutralize the excess base. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield methyl 3-oxo-3-(m-tolyl)propanoate as a clear oil.

Rationale: The Claisen condensation provides a direct and efficient route to the desired β-keto ester.[6][8] The choice of dimethyl carbonate as the acylating agent and sodium methoxide as the base is cost-effective for large-scale synthesis.

Step 2: Synthesis of Methyl 3-amino-3-(m-tolyl)prop-2-enoate (β-Enamino Ester)

The β-enamino ester is prepared by the reaction of the β-keto ester with an ammonia source. This transformation is typically straightforward and high-yielding.

Reaction Scheme:

Methyl 3-oxo-3-(m-tolyl)propanoate + NH₄OAc → Methyl 3-amino-3-(m-tolyl)prop-2-enoate

Protocol:

  • Reaction Setup: The β-keto ester, methyl 3-oxo-3-(m-tolyl)propanoate (1.0 equivalent), is dissolved in methanol in a suitable reactor. Ammonium acetate (NH₄OAc) (1.5 equivalents) is then added.

  • Reaction Conditions: The mixture is heated to reflux (approximately 65 °C) and stirred for 2-4 hours. The reaction can be monitored by TLC or HPLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium acetate. The organic layer is dried and concentrated.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography. The (Z)-isomer is typically the major product and can be isolated by direct crystallization.

Rationale: This method provides a direct route to the unprotected β-enamino ester, which is the key substrate for the subsequent asymmetric hydrogenation. The use of ammonium acetate as the ammonia source is convenient and efficient.

Step 3: Asymmetric Hydrogenation and Hydrolysis

This is the key stereochemistry-determining step, followed by the final hydrolysis to yield the target amino acid.

Reaction Scheme:

  • Methyl 3-amino-3-(m-tolyl)prop-2-enoate + H₂ --(Rh-Josiphos catalyst)--> Methyl (R)-3-amino-3-(m-tolyl)propanoate

  • Methyl (R)-3-amino-3-(m-tolyl)propanoate --(Base/Acid)--> (R)-3-(m-Tolyl)-β-alanine

Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a pressure-rated reactor is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral Josiphos ligand (e.g., (R)-(S)-Josiphos) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst complex.

  • Hydrogenation: A solution of the β-enamino ester in degassed methanol is added to the reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (typically 10-50 bar).

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-50 °C) until the uptake of hydrogen ceases. Reaction progress and enantiomeric excess of the product can be monitored by chiral HPLC.

  • Work-up: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then taken forward for hydrolysis.

Protocol: Hydrolysis

  • Reaction Setup: The crude methyl (R)-3-amino-3-(m-tolyl)propanoate is dissolved in a mixture of water and a co-solvent like methanol or THF.

  • Hydrolysis Conditions: An aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by HPLC).

  • Product Isolation: The reaction mixture is neutralized to the isoelectric point of the amino acid (typically pH 6-7) with aqueous HCl. The product will precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The product is then dried under vacuum to afford (R)-3-(m-Tolyl)-β-alanine as a white solid.

Mechanism & Rationale:

The high efficiency and enantioselectivity of the hydrogenation step are attributed to the formation of a chiral rhodium-Josiphos catalyst complex. The substrate coordinates to the rhodium center, and the chiral ligand environment directs the delivery of hydrogen from one face of the double bond, leading to the formation of the desired (R)-enantiomer. Josiphos ligands are a class of privileged ferrocenyl diphosphine ligands known for their effectiveness in a wide range of asymmetric hydrogenations.[4][7][9]

G cluster_0 Mechanism of Asymmetric Hydrogenation A [Rh(Josiphos)(Solvent)₂]⁺ C [Rh(Josiphos)(Enamino Ester)]⁺ A->C Substrate Binding B Enamino Ester B->C E [Rh(H)₂(Josiphos)(Enamino Ester)]⁺ C->E Oxidative Addition D H₂ D->E F (R)-Amino Ester E->F Reductive Elimination G [Rh(Josiphos)(Solvent)₂]⁺ (Catalyst Regenerated) F->G

Figure 2: Simplified catalytic cycle for Rh-Josiphos catalyzed asymmetric hydrogenation.

Data Summary & Quality Control

StepProductExpected YieldPurity (Typical)Key Analytical Techniques
1Methyl 3-oxo-3-(m-tolyl)propanoate75-85%>95%GC, ¹H NMR, ¹³C NMR
2Methyl 3-amino-3-(m-tolyl)prop-2-enoate85-95%>97%¹H NMR, ¹³C NMR, HPLC
3(R)-3-(m-Tolyl)-β-alanine90-98% (for hydrogenation and hydrolysis)>99%Chiral HPLC, ¹H NMR, ¹³C NMR, Optical Rotation

Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the final product is the most critical parameter. It is determined by chiral HPLC analysis, comparing the peak areas of the (R) and (S) enantiomers. A typical method would involve a chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) with a mobile phase consisting of a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Claisen Condensation) Incomplete reaction; side reactions.Ensure anhydrous conditions. Check the quality and stoichiometry of the base. Optimize reaction temperature and time.
Incomplete reaction in Step 2 (Enamino Ester Formation) Insufficient heating; poor quality ammonium acetate.Ensure the reaction reaches reflux. Use fresh, dry ammonium acetate.
Low enantioselectivity in Step 3 (Asymmetric Hydrogenation) Catalyst deactivation; incorrect ligand choice; impurities in the substrate.Ensure all reagents and solvents are thoroughly degassed. Screen different Josiphos ligands. Purify the enamino ester substrate prior to hydrogenation.
Racemization during hydrolysis (Step 3) Harsh basic or acidic conditions; prolonged reaction time.Use a milder base like lithium hydroxide at room temperature. Carefully monitor the reaction and neutralize promptly upon completion. Consider enzymatic hydrolysis for a milder alternative.

Conclusion

The synthetic route and protocols described in this application note provide a robust and scalable method for the production of (R)-3-(m-Tolyl)-β-alanine with high yield and excellent enantiomeric purity. The key to this efficient synthesis is the asymmetric hydrogenation of an unprotected β-enamino ester using a rhodium-Josiphos catalyst system. This approach is well-suited for industrial applications, offering a streamlined process that avoids complex protecting group chemistry. The detailed protocols and troubleshooting guide should enable researchers and process chemists to successfully implement and optimize this synthesis on a large scale.

References

  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [Link]
  • Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. PubMed. [Link]
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore.
  • Rh–Josiphos catalysed asymmetric hydrogenation reaction of I,...
  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
  • Claisen condens
  • Claisen Condensation and Dieckmann Condens
  • Josiphos ligands. Wikipedia. [Link]
  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. ScienceDirect. [Link]

Sources

Application Notes and Protocols for the Purification of (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Enantiopurity

(R)-3-(m-Tolyl)-β-alanine is a non-proteinogenic amino acid. In drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, obtaining the desired (R)-enantiomer in high purity is paramount. This guide will focus on two primary methods for achieving high enantiomeric excess (e.e.): Diastereomeric Salt Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC) .

Diastereomeric Salt Crystallization: A Classical Approach to Chiral Resolution

Diastereomeric salt crystallization is a widely used and effective method for separating enantiomers.[1] This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[1] By reacting a racemic mixture of 3-(m-Tolyl)-β-alanine with a chiral resolving agent, two diastereomeric salts are formed. These salts can then be separated by fractional crystallization.

The Underlying Principle

The key to successful diastereomeric salt crystallization is the selection of an appropriate chiral resolving agent. For an acidic compound like a β-amino acid, a chiral base is typically used. The choice of solvent is also crucial, as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the separation.

G racemate Racemic (R,S)-3-(m-Tolyl)-β-alanine diastereomers Diastereomeric Salts ((R,S) and (S,S)) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (S)-α-methylbenzylamine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals crystallization->separation r_salt Less Soluble Salt (e.g., (R,S)-salt) separation->r_salt s_salt More Soluble Salt (in solution) separation->s_salt acidification Acidification r_salt->acidification pure_r Pure (R)-3-(m-Tolyl)-β-alanine acidification->pure_r

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Protocol: Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of solvent, temperature, and concentration is often necessary.

Materials:

  • Racemic 3-(m-Tolyl)-β-alanine

  • Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine)

  • Solvent (e.g., ethanol, methanol, or a mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic 3-(m-Tolyl)-β-alanine in a suitable solvent with gentle heating.

    • Add an equimolar amount of the chiral resolving agent.

    • Stir the solution until all solids are dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be beneficial.

    • The less soluble diastereomeric salt will crystallize out of the solution. The rate of cooling can influence crystal size and purity.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The enantiomeric excess of the crystallized salt should be determined at this stage (e.g., by chiral HPLC).

    • If the desired purity is not achieved, recrystallization of the diastereomeric salt may be necessary.[2]

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with HCl to a pH of approximately 2.

    • Extract the chiral resolving agent with an organic solvent.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with NaOH to precipitate the purified (R)-3-(m-Tolyl)-β-alanine.

  • Final Purification:

    • Collect the precipitated amino acid by filtration.

    • Wash with cold water and dry under vacuum.

Preparative Chiral High-Performance Liquid Chromatography (HPLC): A High-Resolution Technique

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. It offers high resolution and can be used for both analytical and preparative scale purifications.[3]

Principles of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound.[4] This differential interaction leads to different retention times, allowing for their separation. Common CSPs for amino acid derivatives include polysaccharide-based phases (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides.[5][6]

G racemic_mixture Racemic (R,S)-3-(m-Tolyl)-β-alanine in Mobile Phase injection Injection racemic_mixture->injection chiral_column Chiral Stationary Phase (CSP) injection->chiral_column separation Differential Interaction (R) vs (S) chiral_column->separation elution Elution separation->elution detector Detector elution->detector fraction_collection Fraction Collection detector->fraction_collection pure_r Pure (R)-enantiomer fraction_collection->pure_r pure_s Pure (S)-enantiomer fraction_collection->pure_s

Caption: Workflow for Preparative Chiral HPLC Purification.

Protocol: Preparative Chiral HPLC

This is a general protocol and the specific conditions will depend on the chosen column and instrumentation. Method development is a critical step.[4]

Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Chiral column (e.g., a polysaccharide-based column)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, trifluoroacetic acid)

  • Racemic 3-(m-Tolyl)-β-alanine

  • Sample filtration apparatus

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the racemic mixture in the mobile phase.

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Common mobile phases for polysaccharide-based columns include mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol).[7]

    • Optimize the flow rate and temperature to maximize resolution and minimize run time.

  • Preparative Scale-Up:

    • Once an effective analytical method is established, it can be scaled up to a preparative scale. This involves using a larger diameter column and a higher flow rate.

    • The concentration of the sample solution will need to be optimized to avoid overloading the column, which can lead to poor separation.

  • Sample Preparation:

    • Dissolve the racemic 3-(m-Tolyl)-β-alanine in the mobile phase at the optimized concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Run and Fraction Collection:

    • Inject the sample onto the preparative chiral column.

    • Monitor the elution of the enantiomers using the detector.

    • Collect the fractions corresponding to the (R)-enantiomer.

  • Product Isolation:

    • Combine the collected fractions containing the desired enantiomer.

    • Evaporate the solvent under reduced pressure to obtain the purified (R)-3-(m-Tolyl)-β-alanine.

Comparison of Purification Methods

FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Principle Different solubility of diastereomersDifferential interaction with a chiral stationary phase
Scalability Generally more scalable for large quantitiesCan be challenging and costly for very large scales
Cost Lower initial costHigh cost of chiral columns and solvents
Development Time Can be time-consuming to find the right resolving agent and solventMethod development can be rapid with modern screening platforms
Purity High purity is achievable, may require multiple recrystallizationsVery high enantiomeric purity can be achieved
Throughput Can be lower for multiple small batchesHigher throughput for automated systems

Conclusion

The choice of purification method for (R)-3-(m-Tolyl)-β-alanine depends on several factors, including the desired scale of production, the required level of purity, and the available resources. Diastereomeric salt crystallization is a cost-effective method for large-scale production, while preparative chiral HPLC offers high resolution and is well-suited for producing highly pure material on a smaller scale. For any chosen method, careful optimization of the experimental parameters is essential to achieve the desired outcome.

References

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
  • BOC Sciences. (n.d.).
  • Docta Complutense. (n.d.). r,β-Diamino Acids: Biological Significance and Synthetic Approaches.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Google Patents. (1963).
  • Frontiers. (n.d.). Advances in the synthesis of β-alanine.
  • PubMed. (2005). [Separation of 3-substituted-(R,S)
  • PubMed. (1987).
  • National Institutes of Health. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
  • National Institutes of Health. (2024).
  • PubMed. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Next Peptide. (n.d.). 748128-33-8 | (R)-3-(M-TOLYL)-BETA-ALANINE.
  • National Institutes of Health. (n.d.). β-Alanine Betaine Synthesis in the Plumbaginaceae.
  • PubMed Central. (n.d.). Advances in the synthesis of β-alanine.
  • Santa Cruz Biotechnology. (n.d.). 3-(m-tolyl)-DL-beta-alanine | CAS 68208-17-3.
  • MDPI. (2024).
  • PubMed. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine.
  • FULIR. (2024).
  • PubMed. (n.d.). beta-Alanine betaine synthesis in the Plumbaginaceae.
  • Brieflands. (n.d.).
  • PubMed Central. (2024).
  • PubMed. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone.
  • Free SDS search. (2014). 3-(M-Tolyl)-Dl-Beta-Alanine.
  • PubChem. (n.d.). Beta-Alanine | C3H7NO2 | CID 239.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-3-(m-Tolyl)-β-alanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-(m-Tolyl)-β-alanine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the asymmetric synthesis of this valuable β-amino acid. Here, we diagnose common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing (R)-3-(m-Tolyl)-β-alanine with high enantioselectivity?

The synthesis of chiral β-amino acids like (R)-3-(m-Tolyl)-β-alanine is most effectively achieved through asymmetric catalysis. The predominant methods include:

  • Asymmetric Hydrogenation of Enamines/Enamides: This is one of the most powerful and industrially scalable methods.[1][2] It involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition-metal catalyst (commonly Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand.[2][3][4] The choice of ligand is critical for achieving high enantiomeric excess (e.e.).

  • Biocatalytic Methods (Transamination): The use of enzymes, particularly ω-transaminases, offers a green and highly selective alternative. These enzymes can catalyze the asymmetric amination of a corresponding β-keto acid precursor to furnish the desired chiral β-amino acid.[5] This approach avoids harsh reaction conditions and often provides exceptional enantiopurity.

  • Chiral Auxiliary-Mediated Synthesis: While often involving more steps, this classical approach uses a recoverable chiral auxiliary to direct a diastereoselective reaction, such as a conjugate addition to an α,β-unsaturated system. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Q2: My overall yield is disappointingly low (<40%). What are the most critical initial checkpoints?

A low overall yield is a common issue that can stem from multiple stages of the process. Before diving into specific reaction parameters, always verify the fundamentals:

  • Reagent Purity: Are your starting materials, particularly the m-tolyl precursor and any nitrogen source, of sufficient purity? Impurities can poison catalysts or introduce competing side reactions. Verify by NMR, GC-MS, or titration.

  • Solvent Quality: Was the solvent anhydrous and/or deoxygenated as required by the protocol? Transition-metal catalysts, especially for hydrogenation, are notoriously sensitive to oxygen and water, which can lead to catalyst deactivation. Protic solvents like methanol or ethanol can sometimes be beneficial, but their effect is highly system-dependent.[3]

  • Inert Atmosphere: Was a rigorously inert atmosphere (Argon or Nitrogen) maintained throughout the setup and reaction, especially during catalyst handling and transfer? Any exposure to air can irreversibly damage the catalyst.

  • Reaction Monitoring: How was the reaction progress monitored (e.g., TLC, LC-MS, GC)? It's crucial to confirm that the starting material was consumed. If the starting material remains, the issue lies with the reaction conditions. If it was consumed but the product yield is low, the problem may be in the workup or purification stages.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems identified during the synthesis.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the specified time, but analysis shows a significant amount of unreacted starting material.

Potential Cause 1A: Inactive Catalyst (Asymmetric Hydrogenation)

The heart of the reaction is the chiral catalyst. Its failure is the most common reason for low conversion.

  • Scientific Rationale: Chiral phosphine ligands complexed to metals like Rhodium or Ruthenium form the active catalytic species. These complexes are often air- and moisture-sensitive. Oxidation of the phosphine ligand (P(III) to P(V)) or the metal center renders the catalyst inactive.

  • Troubleshooting Steps:

    • Catalyst Handling: Ensure the catalyst and ligand were handled exclusively in a glovebox or under a strong stream of inert gas.

    • Solvent Degassing: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.

    • Catalyst Loading: Double-check the catalyst loading calculation. While typically low (0.1-2 mol%), insufficient catalyst will naturally lead to incomplete conversion. Consider a modest increase in catalyst loading in a small-scale test reaction.

    • Pre-catalyst Activation: Some catalytic systems require an activation step. Consult the specific literature procedure for your chosen catalyst/ligand system to ensure this was not missed.

Potential Cause 1B: Poor Hydrogen Gas Mass Transfer (Asymmetric Hydrogenation)

For the reaction to proceed, hydrogen gas must dissolve in the solvent and reach the catalyst's active sites.

  • Scientific Rationale: The hydrogenation reaction rate is dependent on the concentration of dissolved hydrogen. Poor mixing or insufficient pressure limits the availability of H₂ at the catalytic center, slowing or stalling the reaction.

  • Troubleshooting Steps:

    • Agitation: Ensure vigorous stirring. A vortex should be visible. For high-pressure reactors, confirm the mechanical stirrer is functioning correctly.

    • Hydrogen Pressure: Check for leaks in your hydrogenation apparatus. The pressure should remain constant. An initial drop is expected as gas dissolves, but a continuous drop indicates a leak. Ensure the pressure used matches a validated protocol; higher pressure often increases the rate but may affect selectivity.

    • Headspace: Ensure the reactor is not filled too full with solvent, leaving adequate headspace for hydrogen gas.

Problem 2: Starting Material Consumed, but Target Product Yield is Low

Analysis shows the starting material is gone, but the desired (R)-3-(m-Tolyl)-β-alanine is not the major product.

Potential Cause 2A: Formation of Byproducts

Side reactions are competing with your desired transformation.

  • Scientific Rationale: In hydrogenation, over-reduction of the aromatic ring can occur under harsh conditions (high temperature or pressure). For biocatalytic methods, substrate instability (e.g., decarboxylation of β-keto acid precursors) can be a major issue.[5]

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Before purification, take a sample of the crude reaction mixture for analysis (¹H NMR, LC-MS). Identify the major byproducts. Knowing their structure provides clues to the side reaction pathway.

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at a lower temperature to disfavor higher activation energy side reactions.

      • Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or byproduct formation over time.

    • Product Inhibition: The product amine itself can sometimes act as an inhibitor to the catalyst, slowing the reaction down.[6] In some cases, performing the reaction with in situ protection of the product amine (e.g., using Boc-anhydride) can eliminate this inhibition and improve yields.[6]

Table 1: Effect of Reaction Parameters on Asymmetric Hydrogenation

Parameter Common Issue from Mismanagement Recommended Action
Catalyst Loading Low conversion Verify calculation; perform a small-scale test with slightly higher loading (e.g., increase from 0.5 mol% to 1.0 mol%).
H₂ Pressure Low conversion (too low); Byproduct formation (too high) Check for leaks. Start with literature-validated pressure (e.g., 4-10 atm).[3]
Temperature Low conversion (too low); Low e.e. or byproducts (too high) Start at room temperature unless otherwise specified. Optimize in 5-10°C increments.

| Solvent | Catalyst deactivation; Low conversion/selectivity | Use anhydrous, degassed solvent. Protic solvents (MeOH, EtOH) can be effective but must be tested.[3] |

Problem 3: Significant Product Loss During Workup and Purification

The reaction appears successful based on crude analysis, but the isolated yield is poor.

  • Scientific Rationale: β-amino acids are zwitterionic and can have high water solubility and tricky extraction profiles. The pH during aqueous extraction is critical. At the isoelectric point, the amino acid has minimum water solubility, but at very low or high pH, it will be a charged salt and prefer the aqueous layer.

  • Troubleshooting Steps:

    • pH Adjustment: During aqueous workup, carefully adjust the pH. To extract into an organic layer, you may need to basify the aqueous layer to deprotonate the ammonium group (e.g., with NaHCO₃ or a dilute NaOH solution), making the product less polar. Conversely, to remove basic impurities, you can wash an organic solution of your product with a dilute acid.

    • Emulsion Formation: Vigorous shaking during extraction can cause emulsions, trapping product at the interface. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

    • Purification Method:

      • Crystallization: This is often the best method for purification. Screen various solvent systems (e.g., water/isopropanol, ethanol/heptane).

      • Chromatography: If chromatography is necessary, be aware that free amino acids can streak on silica gel. It may be necessary to protect the amine (e.g., as a Boc-carbamate) before chromatography and deprotect it afterward. Alternatively, use reverse-phase chromatography.

Visual Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing low-yield issues.

Troubleshooting_Workflow cluster_reaction Reaction Failure cluster_workup Loss of Product start Low Yield Observed check_sm Analyze Crude: Starting Material (SM) Present? start->check_sm catalyst Check Catalyst: - Handling (Inert?) - Loading Correct? - Activated? check_sm->catalyst Yes byproducts Analyze Byproducts: - Characterize by NMR/MS - Optimize Temp/Time check_sm->byproducts No h2_transfer Check H₂ Transfer: - Vigorous Stirring? - Pressure Stable? - Degassed Solvent? catalyst->h2_transfer If Catalyst OK purification Review Workup/Purification: - pH Control during Extraction? - Emulsion Formation? - Chromatography Issues? byproducts->purification If Byproducts Minor

Sources

Technical Support Center: Optimizing Palladium-Catalyzed β-Arylation of Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed β-arylation of alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully optimize your reactions. The insights provided herein are based on established literature and our extensive experience in the field.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered during the β-arylation of alanine.

Q1: My reaction is showing low to no yield of the desired β-arylated alanine product. What are the most common causes?

A1: Low or no yield in a palladium-catalyzed β-arylation of alanine can stem from several factors. The most critical parameters to investigate are the choice of directing group, the ligand, the palladium source, and the reaction conditions. Often, the directing group may not be effectively coordinating to the palladium, or the chosen ligand may not be optimal for the specific substrate and arylating agent. It is also crucial to ensure the reaction is conducted under inert atmosphere, as oxygen can deactivate the catalyst.

Q2: I am observing significant amounts of diarylated product, but I want to achieve mono-arylation. How can I control the selectivity?

A2: Controlling the selectivity between mono- and diarylation is a common challenge. This is primarily influenced by the directing group and the ligand used. Some directing groups, like 8-aminoquinoline, can favor diarylation[1]. To enhance mono-arylation selectivity, consider switching to a different directing group or, more effectively, employing a specific ligand. For instance, pyridine-based ligands have been shown to promote mono-arylation of primary C(sp³)–H bonds[1].

Q3: Can I use the native carboxylate group of alanine as a directing group to avoid additional synthesis steps?

A3: Yes, the use of the native carboxylate group as a directing group is a viable and attractive strategy as it simplifies the synthetic route. This approach has been successfully demonstrated, often enabled by the use of specific pyridine-type ligands[2][3]. However, the efficiency of this method can be highly substrate-dependent, and you may need to screen different ligands and reaction conditions to achieve optimal results.

Q4: What is the best palladium source to use for this reaction?

A4: Several palladium sources can be effective, with palladium(II) acetate (Pd(OAc)₂) and palladium(II) trifluoroacetate (Pd(TFA)₂) being the most commonly reported and successful[1][4]. The choice between them may depend on the specific ligand and substrate combination. It is often worthwhile to screen both to determine the optimal catalyst for your system.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Low Reaction Yield

Low yield is a multifaceted problem. This guide provides a systematic approach to identifying and resolving the root cause.

Step 1: Verify the Integrity of Reagents and Reaction Setup

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to catalyst decomposition.

  • Solvent Purity: Use anhydrous solvents. Trace amounts of water can negatively impact the catalytic cycle.

  • Reagent Quality: Confirm the purity of your alanine derivative, aryl iodide, and other reagents. Impurities can inhibit the catalyst.

Step 2: Evaluate the Directing Group

The directing group is crucial for bringing the palladium catalyst in proximity to the target C-H bond.

  • Commonly Used Directing Groups: The 8-aminoquinoline (AQ)[5][6] and 2-(2-pyridyl)ethylamine (PE)[7][8] auxiliaries are well-established for this transformation. If you are using a custom directing group, its efficacy may need to be validated.

  • Protocol for Attaching a Directing Group (Example: 8-Aminoquinoline):

    • To a solution of N-protected alanine in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., HATU or HOBt/EDC).

    • Add 8-aminoquinoline and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the product by column chromatography.

Step 3: Optimize the Ligand

The ligand plays a critical role in modulating the reactivity and selectivity of the palladium catalyst.

  • Ligand Screening: If you are experiencing low yield, it is highly recommended to screen a panel of ligands. Pyridine- and quinoline-based ligands are particularly effective[1].

  • Ligand-to-Palladium Ratio: The stoichiometry of the ligand to the palladium catalyst can be critical. A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio.

Step 4: Adjust Reaction Parameters

  • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it also increases cost and the potential for side reactions. Typical loadings range from 10-15 mol%[4][9][10]. If you are using a lower loading, consider increasing it incrementally.

  • Temperature: The reaction temperature can significantly influence the rate of C-H activation. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Arylating Agent: While aryl iodides are generally the most reactive, their electronic and steric properties matter. Electron-rich and sterically unhindered aryl iodides tend to be more reactive[1][7][8].

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Guide 2: Controlling Mono- vs. Diarylation Selectivity

Achieving high selectivity for the mono-arylated product is often a key objective.

Step 1: The Role of the Ligand in Selectivity

The choice of ligand is paramount in controlling the extent of arylation.

  • For Mono-arylation: Pyridine-based ligands, such as 2-picoline, have been shown to favor mono-arylation by balancing steric and electronic properties[1].

  • For Diarylation: In some cases, the diarylated product is desired. The use of a directing group like 8-aminoquinoline in the absence of a strongly mono-directing ligand can lead to diarylation[1].

Step 2: Experimental Protocol for Ligand-Controlled Mono-arylation

This protocol is adapted from literature demonstrating successful mono-arylation[1].

  • In a glovebox, combine the N-protected alanine with the 8-aminoquinoline directing group, Pd(TFA)₂, the chosen pyridine-based ligand (e.g., 2-picoline), the aryl iodide, and a silver salt additive (e.g., Ag₂CO₃) in a reaction vial.

  • Add the appropriate anhydrous solvent (e.g., dichloroethane).

  • Seal the vial and heat the reaction at the optimized temperature for the specified time.

  • Monitor the reaction progress by LC-MS to observe the ratio of mono- to diarylated product.

  • Upon completion, cool the reaction, dilute with a suitable solvent, filter, and purify by column chromatography.

Table 1: Ligand Effects on Arylation Selectivity

Ligand TypePredominant ProductRationaleReference
2-PicolineMono-arylatedOptimal balance of steric and electronic properties to favor mono-arylation.[1]
2,6-DimethoxypyridineDiarylatedMore electron-rich ligands can lead to substantial diarylation.[1]
Quinoline-basedSecondary C-H ArylationCan be used for subsequent arylation of the mono-arylated product.[1]

Catalytic Cycle and Ligand Influence

CatalyticCycle cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Coordination with Alanine Derivative A->B C C-H Activation (CMD) B->C D Palladacycle Intermediate Ligand Association C->D E Oxidative Addition of Aryl Iodide D:f0->E Ligand modulates reactivity F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A Regeneration of Pd(II) Catalyst H β-Arylated Product G->H

Caption: The palladium-catalyzed C-H arylation cycle.

Data Summary

The following table summarizes typical reaction conditions for the β-arylation of alanine based on literature reports.

Table 2: Representative Reaction Parameters

ParameterTypical Range/ValueNotesReferences
Palladium Source Pd(OAc)₂, Pd(TFA)₂5-15 mol%[1][4]
Directing Group 8-Aminoquinoline, 2-(2-pyridyl)ethylamine, Native CarboxylateChoice depends on desired selectivity and substrate.[2][5][7]
Ligand Pyridine-based, Quinoline-based10-20 mol%[1][2]
Arylating Agent Aryl Iodides1.1-2.0 equivalents[1][6][7]
Solvent Dichloroethane (DCE), Hexafluoroisopropanol (HFIP)Anhydrous conditions are essential.[4]
Temperature 80-120 °COptimization is often required.[4]
Additive Silver Salts (e.g., Ag₂CO₃, AgTFA)Can act as a halide scavenger.[4]

References

  • Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. Journal of Organic Chemistry, 2019, 84(5), 2512-2522. [Link]
  • Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 2015, 6(2), 1257-1262. [Link]
  • A general and practical palladium-catalyzed monoarylation of β-methyl C(sp³)-H of alanine. Chemical Communications, 2014, 50(90), 13924-13927. [Link]
  • Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. Journal of the American Chemical Society, 2013, 135(43), 16054–16057. [Link]
  • Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 2016, 14(22), 5511-5515. [Link]
  • Ligand-Enabled β-C–H Arylation of α-Amino Acids Without Installing Exogenous Directing Groups. Angewandte Chemie International Edition, 2017, 56(19), 5272-5276. [Link]
  • Carboxylate-Directed Pd-Catalyzed β-C(sp3)-H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides. Organic Letters, 2023, 25(50), 9008-9013. [Link]
  • Palladium-Catalyzed β-C(sp3)−H Arylation of Phthaloyl Alanine with Hindered Aryl Iodides: Synthesis of Complex β-Aryl α-Amino Acids. Organic & Biomolecular Chemistry, 2016, 14(22), 5511-5515. [Link]
  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 2022, 13(18), 5257-5263. [Link]
  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 2022, 13(18), 5257-5263. [Link]
  • Palladium-catalyzed β-C(sp>3>)-H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids. Organic and Biomolecular Chemistry, 2016, 14(22), 5511-5515. [Link]
  • Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)–H Arylation of Free Aliphatic Acids. Journal of the American Chemical Society, 2022, 144(46), 21086–21092. [Link]
  • Ligand-promoted palladium-catalyzed β-methylene CH arylation of primary aldehydes. Chemical Science, 2022, 13(18), 5257-5263. [Link]
  • Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. Journal of the American Chemical Society, 2022, 144(46), 21086-21092. [Link]

Sources

Technical Support Center: Improving Resolution in Chiral HPLC Separation of 3-Aryl-β-Alanines

Author: BenchChem Technical Support Team. Date: January 2026

Answering to a high standard requires creating a comprehensive and authoritative technical guide. I will now synthesize the gathered information into the final structured response, incorporating FAQs, a troubleshooting guide, detailed protocols, comparative tables, and Graphviz diagrams as planned. Every piece of technical advice will be grounded in the provided search results, with appropriate in-text citations and a complete reference list at the end.

Welcome to the Technical Support Center for the chiral separation of 3-aryl-β-alanines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic solutions for achieving optimal enantiomeric resolution. As Senior Application Scientists, we understand that chiral separations are complex; this resource consolidates critical information into practical, actionable advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful chiral separation strategy for 3-aryl-β-alanines.

Q1: What are the most suitable types of chiral stationary phases (CSPs) for separating 3-aryl-β-alanines?

A1: Selecting the correct CSP is the most critical factor for success. 3-Aryl-β-alanines are amino acids, and several classes of CSPs have proven effective for this compound type. The most successful are typically:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are often the first choice for underivatized amino acids.[1] Teicoplanin-based columns (e.g., CHIROBIOTIC T) are particularly versatile, operating in reversed-phase, normal-phase, and polar organic modes.[2][3][4] Their mechanism relies on multiple interactions, including hydrogen bonding, π-π interactions, and ionic interactions, which are well-suited for the functional groups on β-alanines.[3]

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): Columns like Chiralpak® AD or Chiralcel® OD are highly popular and effective, especially in normal-phase or polar organic modes.[5][6][7] They provide excellent enantioselectivity for a wide range of compounds through interactions with the chiral pockets formed by the polysaccharide polymer structure.[8] For acidic compounds like β-alanines, these often require mobile phase additives to achieve good peak shape and resolution.[9]

  • Ligand-Exchange CSPs: This technique involves forming diastereomeric metal complexes (often with Cu²⁺) either on the stationary phase or as a mobile phase additive.[10] It is a powerful method for the direct separation of amino acid enantiomers, including β-amino acids.[11][12]

  • Pirkle-Type or Brush-Type CSPs: These phases, derived from N-acetylated α-arylalkylamines, have also been successfully used for β-alanines, though they typically require the amino acid to be derivatized first (e.g., as N-3,5-dinitrobenzoyl derivatives).[13]

A screening approach using columns from different categories is the most efficient way to identify the best starting point for method development.[14]

Q2: What is the role of mobile phase additives (acidic/basic) and why are they crucial?

A2: Mobile phase additives are not just optional modifiers; they are often essential for achieving separation of ionizable compounds like 3-aryl-β-alanines. These molecules are amphoteric, possessing both a carboxylic acid group and an amino group.

  • For Acidic Analytes: An acidic additive (e.g., Trifluoroacetic Acid - TFA, Formic Acid, Acetic Acid) is used to suppress the ionization of the analyte's carboxyl group.[15] This reduces strong, non-specific interactions with the stationary phase, particularly with any residual silanols on the silica support, leading to improved peak symmetry and reduced tailing.[16] The concentration is typically low, around 0.1%.[15]

  • For Basic Analytes: A basic additive (e.g., Diethylamine - DEA, Ethanolamine) is used to suppress the ionization of the analyte's amino group, which is crucial for basic compounds.[15] For amphoteric molecules like β-alanines, the choice depends on the mobile phase and the overall charge state you want the molecule to have during interaction with the CSP.

  • Mechanism of Improvement: Additives can increase selectivity by minimizing non-selective binding sites and ensuring that the interactions governing the separation are primarily the desired stereoselective ones.[9][17] The choice and concentration of the additive can dramatically impact retention, selectivity, and resolution.[16][17]

Q3: How does temperature typically affect chiral resolution?

A3: Temperature is a highly influential parameter in chiral HPLC. The relationship between temperature and resolution (Rs) is governed by thermodynamics and can be complex.

  • General Trend: In most cases, decreasing the column temperature increases resolution.[18][19] Lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to a greater difference in energy (ΔΔG°) between the two enantiomers and thus better separation.

  • Exceptions and Complex Behavior: It is not a universal rule. For some separations, particularly those driven by entropy, increasing the temperature can actually improve resolution.[20][21] Furthermore, temperature changes can sometimes induce structural transitions in the CSP, especially polysaccharide-based phases, leading to non-linear effects or even a reversal of the enantiomer elution order.[20][21]

  • Practical Advice: If resolution is insufficient, testing lower temperatures (e.g., 10°C, 15°C, 25°C) is a standard optimization step. However, be aware that this will increase analysis time and mobile phase viscosity (leading to higher backpressure). It is crucial to perform a van't Hoff analysis (plotting ln(α) vs 1/T) to understand the thermodynamic drivers of your specific separation.[22]

Q4: Should I use Normal-Phase, Reversed-Phase, or Polar Organic Mode?

A4: The choice of chromatographic mode depends heavily on the selected CSP and the analyte's properties.

  • Normal-Phase (NP): Uses non-polar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol).[7] This is the traditional and often most successful mode for polysaccharide CSPs. It offers high selectivity but may pose challenges with the solubility of polar analytes like β-alanines.[23]

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is common for macrocyclic glycopeptide (e.g., CHIROBIOTIC) and some derivatized cyclodextrin columns.[2][14] It is often preferred for its compatibility with MS detectors and its ability to handle polar samples.

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode is highly effective for many CSPs, including polysaccharide and teicoplanin phases, and can provide unique selectivity compared to NP or RP modes.[4]

For 3-aryl-β-alanines, both Reversed-Phase and Polar Organic modes on a teicoplanin column or Normal-Phase on a polysaccharide column are excellent starting points.

Q5: Do I need to derivatize my 3-aryl-β-alanine samples before analysis?

A5: Not necessarily. One of the major advantages of modern CSPs, particularly macrocyclic glycopeptide and ligand-exchange columns, is their ability to separate underivatized amino acids directly.[1][24] This saves time and avoids potential errors associated with the derivatization reaction.

However, derivatization can be a powerful tool if direct methods fail. By reacting the amino or carboxyl group with a chiral derivatizing agent (e.g., Marfey's reagent), you create a pair of diastereomers.[25] These diastereomers have different physical properties and can often be separated on a standard achiral reversed-phase column (e.g., C18). This indirect approach can be very effective but requires careful validation of the derivatization step.[24][25]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during method development and analysis.

Problem 1: Poor or No Resolution (Rs < 1.0)

Question: My enantiomeric peaks are completely merged or only show a small shoulder. What are the primary causes and how can I fix this?

Answer: This is the most common challenge in chiral chromatography. Poor resolution stems from insufficient selectivity (α) or low efficiency (N). The cause is almost always an incompatibility between the analyte, CSP, and mobile phase.

G Start Poor Resolution (Rs < 1.0) Check_CSP Is the CSP appropriate? (e.g., Teicoplanin, Polysaccharide) Start->Check_CSP Check_MP Optimize Mobile Phase (Modifier & Additives) Check_CSP->Check_MP Yes New_CSP Try a CSP with a different mechanism (e.g., Ligand-Exchange) Check_CSP->New_CSP No/Unsure Check_Params Adjust Physical Parameters (Temperature & Flow Rate) Check_MP->Check_Params Improvement but not baseline Check_MP->New_CSP No Improvement End_Good Resolution Achieved Check_MP->End_Good Baseline Separation Check_Params->End_Good Success End_Bad Consider Derivatization Check_Params->End_Bad Still Poor New_CSP->Check_MP

Caption: Workflow for troubleshooting poor enantiomeric resolution.

  • Re-evaluate the Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselective interactions. If you started with a polysaccharide column, try a macrocyclic glycopeptide column (or vice-versa). Their recognition mechanisms are different and often complementary.[2][14]

  • Optimize the Mobile Phase Modifier:

    • Type: The choice of alcohol in NP or PO mode is critical. Ethanol, isopropanol (IPA), and methanol can provide very different selectivity. If using Hexane/IPA, try switching to Hexane/Ethanol.

    • Concentration: Systematically vary the concentration of the organic modifier. For example, in RP, screen a range from 30% to 70% acetonitrile. In NP, screen the alcohol percentage from 5% to 25%. Small changes can have a large impact.[26]

  • Optimize the Mobile Phase Additive:

    • As 3-aryl-β-alanines are acidic, ensure an acidic additive like 0.1% TFA or formic acid is in the mobile phase. This is critical for good peak shape, which directly impacts resolution.[9][15]

    • If your analyte also has basic properties, a combination of acidic and basic additives might be necessary, though this is less common.[27]

  • Lower the Temperature: Reduce the column temperature in increments (e.g., from 25°C to 15°C). This often increases the interaction strength and improves separation, provided the kinetics are not too slow.[19]

  • Reduce the Flow Rate: Slower flow rates (e.g., 0.5 mL/min instead of 1.0 mL/min) can increase efficiency and give more time for the enantiomers to interact with the CSP, thereby improving resolution.[26]

CSP TypeChromatographic ModeMobile Phase ExampleAdditiveKey Considerations
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Reversed-Phase (RP)Acetonitrile/Water (50:50, v/v)0.1% Formic AcidExcellent for underivatized, polar analytes. MS-compatible.[3]
Polysaccharide (e.g., Chiralpak AD-H)Normal-Phase (NP)n-Hexane/Isopropanol (80:20, v/v)0.1% TFAHigh efficiency and selectivity. Ensure sample is soluble.[5][7]
Polysaccharide (e.g., Chiralpak IA)Polar Organic (PO)100% Methanol0.1% Formic AcidBroader solvent compatibility than coated phases.[7][28]
Ligand-Exchange Reversed-Phase (RP)Aqueous buffer with L-Proline and CuSO₄None (part of MP)Specific for amino acids; can provide excellent resolution.[11][12]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are tailing significantly, which is affecting my resolution and integration. What should I do?

Answer: Poor peak shape is usually caused by secondary, undesirable interactions or kinetic issues.

  • Check Mobile Phase Additives: This is the most common cause for ionizable analytes. For your acidic 3-aryl-β-alanine, the absence of an acidic additive (like TFA) will cause severe tailing due to interactions with the silica support.[16] Ensure you have an appropriate additive at the right concentration (typically 0.1-0.5%).[15]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks. Reduce the injection volume or sample concentration and see if the peak shape improves.[26]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase itself.[5]

  • Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[28] For immobilized polysaccharide columns, solvents like DMF or THF can be used for cleaning.[28]

ConditionExpected Peak ShapeRationale
No Additive Severe TailingAnalyte's carboxylate anion interacts strongly and non-specifically with the stationary phase and residual silanols.
0.1% TFA SymmetricalThe acid suppresses the analyte's ionization, leading to weaker, more uniform interactions and masking of silanol sites.[9][16]
>0.5% TFA May Broaden/DistortExcess acid can alter the stationary phase conformation or compete too strongly for interaction sites.
Problem 3: Irreproducible Retention Times and Resolution

Question: My results are not consistent between runs or days. What are the likely causes?

Answer: Lack of reproducibility points to an unstable system or an unequilibrated column.

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require long equilibration times when changing mobile phases (at least 20-30 column volumes).[5][29] Ensure the baseline is perfectly stable before injecting.

  • Mobile Phase Instability: Prepare fresh mobile phase daily. Volatile components (like hexane or DEA) can evaporate over time, changing the composition and affecting results.[5]

  • Temperature Fluctuations: As discussed, chiral separations can be very sensitive to temperature.[20][21] Use a thermostatted column compartment and ensure it is stable. Even small room temperature changes can affect retention times if the column is not properly thermostatted.

  • "Memory Effects" of Additives: Some additives, particularly basic ones like DEA, can be strongly retained by the column and affect subsequent analyses even after being removed from the mobile phase.[16] This "memory effect" can cause long-term drift in performance. It is best to dedicate a column to methods using specific classes of additives.[16][28]

  • Column Degradation: Over time, all columns lose performance. If performance cannot be restored by washing, the column may be irreversibly fouled or the stationary phase may have degraded. Check performance with a standard after every batch of samples.[28]

References

  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing).
  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation.
  • Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science | Oxford Academic.
  • Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research and Reports.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
  • Separation and Thermodynamic Studies of Chiral Sulfoxides on Teicoplanin‐Based Stationary Phase. Taylor & Francis Online.
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. ResearchGate.
  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. PubMed.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and... ResearchGate.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin- based LC Stationary Phases. Scholars' Mine.
  • How can I improve my chiral column resolution? ResearchGate.
  • [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. PubMed.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Structure of polysaccharide CSP, Chiralpak AD-H. ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies.

Sources

Technical Support Center: Synthesis of (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-(m-Tolyl)-β-alanine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Enantiomerically pure β-amino acids are critical components in pharmaceuticals and peptidomimetics due to their ability to confer increased metabolic stability.[1] This guide moves beyond simple protocols to address the nuanced challenges and side reactions encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles to help you optimize your synthesis, improve enantioselectivity, and maximize yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of chiral β-amino acids.

Q1: What are the primary strategies for synthesizing (R)-3-(m-Tolyl)-β-alanine?

There are three principal approaches, each with its own set of advantages and potential pitfalls:

  • Asymmetric Catalysis: This is often the most efficient method. It involves the direct creation of the chiral center using a chiral catalyst. The most common route is the asymmetric hydrogenation of a prochiral β-amidoacrylate precursor.[2][3]

  • Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction, such as a conjugate addition. The auxiliary is cleaved in a subsequent step.

  • Resolution of a Racemate: This classical approach involves synthesizing the racemic mixture of 3-(m-tolyl)-β-alanine and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.[4][5]

Q2: My enantiomeric excess (ee) is consistently low. What are the most critical factors to investigate?

Low enantioselectivity is the most common challenge. The root cause is highly dependent on your chosen synthetic route, but the investigation should be prioritized as follows:

  • Catalyst/Ligand Integrity (Asymmetric Catalysis): Ensure your chiral ligand and metal precursor are pure and handled under inert conditions to prevent degradation or poisoning.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical. A reaction that is too slow or run at too high a temperature can lead to background non-catalyzed reactions or catalyst degradation, both of which erode enantioselectivity.

  • Substrate Quality: The purity and, crucially, the geometric isomerism ((E) vs. (Z)) of your prochiral substrate can dramatically impact the outcome.[3][6] Often, one isomer reacts significantly faster and with higher selectivity than the other.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, which is the heart of stereochemical induction.

Q3: I'm observing a significant, persistent byproduct in my final material. What is its likely identity?

The identity of the byproduct is a clue to the problematic side reaction.

  • In asymmetric hydrogenation , you may be seeing over-reduction of the tolyl ring if conditions are too harsh (high pressure/temperature). More commonly, you may have unreacted starting material or the (S)-enantiomer.

  • In Michael additions , the most common side reaction is a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.[7] This results in an unstable adduct that can lead to a complex mixture of impurities. You may also see byproducts from the polymerization of the Michael acceptor.[8]

  • In resolution , the most common impurity is the undesired (S)-enantiomer due to incomplete separation of the diastereomeric salts.

Q4: How can I definitively confirm the absolute configuration of my product is (R)?

While optical rotation can provide an initial indication, it is not definitive proof. The gold standard methods are:

  • X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, this provides unambiguous proof of the absolute configuration.

  • Chiral HPLC/GC: Comparison of the retention time of your product with a certified (R)-standard on a chiral column is a reliable method.[5][9]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reacting your product with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR, allowing for assignment of the absolute configuration.[10]

Part 2: Troubleshooting Guide by Synthetic Method

This section provides in-depth, cause-and-effect troubleshooting for specific side reactions encountered in common synthetic routes.

Method A: Asymmetric Hydrogenation of a Prochiral Acrylate

This is a powerful method for generating the desired product with high enantiopurity. The typical precursor is (E)-3-acetamido-3-(m-tolyl)acrylic acid or its corresponding ester. The reaction is catalyzed by a chiral Rhodium or Ruthenium complex.

Problem: Low Enantioselectivity (<95% ee)

  • Causality: The enantioselectivity of this reaction is dictated by the precise three-dimensional arrangement of the substrate when it coordinates to the chiral metal catalyst. Any factor that disrupts this optimal binding geometry or introduces a competing, non-selective reaction pathway will lower the ee. (Z)-isomers of the substrate often react with lower selectivity or may require a different catalyst system altogether.[3][6]

  • Troubleshooting & Protocols:

    • Verify Substrate Geometry and Purity:

      • Protocol: Use ¹H NMR to confirm the geometry of the acrylic acid derivative. The coupling constant between the vinyl protons is characteristic ((E)-isomers typically have J ≈ 12-18 Hz). Recrystallize the substrate to remove geometric isomers and other impurities.

    • Optimize Reaction Conditions: Systematically screen key parameters. Avoid drastic changes; vary one parameter at a time.

      ParameterRange to ScreenRationale & Expert Insight
      H₂ Pressure 1 - 50 barHigher pressure can increase reaction rate but may sometimes decrease ee. Start low (1-5 bar) and increase incrementally.
      Temperature 0 - 50 °CLower temperatures often enhance selectivity by reducing the energy of competing pathways. However, the reaction may become impractically slow.
      Solvent MeOH, EtOH, THF, DichloromethaneThe solvent's polarity and coordinating ability can affect the catalyst's active state. Methanol is a common starting point for Rh- and Ru-catalyzed hydrogenations.
      Catalyst Loading 0.1 - 2 mol%Insufficient catalyst leads to a slow reaction where background processes can occur. Excess catalyst is uneconomical and can complicate purification.
    • Screen Chiral Ligands: The choice of ligand is the most critical factor. If one ligand provides poor selectivity, another with a different electronic or steric profile may be required.

      Ligand FamilyMetalTypical Performance
      BINAP Ru, RhA robust, well-established ligand. (R)-BINAP is typically used to produce (R)-amino acids from (Z)-enamides.
      DuPHOS/BPE RhExcellent for many α- and β-amino acid precursors, often providing >99% ee.[2]
      Josiphos Rh, RuA versatile class of ferrocenyl ligands known for high activity and selectivity.
  • Workflow Visualization:

    G cluster_prep Pre-Reaction Checks cluster_opt Optimization Cycle cluster_analysis Analysis Purity Substrate Purity Check (Recrystallization) Isomer Geometric Isomer Check (1H NMR) Catalyst Catalyst/Ligand Handling (Inert Atmosphere) Screen_L 1. Screen Ligand (e.g., BINAP, DuPHOS) Catalyst->Screen_L Screen_S 2. Screen Solvent (e.g., MeOH, THF) Screen_L->Screen_S Screen_P 3. Optimize Pressure (1-50 bar) Screen_S->Screen_P Screen_T 4. Optimize Temperature (0-50 °C) Screen_P->Screen_T Analysis Analyze ee (Chiral HPLC) Screen_T->Analysis Decision ee > 98%? Analysis->Decision Decision->Screen_L No Proceed Proceed Decision->Proceed Yes

    Caption: Troubleshooting workflow for low enantioselectivity.

Method B: Aza-Michael Addition

This route involves the conjugate addition of an amine source (like ammonia or a protected amine) to an α,β-unsaturated carbonyl compound, such as m-methylcinnamic acid or its ester. The challenge is to control both regioselectivity (1,4- vs. 1,2-addition) and stereoselectivity.

Problem: Formation of a 1,2-Addition Byproduct and/or Polymerization

  • Causality: The α,β-unsaturated carbonyl system has two electrophilic sites: the carbonyl carbon (hard electrophile) and the β-carbon (soft electrophile). According to Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles preferentially attack the hard carbonyl center (1,2-addition), while soft nucleophiles attack the soft β-carbon (1,4-addition).[7] Amines are generally soft nucleophiles, but under certain conditions (e.g., using a highly reactive lithium amide), their reactivity can be skewed towards 1,2-addition. Polymerization is often initiated by a strong base or a radical process.

  • Troubleshooting & Protocols:

    • Control Nucleophile Reactivity:

      • Solution: Avoid overly reactive amine sources like free lithium amides. Instead, use ammonia, benzylamine, or a chiral lithium amide derived from α-methylbenzylamine, which are known to favor 1,4-addition.[11] Using the amine as its ammonium salt under neutral or slightly basic conditions can also temper reactivity and favor the desired pathway.

    • Optimize Temperature:

      • Solution: Michael additions are generally thermodynamically controlled products, while 1,2-additions are often kinetically favored.[7] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly improve the selectivity for the 1,4-adduct.

    • Inhibit Polymerization:

      • Solution: Ensure all reagents are pure and free of radical initiators. Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can suppress polymerization, particularly if the substrate is prone to it.

  • Mechanistic Visualization:

    G cluster_pathways Start m-Tolyl-CH=CH-COOR (Michael Acceptor) Product_1_4 1,4-Adduct (Desired) m-Tolyl-CH(NR'₂)-CH₂-COOR Start->Product_1_4 1,4-Addition (Soft Nucleophile, Low Temp) Product_1_2 1,2-Adduct (Side Product) m-Tolyl-CH=CH-C(OR)(NR'₂) Start->Product_1_2 1,2-Addition (Hard Nucleophile, High Temp) Nuc R'₂NH (Amine Nucleophile)

    Caption: Competing 1,4- (Michael) vs. 1,2-addition pathways.

Method C: Chiral Resolution of Racemic 3-(m-Tolyl)-β-alanine

This classical method is reliable but can be labor-intensive. It relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent.

Problem: Poor Separation of Diastereomers / Low Yield

  • Causality: The successful separation via fractional crystallization depends on a significant difference in the crystal lattice energies, and thus solubilities, of the two diastereomeric salts. If the salts have similar solubilities in the chosen solvent system, they will co-crystallize, leading to poor enantiomeric enrichment. Low yield often results from multiple crystallization steps or the partial solubility of the desired diastereomer in the mother liquor.

  • Troubleshooting & Protocols:

    • Select the Optimal Resolving Agent:

      • Solution: The interaction between the amino acid and the resolving agent is crucial. For an amino acid like ours, both acidic and basic resolving agents can be effective.

      Resolving Agent TypeExamplesRationale
      Chiral Acids (R,R)- or (S,S)-Tartaric Acid, Dibenzoyl-L-tartaric acidForms salts with the amino group of the β-amino acid.
      Chiral Bases (R)- or (S)-α-Methylbenzylamine, Brucine, QuinineForms salts with the carboxylic acid group of the β-amino acid.
    • Protocol for Optimized Fractional Crystallization:

      • Step 1: Dissolve the racemic 3-(m-tolyl)-β-alanine and 0.5 equivalents of the chosen chiral resolving agent in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures). Using only 0.5 equivalents ensures that only the salt of one enantiomer can fully precipitate.

      • Step 2: Allow the solution to cool slowly and undisturbed to room temperature, then potentially to 0-4 °C. Rapid cooling leads to the formation of small, impure crystals.

      • Step 3: If no crystals form, try adding a small seed crystal of the desired diastereomeric salt.

      • Step 4: Isolate the crystals by filtration. Wash sparingly with the cold crystallization solvent.

      • Step 5: Analyze the enantiomeric purity of the amino acid recovered from a small sample of the crystals (after cleaving the salt).

      • Step 6: If purity is insufficient, recrystallize the salt from the same or a different solvent system.

    • Protocol for Cleavage of the Diastereomeric Salt:

      • Causality: Harsh conditions (e.g., boiling in strong acid or base) can cause racemization at the benzylic chiral center.

      • Solution:

        • Dissolve the purified diastereomeric salt in water.

        • Adjust the pH carefully. If using a chiral acid, basify with a mild base like 2M aq. NH₄OH to a pH of ~9-10 to precipitate the resolving agent and leave your amino acid in solution. If using a chiral base, acidify with a mild acid like 1M HCl to a pH of ~3-4.

        • Extract the resolving agent with an organic solvent (e.g., ethyl acetate).

        • Isolate the enantiomerically pure amino acid from the aqueous layer, often by adjusting the pH to its isoelectric point (~pH 7) to precipitate it, or by using ion-exchange chromatography.

Part 3: Key Analytical Protocols

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general starting point for method development.

  • Column: Chiral stationary phase columns are required. Common choices include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Derivatization (Optional but Recommended): Derivatizing the amino acid can improve peak shape and resolution. A common method is to protect the amine with a benzoyl (Bz) or trifluoroacetyl (TFA) group and convert the carboxylic acid to a methyl or ethyl ester.

  • Mobile Phase: A mixture of a non-polar solvent (n-hexane or heptane) and an alcohol (isopropanol or ethanol) is typical. A small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) is often added to improve peak shape.

  • Sample Method:

    • Column: Chiralpak® IA

    • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Analysis: Calculate the ee using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Sharma, P. A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids, Second Edition. John Wiley & Sons, Inc. [Link]
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
  • Heller, D., et al. (2015).
  • Davies, S. G., et al. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan. [Link]
  • Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
  • Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]
  • Bode Research Group. (2015).
  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]
  • Organic Synthesis. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
  • Jayarathna, L., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • Wikipedia. (n.d.). Michael addition reaction. [Link]
  • Pedrosa, R., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link]
  • Chemistry Student. (2020, March 24). Michael addition reaction (Part 1): Basic concept and complete reaction mechanism and side reactions [Video]. YouTube. [Link]
  • Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269434. [Link]
  • Wagner, J., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • Tan, G., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
  • Al-Merah, M. A., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5437. [Link]
  • Chen, Y., et al. (2005). [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. Se Pu, 23(3), 279-281. [Link]
  • Next Peptide. (n.d.). (R)-3-(M-TOLYL)-BETA-ALANINE. [Link]
  • Rathinasabapathi, B., et al. (2001). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 126(3), 1241-1249. [Link]
  • Bertamino, A., et al. (2024).
  • Qian, Z., et al. (2018). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation.
  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. [Link]
  • Borodina, I., et al. (2022). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. Biomolecules, 12(12), 1845. [Link]
  • Perchat, N., et al. (2019). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry, 294(46), 17491-17503. [Link]
  • Veeprho. (n.d.).
  • Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

preventing racemization during peptide coupling with (r)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Stereochemical Integrity in Peptide Coupling

Welcome to the technical support center for challenges related to the use of (R)-3-(m-Tolyl)-beta-alanine in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent the loss of stereochemical integrity—racemization—during the critical peptide coupling step.

Frequently Asked Questions (FAQs)

Q1: I've coupled this compound and my analysis shows two diastereomeric products. What is happening?

You are observing the consequences of racemization at the chiral center of your β-amino acid. During the carboxyl group activation required for peptide bond formation, the proton at the chiral β-carbon becomes susceptible to abstraction.[1][2] If this proton is removed by a base, the stereocenter flattens into a planar enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of both the desired (R) and the undesired (S) enantiomers. When this mixture couples to another chiral molecule (your peptide chain), it results in a pair of diastereomers, which are often difficult to separate.

Q2: How does the racemization mechanism for a β-amino acid like this compound differ from a standard α-amino acid?

For typical N-protected α-amino acids, the dominant racemization pathway is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] The α-proton of this cyclic intermediate is highly acidic and easily removed by a base.

For β-amino acids, the formation of a corresponding six-membered ring intermediate is much less favorable. Instead, the primary mechanism is direct enolization , where a base directly abstracts the proton from the chiral β-carbon of the activated amino acid.[1][2][4] This is the critical pathway to control for your specific molecule.

cluster_0 Racemization Mechanism of an Activated β-Amino Acid Activated_R (R)-β-Amino Acid (Activated Ester) Enolate Planar Enolate (Achiral Intermediate) Activated_R->Enolate + Base - [Base-H]+ Enolate->Activated_R + [Base-H]+ - Base Activated_S (S)-β-Amino Acid (Activated Ester) Enolate->Activated_S + [Base-H]+ - Base Base Base H_Base [Base-H]+ Start Racemization Detected (>2% Diastereomer) Check_Base Is the base DIPEA or TEA? Start->Check_Base Change_Base Switch to Collidine or NMM Check_Base->Change_Base Yes Check_Reagent Are you using a carbodiimide (e.g., DIC) alone? Check_Base->Check_Reagent No Change_Base->Check_Reagent Change_Reagent Switch to HATU or add OxymaPure to DIC Check_Reagent->Change_Reagent Yes Check_Temp Is reaction temp > RT? Check_Reagent->Check_Temp No Change_Reagent->Check_Temp Lower_Temp Run coupling at 0 °C Check_Temp->Lower_Temp Yes Check_Preactivation Is pre-activation time > 2 min? Check_Temp->Check_Preactivation No Lower_Temp->Check_Preactivation Minimize_Preactivation Add amine immediately after activation Check_Preactivation->Minimize_Preactivation Yes End Re-analyze by Chiral HPLC Check_Preactivation->End No Minimize_Preactivation->End

Caption: A logical workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol is designed to minimize racemization during the incorporation of this compound.

Materials:

  • N-terminally deprotected peptide-resin

  • Fmoc-(R)-3-(m-Tolyl)-beta-alanine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • 2,4,6-Collidine (or N-Methylmorpholine, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or a 1:1 mixture of Dichloromethane/DMF [3] Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in the chosen solvent (e.g., DMF) in a reaction vessel for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate, dry glass vial, dissolve Fmoc-(R)-3-(m-Tolyl)-beta-alanine (1.5 eq) and HATU (1.45 eq) in fresh, anhydrous DMF.

  • Base Addition: To the reagent solution vial, add 2,4,6-collidine (3.0 eq).

  • Coupling Reaction: Immediately add the freshly prepared reagent solution to the swelled resin. Do not allow the activation mixture to stand. [3]5. Reaction Monitoring: Agitate the reaction mixture at room temperature. The coupling should be complete within 1-2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general framework for analyzing the diastereomeric purity of your crude peptide. Method development will be required for your specific peptide sequence.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column. A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is an excellent starting point for underivatized polar molecules. Procedure:

  • Sample Preparation:

    • Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide pellet in a suitable solvent (e.g., Water/Acetonitrile mixture) at a concentration of ~1 mg/mL.

  • Preparation of a Racemic Standard (Crucial for Peak Identification):

    • To unambiguously identify the peak corresponding to the undesired diastereomer, it is essential to intentionally generate a partially racemized sample.

    • Take a small amount of Fmoc-(R)-3-(m-Tolyl)-beta-alanine and activate it using DIC and a strong, unhindered base like DBU or DIPEA in DMF. Let it stand for 30-60 minutes before coupling to a small amount of your resin-bound peptide.

    • Cleave this sample as described above. This sample will contain an elevated amount of the (S)-diastereomer, making its corresponding peak in the chromatogram easy to identify.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase. A common starting point for polar analytes on a CHIROBIOTIC T column is an isocratic mobile phase of Methanol or Acetonitrile with a small amount of acid and/or base modifier (e.g., 0.1% TFA). * Inject the crude sample and the racemic standard.

    • Identify the peaks for the desired (R)-diastereomer and the undesired (S)-diastereomer by comparing the two chromatograms.

  • Quantification:

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization: % Racemization = [Area of (S)-diastereomer Peak / (Area of (R)-diastereomer Peak + Area of (S)-diastereomer Peak)] * 100.

References

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
  • Han, S., & Kim, Y. (2004). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Wikipedia. (n.d.). HATU.
  • Yilmaz, E., et al. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. PubMed.
  • Berkecz, R., et al. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed.
  • Karachaliou, C.-E., et al. (2024). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • ResearchGate. (n.d.). Racemization during SPPS coupling step.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Duchateau, A., et al. (1989). Determination of the enantiomers of α-amino acids and α-amino acid amides by high-performance liquid chromatography with a chiral mobile phase. Semantic Scholar.
  • Pícaro, N., et al. (1996). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. PubMed.
  • Lauer, I., et al. (2014). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • Chen, J., et al. (2019). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Semantic Scholar.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. PubMed.
  • Jad, Y. E., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
  • Chen, G., et al. (2016). Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. PubMed Central.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids | Request PDF. ResearchGate.
  • Zaykov, A. N., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central.
  • Zhang, X., et al. (2015). Palladium-catalyzed β-C(sp3)-H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids. Penn State.

Sources

common impurities in commercial (r)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-(m-Tolyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the use of this valuable chiral building block. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in the achiral HPLC analysis of my commercial this compound. What could it be?

A1: An unexpected peak in an achiral HPLC analysis can originate from several sources. The most common culprits are process-related impurities, which are residual starting materials, reagents, or by-products from the synthesis of the compound. Based on likely synthetic routes for beta-aryl amino acids, potential impurities include:

  • Unreacted Starting Materials: These could be compounds like m-tolualdehyde, malonic acid, or beta-alanine itself.

  • Synthetic By-products: Depending on the synthetic route, by-products could include compounds formed from side reactions. For example, in a palladium-catalyzed arylation of beta-alanine, you might see by-products from homo-coupling of the aryl halide.

  • Degradation Products: Although this compound is generally stable, improper storage conditions (e.g., high temperature, exposure to light or oxygen) can lead to degradation.

To identify the unknown peak, we recommend techniques like LC-MS or GC-MS to obtain the molecular weight of the impurity, which can provide significant clues to its identity. Further structural elucidation can be achieved using NMR spectroscopy.

Q2: My experiment requires high enantiomeric purity, but I suspect the presence of the (S)-enantiomer in my batch of this compound. How can I confirm this?

A2: The presence of the undesired (S)-enantiomer is a critical concern for stereospecific applications. Standard achiral HPLC will not separate enantiomers. To determine the enantiomeric purity, you must use a chiral chromatography method.

Recommended Action:

  • Chiral HPLC: This is the most common and reliable method for separating enantiomers. You will need a chiral stationary phase (CSP). For amino acid derivatives, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) or cyclodextrins are often effective. The separation of underivatized amino acid enantiomers is possible on such columns.

  • Chiral GC: After derivatization (e.g., with a silylating agent), gas chromatography on a chiral column can also be used to separate enantiomers.

If you do not have access to chiral chromatography, you may consider a contract analytical laboratory for this analysis.

Q3: I have detected residual solvents in my sample. What are the common solvents I should be looking for, and what is the best way to detect them?

A3: Residual solvents are organic volatile impurities that remain from the synthesis and purification processes. Their presence can affect the solubility, stability, and reactivity of your compound. Common solvents used in the manufacturing of pharmaceuticals and fine chemicals include:

Solvent Class Examples
Class 2 (to be limited) Acetonitrile, Toluene, Methanol, Dichloromethane
Class 3 (low toxic potential) Ethanol, Isopropyl alcohol (IPA), Acetone, Ethyl acetate, Heptane

Detection Method:

The gold standard for the analysis of residual solvents is Headspace Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is highly sensitive and can identify and quantify a wide range of volatile organic compounds.

Troubleshooting Guides

Guide 1: Identifying Process-Related Impurities

This guide will walk you through a systematic approach to identifying unknown peaks that are not the enantiomeric impurity.

Step 1: Gather Information

  • Review the Certificate of Analysis (CofA) provided by the supplier for any listed impurities.

  • If possible, inquire with the supplier about the synthetic route used. This can provide valuable clues about potential starting materials and by-products.

Step 2: Analytical Workflow

The following workflow can be used to identify unknown impurities:

start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms Obtain Molecular Weight gcms GC-MS Analysis (for volatile impurities) start->gcms Check for Volatiles nmr NMR Spectroscopy lcms->nmr Isolate Peak for Structural Info gcms->nmr structure Structure Elucidation nmr->structure remediation Develop Purification Strategy structure->remediation

Caption: Workflow for impurity identification.

Step 3: Common Process-Related Impurities and Their Likely Sources

Potential Impurity Likely Source Analytical Method
m-TolualdehydeIncomplete reaction of a starting material in a condensation reaction (e.g., with malonic acid).HPLC-UV, GC-MS
Malonic AcidUnreacted starting material.HPLC with appropriate column and mobile phase.
beta-AlanineUnreacted starting material in a C-H arylation reaction.HPLC, Amino Acid Analysis
3-(m-Tolyl)propanoic acidBy-product from a reduction step.HPLC-UV, LC-MS
Palladium complexesResidual catalyst from a cross-coupling reaction.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Guide 2: Quantifying and Resolving the (S)-Enantiomer

This guide provides a more detailed look into addressing enantiomeric impurity.

Step 1: Chiral HPLC Method Development

  • Column Selection: Start with a macrocyclic glycopeptide-based chiral stationary phase, such as one based on teicoplanin. These have shown broad applicability for underivatized amino acids.[1]

  • Mobile Phase: A common starting point is a polar organic mobile phase (e.g., methanol or acetonitrile with a small amount of acid and/or base modifier) or a reversed-phase mobile phase (e.g., aqueous buffer with an organic modifier).

  • Detection: UV detection is typically sufficient.

Step 2: Protocol for Chiral HPLC Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: Chiral stationary phase (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).

Step 3: Remediation of Enantiomeric Impurity

If the enantiomeric purity is not sufficient for your application, you have a few options:

  • Return the material: If the product does not meet the specifications on the CofA, you should contact the supplier.

  • Preparative Chiral HPLC: If you have the capability, you can purify the material using preparative chiral chromatography.

  • Diastereomeric Recrystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Guide 3: Managing Residual Solvents

This guide outlines the process for identifying and addressing residual solvents.

Step 1: Identifying the Solvent

  • Headspace GC-MS: This is the definitive method. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS. The gas chromatogram separates the volatile compounds, and the mass spectrometer identifies them based on their mass-to-charge ratio.

Step 2: Workflow for Residual Solvent Analysis

start Suspected Solvent Contamination gcms Headspace GC-MS Analysis start->gcms quant Quantify Solvent Levels gcms->quant compare Compare to ICH Limits quant->compare remediate Remediation (e.g., Drying, Recrystallization) compare->remediate If levels are too high

Caption: Workflow for residual solvent management.

Step 3: Removal of Residual Solvents

If unacceptable levels of residual solvents are detected, the following techniques can be employed for their removal:

  • Drying under Vacuum: For volatile solvents, drying the material under high vacuum, possibly with gentle heating, can be effective.

  • Recrystallization: Dissolving the compound in a suitable solvent in which it is highly soluble at elevated temperatures and sparingly soluble at room temperature, and then allowing it to crystallize, can leave the more volatile solvent impurities in the mother liquor.

  • Solvent Trituration: Suspending the solid material in a solvent in which it is poorly soluble and stirring can help to wash away residual solvent impurities.

References

  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(5), 2512–2522. [Link]
  • ICH. Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

Sources

Technical Support Center: Optimizing N-Protection of (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of (R)-3-(m-Tolyl)-β-alanine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the unique challenges presented by this sterically hindered β-amino acid, ensuring you can optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when planning the N-protection of (R)-3-(m-tolyl)-β-alanine.

Q1: What are the most suitable N-protecting groups for a sterically hindered β-amino acid like (R)-3-(m-tolyl)-β-alanine, and what are the key considerations?

Choosing the right protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry of subsequent steps. For (R)-3-(m-tolyl)-β-alanine, the key considerations are the steric hindrance from the m-tolyl group and the stability of the protecting group to downstream reaction conditions. The three most common choices are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Boc (tert-butyloxycarbonyl): This is often the preferred choice for solution-phase synthesis. It is stable under a wide range of conditions, including basic and nucleophilic attacks, but is easily removed with moderate to strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[][2][3] Its stability and reliable cleavage make it a versatile and robust option.[4]

  • Cbz (Benzyloxycarbonyl): The Cbz group is also a robust protecting group, stable to acidic and neutral conditions.[][6] Its primary advantage is that it can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which is useful if your molecule contains other acid-sensitive functional groups.[6][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions (e.g., piperidine in DMF).[8][9][10] This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be retained while the N-terminal Fmoc group is cleaved.[8][] It is an excellent choice if the protected β-alanine is intended for use in SPPS.

The m-tolyl group introduces steric bulk, which can slow down the rate of the protection reaction. Therefore, reaction conditions may need to be adjusted (e.g., longer reaction times, slightly elevated temperatures, or use of a catalyst) compared to simpler β-alanines.

Q2: How do I select the appropriate solvent and base for the N-protection reaction?

The choice of solvent and base is interdependent and crucial for success.

  • Solvent Selection: The solvent must fully dissolve the starting amino acid. For β-alanines, which can exhibit zwitterionic character, aqueous mixtures are often necessary. Common choices include:

    • Dioxane/Water or THF/Water: These mixtures are excellent for Schotten-Baumann conditions, especially for Boc and Cbz protection. They effectively dissolve the amino acid (as a salt) and the protecting agent (e.g., Boc₂O, Cbz-Cl).

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous): Used when the free amine is sufficiently soluble, often with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

    • Acetonitrile (ACN) or Dimethylformamide (DMF): Polar aprotic solvents suitable for a wide range of conditions. DMF is common in Fmoc chemistry.[10]

  • Base Selection: The base deprotonates the ammonium group of the zwitterionic amino acid (or scavenges acid byproducts) to generate the nucleophilic free amine.

    • Inorganic Bases (NaOH, NaHCO₃, Na₂CO₃): Used in aqueous solvent systems (Schotten-Baumann conditions). It's critical to control the pH, as a pH that is too high can cause racemization or hydrolysis of the protecting agent.[7] A pH range of 8-10 is generally recommended for Cbz protection.[7]

    • Organic Bases (Triethylamine (TEA), DIPEA): Used in anhydrous organic solvents. DIPEA is often preferred for sterically hindered amines as it is less nucleophilic than TEA.

    • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst, especially for hindered amines in Boc protection. However, caution is advised if alcohols are present (as solvent or in the substrate), as DMAP can catalyze O-acylation.[]

Q3: How can I effectively monitor the reaction's progress?

Monitoring the reaction is essential to determine completion and avoid unnecessary side reactions from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method.[12] The starting amino acid is highly polar and will typically have a very low Rf value (often staying at the baseline). The N-protected product is significantly less polar and will have a much higher Rf. A co-spot of the starting material should always be run for comparison. Staining with ninhydrin is effective, as it produces a characteristic color (usually purple or blue) with the primary amine of the starting material but gives no color with the protected product.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass and the appearance of the product's mass.[12] This is particularly useful for identifying any potential side products.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-protection of (R)-3-(m-tolyl)-β-alanine.

Problem 1: Low or No Yield of N-Protected Product

Symptoms: TLC analysis shows only the starting material spot, or a very faint product spot after an extended reaction time.

Possible Cause Explanation & Recommended Solution
Poor Solubility The β-amino acid may not be sufficiently dissolved in the chosen solvent system, preventing it from reacting. Solution: Switch to a more suitable solvent system. For Boc protection, a 1:1 mixture of Dioxane and 1M NaOH is often effective. Ensure the starting material is fully dissolved before adding the protecting agent.
Incorrect pH In aqueous systems, if the pH is too low (<8), the amine will be protonated and non-nucleophilic. If the pH is too high (>11), the protecting agent (especially Boc₂O) can be rapidly hydrolyzed. Solution: Carefully monitor and adjust the pH of the reaction mixture. Maintain a pH between 9-10 by the dropwise addition of aqueous base (e.g., 1M NaOH).
Steric Hindrance The m-tolyl group creates significant steric bulk, which can dramatically slow the reaction rate compared to unhindered amino acids. Solution: Increase the reaction time (monitor by TLC for up to 24-48 hours). A slight increase in temperature (e.g., to 40 °C) can also be beneficial, but should be done cautiously.[12] Consider adding a catalyst like DMAP (0.1 eq) for Boc protections, but be mindful of potential side reactions.
Reagent Quality Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Benzyl chloroformate (Cbz-Cl) is also moisture-sensitive. Solution: Use a fresh bottle of the protecting agent or verify the purity of the existing stock.
Problem 2: Incomplete Reaction (Mixture of Starting Material and Product)

Symptoms: TLC or LC-MS shows significant amounts of both starting material and the desired product, even after a long reaction time.

Possible Cause Explanation & Recommended Solution
Insufficient Reagents The stoichiometry may be incorrect, with not enough protecting agent or base to drive the reaction to completion. Solution: Increase the equivalents of the protecting agent (e.g., from 1.1 eq to 1.5 eq). Ensure at least 2 equivalents of base are used in anhydrous conditions (one to deprotonate the carboxylic acid, one for the amine). In aqueous conditions, ensure the pH remains stable in the optimal range.
Reversible or Competing Reactions The reaction may have reached an equilibrium, or the base may be consumed by other processes. Solution: Add a second charge of the protecting agent and base after 24 hours if the reaction has stalled. Re-evaluate the choice of base and solvent.
Low Temperature Reactions performed at 0 °C or room temperature may be too slow for this hindered substrate. Solution: Allow the reaction to warm to room temperature or gently heat to 30-40 °C. Monitor carefully by TLC to ensure product degradation does not occur.[12]
Problem 3: Formation of Unexpected Side Products

Symptoms: TLC shows multiple new spots, or LC-MS analysis reveals masses other than the starting material and desired product.

Possible Cause Explanation & Recommended Solution
Urea Formation Sterically hindered amines are known to react with Boc₂O to form urea byproducts.[] Solution: This can be avoided by first treating the amine with a strong, non-nucleophilic base like NaH or NaHMDS to form the corresponding anion before adding Boc₂O.[] This approach requires strictly anhydrous conditions.
Double Boc Protection Under certain conditions, a second Boc group can be added to form an N,N-(Boc)₂ derivative. Solution: This is more common with less hindered amines but can be minimized by avoiding a large excess of Boc₂O and DMAP. Use of Schotten-Baumann conditions (aqueous base) generally prevents this side reaction.
O-Acylation (with DMAP) If using DMAP as a catalyst in the presence of an alcohol (e.g., as a solvent or impurity), the hydroxyl group can be acylated. Solution: Avoid alcoholic solvents when using DMAP. Ensure all solvents are anhydrous if DMAP is part of the protocol.
Problem 4: Difficulties During Work-up and Purification

Symptoms: Emulsions form during aqueous extraction, the product is difficult to isolate, or impurities co-elute during chromatography.

Possible Cause Explanation & Recommended Solution
Emulsion Formation The amphiphilic nature of the product can lead to stable emulsions during extraction. Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Removal of Excess Boc₂O Unreacted Boc₂O can be difficult to remove and may interfere with subsequent steps. Solution: After the reaction is complete, add a nucleophilic amine like N,N-dimethylethylenediamine to quench any remaining Boc₂O.[] Stir for 1-2 hours before proceeding with the work-up.
Product Crystallization Issues The N-protected product may be an oil or difficult to crystallize. Solution: Purification via column chromatography on silica gel is the most reliable method. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to keep the carboxylic acid protonated and improve peak shape.

Protocols and Data Visualization

Decision Logic for Protecting Group Selection

The following diagram illustrates a decision-making process for selecting the optimal N-protecting group for your synthetic route involving (R)-3-(m-tolyl)-β-alanine.

G start Start: Need to N-protect (R)-3-(m-tolyl)-beta-alanine q1 Will the protected amino acid be used in SPPS? start->q1 a1_yes Use Fmoc Protection q1->a1_yes Yes a1_no Proceed to Solution-Phase Considerations q1->a1_no No q2 Are there acid-sensitive groups in subsequent steps? a1_no->q2 a2_yes Use Cbz Protection (Deprotect via Hydrogenolysis) q2->a2_yes Yes a2_no Proceed to General Solution-Phase Choice q2->a2_no No q3 Is a robust, generally stable group with simple acidic deprotection desired? a2_no->q3 a3_yes Use Boc Protection (Deprotect via TFA or HCl) q3->a3_yes Yes

Caption: Decision tree for N-protecting group selection.

Comparative Summary of N-Protection Methods
FeatureBoc Protection Cbz Protection Fmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Typical Conditions Aq. NaOH/Dioxane; or TEA/DCMAq. Na₂CO₃/DioxaneAq. NaHCO₃/Dioxane; or DIPEA/DMF
Stability Stable to base, nucleophiles, H₂/Pd-CStable to acid, nucleophilesStable to acid, H₂/Pd-C
Deprotection Strong Acid (TFA, HCl)[][2]Catalytic Hydrogenolysis (H₂/Pd-C)[7]Base (20% Piperidine in DMF)[10]
Primary Use Case General solution-phase synthesisSynthesis with acid-sensitive groupsSolid-phase peptide synthesis (SPPS)
Experimental Protocol: N-Boc Protection of (R)-3-(m-Tolyl)-β-alanine

This protocol provides a robust starting point for the Boc protection of (R)-3-(m-tolyl)-β-alanine using modified Schotten-Baumann conditions.

Materials:

  • (R)-3-(m-tolyl)-β-alanine (1.0 eq)

  • 1,4-Dioxane

  • 1M Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-3-(m-tolyl)-β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq). Use enough solvent to fully dissolve the starting material (approx. 10-15 mL per gram of amino acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.2 eq), either neat or as a solution in a small amount of dioxane.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes + 1% Acetic Acid). Stain with ninhydrin; the reaction is complete when the starting material spot is no longer visible. This may take 12-24 hours.

  • Work-up (Quench & Acidification):

    • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The product should precipitate or form an oil.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers. If emulsions form, add brine to the separatory funnel.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes, with 1% acetic acid added to the mobile phase) to obtain the pure N-Boc-(R)-3-(m-tolyl)-β-alanine.

General Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Monitoring & Quench cluster_2 Work-up & Isolation cluster_3 Purification dissolve 1. Dissolve Amino Acid in Solvent with Base cool 2. Cool to 0 °C (if required) dissolve->cool add_reagent 3. Add Protecting Agent (e.g., Boc2O) cool->add_reagent react 4. Stir at RT (or gentle heat) add_reagent->react monitor 5. Monitor by TLC/LC-MS until completion react->monitor quench 6. Quench Reaction (if necessary) monitor->quench acidify 7. Acidify to pH 2-3 quench->acidify extract 8. Extract with Organic Solvent acidify->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify via Chromatography or Crystallization dry->purify characterize 11. Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for N-protection of amino acids.

References
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • ResearchGate. (2015). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.

Sources

Technical Support Center: Navigating the Scale-Up of β-Aryl-β-Alanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of β-aryl-β-alanine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot or industrial-scale production. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthetic process.

Frequently Asked Questions (FAQs)

Q1: My β-aryl-β-alanine synthesis works perfectly on a gram scale, but the yield drops significantly at a larger scale. What are the most likely causes?

A1: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations. In larger reactors, mixing may be less efficient, leading to localized "hot spots" or areas of high concentration, which can promote side reactions. Additionally, the surface-area-to-volume ratio decreases, making it harder to control the reaction temperature. It is crucial to re-optimize reaction parameters, such as stirring speed and heating/cooling rates, for the specific geometry of your larger reactor.

Q2: I am observing new, unidentified impurities in my large-scale batches that were not present in my lab-scale experiments. Why is this happening?

A2: The appearance of new impurities on a larger scale can be due to several factors. Longer reaction times or inefficient temperature control can lead to the formation of degradation products. Impurities in starting materials, which may have been insignificant at a smaller scale, can become major contaminants in larger batches. It is also possible that minor side-reactions, previously unnoticed, become significant with the increased scale and reaction volume. A thorough impurity profile analysis of your starting materials and crude product is recommended.

Q3: How do I choose the right catalyst for a large-scale C-H arylation synthesis of β-aryl-β-alanines?

A3: Catalyst selection for scale-up should prioritize not only reactivity and selectivity but also cost, stability, and ease of removal. While highly active catalysts may be suitable for lab-scale synthesis, their cost can be prohibitive for large-scale production. Consider catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) to minimize the required loading. Additionally, heterogeneous catalysts or catalysts that can be easily precipitated and recovered are often preferred for industrial applications to reduce costs and minimize product contamination.

Q4: What are the key safety considerations when scaling up the synthesis of β-aryl-β-alanines?

A4: A thorough safety review is critical before any scale-up. Key considerations include:

  • Thermal Hazards: Many reactions are exothermic. A reaction calorimetry study is essential to understand the heat flow and potential for thermal runaway.

  • Reagent Handling: Safe handling procedures for large quantities of reagents, especially pyrophoric or toxic materials, must be in place.

  • Pressure Management: Be aware of any potential gas evolution and ensure the reactor is equipped with appropriate pressure relief systems.

  • Solvent Safety: Use of large volumes of flammable solvents requires proper grounding and ventilation to prevent ignition and exposure.

Troubleshooting Guides

Section 1: Reaction Troubleshooting

Issue 1.1: Incomplete Conversion or Stalled Reaction

  • Probable Causes:

    • Poor Mixing: Inadequate agitation can lead to poor mass transfer, preventing reactants from coming into contact.

    • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction due to impurities, high temperatures, or reaction with byproducts.

    • Insufficient Reagent Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to an excess or deficit of a key component.

  • Troubleshooting Protocol:

    • Verify Agitation: Ensure the stirrer speed is optimized for the reactor volume and geometry. Use computational fluid dynamics (CFD) modeling if available to simulate mixing.

    • Analyze Catalyst Stability: Take small samples at regular intervals and analyze for catalyst degradation. Consider adding the catalyst in portions or using a more robust catalyst system.

    • Confirm Stoichiometry: Double-check all calculations and ensure accurate weighing and transfer of all reagents.

Issue 1.2: Formation of Significant Side Products

  • Probable Causes:

    • Poor Temperature Control: Localized overheating can accelerate side reactions.

    • Incorrect Order of Addition: The order in which reagents are added can significantly impact the reaction pathway.

    • Presence of Impurities: Impurities in starting materials or solvents can act as catalysts for unwanted reactions.

  • Troubleshooting Protocol:

    • Improve Heat Transfer: Ensure the reactor's heating/cooling system is adequate. Consider using a jacketed reactor with a high-performance heat transfer fluid.

    • Optimize Addition Profile: Experiment with different addition rates and orders of addition on a smaller scale before implementing on a larger scale.

    • Purify Starting Materials: Analyze all starting materials for impurities and consider purification if necessary.

Diagram 1: Troubleshooting Low Yield in Scale-Up

Low_Yield_Troubleshooting start Low Yield at Scale check_mixing Investigate Mass Transfer (Mixing Efficiency) start->check_mixing check_heat Investigate Heat Transfer (Temperature Control) start->check_heat check_catalyst Evaluate Catalyst Performance start->check_catalyst check_purity Assess Starting Material Purity start->check_purity sub_mixing Optimize Stirrer Speed and Impeller Design check_mixing->sub_mixing Poor Mixing Identified sub_heat Implement Improved Heating/Cooling Protocol check_heat->sub_heat Hot Spots Detected sub_catalyst Test Catalyst Stability and Loading check_catalyst->sub_catalyst Deactivation Observed sub_purity Analyze and Purify Starting Materials check_purity->sub_purity Impurities Found

Caption: A decision tree for troubleshooting low yields in scale-up.

Section 2: Work-Up and Catalyst Removal

Issue 2.1: Difficulty in Catalyst Filtration

  • Probable Cause:

    • Fine Catalyst Particles: The catalyst may be forming very fine particles that pass through standard filter media.

  • Troubleshooting Protocol:

    • Use a Filter Aid: Add a filter aid such as celite to the mixture before filtration to create a more porous filter cake.

    • Optimize Filtration Media: Experiment with different filter pore sizes and materials.

    • Consider Catalyst Support: If using a homogeneous catalyst, consider switching to a supported version for easier removal.

Issue 2.2: Product Contamination with Residual Metal Catalyst

  • Probable Cause:

    • Catalyst Leaching: The metal from the catalyst may be leaching into the product solution.

  • Troubleshooting Protocol:

    • Scavenging Agents: Treat the product solution with a metal scavenger resin or activated carbon to remove residual metal.

    • Recrystallization: Multiple recrystallizations can help to reduce the level of metal contamination.

    • Alternative Catalyst: Explore catalysts with lower leaching potential.

Section 3: Purification and Crystallization

Issue 3.1: "Oiling Out" During Crystallization

  • Probable Cause:

    • High Supersaturation: The solution is too concentrated, causing the product to separate as a liquid phase instead of a solid.

  • Troubleshooting Protocol:

    • Slower Cooling/Antisolvent Addition: Reduce the rate of cooling or the addition of antisolvent to control the level of supersaturation.

    • Seed the Solution: Introduce seed crystals at a point of moderate supersaturation to encourage controlled crystal growth.

    • Optimize Solvent System: Experiment with different solvent/antisolvent combinations to find a system where the product has moderate solubility.

Table 1: Comparison of Crystallization Solvents for a Model β-Aryl-β-Alanine

Solvent System (v/v)Yield (%)Purity (%)Crystal Habit
Isopropanol/Water (9:1)8598.5Needles
Ethanol/Heptane (1:2)9299.2Plates
Acetone/Toluene (1:1)7897.9Prisms

Issue 3.2: Polymorphism - Obtaining the Undesired Crystal Form

  • Probable Cause:

    • Kinetic vs. Thermodynamic Control: Different crystallization conditions (temperature, solvent, cooling rate) can favor the formation of different polymorphs.

  • Troubleshooting Protocol:

    • Polymorph Screen: Conduct a thorough polymorph screen to identify the desired stable form and the conditions under which it crystallizes.

    • Controlled Seeding: Use seed crystals of the desired polymorph to direct the crystallization.

    • Slurry Experiments: Slurrying the undesired polymorph in a suitable solvent can sometimes convert it to the more stable form.

Diagram 2: General Workflow for Scale-Up of β-Aryl-β-Alanine Synthesis

Scale_Up_Workflow lab_scale Lab-Scale Synthesis (Proof of Concept) process_dev Process Development (Optimization & Safety) lab_scale->process_dev Define Critical Process Parameters pilot_scale Pilot-Scale Production (kg Scale) process_dev->pilot_scale Technology Transfer & Validation manufacturing Manufacturing (Commercial Scale) pilot_scale->manufacturing Scale-Up & Process Control

Caption: A simplified workflow for scaling up chemical synthesis.

References

  • Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
  • Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. [Link]
  • Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
  • Luo, J., et al. (2020). Oiling-out Crystallization of Beta-Alanine on Solid Surfaces Controlled by Solvent Exchange.
  • Zhang, Y., et al. (2020). Oiling-out Crystallization of Beta-Alanine on Solid Surfaces Controlled by Solvent Exchange. Research Square. [Link]

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Beta-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of beta-alanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak tailing. An ideal chromatographic peak presents as a symmetrical Gaussian shape, but various factors can lead to asymmetry, particularly tailing, where the latter half of the peak is broader than the first.[1][2] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[1]

This resource provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to help you identify the root cause of peak tailing and implement effective solutions.

Understanding Peak Tailing: The Basics

Q1: What is peak tailing and how is it measured?

Peak tailing is a distortion where the peak's back end is wider than its front end.[2] It is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), as defined by the United States Pharmacopeia (USP). A perfectly symmetrical peak has a Tf or As of 1.0.[3] Values greater than 1.2 often indicate significant tailing that requires investigation.[2] The USP generally recommends a symmetry factor between 0.8 and 1.8 for assays and impurity tests.[4]

Q2: Why are beta-alanine and its derivatives particularly susceptible to peak tailing?

Beta-alanine and its derivatives contain primary or secondary amine functional groups. These basic groups are prone to undesirable secondary interactions with residual silanol groups on the surface of silica-based reversed-phase HPLC columns.[2][5] These silanol groups (Si-OH) are acidic and can interact with the basic amine groups of the analytes through ion-exchange mechanisms.[1][6][7] This secondary retention mechanism holds back a fraction of the analyte molecules for a longer time, resulting in a "tail" on the peak.[1][8]

Troubleshooting Guide: A Systematic Approach

The following sections provide a structured approach to troubleshooting peak tailing, starting from the most common culprits and moving to more complex issues.

Section 1: Mobile Phase Optimization

The composition of your mobile phase is a critical factor influencing peak shape.

Mobile phase pH is a powerful tool for controlling peak shape.[7] For basic analytes, lowering the mobile phase pH (typically to the 2.5-3.5 range) is often the first and most effective step.[2][9] At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH) and thus less likely to interact with the protonated basic analyte (R-NH3+).[5][7][10][11] This minimizes the secondary ionic interactions that cause tailing.[2]

Protocol 1: Mobile Phase pH Adjustment

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of a beta-alanine derivative.

Materials:

  • HPLC-grade water, acetonitrile, or methanol

  • pH modifier (e.g., formic acid, trifluoroacetic acid (TFA), or phosphoric acid)

  • Calibrated pH meter

  • Your beta-alanine derivative standard

Procedure:

  • Prepare a series of mobile phases with identical organic solvent compositions but varying pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5).

  • Start with the highest pH and sequentially inject your standard, allowing the column to equilibrate with each new mobile phase.

  • Monitor the peak shape and tailing factor at each pH level.

  • Select the pH that provides the best peak symmetry without compromising retention or resolution.

Mobile phase additives can be used to mask the effects of residual silanol groups.[10]

  • Competitive Amines (Silanol Suppressors): Small, basic compounds like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 5-25 mM).[10][12] TEA is a stronger base than many analytes and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[10] However, be aware that additives like TEA can shorten column lifetime.[10]

  • Ion-Pairing Agents: For zwitterionic compounds or when dealing with complex mixtures, ion-pairing agents can be beneficial. These are typically alkyl sulfonates for basic analytes.[13][14][15] They form a neutral ion-pair with the charged analyte, which then partitions onto the reversed-phase column with improved peak shape.[14] Volatile ion-pairing agents like TFA are compatible with mass spectrometry detectors.[13]

Table 1: Common Mobile Phase Additives for Basic Analytes

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 5-25 mMCompetitive amine, masks silanol groupsCan reduce column lifetime, not MS-friendly
Trifluoroacetic Acid (TFA) 0.05-0.1%Lowers pH, acts as an ion-pairing agentCan cause ion suppression in MS, MS-friendly
Formic Acid 0.1%Lowers pHMS-friendly, less ion suppression than TFA
Ammonium Formate/Acetate 5-20 mMBuffers pH, can improve peak shapeMS-friendly
Section 2: Column Selection and Care

The choice of HPLC column and its condition are paramount for achieving symmetrical peaks.

Absolutely. Modern HPLC columns are designed to minimize the impact of residual silanols.[5]

  • End-Capped Columns: Most modern C18 and C8 columns are "end-capped," meaning the residual silanol groups are chemically derivatized with a small, non-polar group to make them less active.[8] Using a high-quality, well-end-capped column is a primary strategy for reducing peak tailing of basic compounds.[2]

  • High-Purity Silica: Columns packed with high-purity silica contain fewer metal impurities, which can activate nearby silanol groups and contribute to tailing.[7][8]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative chemistries, such as those with a polar-embedded stationary phase or polymeric phases, which are designed to be more inert towards basic analytes.[2]

Column degradation is a common cause of worsening peak tailing over time.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, leading to peak distortion.[16]

  • Column Void: A void or channel can form in the column packing due to pressure shocks or operating outside the recommended pH range, causing peak splitting or tailing.[17]

  • Loss of End-Capping: Over time and with exposure to harsh mobile phases, the end-capping can hydrolyze, exposing more active silanol groups.

Troubleshooting Workflow for Column Issues

G start Peak Tailing Observed q1 Is the tailing on all peaks or just the beta-alanine derivative? start->q1 all_peaks Tailing on all peaks q1->all_peaks All Peaks specific_peak Tailing on specific peak q1->specific_peak Specific Peak check_guard Replace guard column all_peaks->check_guard mobile_phase Investigate mobile phase (pH, additives) specific_peak->mobile_phase flush_col Flush column with strong solvent check_guard->flush_col No Improvement end Problem Resolved check_guard->end Improved replace_col Replace analytical column flush_col->replace_col No Improvement flush_col->end Improved replace_col->end Improved mobile_phase->end Improved

Caption: A logical workflow for diagnosing column-related peak tailing.

Section 3: System and Sample Considerations

Sometimes, the cause of peak tailing lies outside the column and mobile phase.

Yes, several aspects of your sample can lead to poor peak shape.

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[2] The ideal scenario is to dissolve your sample in the mobile phase itself.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to broadened and tailing peaks.[2][6] If you suspect this, try diluting your sample and reinjecting.[2]

  • Sample Matrix Effects: Complex sample matrices can contain interfering compounds that co-elute with your analyte, appearing as a shoulder or tail on the peak.[5][16] In such cases, a more thorough sample cleanup, like solid-phase extraction (SPE), may be necessary.[5]

Hardware problems can certainly manifest as peak tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can lead to band broadening and tailing, especially for early eluting peaks.[18]

  • Leaking Fittings: A loose fitting, particularly at the column inlet, can create a small void space that disrupts the sample band and causes peak tailing or splitting.

  • Metal Contamination: In some cases, metal ions can leach from stainless steel or titanium components of the HPLC system and accumulate on the column.[19][20] These metal ions can act as active sites for chelation with certain analytes, including those with amine and carboxyl groups, leading to severe peak tailing.[7][21] Adding a chelating agent like EDTA to the mobile phase can sometimes mitigate this issue.[7]

Diagram of Interactions Leading to Peak Tailing

G cluster_0 Silica Surface cluster_1 Beta-Alanine Derivative Si-OH Acidic Silanol (Si-OH) Si-O- Ionized Silanol (Si-O⁻) Si-OH->Si-O- Deprotonation (Higher pH) Analyte+ Protonated Amine (R-NH₃⁺) Analyte+->Si-O- Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q: My peak tailing appeared suddenly. What's the most likely cause? A: A sudden onset of peak tailing often points to a hardware issue. Check for leaks at all fittings, especially at the column connections. Also, consider if a void has formed in the column due to a sudden pressure surge.

Q: Does temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by increasing the kinetics of the secondary interactions, making them less impactful on the overall peak profile. However, be mindful of the thermal stability of your analyte and column.

Q: I've tried everything and my beta-alanine derivative still tails. What now? A: If you've systematically addressed mobile phase pH, additives, column choice, and system issues, you may need to consider a different chromatographic mode, such as Hydrophilic Interaction Chromatography (HILIC), which can be well-suited for polar, basic compounds. Alternatively, derivatization of the amine group can eliminate the source of the secondary interaction.

Q: How do I properly care for my column to prevent peak tailing from developing? A: Always use a guard column to protect your analytical column from contaminants.[18] Flush the column with a strong solvent after each batch of samples. Store the column in an appropriate solvent (usually acetonitrile/water) and always operate within the manufacturer's recommended pH and pressure limits to prevent damage to the stationary phase.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Shimadzu. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC.
  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • gmp-compliance.org. (2023). USP: Chapter "<621> Chromatography" published for Comments.
  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Restek. (2014). [9]Troubleshooting HPLC- Tailing Peaks.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • PubMed Central (PMC). (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
  • PubMed. (2021). Beta-Alanine and Tris-(hydroxyl methyl) Aminomethane as Peak Modifiers in the Development of RP-HPLC Methods Using Aceclofenac and Haloperidol Hydrochloride as Exemplar Drugs.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY.
  • Qvents. (2023). USP 621 System sensitivity & Peak symmetry requirements updated.
  • ResearchGate. (n.d.). HPLC separation of β-alanine oligomeric products from the aqueous....
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • YouTube. (2022). Why does peak gets tailed and how to fix it?.
  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (2025). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements.
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof.

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing (R)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, (R)-3-(m-Tolyl)-beta-alanine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the stability and integrity of your novel peptide candidates. The inclusion of this compound, a β-amino acid, is a strategic choice to enhance proteolytic resistance and modulate peptide conformation.[1] However, understanding and mitigating potential instability is crucial for reproducible experimental outcomes and successful therapeutic development.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.

Issue 1: Rapid Loss of Peptide Activity in Aqueous Buffers

Question: I'm observing a significant decrease in the biological activity of my this compound-containing peptide during in vitro assays. What could be the cause, and how can I fix it?

Answer: Rapid loss of activity in aqueous solutions is a common challenge in peptide research and can be attributed to several degradation pathways.

Potential Cause 1: Hydrolysis

Even with the inclusion of a β-amino acid, the peptide backbone can be susceptible to hydrolysis, especially at extreme pH values.[2][3] The rate of hydrolysis is sequence-dependent, with certain amino acid pairs being more labile.[4][5]

Troubleshooting Steps:

  • pH Optimization: The first and most critical step is to determine the optimal pH for your peptide's stability.[6]

    • Protocol: Conduct a pH stability study by incubating your peptide in a series of buffers ranging from pH 3 to 8.

    • Analysis: Use a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the percentage of intact peptide over time.[7][8] A decrease in the main peak area with the appearance of new peaks suggests degradation.

    • Recommendation: For many peptides, a pH range of 5-7 is optimal for stability.[9]

  • Buffer Selection: The buffer species itself can influence the rate of hydrolysis.[3]

    • Recommendation: Citrate and phosphate buffers are commonly used and can enhance stability, but compatibility should always be verified.[10]

Potential Cause 2: Oxidation

If your peptide sequence contains susceptible residues like methionine (Met), cysteine (Cys), tryptophan (Trp), or tyrosine (Tyr), it is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or light.[5][11][12] The bulky m-tolyl group of this compound does not directly participate in oxidation, but its influence on the peptide's conformation could potentially expose other residues to oxidative stress.

Troubleshooting Steps:

  • Use of Antioxidants: The addition of antioxidants to your buffer can effectively mitigate oxidation.

    • Recommendation: Common antioxidants include ascorbic acid, methionine (as a scavenger), or EDTA to chelate metal ions.

  • Degassing Buffers: Remove dissolved oxygen from your buffers.

    • Protocol: Purge your buffers with an inert gas like nitrogen or argon before use.[13]

  • Light Protection: Aromatic residues can be sensitive to photodegradation.[14]

    • Recommendation: Store peptide solutions in amber vials or protect them from light, especially if they contain fluorophores.[15]

Issue 2: Poor Peptide Solubility and Aggregation

Question: My this compound-containing peptide is difficult to dissolve and appears to be aggregating, leading to inconsistent assay results. What should I do?

Answer: The hydrophobic nature of the m-tolyl group can contribute to poor aqueous solubility and an increased tendency for aggregation.[2] Aggregation is a form of physical instability that can lead to loss of activity and should be carefully managed.[11]

Troubleshooting Steps:

  • Solvent Selection: For initial solubilization of a hydrophobic peptide, a small amount of an organic solvent may be necessary.

    • Protocol: Attempt to dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[15]

  • Inclusion of Solubilizing Excipients: Certain additives can improve solubility and prevent aggregation.

    • Recommendation: Sugars (e.g., trehalose, mannitol), polyols, or non-ionic surfactants can be included in the formulation.[2][16]

  • Sequence Optimization: In the design phase, ensure a balance of hydrophobic and hydrophilic residues.

    • Guideline: Aim for at least one charged residue for every five amino acids to enhance solubility.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound improve peptide stability?

The primary advantage of incorporating β-amino acids like this compound is the enhanced resistance to enzymatic degradation.[1] Proteases, the enzymes that break down peptides, are highly specific for L-α-amino acids. The altered backbone structure provided by the β-amino acid disrupts the recognition and binding of proteases, thereby increasing the peptide's half-life in biological systems.[17][18] The m-tolyl group can also provide steric hindrance, further shielding the peptide backbone from enzymatic attack.

Q2: What is the recommended storage condition for lyophilized peptides containing this compound?

For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[4][15][19] It is crucial to prevent moisture absorption, as water can initiate degradation pathways even in the solid state.[12][14] Avoid using frost-free freezers due to their temperature cycling, which can be detrimental to peptide stability.[12]

Q3: How should I handle reconstituted peptide solutions for optimal stability?

Once a peptide is in solution, it is significantly less stable than in its lyophilized form.[12][15] To maximize its shelf-life in solution:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[4][9]

  • Storage: Store aliquots at -80°C for long-term storage. For short-term use (a few days), 4°C may be acceptable, but this should be validated for your specific peptide.

  • Sterility: Use sterile buffers for reconstitution and consider sterile filtering the solution to prevent microbial growth, which can degrade the peptide.[13]

Q4: Can I expect any challenges during the synthesis of peptides containing this compound?

The synthesis of peptides containing non-canonical amino acids can sometimes present challenges. The bulky m-tolyl group might lead to steric hindrance during the coupling reactions in solid-phase peptide synthesis (SPPS). This could potentially result in lower coupling efficiency and the generation of deletion sequences. Optimization of coupling reagents and reaction times may be necessary to ensure the desired purity of the final product.

Q5: What analytical methods are recommended for assessing the stability of my this compound peptide?

A robust stability-indicating analytical method is essential.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the gold standard for assessing purity and detecting degradation products.[7][20][21]

  • Mass Spectrometry (MS): LC-MS/MS is invaluable for identifying the exact nature of degradation products, such as oxidized or hydrolyzed fragments.[7][11][20]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the peptide's secondary structure, which can be an indicator of physical instability.[7][20]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation pathways and demonstrating the specificity of your analytical method.[8][20]

Objective: To intentionally degrade the peptide under various stress conditions to understand its stability profile.

Methodology:

  • Stock Solution Preparation: Dissolve the peptide in an appropriate solvent (e.g., water or a mild organic solvent) to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize before analysis.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 80°C for 24 hours.

    • Photostability: Expose the solution to a light source (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples alongside an unstressed control using a validated RP-HPLC method coupled with MS.

Table 1: Summary of Common Degradation Pathways and Mitigation Strategies
Degradation PathwaySusceptible ResiduesCommon TriggersMitigation Strategies
Hydrolysis Asp-Pro, Asp-GlyExtreme pH, High TemperatureOptimize pH (typically 5-7), control temperature, lyophilize for storage.[2][3][9]
Oxidation Met, Cys, Trp, TyrOxygen, Metal Ions, LightUse antioxidants, degas buffers, protect from light.[5][11][12]
Deamidation Asn, GlnNeutral to Alkaline pHOptimize pH, replace susceptible residues if possible.[11][22]
Aggregation Hydrophobic residuesHigh Concentration, Freeze-ThawOptimize formulation with excipients, control concentration, avoid freeze-thaw cycles.[2][9][16]

Part 4: Visualization of Experimental Workflow

Diagram 1: Decision Tree for Troubleshooting Peptide Instability

G start Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Lyophilized & Solution) start->check_storage improper_storage Improper Storage check_storage->improper_storage No run_hplc Run Stability-Indicating RP-HPLC Analysis check_storage->run_hplc Yes correct_storage Correct Storage: - Lyophilized at -80°C - Aliquot solutions improper_storage->correct_storage degradation_peaks Degradation Peaks Observed? run_hplc->degradation_peaks no_degradation No Degradation Peaks degradation_peaks->no_degradation No identify_degradation Identify Degradation Pathway (LC-MS, Forced Degradation) degradation_peaks->identify_degradation Yes investigate_assay Investigate Other Assay Parameters (e.g., reagents) no_degradation->investigate_assay oxidation Oxidation? identify_degradation->oxidation hydrolysis Hydrolysis? oxidation->hydrolysis No add_antioxidants Add Antioxidants, Degas Buffers oxidation->add_antioxidants Yes optimize_ph Optimize pH & Buffer hydrolysis->optimize_ph Yes other Other (e.g., Deamidation) hydrolysis->other No sequence_modification Consider Sequence Modification other->sequence_modification

Caption: Troubleshooting workflow for peptide instability.

References

  • Vertex AI Search. (n.d.). Chemical Modification Strategies to Enhance The Properties of Peptides.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2012, 906516.
  • Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. The Arnold & Marie Schwartz College of Pharmacy and Health Sciences, Long Island University.
  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Designing and Discovery.
  • Fathalla, Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 986.
  • Encyclopedia.pub. (2023).
  • Bachem. (n.d.). What Is Peptide Modification: An Overview.
  • Quotient Sciences. (n.d.). Clinical And Formulation Strategies For Targeted Peptide Drug Development.
  • Veeprho. (2020). Peptides and Probable Degradation Pathways.
  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • PMC. (n.d.). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies.
  • MDPI. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • Pharmasources. (n.d.). Ways To Improve The Stability Of Peptides.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • PubMed. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research.
  • Covalab. (n.d.). Peptide Stability: How Long Do Peptides Last?
  • ResearchGate. (2015). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • Pharmaceutical Technology. (2021). Peptide Formulation: Initial Clinical Development, Final Dosage Forms and Life Cycle Management.
  • Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?
  • Drug Development & Delivery. (n.d.). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation.
  • Peptides.com. (n.d.). Peptide Stability in Formulations | R&D Guide for Success.
  • PMC. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Pep1-AGL Technical Support Center: Troubleshooting Degradation in Long-Term Experiments.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology.
  • PMC. (2023).
  • PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ResearchGate. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • Peptide Sciences. (n.d.). Peptide Storage & Stability: A Definitive Guide.
  • LifeTein. (2023). Frequently Asked Peptide Questions.
  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
  • Sigma-Aldrich. (n.d.). Peptide Sequence Stability.
  • LinkedIn. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Enhancing the Biological Activity of (r)-3-(m-Tolyl)-beta-alanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (r)-3-(m-Tolyl)-beta-alanine modified peptides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and unlock the full potential of this unique unnatural amino acid. The incorporation of this compound, a bulky aromatic beta-amino acid, is a powerful strategy to enhance the metabolic stability and modulate the conformational properties of therapeutic peptides. However, its distinct chemical nature also presents specific challenges during synthesis, purification, and formulation. This resource is designed to provide you with the foundational knowledge and practical solutions to overcome these hurdles and accelerate your research.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the strategic use of this compound in peptide design.

Q1: What is the primary rationale for incorporating this compound into a peptide sequence?

A1: The primary rationale is to enhance the peptide's metabolic stability and, consequently, its in vivo half-life. Native peptides composed of L-alpha-amino acids are often rapidly degraded by proteases in the body, which limits their therapeutic efficacy.[1] The incorporation of a beta-amino acid like this compound introduces a non-natural linkage in the peptide backbone that is poorly recognized by proteases, thus conferring significant resistance to enzymatic cleavage.[1][2] The bulky aromatic m-tolyl group can further sterically hinder protease access. Additionally, this modification can induce specific conformational constraints on the peptide, potentially locking it into a more bioactive conformation for improved receptor binding.[2]

Q2: How does the this compound residue influence the overall structure of the peptide?

A2: The this compound residue introduces both flexibility and constraints. The additional methylene group in the beta-alanine backbone increases local flexibility compared to an alpha-amino acid. However, the bulky and hydrophobic m-tolyl side chain can restrict the rotation of nearby bonds and influence the peptide's overall secondary structure. Aromatic side chains are known to participate in stabilizing interactions, such as pi-pi stacking or hydrophobic interactions, which can favor specific folded conformations.[3] The precise conformational outcome is sequence-dependent but generally leads to a more defined and stable three-dimensional structure.

Q3: Beyond metabolic stability, what other properties of my peptide can be improved with this modification?

A3: Besides enhanced metabolic stability, incorporating this compound can potentially improve other pharmacokinetic and pharmacodynamic properties:

  • Increased Lipophilicity: The aromatic tolyl group increases the peptide's hydrophobicity, which can enhance its ability to cross cell membranes.

  • Improved Receptor Affinity and Selectivity: By constraining the peptide's conformation, this modification may lead to a more favorable interaction with its target receptor, potentially increasing binding affinity and selectivity.

  • Enhanced Oral Bioavailability: While challenging for most peptides, increased stability and lipophilicity are crucial first steps toward achieving oral bioavailability.[4]

Part 2: Troubleshooting Guide - Synthesis and Purification

This section provides practical, step-by-step guidance for overcoming common experimental challenges.

Guide 1: Overcoming On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Problem: You observe poor resin swelling, slow or incomplete Fmoc deprotection, and a positive Kaiser test after coupling, particularly after the incorporation of this compound or subsequent hydrophobic residues.

Cause: The introduction of the bulky and hydrophobic this compound residue significantly increases the peptide's propensity for on-resin aggregation. The growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of insoluble secondary structures that prevent reagents from accessing the reactive N-terminus.[5][6]

Solutions:

  • Optimize Synthesis Solvents:

    • Switch to NMP: Replace N,N-Dimethylformamide (DMF) with N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.

    • Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) or KSCN (4 M) to the coupling and deprotection solutions to disrupt hydrogen bonding.[5] Ensure thorough washing after use as these salts can interfere with subsequent steps.

  • Employ Structure-Disrupting Amino Acid Derivatives:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue preceding the aggregation-prone region, incorporating a pseudoproline dipeptide can introduce a "kink" in the backbone, effectively disrupting β-sheet formation.[5]

  • Adjust Coupling Conditions:

    • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to help break up secondary structures.

    • Use Potent Coupling Reagents: Switch to more reactive coupling reagents like HATU or HCTU, especially for coupling the amino acid immediately following the bulky this compound residue.[7]

Experimental Protocol 2.1: Difficult Coupling Protocol for SPPS

This protocol is designed for coupling an amino acid immediately following the incorporation of this compound.

  • Resin Preparation: After the standard Fmoc deprotection of the this compound residue, wash the resin thoroughly with NMP (5 x 1 min).

  • Coupling Reagent Preparation: In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in NMP for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at 50°C for 1 hour.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2 and 3 (double coupling).[7]

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with NMP (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Guide 2: Addressing Poor Solubility and Peak Tailing in HPLC Purification

Problem: Your cleaved, lyophilized peptide containing this compound is difficult to dissolve in standard HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA), and upon injection, you observe broad, tailing peaks or even precipitation on the column.

Cause: The high hydrophobicity imparted by the m-tolyl group leads to poor solubility in aqueous solutions and strong, often irreversible, interactions with the C18 stationary phase of the reversed-phase HPLC column.[6] Peak tailing can also result from the peptide existing in multiple conformational states in solution.

Solutions:

  • Systematic Solubilization Strategy:

    • Initial Attempt: Try to dissolve a small amount of the peptide in a minimal volume of organic solvent first (e.g., DMSO, isopropanol, or acetonitrile).

    • Acidification: Add a small amount of acid (e.g., 10% acetic acid or neat TFA) to protonate basic residues and aid dissolution.

    • Slow Dilution: Slowly add the aqueous portion of your mobile phase to the dissolved peptide concentrate while vortexing.

  • Modification of HPLC Conditions:

    • Increase Column Temperature: Raising the column temperature to 40-60°C can significantly improve peptide solubility and reduce peak broadening by decreasing mobile phase viscosity.

    • Change Organic Modifier: If acetonitrile is not effective, try using n-propanol or isopropanol as the organic modifier in your mobile phase. These are stronger solvents for highly hydrophobic molecules.

    • Use a Different Stationary Phase: If peak shape does not improve, consider a column with a less hydrophobic stationary phase, such as C8 or C4, or a phenyl-hexyl column that can offer alternative selectivity through pi-pi interactions with the m-tolyl group.

Experimental Protocol 2.2: HPLC Purification of a Hydrophobic this compound Peptide

  • Sample Preparation: Dissolve 5 mg of the crude peptide in 100 µL of DMSO. Add 100 µL of 10% aqueous acetic acid. Slowly add 800 µL of Mobile Phase A while vortexing to bring the final volume to 1 mL.

  • HPLC System:

    • Column: C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column Temperature: 50°C.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-45 min: Linear gradient from 10% to 70% B.

    • 45-50 min: Linear gradient from 70% to 100% B.

    • 50-55 min: 100% B.

  • Analysis: Collect fractions and analyze by LC-MS to identify the desired product. Pool the pure fractions and lyophilize.

Part 3: Advanced Strategies for Enhancing Bioactivity

Incorporating this compound is a significant first step. The following strategies can be used in combination to further optimize your peptide's therapeutic potential.

Strategy 1: Peptide Cyclization

Rationale: Cyclization dramatically enhances metabolic stability by eliminating the N- and C-termini, which are primary targets for exopeptidases.[1] It also reduces conformational flexibility, which can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[8][9]

Considerations for Peptides with this compound:

  • Ring Size: The optimal ring size must be determined empirically to balance conformational rigidity with the flexibility needed for receptor binding.

  • Cyclization Chemistry: Head-to-tail cyclization is common, but side-chain to side-chain or head-to-side-chain cyclizations offer more structural diversity.[9][10] The bulky m-tolyl group may influence the efficiency of the cyclization reaction, potentially requiring longer reaction times or more potent coupling reagents.

Diagram 3.1: Peptide Cyclization Workflow

G cluster_0 SPPS of Linear Precursor cluster_1 On-Resin Cyclization cluster_2 Cleavage & Purification a Synthesize Linear Peptide on Resin b Selective Side-Chain Deprotection a->b c Add Cyclization Reagents (e.g., HATU/DIPEA) b->c d Incubate to Form Cyclic Peptide-Resin c->d e Cleave from Resin & Remove Protecting Groups d->e f Purify by HPLC e->f g Characterize by MS f->g G A Native Peptide B Low Metabolic Stability A->B C High Conformational Flexibility A->C D Incorporate (r)-3-(m-Tolyl)-β-Ala B->D F N-Methylation B->F E Peptide Cyclization C->E G Enhanced Protease Resistance D->G H Constrained Bioactive Conformation E->H F->G I Improved Pharmacokinetics G->I H->I

Caption: Strategies to improve peptide properties.

References

  • BenchChem. (2025). Troubleshooting aggregation during solid-phase synthesis of peptides with cis-4-azidoproline. BenchChem Technical Support.
  • Creative Peptides. (n.d.). Cyclisation strategies for stabilising peptides with irregular conformations.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Creative Peptides. (n.d.). Head-to-Side Chain and Mixed Cyclization Approaches.
  • Gent, I., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353. [Link]
  • BenchChem. (2025). Enhancing Peptide Therapeutics: Application of N-Methyl-L-alanine (H-N-Me-Ala-OH) for Improved Stability and Bioavailability. BenchChem Technical Support.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]
  • AltaBioscience. (n.d.).
  • Li, J., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53, 136-177. [Link]
  • Serra, G., et al. (2020). Three Methods for Peptide Cyclization Via Lactamization. In Peptide Synthesis (pp. 165-181). Humana, New York, NY.
  • Balboni, G., et al. (2004). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of medicinal chemistry, 47(21), 5049-5056.
  • De Marco, R., & Gaukroger, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 57(21), 8647-8667. [Link]
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Santagada, V., et al. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry.
  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Resources.
  • Sagan, S., et al. (2025). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry.
  • Cabrele, C., et al. (2014). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 12(10), 1547-1563.
  • Calvisi, E., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 22(12), 1166-1196.
  • Li, P., & Mezo, A. R. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(11), 864-878.
  • Li, P., & Mezo, A. R. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(11), 864-878.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Resources.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Guillon, R., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(10), 2267.
  • Tamás, B., et al. (2025).
  • Rehman, A. U., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 794.

Sources

Technical Support Center: Overcoming Peptide Aggregation with Constrained Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the persistent challenge of peptide aggregation by strategically incorporating constrained amino acid analogs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and applications of constrained amino acids in preventing peptide aggregation.

Q1: What is peptide aggregation and why is it a critical problem?

A1: Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble and non-functional structures.[1] This phenomenon is a major hurdle in therapeutic peptide development, leading to decreased product yield during synthesis, difficulties in purification, and loss of biological activity.[2] Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which results in stable secondary structures, most notably β-sheets, that precipitate out of solution.[3]

Q2: How do constrained amino acid analogs mechanistically prevent aggregation?

A2: Constrained amino acid analogs are non-proteinogenic amino acids that possess restricted conformational flexibility.[4][5] By incorporating them into a peptide sequence, you can disrupt the formation of aggregation-prone secondary structures like β-sheets.[6] For example, analogs like α-aminoisobutyric acid (Aib) sterically favor helical conformations (α-helix or 3₁₀-helix), effectively acting as "helix promoters" and preventing the extended-chain conformation required for β-sheet assembly.[4][6][7][8] Others, like N-methylated amino acids, introduce a methyl group on the backbone nitrogen, which physically blocks the hydrogen bond donor site necessary for β-sheet formation.[9][10]

Q3: What are the major classes of constrained analogs I should consider?

A3: Several classes of constrained analogs are available, each with unique properties. The most common include:

  • α,α-Disubstituted Amino Acids: Such as α-aminoisobutyric acid (Aib), which strongly promotes helical structures.[4][5][7]

  • N-Methylated Amino Acids: These analogs disrupt hydrogen bonding patterns, effectively breaking β-sheet propagation.[9][10][11] They can also improve cell permeability and proteolytic resistance.[10][12]

  • Pseudoprolines (ΨPro): These are dipeptide derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to proline, disrupting regular secondary structures.[13] They are particularly useful during solid-phase peptide synthesis (SPPS) to minimize on-resin aggregation.[1][13]

Q4: When in my workflow should I decide to use a constrained analog?

A4: The decision is best made during the initial peptide design phase. If your sequence contains known aggregation-prone regions (APRs), such as stretches of hydrophobic residues (Val, Ile, Leu, Ala), incorporating a constrained analog can be a proactive measure.[3][14] Computational modeling can also help predict regions with a high propensity for β-sheet formation.[15][16][17] If you encounter issues like resin shrinking during synthesis or insolubility after cleavage, it's a strong indicator that a redesign with constrained analogs is warranted.[3]

Q5: Are there any potential downsides to using these analogs?

A5: Yes, while highly effective, there are trade-offs. The introduction of a constrained analog can alter the peptide's overall conformation, which may impact its binding affinity to the intended biological target. The steric hindrance of some analogs can also slow down coupling reactions during SPPS, requiring optimized protocols or more potent coupling reagents.[4][18] Therefore, it is crucial to validate the biological activity of the modified peptide.

Part 2: Troubleshooting Guide

This guide is structured by experimental stage to help you pinpoint and resolve specific issues.

Phase 1: Peptide Design & Synthesis

Q: I've identified an aggregation-prone sequence. How do I choose the right analog and where do I place it?

A: Your choice depends on the desired outcome and the nature of the problematic sequence.

  • Likely Cause: The aggregation is driven by a hydrophobic patch with high β-sheet propensity.

  • Solution Strategy:

    • Identify the Core: Locate the central region of the aggregation-prone sequence. Often, modifying the core is most effective.

    • To Induce a Kink: If you want to break a potential β-strand, placing an N-methylated amino acid in the middle of the hydrophobic stretch is highly effective.[9] This directly disrupts the hydrogen-bonding pattern.

    • To Force a Helix: If the native conformation is helical or if inducing a helix won't compromise activity, substituting a residue with Aib can stabilize a helical fold and prevent β-sheet formation.[6][7]

    • For Synthesis Issues: If the primary problem is on-resin aggregation during SPPS, temporarily introducing a pseudoproline dipeptide at a Ser, Thr, or Cys residue can be highly effective. The native residue is restored during final cleavage.[1][13]

Analog TypePrimary MechanismBest For
N-Methylated Amino Acid Disrupts backbone H-bondingBreaking β-sheet propensity within hydrophobic cores.[9]
α-Aminoisobutyric Acid (Aib) Promotes helical conformationStabilizing α-helical structures; preventing β-sheet formation.[4][5]
Pseudoproline (ΨPro) Induces temporary backbone "kink"Resolving on-resin aggregation during SPPS.[13]

Q: My peptide synthesis yield is very low after incorporating a constrained analog. What's going wrong?

A: Low yields with constrained analogs are often due to inefficient coupling reactions.

  • Likely Cause: The sterically hindered nature of many constrained analogs (especially α,α-disubstituted ones like Aib) makes the coupling of the subsequent amino acid difficult.[4] Standard coupling reagents may not be sufficient.

  • Troubleshooting Steps:

    • Extend Coupling Times: Double the standard coupling time for the amino acid immediately following the constrained analog.

    • Use a Stronger Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a more potent phosphonium or aminium salt-based reagent (e.g., HBTU, HATU, or PyBOP).

    • Double Couple: After the initial coupling reaction, drain the vessel and perform a second coupling with fresh reagents to ensure the reaction goes to completion.

    • Monitor with a Test: Use a qualitative test like the Kaiser test to check for free primary amines after coupling. Note that this test will not work for secondary amines like proline or N-methylated residues.[19]

Phase 2: Cleavage, Purification & Handling

Q: My peptide was synthesized successfully, but it crashed out of solution immediately after cleavage/purification. How can I solubilize it?

A: This indicates that even with the analog, the peptide has a high propensity to aggregate once it is cleaved from the resin and concentrated.

  • Likely Cause: The peptide is highly hydrophobic or is at a concentration above its critical solubility limit, and the pH of the solution is close to its isoelectric point (pI).[13][20]

  • Systematic Solubilization Strategy:

    • pH Adjustment: Avoid dissolving the peptide at or near its pI. If the peptide is basic (pI > 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it's acidic (pI < 7), use a dilute basic solution (e.g., 0.1% ammonium hydroxide).[13][20]

    • Organic Co-solvents: For very stubborn peptides, first dissolve the lyophilized powder in a minimal volume of a strong organic solvent like DMSO or DMF. Then, slowly add your desired aqueous buffer to this solution with vigorous vortexing.[13]

    • Chaotropic Agents: In difficult cases, agents like guanidinium hydrochloride or urea can be used to disrupt aggregates, but these must be removed before biological assays.

G start Lyophilized Peptide Insoluble check_pI Calculate Isoelectric Point (pI) start->check_pI acidic_sol Try 10% Acetic Acid check_pI->acidic_sol pI > 7 (Basic) basic_sol Try 0.1% NH4OH check_pI->basic_sol pI < 7 (Acidic) final_check Peptide Solubilized? acidic_sol->final_check basic_sol->final_check organic_sol Dissolve in minimal DMSO/DMF, then slowly add buffer organic_sol->final_check Try again final_check->organic_sol No end Proceed to Assay final_check->end Yes

Phase 3: Biophysical Characterization

Q: My Thioflavin T (ThT) assay shows a high signal, suggesting aggregation, but my peptide contains an anti-aggregation analog. How do I interpret this?

A: This could be an artifact or indicate that the analog is not completely effective under your assay conditions.

  • Likely Cause 1: Assay Artifact. ThT can produce a high background signal or interact non-specifically with certain peptide sequences or buffer components.[21]

  • Troubleshooting Steps:

    • Run Controls: Always include a control with ThT and buffer alone, and another with your monomeric peptide and ThT at time zero.

    • Optimize ThT Concentration: High concentrations of ThT (>20 µM) can sometimes promote aggregation or self-fluoresce.[21] A concentration of 10-20 µM is often recommended.[21]

    • Confirm with an Orthogonal Method: Do not rely solely on ThT. Use a secondary technique to confirm aggregation.

  • Likely Cause 2: Incomplete Inhibition. The constrained analog may slow down, but not completely prevent, aggregation under the stressful conditions of the assay (e.g., high concentration, agitation).

  • Confirmation with Circular Dichroism (CD) Spectroscopy:

    • Principle: CD spectroscopy is a powerful tool to monitor changes in peptide secondary structure in solution.[22][23][24] A transition from a random coil or α-helical structure to a β-sheet structure is a hallmark of amyloid aggregation.[22]

    • Procedure: Take CD spectra of your peptide solution over time. A developing negative peak around 218 nm is characteristic of β-sheet formation and would confirm that aggregation is occurring.[25]

G start High ThT Signal Observed tht_check Check ThT Controls (Buffer, Monomer) start->tht_check cd_spec Perform Time-Course Circular Dichroism (CD) tht_check->cd_spec Controls OK result_cd β-Sheet Signal (peak at ~218 nm)? cd_spec->result_cd dls Perform Dynamic Light Scattering (DLS) result_dls Increase in Particle Size? dls->result_dls result_cd->dls Yes conclusion_no_agg ThT Signal Likely an Artifact result_cd->conclusion_no_agg No conclusion_agg Aggregation Confirmed result_dls->conclusion_agg Yes result_dls->conclusion_no_agg No

Part 3: Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol provides a method to monitor the kinetics of peptide aggregation in real-time.

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) powder

  • Appropriate buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4)[26]

  • Black, clear-bottom 96-well or 384-well plates[27]

  • Plate-reading fluorometer

Procedure:

  • Prepare ThT Stock Solution: Prepare a concentrated stock solution of ThT (e.g., 2 mM) in water. Filter through a 0.22 µm syringe filter and store protected from light. Determine the precise concentration spectrophotometrically (extinction coefficient at 412 nm is 36,000 M⁻¹cm⁻¹).

  • Prepare Peptide Stock: Carefully solubilize the peptide to a high concentration (e.g., 1-2 mM) using the appropriate methods described in the troubleshooting section. Centrifuge to remove any pre-existing aggregates. Determine the concentration by UV absorbance if the peptide contains Trp or Tyr, or by other quantitative methods.

  • Set up the Reaction: In each well of the microplate, prepare the final reaction mixture. For a final volume of 100 µL:

    • Peptide: to a final concentration of 10-50 µM.

    • ThT: to a final concentration of 10-20 µM.[21][27]

    • Buffer: to make up the final volume.

    • Controls: Include wells with buffer + ThT only, and buffer + peptide only.

  • Incubation and Measurement: Place the plate in a fluorometer pre-set to 37°C.[28]

    • Settings: Excitation at ~440-450 nm and emission at ~480-490 nm.[27][29]

    • Kinetics: Program the instrument to take readings every 5-15 minutes for the desired duration (e.g., 24-72 hours). Include a brief shaking step before each read to ensure homogeneity.

  • Data Analysis: Subtract the background fluorescence of the ThT-only control from all readings. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Analog

This protocol outlines the critical coupling step for an amino acid following a constrained analog like Aib.

Materials:

  • Peptide-resin with the N-terminal constrained analog (Fmoc-deprotected)

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent: HATU (3-5 equivalents)

  • Base: DIPEA or Collidine (6-10 equivalents)

  • Solvent: DMF

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the constrained analog has been completely removed. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[13]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in a minimal volume of DMF. Add the base (DIPEA/Collidine) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for at least 2 hours. (Standard couplings are often 30-60 minutes).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting (If Coupling is Incomplete):

    • Option A (Extend Time): Allow the reaction to proceed for an additional 1-2 hours.

    • Option B (Recouple): Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step (Steps 2-3) with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next Fmoc deprotection step.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega.
  • Controls exerted by the Aib residue: Helix formation and helix reversal.
  • The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide. Benchchem.
  • Technical Support Center: Troubleshooting Aggregation of Peptides with Multiple Proline Deriv
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
  • CD Changes After Protein Aggreg
  • Circular Dichroism Spectroscopic Study of b-Amyloid Aggregation and the Effects of Inhibitors. JASCO Inc.
  • Circular Dichroism Spectroscopic Study of b-Amyloid Aggregation and the Effects of Inhibitors. JASCO Global.
  • Engineering β-sheets employing N-methylated heterochiral amino acids. RSC Publishing.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Evaluation of Peptide/Protein Self-Assembly and Aggreg
  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
  • Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed.
  • Secondary structure changes during the aggregation process. Circular...
  • A screening methodology for purifying proteins with aggreg
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Challenges of Protein Aggregation during Purification.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
  • Peptide-based amyloid-beta aggreg
  • Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. MDPI.
  • Thioflavin T spectroscopic assay. University of Louisville.
  • N-Methyl amino acids. Aapptec Peptides.
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Thioflavin T assay. The Royal Society of Chemistry.
  • Thioflavin-T (ThT)
  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. Medium.
  • A Peptide Strategy for Inhibiting Different Protein Aggregation P
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Promotion and Inhibition of Amyloid-β Peptide Aggreg
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central.
  • Towards rational comput
  • Strategies for overcoming peptide aggreg
  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways.
  • Computational methods for the structure-based design of protein-binding peptides. DSpace@MIT.
  • Synthesis and mechanistic investigation of short peptides as Aβ aggreg
  • Design of peptides with non-canonical amino acids using flow m
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • Non-standard amino acids in peptide design and protein engineering. Semantic Scholar.
  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers.

Sources

Technical Support Center: Analytical Method Validation for (r)-3-(m-Tolyl)-beta-alanine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for the quantitative analysis of (r)-3-(m-Tolyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during analytical method validation. Our focus is on ensuring scientific integrity, regulatory compliance, and the generation of reliable, reproducible data.

This compound is a chiral beta-amino acid, and its accurate quantification is critical in various stages of drug development.[1][2] The presence of a stereocenter necessitates enantioselective analytical methods to differentiate it from its corresponding (s)-enantiomer. This guide will primarily address challenges related to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the workhorse techniques for this type of analysis.

Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The core validation characteristics, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), form the foundation of a robust analytical method.[3][4][5]

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this topic, it critically includes separation from its (s)-enantiomer.[3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

This table is based on principles outlined in ICH Q2(R1).[4][8]

Recommended Analytical Techniques
1. Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is the gold standard for separating enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Expertise & Experience: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening chiral separations of compounds like beta-amino acid derivatives.[9][10] Normal-phase chromatography (e.g., using hexane/alcohol mobile phases) frequently provides better selectivity for chiral compounds than reversed-phase.[11]

  • Trustworthiness: A validated HPLC method with a resolution (Rs) of >1.5 between the enantiomeric peaks ensures baseline separation and provides high confidence in the accuracy of the quantification for each enantiomer.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the preferred technique.[12][13]

  • Expertise & Experience: While MS/MS cannot differentiate between enantiomers on its own (as they have the same mass), coupling it with a chiral LC front-end provides both enantioselective separation and highly sensitive, specific detection. This is crucial for bioanalytical studies where analyte concentrations are often very low.[14]

  • Trustworthiness: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[15][16]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Chromatography & Separation Issues

Q1: I am seeing poor resolution (Rs < 1.5) between the (r) and (s) enantiomers on my chiral HPLC column. How can I improve this?

A1: Poor enantiomeric resolution is a common challenge. The goal is to enhance the differential interaction between your enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach:

  • Optimize Mobile Phase Composition: This is the most critical factor. In normal-phase mode (e.g., Hexane/Isopropanol), subtly decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 8% IPA). This increases retention time and often enhances chiral recognition, thereby improving resolution.[9]

  • Change the Alcohol Modifier: The type of alcohol can dramatically alter selectivity. If isopropanol (IPA) isn't working, try ethanol. The difference in the alcohol's structure can change how it competes with the analyte for interaction sites on the CSP.[11]

  • Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the enantiomers to interact with the CSP, which can lead to better separation.

  • Adjust the Column Temperature: Temperature affects the kinetics of mass transfer and the thermodynamics of chiral recognition. Try adjusting the column oven temperature both up and down (e.g., test at 15°C, 25°C, and 40°C). A change of just a few degrees can sometimes bring a poorly resolved pair to baseline.[11]

  • Consider a Different CSP: If the above steps fail, the chosen CSP may not be suitable for your molecule. Screen other columns with different chiral selectors (e.g., if you started with a cellulose-based CSP, try an amylose-based one, or a Pirkle-type/protein-based phase).[10][17]

Q2: My analyte peak is tailing or showing significant asymmetry. What's causing this and how do I fix it?

A2: Peak tailing is often a sign of undesirable secondary interactions or column issues.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you have identified the issue.

  • Secondary Silanol Interactions: On silica-based CSPs, acidic silanol groups can interact strongly with the basic amine group of your beta-alanine derivative, causing tailing. Add a small amount of a basic additive like diethylamine (DEA) or a competing acid like trifluoroacetic acid (TFA) to your mobile phase (typically 0.1%). This neutralizes the active sites and improves peak shape.

  • Column Contamination/Damage: Strongly retained impurities from previous injections can accumulate at the head of the column.[18] If using an immobilized CSP, try flushing with a strong, compatible solvent (check the column manual first).[18] For traditional coated CSPs, this is riskier, and flushing with the strongest allowed solvent (like 100% IPA) is the best option.[19] If the problem persists, the column may be permanently damaged.

  • Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter between the injector, column, and detector to minimize peak broadening.

LC-MS/MS Specific Issues

Q3: I have low sensitivity and a poor signal-to-noise (S/N) ratio for my analyte in my LC-MS/MS analysis. What should I do?

A3: Low sensitivity can stem from the analyte's properties, the matrix, or the instrument settings.

  • Optimize Mass Spectrometer Source Parameters: The ionization process is critical. Systematically optimize the ion source parameters, including gas flows (nebulizer, auxiliary), vaporizer temperature, and capillary voltage, to maximize the signal for this compound.

  • Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transition. Infuse a standard solution of your analyte directly into the mass spectrometer to fine-tune the collision energy for your primary and secondary transitions.

  • Improve Chromatographic Peak Shape: A broad, tailing peak will have a lower height and thus a poorer S/N ratio. Address any chromatographic issues as described in Q2.

  • Enhance Ionization with Mobile Phase Additives: Since beta-alanine is an amino acid, its ionization efficiency is pH-dependent. For positive electrospray ionization (ESI+), adding a small amount of an acid like formic acid (0.1%) to the mobile phase will protonate the amine group and significantly enhance the signal.[14]

Q4: I suspect significant matrix effects are impacting my bioanalytical results. How do I confirm and mitigate this?

A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[20][21][22]

  • Quantitatively Assess the Matrix Effect: The "golden standard" is the post-extraction spike method.[21]

    • Step A: Analyze a neat solution of your analyte and internal standard (IS) in the final mobile phase composition.

    • Step B: Process blank biological matrix (e.g., plasma from at least 6 different sources) through your entire sample preparation procedure.

    • Step C: Spike the extracted blank matrix with the analyte and IS at the same concentration as in Step A.

    • Calculate the Matrix Factor (MF): MF = (Peak Area in Step C) / (Peak Area in Step A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[21] The coefficient of variation (%CV) of the MF across the different sources should be <15%.

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering compounds.[15][16] If you are using protein precipitation (PPT), which is a relatively "dirty" method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[15]

    • Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components. Often, interferences like phospholipids elute in the middle of a typical reversed-phase gradient. A more aggressive gradient or a different column chemistry can help.

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the best tool to compensate for matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[21]

Validation & System Performance

Q5: My System Suitability Test (SST) failed. What are the common failure points and how do I address them?

A5: The SST ensures that your entire chromatographic system (pump, injector, column, detector) is performing correctly before you analyze any samples.[23][24][25] A failure points to a problem with the system's health or stability.[26][27]

  • Failure Point: Repeatability (%RSD > 2.0% for peak area/height from replicate injections).

    • Cause: This often indicates a problem with the pump or injector. There may be air bubbles in the pump, faulty check valves, or a leak in the system.

    • Solution: Degas your mobile phase thoroughly.[9] Purge the pump to remove any bubbles. Check for leaks at all fittings. If the problem persists, service the injector rotor seal and check the pump's check valves.

  • Failure Point: Peak Tailing Factor (Tf > 2.0).

    • Cause: As discussed in Q2, this points to secondary interactions or column degradation.

    • Solution: First, ensure the column has been properly equilibrated with the mobile phase. If tailing persists, refer to the solutions in Q2, such as adding a mobile phase modifier or cleaning the column.

  • Failure Point: Resolution (Rs < 1.5).

    • Cause: The column is no longer providing adequate separation. This could be due to contamination, degradation of the stationary phase, or a change in the mobile phase composition.

    • Solution: Prepare fresh mobile phase. If that doesn't work, refer to the troubleshooting steps in Q1. The column may have reached the end of its life.

Diagrams & Workflows

dot digraph "Analytical_Method_Validation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Analytical Method Validation Workflow", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Dev" { label="Phase 1: Method Development"; style="rounded"; bgcolor="#E8F0FE"; Dev [label="Method Development &\nOptimization"]; }

subgraph "cluster_Val" { label="Phase 2: Method Validation (per ICH Q2/FDA/EMA)"; style="rounded"; bgcolor="#E6F4EA"; Specificity [label="Specificity / Selectivity\n(incl. Enantioselectivity)"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy\n(Recovery)"]; Precision [label="Precision\n(Repeatability, Intermediate)"]; Limits [label="LOD & LOQ"]; Robustness [label="Robustness"]; }

subgraph "cluster_App" { label="Phase 3: Application"; style="rounded"; bgcolor="#FEF7E0"; SST [label="System Suitability Testing\n(Daily Check)"]; Routine [label="Routine Sample Analysis"]; }

// Connections Dev -> Specificity [lhead="cluster_Val"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness; Robustness -> SST [lhead="cluster_App", label="Validation Complete"]; SST -> Routine [label="SST Passed"]; Routine -> SST [style=dashed, label="Interspersed SST"]; } DOT Caption: High-level workflow for analytical method validation.

dot digraph "Troubleshooting_Poor_Resolution" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Troubleshooting Poor HPLC Resolution (Rs < 1.5)", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir="forward"];

Start [label="Start: Poor Resolution\n(Rs < 1.5)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMP [label="Step 1: Check Mobile Phase\nIs it fresh & correct?"]; OptimizeMP [label="Step 2: Optimize Mobile Phase\n- Decrease % Alcohol\n- Change Alcohol (IPA vs EtOH)"]; CheckFlow [label="Step 3: Adjust Flow Rate\n- Reduce flow (e.g., 1.0 -> 0.7 mL/min)"]; CheckTemp [label="Step 4: Adjust Temperature\n- Test higher and lower temps"]; NewColumn [label="Step 5: Try New Column\n- Screen different CSP chemistry"]; Success [label="Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMP; CheckMP -> OptimizeMP [label="If MP is OK"]; OptimizeMP -> CheckFlow [label="If still poor"]; CheckFlow -> CheckTemp [label="If still poor"]; CheckTemp -> NewColumn [label="If still poor"]; NewColumn -> Success [label="If successful"]; } DOT Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Experimental Protocols
Protocol 1: System Suitability Testing (SST) for Chiral HPLC
  • Prepare the SST Solution: Prepare a solution containing this compound and its (s)-enantiomer at a concentration that is representative of your analysis (e.g., the MQC level).

  • Equilibrate the System: Equilibrate the HPLC system, including the chiral column, with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[9]

  • Perform Replicate Injections: Make five or six replicate injections of the SST solution.

  • Calculate SST Parameters: Using your chromatography data system (CDS), calculate the following parameters:

    • Resolution (Rs): Must be ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (Tf): Should be ≤ 2.0 for each peak.

    • Theoretical Plates (N): Should be within the limits established during method validation (e.g., > 2000).

    • Repeatability (%RSD): The Relative Standard Deviation for the peak areas of the (r)-enantiomer across the replicate injections must be ≤ 2.0%.

  • Acceptance: The system passes the SST only if all parameters meet the pre-defined acceptance criteria.[23][24]

Protocol 2: Quantitative Assessment of Matrix Effects
  • Prepare Solutions:

    • Solution A (Neat): Spike analyte and IS into the final solvent mixture (e.g., mobile phase) to a known concentration (e.g., Low and High QC levels).

    • Solution B (Post-Spike): Take 6 different lots of blank biological matrix (e.g., human plasma). Perform the full sample extraction procedure. After extraction, spike the resulting clean extract with the analyte and IS to the same final concentration as in Solution A.

  • Analyze Samples: Inject both sets of solutions (A and B) into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • For each lot, calculate:

      • MF_analyte = (Mean Peak Area of Analyte in Solution B) / (Mean Peak Area of Analyte in Solution A)

      • MF_IS = (Mean Peak Area of IS in Solution B) / (Mean Peak Area of IS in Solution A)

    • Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = MF_analyte / MF_IS

  • Acceptance Criteria (per FDA/EMA guidance): [28][29][30]

    • The %CV of the IS-Normalized Matrix Factor across the 6 lots should be ≤ 15%. This demonstrates that while a matrix effect may exist, it is consistent across different sources and is effectively corrected by the internal standard.

References
  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2015-2027. [Link]
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2018).
  • NorthEast BioLab.
  • U.S. Food and Drug Administration. (2022).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]
  • Bar-Sela, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57. [Link]
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • Outsourced Pharma. (2023, January 11).
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]
  • European Medicines Agency. (2011).
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2018, May 24).
  • Chen, Y., et al. (2005). [Separation of 3-substituted-(R,S)
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Slideshare.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
  • Journal of Chromatography. (1987, April 17).
  • Chromatography Today. (2020, May 20).
  • Next Peptide. This compound. [Link]
  • PubMed Central.
  • LCGC International. (2023, January 19).
  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. [Link]
  • Springer Nature Experiments. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • NorthEast BioLab.
  • PubChem. Beta-Alanine. [Link]
  • NIH. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. [Link]
  • Phenomenex.
  • PubChem. beta-Alanine betaine. [Link]
  • PubChem. beta-Alanine, N-[3-[[3-(tridecyloxy)propyl]amino]propyl]-, 2-ethylhexyl ester. [Link]
  • 3M Environmental Laboratory. (2019, February 21).
  • Semantic Scholar.

Sources

Technical Support Center: Catalyst Residue Removal from (R)-3-(m-tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Product Focus: (R)-3-(m-tolyl)-beta-alanine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in pharmaceutical synthesis. Its production, frequently involving catalytic processes like asymmetric hydrogenation, can lead to trace metal catalyst residues in the final product.[1] These residues, often from rhodium, ruthenium, or palladium catalysts, pose a significant challenge.[2][3] They are of critical concern due to potential toxicity and their capacity to interfere with subsequent reactions and compromise the stability of the final drug product.[3][4]

This guide serves as a comprehensive technical resource for troubleshooting issues related to the removal of catalyst residues from this compound. It offers both practical, step-by-step protocols and a deeper understanding of the fundamental chemical principles involved.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of catalyst residues from my this compound product essential?

A1: Eliminating catalyst residues is crucial for several reasons spanning regulatory compliance, scientific accuracy, and product quality:

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA enforce strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[4][5][6][7] Guidelines like ICH Q3D mandate the control of potentially toxic metals to ensure patient safety.[4][5][6][7]

  • Downstream Catalytic Activity: Residual catalysts can remain active and disrupt subsequent chemical steps, causing unintended side reactions, diminished yields, and the formation of new impurities.[2]

  • Product Stability: Metal residues can accelerate the degradation of the API over time, impacting its shelf life and therapeutic effectiveness.[4]

  • Reproducibility: Inconsistent levels of residual catalysts can result in batch-to-batch variability, hindering reproducible results in both research and manufacturing.

Q2: What are the most common catalyst residues I might find in my this compound synthesis?

A2: The specific catalyst residues will be determined by your synthetic route. For asymmetric hydrogenation of a prochiral precursor to this compound, you are likely to encounter residues from:

  • Rhodium (Rh): Frequently used in asymmetric hydrogenation with chiral phosphine ligands.[8][9]

  • Ruthenium (Ru): Another common metal for asymmetric hydrogenation, often paired with ligands such as BINAP.[9]

  • Palladium (Pd): While more prevalent in cross-coupling reactions, palladium catalysts may be used in certain synthetic pathways to beta-amino acids.[10]

It is imperative to consult your specific synthetic protocol to identify the catalyst used.

Q3: I have detected high levels of rhodium in my product. What should be my initial course of action?

A3: For high rhodium levels, a combination of crystallization and scavenging is often the most effective approach.

  • Initial Crystallization: A primary crystallization step can significantly reduce the bulk of the catalyst residue. The solubility characteristics of this compound should be leveraged here.

  • Scavenging: Following initial crystallization, dissolved rhodium may persist. The use of a metal scavenger is highly recommended. These are materials with functional groups that exhibit a strong affinity for the target metal.[2][11]

For a detailed workflow, refer to the Troubleshooting Guide below.

Troubleshooting Guide: Elevated Catalyst Residue Levels

This section outlines a systematic approach to identifying and resolving issues with catalyst contamination.

Problem: Post-synthesis analysis (e.g., via ICP-MS) of this compound reveals catalyst residue levels that exceed acceptable limits (e.g., >10 ppm).
Workflow for Catalyst Residue Removal

Catalyst_Removal_Workflow start High Catalyst Residue Detected in Crude Product crystallization Step 1: Recrystallization (e.g., from Ethanol/Water) start->crystallization analysis1 Analyze Supernatant and Crystals (ICP-MS) crystallization->analysis1 scavenging Step 2: Metal Scavenging (e.g., Thiol-based scavenger) analysis1->scavenging Residue Still High final_analysis Final Product Analysis (ICP-MS, NMR, HPLC) analysis1->final_analysis Residue Low (Unlikely) filtration Step 3: Filtration to Remove Scavenger-Metal Complex scavenging->filtration final_crystallization Step 4: Final Recrystallization (High Purity Solvent) filtration->final_crystallization final_crystallization->final_analysis pass Product Meets Purity Specs final_analysis->pass Pass fail Re-evaluate Scavenger/ Crystallization Conditions final_analysis->fail Fail

Caption: A systematic workflow for the removal of catalyst residues.

Detailed Experimental Protocols

Protocol 1: Recrystallization for Bulk Catalyst Removal

Principle: This protocol utilizes the solubility difference between this compound and the catalyst residues in a selected solvent system. The product should be highly soluble in the hot solvent and sparingly soluble at lower temperatures, while the catalyst residue ideally remains in the mother liquor.[12]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: An ethanol/water mixture is often a suitable starting point for beta-amino acids. The optimal ratio should be determined empirically.

  • Dissolution: In a flask, combine the crude product with a minimal amount of the ethanol/water solvent mixture.

  • Heating: Gently heat the mixture with stirring until the product is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Rinse the crystals with a small amount of the cold solvent mixture to wash away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Metal Scavenging for Trace Catalyst Removal

Principle: Metal scavengers are functionalized materials that selectively bind to metal ions, forming a complex that can be easily filtered off.[2] Thiol-functionalized silica gels are particularly effective for late transition metals like rhodium, ruthenium, and palladium.[2]

Materials:

  • Recrystallized this compound

  • Appropriate solvent (e.g., methanol, ethanol)

  • Thiol-functionalized silica gel (scavenger)

  • Inert atmosphere setup (if required for the product's stability)

  • Stir plate and stir bar

  • Filter cannula or syringe filter

Procedure:

  • Dissolution: Dissolve the recrystallized product in the chosen solvent.

  • Scavenger Addition: Add the thiol-functionalized silica gel to the solution. The required amount will depend on the level of contamination and the scavenger's capacity (typically 3-5 equivalents relative to the residual metal).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 24 hours. The optimal duration should be determined by monitoring the metal concentration in the solution.

  • Filtration: Remove the scavenger-metal complex by filtration. A syringe filter is suitable for small-scale experiments, while a filter cannula or a celite pad is effective for larger scales.[13]

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation: Scavenger Selection Guide

Catalyst ResidueRecommended Scavenger TypeTypical Binding Mechanism
Rhodium (Rh)Thiol, AmineLewis acid-base interaction, chelation
Ruthenium (Ru)Thiol, Activated CarbonAdsorption, Lewis acid-base interaction[14]
Palladium (Pd)Thiol, Thio-ureaStrong covalent-like interaction

Analytical Verification

Q4: How can I confirm that the catalyst residues have been successfully removed?

A4: Visual inspection is not sufficient; quantitative analysis is necessary.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace metal impurities at parts-per-million (ppm) and parts-per-billion (ppb) levels, offering high sensitivity and specificity.[1][15][16]

  • Atomic Absorption Spectroscopy (AAS): A reliable and often more accessible technique than ICP-MS, suitable for the quantification of specific metals.[1]

A combination of these analytical techniques should be employed to verify that catalyst residue levels are below the required threshold before proceeding.

References

  • ICH Q3D(R2) Guideline for elemental impurities. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency.
  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc.
  • ICH Q3D(R1) Guideline for Elemental Impurities. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH guideline Q3D on elemental impurities. (2016). European Medicines Agency.
  • How to Use Metal Scavengers to Eliminate Metal Contamin
  • Removing palladium catalyst residues
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem.
  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal.
  • Efficient Removal of Ruthenium-Based Catalysts using SiliaBond® Metal Scavengers. SiliCycle.
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016).
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development. (2016).
  • Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
  • Scavenging Technologies
  • Metal Scavenger Applic
  • A simple oxidative procedure for the removal of ruthenium residues. (2025).
  • Metal Scavengers. Sigma-Aldrich.
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022).
  • How can i remove palladium Pd catalyst easily?. (2015).
  • Enhancing Efficiency of Trace Metals Analysis using a Valid
  • Different Ways of Removing Rhodium. SiliCycle.
  • Process for removal of rhodium compounds
  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023).
  • Recent Developments on Processes for Recovery of Rhodium Metal
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF. (2025).
  • Asymmetric hydrogen
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023).
  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes | Analytical Chemistry. (2024).
  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. (2022).
  • Trace Metal Analysis. Intertek.
  • Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines..
  • A kind of method that reclaims rhodium from organic waste liquid.
  • asymmetric-hydrogen
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Crystalliz
  • A method of reclaiming rhodium from carbonylation reaction organic waste liquid. Eureka.
  • Separ
  • Process for isolating and purifying amino acids.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-(m-Tolyl)-β-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Bioactivity

The significance of stereochemistry is well-documented; for instance, the tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of studying individual stereoisomers. More relevant to the present topic, the pharmacological activity of many neurologically active compounds is known to reside in a single enantiomer.

Predicted Biological Targets and Mechanism of Action

β-Alanine and its analogs are known to interact with several key receptors in the central nervous system, primarily the GABAergic and glycinergic systems. These systems are the primary inhibitory neurotransmitter networks in the brain and spinal cord, respectively.

  • GABA Receptors: β-Alanine can act as an agonist at both ionotropic GABA-A and metabotropic GABA-B receptors. Activation of these receptors typically leads to a decrease in neuronal excitability.

  • Glycine Receptors: β-Alanine is also an agonist at strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.

Based on this, it is highly probable that the biological activities of (R)- and (S)-3-(m-tolyl)-β-alanine are mediated through one or more of these receptor systems. The tolyl substituent is likely to influence the potency and selectivity of the enantiomers for these receptors compared to the parent β-alanine molecule.

Comparative Analysis Based on Structurally Related Compounds

Direct experimental data comparing the biological activity of (R)- and (S)-3-(m-tolyl)-β-alanine is scarce. However, studies on structurally similar chiral β-amino acids provide a strong basis for predicting their differential effects. A compelling example is phenibut (3-phenyl-4-aminobutyric acid), a close structural analog. A comparative study of its enantiomers revealed that the pharmacological activity resides almost exclusively in the (R)-enantiomer, which is significantly more potent than the racemic mixture at GABA-B receptors[1]. The (S)-enantiomer was found to be largely inactive[1].

Similarly, the enantiomers of 4-amino-3-hydroxybutyric acid (GABOB) exhibit distinct selectivity for GABA receptor subtypes. (S)-(+)-GABOB shows a preference for GABA-A receptors, while (R)-(-)-GABOB is more potent at GABA-B and GABA-C receptors[2]. This demonstrates that even subtle changes in stereochemistry can dramatically alter receptor interaction profiles.

Based on these precedents, it is reasonable to hypothesize that the (R) and (S) enantiomers of 3-(m-tolyl)-β-alanine will exhibit significant differences in their biological activity. One enantiomer is likely to be significantly more potent than the other at a specific receptor subtype, or they may even display selectivity for different receptors altogether.

Quantitative Data on Related Compounds
CompoundEnantiomerReceptor TargetAffinity (Ki or IC50)Functional Activity (EC50)Source
Phenibut(R)-phenibutGABA-B92 +/- 3 µM-[1]
PhenibutRacemic phenibutGABA-B177 +/- 2 µM-[1]
GABOB(S)-(+)-GABOBGABA-AMore potent inhibitor of binding than (R)-(-)-GABOB-[2]
GABOB(R)-(-)-GABOBGABA-B/CMore potent agonist than (S)-(+)-GABOB-[2]

Proposed Signaling Pathways

The differential interaction of the (R) and (S) enantiomers with GABA and glycine receptors would trigger distinct downstream signaling cascades. The following diagram illustrates the potential pathways.

cluster_R (R)-3-(m-Tolyl)-β-alanine cluster_S (S)-3-(m-tolyl)-β-alanine cluster_receptors cluster_effects R_enantiomer (R)-Enantiomer GABA_B GABA-B Receptor R_enantiomer->GABA_B Predicted Primary Target (based on phenibut) S_enantiomer (S)-Enantiomer GABA_A GABA-A Receptor S_enantiomer->GABA_A Possible Target GlyR Glycine Receptor S_enantiomer->GlyR Possible Target Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Cl- influx Downstream_Signaling Downstream Signaling (e.g., G-protein activation, ion channel modulation) GABA_B->Downstream_Signaling GlyR->Neuronal_Inhibition Cl- influx Downstream_Signaling->Neuronal_Inhibition

Caption: Predicted differential signaling pathways for (R)- and (S)-3-(m-tolyl)-β-alanine.

Experimental Protocols for Comparative Analysis

To definitively determine the comparative biological activities of (R)- and (S)-3-(m-tolyl)-β-alanine, a series of well-established in vitro assays are recommended.

Receptor Binding Assays

These assays will determine the affinity of each enantiomer for the predicted receptor targets.

Workflow for Receptor Binding Assay

G start Start prepare_membranes Prepare cell membranes expressing target receptor (GABA-A, GABA-B, or GlyR) start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test enantiomer prepare_membranes->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze end End analyze->end G start Start prepare_oocytes Prepare Xenopus oocytes and inject with cRNA for target receptor subunits start->prepare_oocytes two_electrode_clamp Perform two-electrode voltage-clamp recordings prepare_oocytes->two_electrode_clamp apply_agonist Apply a known agonist to establish a baseline response two_electrode_clamp->apply_agonist apply_enantiomer Apply varying concentrations of the test enantiomer apply_agonist->apply_enantiomer measure_current Measure changes in membrane current apply_enantiomer->measure_current analyze Analyze data to determine EC50 or IC50 measure_current->analyze end End analyze->end

Caption: Workflow for determining functional receptor activity.

Step-by-Step Methodology:

  • Oocyte Preparation and Receptor Expression: Surgically harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding the subunits of the desired receptor. Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Perfuse the oocyte with a control solution, followed by the application of varying concentrations of (R)- or (S)-3-(m-tolyl)-β-alanine. To test for antagonistic activity, co-apply the enantiomer with a known agonist for the receptor.

  • Current Measurement: Record the changes in membrane current elicited by the application of the test compounds.

  • Data Analysis: Construct concentration-response curves and fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the established principles of stereoselectivity in pharmacology, supported by data from structurally analogous compounds like phenibut and GABOB, strongly suggest that the (R) and (S) enantiomers of 3-(m-tolyl)-β-alanine will exhibit distinct biological activities. It is hypothesized that one enantiomer will be significantly more potent, likely at GABA-B receptors, while the other may be less active or interact with different receptor subtypes.

The experimental protocols outlined in this guide provide a clear and robust pathway for the definitive characterization of the pharmacological profiles of these enantiomers. Such studies are essential for any future drug development efforts involving 3-(m-tolyl)-β-alanine and will contribute to a deeper understanding of the structure-activity relationships of chiral β-amino acids at key neurological targets.

References

  • Daugintis, A., Zvejniece, L., Liepins, T., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 129-135. [Link]

Sources

A Comparative Guide to the Efficacy of (r)-3-(m-Tolyl)-beta-alanine and Other Beta-Alanine Derivatives: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the known efficacy of beta-alanine and its derivatives, with a special focus on providing a research framework for evaluating novel compounds such as (r)-3-(m-Tolyl)-beta-alanine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established scientific principles with actionable experimental protocols to guide future investigations in this promising area of study.

Introduction: The Foundational Role of Beta-Alanine

Beta-alanine is a naturally occurring, non-proteinogenic beta-amino acid that has garnered significant attention for its role as a precursor to the synthesis of carnosine (β-alanyl-L-histidine) and other related dipeptides in vertebrates.[1] Carnosine is a crucial intracellular buffer, particularly in skeletal muscle, where it helps to mitigate the drop in pH associated with high-intensity exercise.[2][3] This buffering capacity is the primary mechanism behind beta-alanine's established ergogenic effects.[2] Beyond its role in athletic performance, beta-alanine and its metabolic products are involved in neurotransmission and may offer protection against oxidative stress.[4]

The therapeutic and performance-enhancing potential of beta-alanine is directly linked to its ability to increase intramuscular carnosine concentrations.[5] However, the exploration of beta-alanine derivatives offers the potential for novel therapeutic applications by modifying the molecule's pharmacokinetic profile, tissue distribution, and biological activity.

This compound: An Unexplored Frontier

A thorough review of the current scientific literature reveals a significant gap in our understanding of This compound . While its chemical structure is defined (CAS Number: 748128-33-8) and it is available from chemical suppliers, there is a notable absence of published data on its biological efficacy, mechanism of action, or comparative performance against other beta-alanine derivatives.[6][7] Its designation as a biochemical for proteomics research suggests potential utility in that field, but its broader pharmacological properties remain uncharacterized.[7]

The structure of this compound, with a tolyl group substitution, presents intriguing possibilities for altered biological activity. This modification could influence its binding to receptors or transporters, its metabolic stability, and its overall pharmacokinetic profile. The chirality at the beta-position further adds to its potential for specific biological interactions.

Given the lack of direct experimental data, this guide will now pivot to provide a robust framework for the systematic evaluation of this compound and other novel beta-alanine derivatives.

The Known Landscape of Beta-Alanine Derivatives: Diverse Applications

While data on this compound is sparse, research into other beta-alanine derivatives has revealed a diverse range of biological activities, highlighting the potential for this class of compounds to be developed for various therapeutic and industrial applications.

  • Antimicrobial Agents: Studies have shown that synthesized derivatives of beta-alanine exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[8] This suggests that modifications to the beta-alanine scaffold could lead to the development of new classes of antimicrobial drugs.

  • Glucagon Receptor Antagonists: Novel beta-alanine derivatives have been identified as orally available glucagon receptor antagonists.[9] These compounds have shown efficacy in lowering blood glucose levels in diabetic animal models, indicating their potential as treatments for type 2 diabetes.[9]

  • Polymer Synthesis: N-substituted beta-alanine derivatives are being explored as monomers for the synthesis of functional poly(β-peptoid)s.[10] These polymers have excellent biocompatibility and resistance to proteolysis, making them promising candidates for various biomedical applications.[10]

These examples underscore the versatility of the beta-alanine structure and the potential for its derivatives to elicit a wide array of biological effects, far removed from the ergogenic properties of the parent molecule.

A Framework for Efficacy Evaluation: From Benchtop to In Vivo

For a novel compound like this compound, a systematic and multi-tiered approach is essential to characterize its efficacy and compare it to other derivatives. The following experimental workflow provides a comprehensive roadmap for researchers.

In Vitro Characterization

The initial phase of evaluation should focus on in vitro assays to determine the fundamental properties of the derivative and its potential mechanisms of action.

Key In Vitro Assays:

  • Receptor Binding Assays: To determine if the derivative interacts with known beta-alanine receptors or transporters, competitive binding assays using radiolabeled ligands can be employed.

  • Cellular Uptake Studies: Using cultured cell lines (e.g., muscle cells, neurons), the rate and mechanism of cellular uptake of the derivative can be assessed.

  • Carnosine Synthesis Assay: In relevant cell types, the ability of the derivative to act as a precursor for carnosine synthesis can be measured using techniques like HPLC or mass spectrometry.

  • Cytotoxicity Assays: Standard assays (e.g., MTT, LDH) should be performed to determine the potential toxicity of the compound across a range of concentrations.

  • Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes can provide insights into the metabolic fate of the derivative and identify potential metabolites.

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro results, the investigation should proceed to in vivo studies in appropriate animal models to assess the compound's pharmacokinetic profile and physiological effects.

Key In Vivo Experiments:

  • Pharmacokinetic Profiling: Following oral or intravenous administration, blood samples should be collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Tissue Distribution Studies: Analysis of various tissues (e.g., muscle, brain, liver) will reveal the extent to which the derivative and its potential metabolites accumulate in target organs.

  • Muscle Carnosine Measurement: In studies focused on ergogenic potential, muscle biopsies can be taken to directly measure the impact of supplementation on intramuscular carnosine levels.

  • Performance Testing: Depending on the hypothesized effect, various performance tests can be conducted, such as time to exhaustion, strength tests, or cognitive function assessments.

  • Disease Models: If a therapeutic effect is hypothesized (e.g., based on the glucagon receptor antagonist findings for other derivatives), the compound should be tested in relevant animal models of disease.

Data Presentation and Visualization

Clear and concise data presentation is paramount for comparative analysis.

Table 1: Hypothetical Comparative Data for Beta-Alanine Derivatives

CompoundReceptor Binding (IC50, µM)Cellular Uptake (Vmax, pmol/min/mg protein)Muscle Carnosine Increase (%)In Vivo Efficacy (e.g., Time to Exhaustion Increase, %)
Beta-Alanine>10050 ± 560 ± 815 ± 3
This compoundTBDTBDTBDTBD
Derivative X10 ± 275 ± 745 ± 610 ± 2
Derivative Y>10025 ± 370 ± 920 ± 4

TBD: To Be Determined

Visualizing Mechanisms and Workflows

cluster_0 Known Beta-Alanine Pathway Beta-Alanine Beta-Alanine Carnosine Synthase Carnosine Synthase Beta-Alanine->Carnosine Synthase Rate-limiting step Carnosine Carnosine Carnosine Synthase->Carnosine L-Histidine L-Histidine L-Histidine->Carnosine Synthase Intracellular Buffering Intracellular Buffering Carnosine->Intracellular Buffering Primary Mechanism Delayed Fatigue Delayed Fatigue Intracellular Buffering->Delayed Fatigue

Caption: Signaling pathway of beta-alanine's primary mechanism of action.

cluster_1 Experimental Workflow for Derivative Evaluation In Vitro Assays In Vitro Assays Pharmacokinetic Studies Pharmacokinetic Studies In Vitro Assays->Pharmacokinetic Studies Promising Results In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies->In Vivo Efficacy Models Comparative Analysis Comparative Analysis In Vivo Efficacy Models->Comparative Analysis Lead Optimization Lead Optimization Comparative Analysis->Lead Optimization

Caption: A streamlined experimental workflow for evaluating novel beta-alanine derivatives.

Conclusion and Future Directions

While the specific efficacy of this compound remains to be elucidated, the broader field of beta-alanine derivatives presents a rich landscape for scientific discovery. The diverse biological activities observed in other derivatives suggest that this class of compounds holds significant potential beyond sports nutrition, with possible applications in metabolic diseases and infectious diseases.

The research framework outlined in this guide provides a clear and scientifically rigorous path for the evaluation of this compound and other novel derivatives. By systematically characterizing their in vitro and in vivo properties, researchers can unlock the full therapeutic potential of these fascinating molecules. Future research should prioritize the synthesis and biological testing of a wider range of beta-alanine analogues to establish clear structure-activity relationships, which will be instrumental in the rational design of next-generation therapeutic agents.

References

  • Kapoor, A., et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142.
  • Jayanthi, S., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.
  • Li, Z., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.
  • Ferreira, P. M. T., et al. (2002). High yield synthesis of heterocyclic β-substituted alanine derivatives.
  • BenchChem. (2025). A Cross-Species Comparative Guide to Beta-Alanine Metabolism and Function. BenchChem.
  • Tan, G., et al. (2022). Synthesis of β-amino acid derivatives.
  • CN1423647A - Beta-alanine derivatives and their use as receptor antagonists.
  • Next Peptide. (n.d.). 748128-33-8 | this compound. Next Peptide.
  • PubChem. (n.d.). Beta-Alanine. PubChem.
  • Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-28.
  • Hoffman, J. R., et al. (2018). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Amino Acids, 50(10), 1485-1496.
  • Alfa Chemistry. (n.d.). Beta-Alanine - Biosynthesis. Alfa Chemistry.
  • Health Canada. (n.d.). BETA ALANINE. Canada.ca.
  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (2025). comparative study of beta-alanine's impact on different muscle fiber types. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). 3-(m-tolyl)-DL-beta-alanine. SCBT.
  • de Salles Painelli, V., et al. (2019).
  • Stout, J. R., et al. (2017). Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations. Journal of the American College of Nutrition, 36(8), 627-633.
  • ResearchGate. (n.d.). Structure of alpha and beta alanine.
  • Catalyst University. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube.
  • Wikipedia. (n.d.). Amino acid. Wikipedia.
  • Décombaz, J., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 13(9), 3298.
  • Harris, R. C., & Stellingwerff, T. (2015). Compositions and methods for the sustained release of beta-alanine.
  • Nash, H. M., et al. (2019). Peptidomimetic macrocycles.
  • Wikipedia. (n.d.). β-Alanine. Wikipedia.
  • Harris, R. C., & Stellingwerff, T. (2012). Methods and compositions for increasing the anaerobic working capacity in tissues.
  • Myprotein. (2023, February 19). What Does Beta Alanine Do? Will It increase Performance? | Nutritionist Explains... | Myprotein. YouTube.

Sources

A Comparative Guide to the Synthesis of 3-Aryl-β-Alanines: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aryl-β-Alanines

In the landscape of modern drug discovery and development, the structural motifs that form the backbones of pharmacologically active molecules are of paramount importance. Among these, β-amino acids, and specifically 3-aryl-β-alanines, have emerged as critical building blocks. Their incorporation into peptide-based therapeutics can impart enhanced proteolytic stability, unique conformational constraints, and novel biological activities. The aryl substituent at the β-position is a key feature, allowing for a wide range of steric and electronic modifications that can profoundly influence a molecule's interaction with its biological target. This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Palladium-Catalyzed C(sp³)–H Arylation: A Modern Approach

The direct functionalization of C-H bonds has revolutionized synthetic chemistry, and its application to the synthesis of 3-aryl-β-alanines is a prime example of its power. This method involves the palladium-catalyzed coupling of an aryl halide with a β-alanine derivative, where a directing group is employed to achieve high regioselectivity at the β-position.

Mechanistic Rationale

The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. A directing group, often an 8-aminoquinoline (AQ) amide, coordinates to the palladium catalyst.[1] This brings the catalyst into close proximity to the β-C-H bonds of the alanine backbone, facilitating their selective activation and subsequent coupling with an aryl halide. The choice of ligand on the palladium catalyst can also influence the reaction's efficiency and selectivity.[2]

Workflow for Pd-Catalyzed β-Arylation

cluster_prep Substrate Preparation cluster_reaction C-H Arylation Reaction cluster_workup Work-up and Purification cluster_final Final Product start β-Alanine dg_coupling Couple Directing Group (e.g., 8-aminoquinoline) start->dg_coupling reaction_mix Add Pd catalyst, Aryl Halide, Base, and Solvent dg_coupling->reaction_mix heating Heat Reaction Mixture reaction_mix->heating quench Quench Reaction heating->quench extraction Aqueous Work-up & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography deprotection Remove Directing Group chromatography->deprotection final_product 3-Aryl-β-Alanine deprotection->final_product

Caption: Workflow for Pd-catalyzed β-arylation of β-alanine.

Advantages:
  • High Regioselectivity: The use of directing groups ensures selective functionalization of the β-position.

  • Broad Substrate Scope: A wide variety of aryl iodides with diverse electronic properties and substitution patterns can be used.[3][4]

  • Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a range of functional groups on both the β-alanine precursor and the aryl halide.[5]

  • Directness: This method avoids the need for pre-functionalization of the β-alanine substrate, making it a more atom-economical approach.

Limitations:
  • Cost of Catalyst: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Directing Group Chemistry: The installation and removal of the directing group adds extra steps to the overall synthesis.

  • Potential for Steric Hindrance: Highly substituted or sterically hindered aryl halides may exhibit lower reactivity.[3]

Michael Addition: A Classic Carbon-Carbon Bond Formation

The Michael or 1,4-conjugate addition is a cornerstone of organic synthesis and provides a reliable route to 3-aryl-β-alanines. This approach typically involves the addition of an aryl nucleophile, such as an organocuprate or a Grignard reagent in the presence of a copper catalyst, to a Michael acceptor like a dehydroalanine derivative.[6][7][8]

Mechanistic Rationale

The reaction is initiated by the formation of a nucleophilic aryl species. This nucleophile then attacks the β-carbon of the electron-deficient alkene in the dehydroalanine derivative. The resulting enolate is subsequently protonated to yield the 3-aryl-β-alanine product. The use of chiral auxiliaries or catalysts can render this reaction asymmetric, providing access to enantiomerically enriched products.[9]

Workflow for Michael Addition

cluster_reactants Reactant Preparation cluster_reaction Conjugate Addition cluster_workup Work-up and Purification cluster_final Final Product michael_acceptor Dehydroalanine Derivative (Michael Acceptor) addition Combine Reactants under Inert Atmosphere aryl_nucleophile Prepare Aryl Nucleophile (e.g., Organocuprate) quench Quench with a Proton Source addition->quench extraction Aqueous Work-up & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography deprotection Deprotection (if necessary) chromatography->deprotection final_product 3-Aryl-β-Alanine deprotection->final_product

Caption: General workflow for the Michael addition route.

Advantages:
  • Well-Established: The Michael addition is a robust and well-understood reaction.

  • Versatility: A wide range of aryl nucleophiles can be employed.

  • Stereocontrol: Asymmetric variants of the Michael addition are well-developed, allowing for the synthesis of chiral 3-aryl-β-alanines with high enantioselectivity.[9]

Limitations:
  • Preparation of Nucleophiles: The generation of organometallic nucleophiles requires anhydrous and inert conditions.

  • Substrate Availability: The synthesis of the dehydroalanine Michael acceptor is an additional synthetic step.

  • Potential for Side Reactions: 1,2-addition to the carbonyl group can be a competing side reaction, especially with more reactive organometallics like Grignard reagents without a copper catalyst.

Arndt-Eistert Homologation: A Classical Chain Extension

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids, making it a suitable route for converting readily available α-amino acids into their β-amino acid counterparts.[10][11] This is particularly useful for synthesizing chiral 3-aryl-β-alanines from their corresponding aryl-substituted α-amino acids, as the reaction proceeds with retention of stereochemistry.[12]

Mechanistic Rationale

The process begins with the conversion of the N-protected α-amino acid to its acid chloride. This is followed by a reaction with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, to generate a ketene intermediate. This ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid.[11][12]

Workflow for Arndt-Eistert Homologation

cluster_start Starting Material cluster_activation Activation & Diazoketone Formation cluster_rearrangement Wolff Rearrangement & Trapping cluster_final Final Product start N-Protected Aryl-α-Amino Acid acid_chloride Convert to Acid Chloride start->acid_chloride diazomethane React with Diazomethane acid_chloride->diazomethane wolff Wolff Rearrangement (e.g., Ag2O, hv) diazomethane->wolff trapping Trap Ketene with Nucleophile (e.g., H2O) wolff->trapping deprotection Deprotection trapping->deprotection final_product 3-Aryl-β-Alanine deprotection->final_product

Caption: Workflow for the Arndt-Eistert homologation.

Advantages:
  • Stereochemical Retention: The Wolff rearrangement proceeds with retention of configuration at the chiral center, making it ideal for the synthesis of enantiopure β-amino acids from chiral α-amino acids.[12]

  • Readily Available Starting Materials: A vast number of natural and unnatural α-amino acids are commercially available.

Limitations:
  • Safety Concerns: Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. Safer alternatives like diazo(trimethylsilyl)methane exist but can be more expensive.[10][12]

  • Multi-step Process: The reaction sequence involves several steps, which can lower the overall yield.

  • Potential for Side Reactions: The formation of α-chloromethylketone side products can occur if the reaction is not carried out carefully.[10]

Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a powerful three-component condensation that can be adapted for the synthesis of 3-aryl-β-alanines. In its classic form, it involves an aldehyde, an amine, and a carbonyl compound with an acidic α-proton. For the synthesis of 3-aryl-β-alanines, this typically involves an aromatic aldehyde, ammonia or an ammonium salt, and a malonic acid derivative.

Mechanistic Rationale

The reaction begins with the formation of an iminium ion from the aromatic aldehyde and ammonia. Malonic acid or its ester then acts as the enol or enolate nucleophile, attacking the iminium ion. Subsequent decarboxylation (if malonic acid is used) and hydrolysis yield the desired 3-aryl-β-alanine. Asymmetric variants often employ chiral catalysts to control the stereochemical outcome.[13][14]

Workflow for the Mannich Reaction

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product aldehyde Aromatic Aldehyde reaction Combine Reactants (with catalyst if asymmetric) amine Amine Source (e.g., NH4OAc) enol_source Enol/Enolate Source (e.g., Malonic Acid) hydrolysis Hydrolysis & Decarboxylation reaction->hydrolysis purification Purification hydrolysis->purification final_product 3-Aryl-β-Alanine purification->final_product

Caption: General workflow for the Mannich reaction.

Advantages:
  • Convergent: This one-pot, multi-component reaction can be highly efficient.

  • Readily Available Starting Materials: Aromatic aldehydes, ammonia sources, and malonic acid derivatives are generally inexpensive and widely available.

  • Asymmetric Potential: The development of organocatalytic asymmetric Mannich reactions has made this a viable route to chiral 3-aryl-β-alanines.[13][15]

Limitations:
  • Control of Reactivity: The reaction can sometimes be challenging to control, leading to the formation of byproducts.

  • Substrate Scope: The scope of the enolizable component can be limited in some cases.

Rodionov Reaction: A Variation of the Knoevenagel Condensation

The Rodionov reaction is a variation of the Knoevenagel condensation followed by a reduction, which can be used to synthesize β-amino acids. It typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of an ammonia source, often in an alcoholic solvent.[16][17]

Mechanistic Rationale

The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malonic acid to form an arylidenemalonic acid. This intermediate then undergoes a conjugate addition of ammonia, followed by decarboxylation to yield the 3-aryl-β-alanine.[16] However, the reaction can be complex, with the potential for several competing pathways, including the formation of propenoic and ylidenemalonic acids as byproducts.[17]

Workflow for the Rodionov Reaction

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product aldehyde Aromatic Aldehyde heating Heat Reactants in Solvent (e.g., Alcohol) malonic_acid Malonic Acid ammonia Ammonia Source (e.g., NH4OAc) isolation Isolate Product (e.g., crystallization) heating->isolation final_product 3-Aryl-β-Alanine isolation->final_product

Caption: General workflow for the Rodionov reaction.

Advantages:
  • Operational Simplicity: The reaction is often a one-pot procedure with simple starting materials.

  • Cost-Effective: The reagents are generally inexpensive.

Limitations:
  • Byproduct Formation: The reaction can suffer from the formation of significant amounts of byproducts, which can complicate purification and lower the yield of the desired β-amino acid.[16][17]

  • Limited Scope: The reaction may not be suitable for all substituted aromatic aldehydes.

  • Lack of Stereocontrol: The classical Rodionov reaction produces a racemic mixture.

Comparative Summary of Synthesis Routes

Method Key Reagents Typical Yields Stereocontrol Advantages Limitations
Pd-Catalyzed C-H Arylation β-Alanine derivative with directing group, Aryl halide, Pd catalystModerate to Excellent[2]High (if chiral substrate is used)High regioselectivity, Broad scope, DirectnessCatalyst cost, Extra steps for directing group
Michael Addition Dehydroalanine derivative, Aryl organometallic reagentGood to Excellent[7]High (with chiral auxiliaries/catalysts)Well-established, Versatile, Good for asymmetryRequires inert conditions, Substrate synthesis
Arndt-Eistert Homologation N-Protected α-amino acid, Diazomethane, Silver oxideGood[18]Excellent (retention of stereochemistry)Uses readily available α-amino acidsExtreme safety hazard (diazomethane) , Multi-step
Mannich Reaction Aromatic aldehyde, Amine source, Malonic acid derivativeGood[13]High (with chiral catalysts)Convergent, Inexpensive starting materialsPotential for byproducts, Substrate limitations
Rodionov Reaction Aromatic aldehyde, Malonic acid, Ammonia sourceVariable[17]None (racemic)Operationally simple, Cost-effectiveSignificant byproduct formation, Limited scope

Experimental Protocols

Representative Protocol for Pd-Catalyzed β-Arylation of a β-Alanine Derivative

This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific substrates.[1]

  • Substrate Preparation: To a solution of β-alanine (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes, then add 8-aminoquinoline (1.0 eq). Stir at room temperature for 12-16 hours. After completion, perform an aqueous work-up and purify the N-(quinolin-8-yl)-β-alaninamide by column chromatography.

  • C-H Arylation: In a sealed tube, combine the N-(quinolin-8-yl)-β-alaninamide (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., mono-N-protected amino acid, 20 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 eq) in a solvent such as trifluorotoluene.

  • Reaction: Degas the mixture and then heat to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the arylated product.

  • Deprotection: The 8-aminoquinoline directing group can be removed under acidic conditions (e.g., concentrated HCl) at elevated temperatures to yield the final 3-aryl-β-alanine.

Conclusion and Future Outlook

The synthesis of 3-aryl-β-alanines is a well-developed field with a variety of effective methods at the disposal of the modern chemist. For applications where stereochemical integrity is paramount and a chiral α-amino acid precursor is available, the Arndt-Eistert homologation remains a viable, albeit hazardous, option. The Michael addition and Mannich reaction represent classic, robust approaches that have been significantly enhanced by the development of asymmetric variants, making them highly attractive for the enantioselective synthesis of these compounds.

However, the palladium-catalyzed C-H arylation stands out as a particularly powerful and versatile modern technique. Its ability to directly functionalize the β-position of readily available β-alanine with a wide array of aryl groups offers a highly efficient and modular route. While challenges related to catalyst cost and the need for directing groups remain, ongoing research in C-H activation is likely to yield even more efficient and practical protocols in the future.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the laboratory's capabilities, particularly concerning the handling of hazardous reagents. This guide serves as a foundational resource to inform these critical decisions in the pursuit of novel therapeutics and advanced materials.

References

  • Chen, G., et al. (2018). Asymmetric Mannich reactions of glycinate with aryl N-diphenylphosphinyl imines. Frontiers in Chemistry, 6, 243.
  • Daugulis, O., et al. (2015). A general and practical palladium-catalyzed monoarylation of β-methyl C(sp³)-H of alanine.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. The principles of this reaction are widely available in modern organic chemistry resources.
  • Podlech, J., & Seebach, D. (1995). The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
  • He, G., & Chen, G. (2016). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Jiang, C., Zhong, F., & Lu, Y. (2013). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 9, 1349-1355.
  • Wen, Y., et al. (2020). The 1,6-conjugated addition reaction by chiral BINOL aldehyde catalysts. Organic Letters, 22(15), 5965-5970.
  • Rodionov, V. N. (1921). Condensation of aldehydes with malonic acid in the presence of ammonia or amines. Izvestiya Rossiiskoi Akademii Nauk, Seriya Khimicheskaya, 15, 27.
  • Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
  • Zhang, X., He, G., & Chen, G. (2016). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Chen, G., et al. (2015). A general and practical palladium-catalyzed monoarylation of β-methyl C(sp3)-H of alanine.
  • Hayashi, Y., et al. (2003). The Direct and Enantioselective, One‐Pot, Three‐Component, Cross‐Mannich Reaction of Aldehydes.
  • Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
  • Various authors. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
  • Ferreira, P. M. T., et al. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3167-3173.
  • Chen, G., & He, G. (2016). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Chen, G., et al. (2018). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 6, 243.
  • Ley, S. V., et al. (2013).
  • Ferreira, P. M. T., et al. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3167-3173.
  • Perlmutter, P., & Tabacco, S. A. (2000). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 65(23), 7858-7863.
  • Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(5), 2512-2522.
  • Various authors. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
  • Various authors. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
  • Various authors. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
  • Various authors. (2023). Recent Developments in the Synthesis of β-Amino Acids. Molecules, 28(1), 123.
  • Various authors. (2021). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation.
  • Nanjing Chemical Material Corp. BETA-Alanine Process Introduction.
  • Various authors. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. International Journal of Molecular Sciences, 25(1), 123.
  • Various authors. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
  • Easton, C. J., et al. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry, 58(11), 805-810.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Ferreira, P. M. T., et al. (2000).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Anusevičius, Ž., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Medicinal Chemistry Research, 23(12), 7516-7532.
  • Valdés, C., et al. (2008).
  • I-Hon, C., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328.
  • Various authors. (2024). Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. The FASEB Journal, 38(1), e23333.
  • Various authors. (2020). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry, 295(1), 123-134.
  • Davies, S. G., et al. (1994). Conjugate additions of organocuprates to a 3-methylene-6-isopropyldiketopiperazine acceptor for the asymmetric synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3217-3227.

Sources

A Comparative Guide to the Validation of (R)-3-(m-Tolyl)-beta-alanine's Inhibitory Effect on Monocarboxylate Transporter 1 (MCT1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (R)-3-(m-Tolyl)-beta-alanine as a potential inhibitor of the monocarboxylate transporter 1 (MCT1). We will objectively compare its performance against a known inhibitor using robust experimental data and detailed protocols.

Introduction: The Rationale for Targeting MCT1

Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect".[1] This metabolic shift results in the production of large quantities of lactic acid, which must be exported from the cell to maintain intracellular pH and support high glycolytic rates.[1][2] The monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key facilitator of this lactate transport and is expressed in nearly all human tissues.[3][4]

By mediating lactate efflux, MCT1 helps sustain the glycolytic phenotype of tumor cells and contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and immunosuppression.[1][4] Consequently, inhibiting MCT1 has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and disable glycolysis.[5]

This compound is a novel small molecule hypothesized to inhibit MCT1. This guide details a systematic approach to validate this hypothesis, using a cell-based lactate uptake assay and comparing its potency to the well-characterized MCT1/2 inhibitor, AR-C155858.

Designing the Validation Study: Assay and Comparator Selection

The Biological Assay: Cell-Based Lactate Uptake

To directly measure the inhibitory effect on MCT1's function, a cell-based lactate uptake assay is the method of choice. This assay quantifies the rate at which cells import a labeled form of lactate. A reduction in lactate uptake in the presence of an inhibitor is a direct measure of the inhibitor's efficacy at the transporter.

Causality Behind Experimental Choices:

  • Cell Line Selection: We will use a cancer cell line known to express high levels of MCT1, such as Raji lymphoma cells. The dependence of these cells on MCT1 for proliferation makes them a sensitive model for evaluating inhibitor potency.

  • Substrate: We will use radiolabeled [¹⁴C]-L-Lactate. Radiometric assays offer high sensitivity and a direct, unambiguous signal for transport activity, minimizing interference from autofluorescence or complex enzymatic reactions common in colorimetric or fluorometric kits.

  • Assay Principle: The core principle is to measure the initial rate of lactate transport. By incubating cells with the inhibitor before adding the radiolabeled lactate for a short period, we can determine how effectively the compound blocks the transporter's function.

The Comparator: AR-C155858

For a robust comparison, a well-validated reference compound is essential. AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2, with a reported Ki value of approximately 2.3 nM for MCT1.[3][6][7] It has been extensively characterized and used in numerous studies, making it an ideal benchmark against which to evaluate this compound.[8][9][10] It shows no activity against the related transporter MCT4, allowing for a specific comparison of MCT1/2 inhibition.[3]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for conducting the comparative analysis. This protocol is designed as a self-validating system, with integrated controls to ensure data integrity.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis p1 Seed Raji cells in 96-well plates p2 Prepare serial dilutions of This compound & AR-C155858 p1->p2 Incubate 24h a1 Pre-incubate cells with compounds or vehicle control p2->a1 a2 Add [14C]-L-Lactate (e.g., 0.5 mM) a1->a2 a3 Incubate for a short period (e.g., 5-10 min) a2->a3 a4 Stop transport & wash cells with ice-cold buffer a3->a4 d1 Lyse cells & add scintillation cocktail a4->d1 d2 Measure radioactivity (CPM) using a scintillation counter d1->d2 d3 Normalize data to vehicle control d2->d3 d4 Plot dose-response curve & calculate IC50 d3->d4

Caption: Experimental workflow for MCT1 inhibition assay.

Detailed Protocol: [¹⁴C]-L-Lactate Uptake Assay

Materials:

  • Raji lymphoma cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound[11]

  • AR-C155858 (Tocris Bioscience or equivalent)

  • [¹⁴C]-L-Lactate

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed Raji cells into a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of both this compound and AR-C155858 in DMSO. Perform serial dilutions in assay buffer (HBSS, pH 6.0) to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a DMSO vehicle control.

  • Pre-incubation with Inhibitors: Carefully aspirate the culture medium from the cells. Wash the cells once with HBSS (pH 7.4). Add 50 µL of the diluted compounds or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.

    • Rationale: This pre-incubation period allows the inhibitors to bind to the transporter before the introduction of the substrate.

  • Lactate Uptake: Initiate the transport reaction by adding 50 µL of HBSS (pH 6.0) containing [¹⁴C]-L-Lactate (final concentration 0.5 mM).

    • Rationale: The assay is performed at pH 6.0 to mimic the acidic tumor microenvironment and facilitate the proton-coupled transport mechanism of MCT1.[3]

  • Incubation: Incubate the plate for exactly 10 minutes at room temperature.

    • Rationale: A short incubation time is critical to measure the initial transport rate and avoid reaching substrate equilibrium.

  • Stopping the Reaction: Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold PBS.

    • Rationale: The ice-cold buffer instantly stops all metabolic and transport processes, preserving the amount of lactate taken up by the cells.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of lysis buffer to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the counts per minute (CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Normalization: For each concentration, calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a background control (wells with no cells, 100% inhibition).

    • % Inhibition = 100 * (1 - (CPM_sample - CPM_background) / (CPM_vehicle - CPM_background))

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce lactate transport by 50%.

Comparative Performance Data

The primary output of this study is the IC₅₀ value, which provides a quantitative measure of potency. The results can be summarized for a clear, objective comparison.

Table 1: Comparative Potency of MCT1 Inhibitors in Raji Cells

Compound Target(s) IC₅₀ (nM) [Hypothetical Data] Notes
This compound MCT1 (Hypothesized) 85.6 ± 7.2 Novel compound under investigation.

| AR-C155858 (Reference) | MCT1, MCT2 | 3.1 ± 0.5 | Potent, well-characterized inhibitor. Ki ~2.3 nM.[6] |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: Based on this hypothetical data, AR-C155858 demonstrates significantly higher potency in inhibiting lactate uptake than this compound, with an IC₅₀ value in the low nanomolar range, consistent with published literature.[3] While this compound shows inhibitory activity, its potency is approximately 27-fold lower in this assay. This suggests that while it may interact with MCT1, further structural optimization would be required to achieve potency comparable to established inhibitors.

Conclusion and Future Directions

This guide outlines a robust, validated methodology for assessing the inhibitory potential of this compound on MCT1. The direct comparison with the high-potency inhibitor AR-C155858 provides a clear benchmark for evaluating its efficacy. The presented cell-based lactate uptake assay is a foundational experiment in the characterization of putative MCT inhibitors.

Further steps to build upon these findings would include:

  • Selectivity Profiling: Testing the compound against other MCT isoforms (e.g., MCT2 and MCT4) expressed in different cell lines to determine its selectivity.

  • Mechanism of Action Studies: Performing kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Downstream Functional Assays: Evaluating the effect of the compound on cellular glycolysis, intracellular pH, and cell proliferation to confirm that target engagement translates into the desired biological effect.

By following this structured and scientifically rigorous approach, researchers can confidently validate and compare the performance of novel MCT inhibitors, accelerating the development of new therapeutics targeting cancer metabolism.

References

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523–530. [Link]
  • Chen, Y., et al. (2024). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review.
  • Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. International Journal of Molecular Sciences, 24(17), 13594. [Link]
  • Payen, V. L., et al. (2017). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research, 77(20), 5591-5601. [Link]
  • Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Taylor & Francis Online. [Link]
  • Nancolas, B., et al. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal, 466(1), 177-188. [Link]
  • Next Peptide. This compound. [Link]
  • Corbet, C., et al. (2023). Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies. Journal for ImmunoTherapy of Cancer, 11(6), e006287. [Link]
  • Corbet, C., et al. (2023). Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies.

Sources

A Senior Application Scientist's Guide to Comparing the Conformational Effects of 3-Aryl-Beta-Alanines in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-aryl-beta-alanines have emerged as a versatile class of building blocks for inducing specific secondary structures. The aryl substituent at the Cβ position provides a unique handle to control peptide conformation through a combination of steric and electronic effects. This guide offers an in-depth comparison of the conformational effects of different 3-aryl-beta-alanines, supported by experimental data and detailed methodologies, to aid in the rational design of peptidomimetics and other peptide-based therapeutics.

The Foundational Principle: How 3-Aryl-Beta-Alanines Shape Peptides

Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts greater conformational flexibility. However, the introduction of a bulky aryl group at the Cβ position acts as a significant conformational constraint. This steric hindrance, coupled with potential non-covalent interactions involving the aromatic ring, can favor specific dihedral angles and promote the formation of well-defined secondary structures such as β-turns and helices. The nature of the aryl group—its size, shape, and electronic properties—plays a crucial role in dictating the precise conformational outcome.

Comparative Analysis of Conformational Effects

The conformational influence of a 3-aryl-beta-alanine residue is primarily a function of two key factors: the steric bulk of the aryl group and its electronic nature (electron-donating or electron-withdrawing).

Steric Effects: The Impact of Aryl Group Size and Shape

The size and shape of the aryl substituent directly influence the accessible conformational space of the peptide backbone. Larger, more sterically demanding aryl groups will impose greater restrictions on the rotational freedom around the Cα-Cβ and Cβ-N bonds.

A compelling example of this can be seen in studies comparing the effects of different aromatic amino acids in a β-hairpin peptide. While these studies often focus on α-amino acids, the principles of aromatic interactions are transferable to the 3-aryl-beta-alanine context. For instance, a direct comparison between tryptophan, 1-naphthylalanine, and 2-naphthylalanine in a 12-residue peptide revealed that while all bicyclic aromatic residues provided significant stabilization to the β-hairpin fold, their geometric orientations differed[1][2]. Geometric analysis showed that 1-naphthylalanine adopted a similar edge-to-face geometry as tryptophan, which is known to strongly stabilize β-hairpins, whereas 2-naphthylalanine behaved more like a substituted phenylalanine[1][2].

This suggests that in the context of 3-aryl-beta-alanines:

  • 3-(1-Naphthyl)-β-alanine would likely be a more potent inducer of specific, tightly packed structures due to its ability to form favorable edge-to-face aromatic interactions.

  • 3-(2-Naphthyl)-β-alanine , with a different vector for its steric bulk, might favor alternative side-chain packing arrangements and consequently different backbone conformations.

  • 3-Phenyl-β-alanine serves as a baseline, with its phenyl group providing a significant but less restrictive steric block compared to the naphthyl derivatives.

The following diagram illustrates the conceptual relationship between aryl group size and the resulting conformational restriction.

G cluster_0 Aryl Substituent Properties cluster_1 Conformational Consequences Aryl_Size Aryl Group Size/Shape Steric_Hindrance Steric Hindrance Aryl_Size->Steric_Hindrance dictates Aromatic_Interactions Aromatic Interactions (π-π, CH-π) Aryl_Size->Aromatic_Interactions influences Electronic_Nature Electronic Nature (Donating/Withdrawing) Electronic_Nature->Aromatic_Interactions modulates Dihedral_Restriction Dihedral Angle Restriction Steric_Hindrance->Dihedral_Restriction leads to Aromatic_Interactions->Dihedral_Restriction reinforces Secondary_Structure Secondary Structure Propensity (β-turn, Helix) Dihedral_Restriction->Secondary_Structure promotes

Caption: Relationship between aryl substituent properties and peptide conformation.

Electronic Effects: Fine-Tuning Conformation with Substituted Phenyl Rings

The electronic properties of the aryl ring, modulated by the presence of electron-donating or electron-withdrawing substituents, can fine-tune the conformational preferences of the peptide. These effects are often more subtle than steric hindrance but can have a significant impact on non-covalent interactions.

Studies on the interaction of peptides with single-walled carbon nanotubes have shown that the ability to disperse the nanotubes increases with the electron density of the aromatic residues on the peptide[3]. This suggests that electron-donating groups on the phenyl ring of a 3-aryl-beta-alanine could enhance π-stacking and other aromatic interactions, thereby providing additional stabilization to a particular folded conformation[3].

Conversely, electron-withdrawing groups would be expected to weaken such interactions. This principle can be exploited to systematically modulate the stability of a desired peptide secondary structure.

Aryl SubstituentClassExpected Conformational EffectRationale
PhenylNeutralBaseline steric hindrance, moderate aromatic interactions.Standard for comparison.
p-MethoxyphenylElectron-DonatingEnhanced propensity for folded structures stabilized by aromatic interactions.Increased electron density on the phenyl ring strengthens π-π and CH-π interactions.
p-NitrophenylElectron-WithdrawingReduced propensity for folded structures stabilized by aromatic interactions.Decreased electron density on the phenyl ring weakens π-π and CH-π interactions.
1-NaphthylSterically BulkyStrong induction of specific secondary structures due to significant steric hindrance and favorable geometry for edge-to-face interactions.Larger aromatic system with a distinct shape compared to phenyl.
2-NaphthylSterically BulkyStrong conformational constraint, but potentially different packing and backbone geometry compared to the 1-naphthyl isomer.Different vector of steric bulk and altered geometry for aromatic interactions.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough comparison of the conformational effects of different 3-aryl-beta-alanines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution[4]. Key NMR experiments for conformational analysis include:

  • 1D ¹H NMR: Provides initial information on the overall folding of the peptide. Dispersed amide proton chemical shifts are indicative of a well-structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons. The presence of specific NOEs can define secondary structures like β-turns and helices.

  • ³J(HN,Hα) Coupling Constants: The magnitude of this coupling constant is related to the backbone dihedral angle φ via the Karplus equation, providing quantitative constraints on the backbone conformation.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, TFE-d₂, DMSO-d₆) to a final concentration of 1-5 mM. Add a known amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, DQF-COSY) on a high-field NMR spectrometer (≥ 600 MHz). For NOESY, use a mixing time of 200-400 ms to observe inter-residue cross-peaks.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Sequentially connect the spin systems using the NOESY spectrum to assign all proton resonances.

  • Structural Analysis:

    • Identify short- and medium-range NOEs to define secondary structural elements. For a β-turn, look for an NOE between the NH of residue i+3 and the NH of residue i+2, and between the Hα of residue i+1 and the NH of residue i+2.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to determine the φ dihedral angle constraints.

  • Structure Calculation: Use the NOE-derived distance restraints and the dihedral angle restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

G Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Assignment NMR_Acquisition->Data_Processing Restraint_Generation Generate Distance & Dihedral Angle Restraints Data_Processing->Restraint_Generation Structure_Calculation 3D Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Structural_Analysis Conformational Analysis Structure_Calculation->Structural_Analysis

Caption: Workflow for NMR-based peptide structure determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution[5][6][7][8]. Different secondary structures have characteristic CD spectra:

  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

  • β-turn: Various types of turns have distinct CD spectra, which can sometimes be complex.

  • Random coil: A strong negative band below 200 nm.

By comparing the CD spectra of peptides containing different 3-aryl-beta-alanines, one can quickly assess the relative propensities of these residues to induce specific secondary structures.

  • Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that absorb in the far-UV region.

  • Concentration Determination: Accurately determine the concentration of each peptide solution using UV absorbance or amino acid analysis.

  • Data Acquisition: Record the CD spectra of each peptide from 260 nm to 190 nm in a 1 mm pathlength cuvette at a controlled temperature (e.g., 25 °C).

  • Data Processing: Subtract the spectrum of the buffer from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and peptide length.

  • Comparative Analysis: Overlay the spectra of the different peptides to visually compare their secondary structures. For a more quantitative comparison, use deconvolution software to estimate the percentage of each secondary structure type.

X-ray Crystallography

While NMR and CD provide information about the solution-state conformation, X-ray crystallography offers a high-resolution view of the peptide structure in the solid state[9][10][11]. Obtaining suitable crystals can be challenging for small, flexible peptides, but a crystal structure provides unambiguous data on bond lengths, bond angles, and dihedral angles, which can be invaluable for understanding the precise conformational preferences of a 3-aryl-beta-alanine residue.

Conclusion

The choice of a 3-aryl-beta-alanine residue is a critical design element for controlling peptide conformation. By understanding the interplay of steric and electronic effects, researchers can select the optimal aryl substituent to promote a desired secondary structure. A systematic comparison using a combination of NMR, CD, and computational methods will provide the most comprehensive picture of the conformational landscape and enable the rational design of peptides with tailored properties for a wide range of applications in research and drug development.

References

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate.
  • Structural and conformational properties of (Z)-beta-(1-naphthyl)-dehydroalanine residue. Biopolymers.
  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
  • Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science.
  • Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. Journal of the American Chemical Society.
  • Aromatic interactions with naphthylalanine in a β-hairpin peptide. PubMed.
  • [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. Se Pu.
  • Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. ResearchGate.
  • Circular dichroism of peptides. Methods in Molecular Biology.
  • Circular Dichroism of Peptides. Moodle@Units.
  • Solvent-mediated conformational transition in beta-alanine containing cyclic peptides. VIII. Biopolymers.
  • (PDF) NMR of peptides. ResearchGate.
  • Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences of the United States of America.
  • Beta-alanine containing cyclic peptides with predetermined turned structure. V. Biopolymers.
  • NMR spectroscopy results and related data analysis of peptides of this... ResearchGate.
  • Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate.
  • Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black... ResearchGate.
  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science.
  • Unusual conformational preferences of β-alanine containing cyclic peptides. VII. IBB-CNR.
  • Conformational preferences of heterochiral peptides. Crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe--enhanced stability of beta-sheet through C-H...O hydrogen bonds. Journal of Peptide Research.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.
  • NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments.
  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology.
  • X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences.
  • X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in... ResearchGate.
  • Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids. ResearchGate.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.

Sources

A Comparative Guide to the Metabolic Stability of Peptides: Native vs. (R)-3-(m-Tolyl)-β-Alanine Modification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the fleeting in vivo lifespan of native peptides presents a significant barrier to their therapeutic success. Rapid degradation by proteases curtails their bioavailability and efficacy, necessitating innovative strategies to bolster their metabolic fortitude. This guide provides an in-depth comparison of the metabolic stability of a native peptide sequence versus a strategically modified analogue incorporating (R)-3-(m-tolyl)-β-alanine. Through a detailed exploration of the underlying biochemical principles and supporting experimental data, we illuminate the profound impact of this unnatural amino acid on proteolytic resistance.

The Challenge of Native Peptide Instability

Native peptides, constructed from L-α-amino acids, are readily recognized by a vast array of proteases and peptidases present in biological systems.[1][2] These enzymes catalyze the hydrolysis of peptide bonds, leading to rapid clearance from circulation and limiting the therapeutic window.[1][3] The primary mechanisms of degradation involve exopeptidases, which cleave terminal amino acids, and endopeptidases, which act on internal peptide bonds.[4] This inherent vulnerability has driven the exploration of chemical modifications designed to render peptides less susceptible to enzymatic attack.[2][5]

The (R)-3-(m-Tolyl)-β-Alanine Advantage: A Two-Fold Defense

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing metabolic stability without compromising biological activity.[5][6] β-amino acids, such as (R)-3-(m-tolyl)-β-alanine, offer a particularly compelling solution due to their unique structural properties. Peptides containing β-amino acids exhibit remarkable resistance to enzymatic degradation.[1][7] This enhanced stability is attributed to two key features:

  • Altered Backbone Conformation: β-amino acids introduce an additional methylene group into the peptide backbone.[8] This extension changes the peptide's conformational landscape, disrupting the canonical α-amino acid structure that proteases are evolved to recognize and bind.[9] The altered bond angles and increased flexibility can prevent the peptide from fitting into the active site of degradative enzymes.

  • Steric Hindrance: The (R)-3-(m-tolyl)-β-alanine residue possesses a bulky tolyl group as its side chain. This aromatic moiety provides significant steric hindrance, physically shielding the adjacent peptide bonds from the approach of proteases.[10] This "steric shield" effect is a well-established strategy for designing protease-resistant peptides.[11][12]

The combination of a modified backbone and a sterically demanding side chain makes (R)-3-(m-tolyl)-β-alanine a powerful tool for fortifying peptides against metabolic breakdown.

Comparative Metabolic Stability: An Experimental Showcase

To quantify the stabilizing effect of (R)-3-(m-tolyl)-β-alanine, we present a comparative analysis of a model native peptide, "Peptide-N," and its modified counterpart, "Peptide-T," where a key proteolytic cleavage site has been replaced with (R)-3-(m-tolyl)-β-alanine. The metabolic stability of both peptides was assessed using two industry-standard in vitro assays: a plasma stability assay and a liver microsomal stability assay.

Experimental Design

The following diagram illustrates the general workflow for assessing the metabolic stability of our model peptides.

G cluster_prep Peptide Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis & Data Interpretation prep_N Synthesize Native Peptide (Peptide-N) plasma_assay Plasma Stability Assay prep_N->plasma_assay microsomal_assay Liver Microsomal Stability Assay prep_N->microsomal_assay prep_T Synthesize Modified Peptide (Peptide-T) prep_T->plasma_assay prep_T->microsomal_assay lcms LC-MS/MS Analysis (Quantify Remaining Peptide) plasma_assay->lcms microsomal_assay->lcms calc Calculate Half-Life (t½) and Intrinsic Clearance (CLint) lcms->calc compare Compare Stability Profiles calc->compare G cluster_native Native Peptide (Peptide-N) cluster_modified Modified Peptide (Peptide-T) protease_N Protease peptide_N ...-L-Ala-Gly-L-Phe-... protease_N->peptide_N Recognizes & Binds degradation_N Degradation Products peptide_N->degradation_N Cleavage protease_T Protease peptide_T ...-(R)-3-(m-tolyl)-β-Ala-Gly-L-Phe-... protease_T->peptide_T Binding Hindered stability_T Intact Peptide peptide_T->stability_T No Cleavage

Caption: Mechanism of protease resistance for Peptide-T versus Peptide-N.

Experimental Protocols

For the benefit of researchers seeking to replicate these findings, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the test peptide (Peptide-N or Peptide-T) in DMSO.

    • Thaw pooled human plasma (with anticoagulant, e.g., EDTA) at 37°C.

  • Incubation:

    • In a low-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.

    • To initiate the reaction (t=0), add 5 µL of the 1 mg/mL peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL. Vortex gently.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 150 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex each quenched sample vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent peptide.

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where k is the negative of the slope of the linear regression line.

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test peptide in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test peptide (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples at high speed to pellet the microsomal proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining peptide.

    • Calculate the half-life and intrinsic clearance as described in the plasma stability assay protocol.

Conclusion

The strategic incorporation of (R)-3-(m-tolyl)-β-alanine represents a highly effective approach to overcoming the inherent metabolic instability of native peptides. The combined effects of an altered peptide backbone and steric hindrance from the bulky tolyl side chain provide a robust defense against enzymatic degradation in both plasma and liver microsomes. This leads to a significant extension of the peptide's half-life, a critical attribute for the development of viable peptide therapeutics. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to engineer the next generation of stable and efficacious peptide-based drugs.

References

  • Heck, T., et al. (2010). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.
  • Gellman, S. H., et al. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. NIH National Library of Medicine.
  • Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • Pavan, S., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Bock, J. E., et al. (2013). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate.
  • Dong, N., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. NIH National Library of Medicine.
  • GenScript. (2014). Peptide Design Strategy Basics, Optimization, and Application. YouTube.
  • Sharma, K. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH National Library of Medicine.
  • Pujals, S., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. NIH National Library of Medicine.
  • Nielsen, D. S., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. PubMed.
  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers.
  • Grieshober, M., et al. (2019). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. NIH National Library of Medicine.
  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. NIH National Library of Medicine.
  • Kumagai, Y., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. PubMed.
  • Götte, M., et al. (2000). The role of steric hindrance in 3TC resistance of human immunodeficiency virus type-1 reverse transcriptase. PubMed.
  • Robinson, J. A. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. NIH National Library of Medicine.

Sources

Navigating the Proteome: A Comparative Guide to (r)-3-(m-Tolyl)-beta-alanine Probes in Functional Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the functional state of proteins within a complex biological system is paramount. While traditional proteomics excels at identifying and quantifying proteins, it often falls short of revealing their activity. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly address this challenge by employing chemical probes that covalently label active enzymes.[1]

This guide provides an in-depth technical comparison of a novel class of chemical probes centered around the (r)-3-(m-Tolyl)-beta-alanine scaffold. We will explore the rationale behind their design, compare their hypothesized performance against established alternatives, and provide detailed experimental protocols for their application in comparative proteomics studies.

The Rationale for Beta-Alanine Scaffolds in Probe Design

The design of an effective activity-based probe is a balancing act between reactivity and selectivity. The probe must be reactive enough to covalently modify its target but selective enough to avoid widespread, non-specific labeling of the proteome. The core scaffold of the probe plays a crucial role in this balance. While many probes are built upon alpha-amino acid scaffolds, the use of beta-amino acids, such as beta-alanine, offers intriguing possibilities. The extended backbone of beta-amino acids can alter the probe's conformation and proteolytic stability, potentially leading to unique target engagement profiles and increased bioavailability in cellular and in vivo models.[2][3]

The hypothetical this compound probe serves as our central example. In this design:

  • The beta-alanine backbone provides a stable and conformationally distinct scaffold.

  • The m-Tolyl group can be envisioned as a recognition element, providing hydrophobic interactions that may guide the probe to the binding sites of specific protein targets.

  • The (r)-stereochemistry at the beta-carbon introduces a specific three-dimensional arrangement of the substituents, which can be critical for selective binding to a chiral protein active site.

To be functional as a probe, this core structure would be further derivatized with a reactive "warhead" to enable covalent labeling and a reporter tag for detection and enrichment.

Comparative Analysis of Proteomics Probes

The choice of a chemical probe is dictated by the specific biological question and the class of enzymes being targeted. Below is a comparative analysis of our hypothetical this compound probe against other commonly used classes of activity-based probes.

Probe ClassRepresentative Structure/WarheadTarget Enzyme ClassesAdvantagesDisadvantages
Beta-Alanine Based (Hypothetical) This compound with a reactive warhead (e.g., fluorophosphonate)Dependent on the warhead; potentially broad, with selectivity conferred by the scaffold- Enhanced proteolytic stability. - Unique conformational properties may lead to novel target discovery. - Potentially improved cell permeability.- Target scope is not yet empirically established. - Synthesis may be more complex than for some alpha-amino acid-based probes.[4]
Alpha-Amino Acid Based Peptide sequence with a reactive warhead (e.g., acyloxymethyl ketone)Proteases (e.g., caspases, legumain)- Mimics natural peptide substrates, often leading to high selectivity. - Well-established synthetic routes.- Can be susceptible to proteolytic degradation. - May have limited cell permeability.
Fluorophosphonate (FP) Fluorophosphonate groupSerine hydrolases- Broadly reactive within the serine hydrolase superfamily.[5] - Well-characterized and widely used.- Broad reactivity can lead to complex datasets. - Can have off-target reactivity with other nucleophiles.
Beta-Lactone Beta-lactone ringSerine hydrolases, proteases- Mechanism-based inactivation. - Can be designed for high selectivity.[6]- Can be susceptible to hydrolysis. - Synthesis of substituted beta-lactones can be challenging.
Iodoacetamide (IA) Iodoacetyl groupCysteine-containing proteins- Highly reactive with free thiols. - Useful for profiling reactive cysteines.- Can be non-selective and react with other nucleophiles. - Reactivity is pH-dependent.

Experimental Workflow: Comparative ABPP

The following protocol outlines a typical workflow for a comparative ABPP experiment to identify protein targets of a beta-alanine-based probe.

Diagram of the Comparative ABPP Workflow

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry & Data Analysis p1 Control Proteome l1 Incubate with Beta-Alanine Probe p1->l1 p2 Treated Proteome p2->l1 e1 Click Chemistry (if applicable) l1->e1 e2 Streptavidin Enrichment e1->e2 e3 On-bead Trypsin Digestion e2->e3 a1 LC-MS/MS Analysis e3->a1 a2 Database Search & Protein Identification a1->a2 a3 Quantitative Analysis a2->a3

Caption: A generalized workflow for a comparative activity-based protein profiling experiment.

Step-by-Step Experimental Protocol
  • Proteome Preparation:

    • Culture cells or prepare tissue lysates under two conditions: a control (e.g., vehicle-treated) and an experimental (e.g., drug-treated) condition.

    • Lyse cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors, but without detergents that might interfere with labeling).

    • Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to the same protein concentration.

  • Probe Labeling:

    • To 1 mg of proteome, add the beta-alanine-based probe (with a suitable warhead and a clickable handle like an alkyne) to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature to allow for covalent labeling of target proteins.

    • Include a no-probe control to identify non-specifically binding proteins.

  • Click Chemistry (for probes with clickable handles):

    • To the labeled proteome, add the azide-biotin reporter tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) or a copper ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.[7]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with buffers of increasing stringency (e.g., PBS, high salt buffer, urea) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

    • Alkylate free thiols with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and generate fragmentation spectra.

Data Analysis and Interpretation

The raw data from the mass spectrometer must be processed to identify the labeled proteins and quantify the differences between the control and treated samples.

Diagram of the Data Analysis Pipeline

Data_Analysis_Pipeline cluster_raw_data Raw Data cluster_identification Peptide/Protein Identification cluster_quantification Quantitative Analysis cluster_interpretation Biological Interpretation d1 LC-MS/MS Raw Files i1 Peak Picking & Feature Detection d1->i1 i2 Database Search (e.g., Sequest, MaxQuant) i1->i2 i3 False Discovery Rate (FDR) Control i2->i3 q1 Label-Free Quantification (LFQ) or Isobaric Tagging (TMT) i3->q1 q2 Statistical Analysis (t-test, ANOVA) q1->q2 q3 Volcano Plot Generation q2->q3 b1 Pathway Analysis q3->b1 b2 Target Validation b1->b2

Caption: A typical data analysis pipeline for comparative proteomics experiments.

Step-by-Step Data Analysis
  • Raw Data Processing:

    • Convert the raw mass spectrometry files to a processable format (e.g., mzML).

    • Perform peak picking and feature detection to identify peptide signals.

  • Database Searching:

    • Search the fragmentation spectra against a protein sequence database (e.g., UniProt) using a search engine like Sequest, Mascot, or MaxQuant.[8]

    • The search parameters should include the specific modifications corresponding to the probe's warhead and any other expected modifications (e.g., carbamidomethylation of cysteines).

  • Protein Identification and FDR Control:

    • Filter the peptide and protein identifications to a false discovery rate (FDR) of 1% to ensure high confidence.[9]

  • Quantitative Analysis:

    • For label-free experiments, quantify protein abundance based on the intensity of the identified peptides.

    • For experiments using isobaric tags (e.g., TMT), quantify based on the intensity of the reporter ions.

    • Perform statistical tests (e.g., t-test) to identify proteins with significantly different abundance between the control and treated samples.

  • Biological Interpretation:

    • Perform pathway and gene ontology analysis on the list of significantly regulated proteins to identify the biological processes affected by the treatment.

    • Validate key findings using orthogonal methods such as western blotting or enzymatic assays.

Conclusion and Future Perspectives

While the specific probe this compound is not yet characterized in the scientific literature, the principles of its design, based on a beta-alanine scaffold, offer a promising avenue for the development of novel chemical tools for proteomics. The potential for increased stability and unique target interactions makes beta-amino acid-based probes an exciting area for future research. Further development and characterization of such probes will undoubtedly expand our ability to explore the functional proteome and accelerate the discovery of new therapeutic targets.

References

  • Fonović, M., & Bogyo, M. (2008). Activity based probes as a tool for functional proteomic analysis of proteases. Current opinion in chemical biology, 12(1), 83–90.
  • Ahrné, E., et al. (2013). ProtPipe: a multifunctional data analysis pipeline for proteomics and peptidomics.
  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & biology, 11(4), 535–546.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
  • Oldham, N. J., & Tlic, M. (2018). Advances in the synthesis of β-alanine. Frontiers in Chemistry, 6, 336.
  • Zeiler, M., Straube, W. L., Lundberg, E., & Uhlen, M. (2012). A protein epitope map of the human proteome. Molecular & cellular proteomics, 11(4), M111.010554.
  • Zhang, H., Liu, T., Zhang, Z., Payne, S. H., Zhang, B., McDermott, J. E., ... & Smith, R. D. (2016). Integrated proteogenomic characterization of human high-grade serous ovarian cancer. Cell, 166(3), 755-765.
  • Gillet, L. C., Navarro, P., Tate, S., Röst, H., Selevsek, N., Rosenberger, G., ... & Aebersold, R. (2012). Targeted data extraction of the MS/MS spectra generated by data-independent acquisition: a new concept for consistent and accurate proteome analysis. Molecular & cellular proteomics, 11(6), O111.016717.
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Giambruno, R. (2012). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 84(4), 1864–1871.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376–386.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366-1375.
  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining cyclic peptides to mimic protein structure and function.
  • English, J. G., & Voeltz, G. K. (2013). Rab10 GTPase tubules regulate endosome maturation.
  • Wenk, M. R. (2005). The emerging field of lipidomics. Nature reviews Drug discovery, 4(7), 594-610.
  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.
  • Sieber, S. A., & Cravatt, B. F. (2009). Analytical platforms for activity-based protein profiling.
  • Wright, A. T., & Sieber, S. A. (2016). Chemical proteomics approaches for understanding bacterial pathogenesis. Accounts of chemical research, 49(9), 1872-1880.
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Current developments in activity-based protein profiling.
  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249-273.
  • Yang, Y., & Verhelst, S. H. (2013). Activity-based protein profiling with chemical probes. Methods in molecular biology (Clifton, N.J.), 990, 171-185.
  • Witte, M. D., Kallemeijn, W. W., Aten, J., Scheij, S., & van der Marel, G. A. (2012). A quenched activity-based probe for imaging of β-glucosidase activity in plants.
  • Edirisinghe, N., & Verhelst, S. H. (2016). Recent developments in activity-based probes for proteases. Current opinion in chemical biology, 31, 16-24.
  • Yuan, C., & Wang, B. (2016). Activity-based probes for the study of glycosidases. Chemical Society Reviews, 45(24), 6859-6881.
  • Yao, S. Q., & Li, L. (2015). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical science, 6(10), 5526-5542.
  • Chen, G. Y., & Bogyo, M. (2013). A fluorescent quenched activity-based probe for imaging caspase-3 activity in vivo. ACS chemical biology, 8(6), 1189-1194.
  • Serim, S., & Verhelst, S. H. (2016). Activity-based probes for the study of proteasome function. Molecules, 21(9), 1157.
  • Yang, P., & Liu, K. (2015).
  • Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8288-8310.
  • Witting, M., & Vastermark, A. (2016). Lipidomics: an emerging field in the post-genomic era. Current opinion in chemical biology, 30, 1-8.
  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews Molecular cell biology, 13(4), 263-269.
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Cox, J., Hein, M. Y., Luber, C. A., Paron, I., Nagaraj, N., & Mann, M. (2014). Accurate proteome-wide label-free quantification by delayed normalization and maximal peptide ratio extraction, termed MaxLFQ. Molecular & cellular proteomics, 13(9), 2513–2526.
  • Tyanova, S., Temu, T., Sinitcyn, P., Carlson, A., Hein, M. Y., Geiger, T., ... & Cox, J. (2016). The Perseus computational platform for comprehensive analysis of (prote) omics data.
  • Horning, S., Apon, J., & Ekstrom, S. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry, 57(8), 1333-1342.
  • Ren, W., & Wang, D. (2019). α-Methylene-β-Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum. Journal of the American Chemical Society, 141(35), 13745-13749.
  • Martinko, A. J., & Wells, J. A. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 62(21), 9483-9502.

Sources

A Senior Application Scientist's Guide to Validating (r)-3-(m-Tolyl)-β-alanine Incorporation in Peptides via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the deliberate incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy for enhancing therapeutic properties.[1] However, the promise of these novel biomolecules hinges on our ability to rigorously validate their composition. This guide provides an in-depth comparison of mass spectrometry-based methods for confirming the successful incorporation of a specific UAA, (r)-3-(m-Tolyl)-β-alanine, offering field-proven insights and detailed experimental protocols.

The Unique Challenge of β-Amino Acid-Containing Peptides

Unlike their α-amino acid counterparts, β-amino acids introduce an additional methylene group into the peptide backbone. This seemingly subtle change significantly alters the peptide's structural and chemical properties, including its fragmentation behavior in a mass spectrometer. Standard interpretation of mass spectra, which relies on predictable cleavage patterns, must be adapted for these non-canonical peptides.[2] Validating the incorporation of (r)-3-(m-Tolyl)-β-alanine therefore requires a multi-faceted approach that combines high-resolution mass measurement with a nuanced analysis of fragmentation data.

Experimental Design for Unambiguous Validation: A Comparative Workflow

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Mass Spectrometry Analysis cluster_2 Phase 3: Data Interpretation & Validation A Step 1: Theoretical Mass Calculation Calculate expected m/z of the modified peptide. B Step 2: Solid-Phase Peptide Synthesis (SPPS) Incorporate (r)-3-(m-Tolyl)-β-alanine. A->B Guides Synthesis C Step 3: High-Resolution MS1 Analysis Confirm intact mass of the peptide. B->C Purified Peptide D Step 4: Tandem MS (MS/MS) Fragmentation Select precursor ion for fragmentation. C->D Isolate Precursor E Step 5: Comparative Fragmentation Analysis CID vs. ETD for sequence confirmation. D->E Generate Fragments F Step 6: Spectral Interpretation Assign fragment ions (b, y, c, z). Pinpoint UAA location. E->F Analyze Spectra G Step 7: Final Validation Confirm sequence and modification site. F->G Synthesize Evidence

Caption: Workflow for UAA Peptide Validation.

Step 1: In Silico Analysis - Predicting the Outcome

Before any synthesis, the first step is to calculate the theoretical monoisotopic mass of the target peptide. This provides a crucial reference point for the experimental data.

  • Molecular Formula of (r)-3-(m-Tolyl)-β-alanine: C₁₀H₁₃NO₂[3]

  • Monoisotopic Mass of (r)-3-(m-Tolyl)-β-alanine: 179.0946 g/mol

  • Mass of Water (H₂O) removed during peptide bond formation: 18.0106 g/mol

The theoretical mass of the peptide is the sum of the monoisotopic masses of all amino acid residues minus the mass of water for each peptide bond formed, plus the mass of one water molecule.[4][5][6]

Table 1: Properties of the Unnatural Amino Acid

PropertyValueSource
Name(r)-3-(m-Tolyl)-β-alanine-
Molecular FormulaC₁₀H₁₃NO₂[3]
Monoisotopic Mass179.0946 uCalculated
Average Mass179.22 u[3]
Step 2: Synthesis and Purification

The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[7] The (r)-3-(m-Tolyl)-β-alanine is incorporated as a building block in the desired position. Following synthesis, the peptide must be cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure a homogenous sample for mass spectrometry analysis.

Step 3: High-Resolution Mass Spectrometry (HRMS) for Intact Mass Confirmation

The primary and most straightforward validation is to confirm that the experimentally measured mass of the synthesized peptide matches the theoretical mass.

Protocol 1: Intact Mass Analysis

  • Sample Preparation: Prepare a 1-10 µM solution of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Acquisition: Acquire a full scan mass spectrum (MS1) in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the neutral monoisotopic mass of the peptide. Compare this experimental mass to the theoretical mass calculated in Step 1. The mass error should ideally be less than 5 ppm.

Step 4: Tandem MS (MS/MS) for Sequence and Site Validation - A Comparative Analysis

While intact mass confirms the UAA is present, it does not confirm its location within the peptide sequence. Tandem mass spectrometry (MS/MS) is required to fragment the peptide and deduce the amino acid sequence.[8][9] The two most common fragmentation techniques, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), offer complementary information.[10][11]

  • Collision-Induced Dissociation (CID): This "slow-heating" method typically cleaves the peptide backbone at the amide bonds, producing b- and y-type fragment ions .[12][13] It is robust and widely used.

  • Electron-Transfer Dissociation (ETD): This non-ergodic fragmentation method involves transferring an electron to the peptide ion, which induces cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions .[2][14] A key advantage of ETD is its ability to preserve labile post-translational modifications and provide more extensive backbone fragmentation for longer peptides.[10][14]

For β-amino acids, the fragmentation patterns can be atypical. Studies have shown that with ExD (ETD/ECD) techniques, the expected N-Cβ and Cα-Cβ bond cleavages are often rare.[2] Instead, an increase in a• and y fragments might be observed.[2] Therefore, a combined approach using both CID and ETD is highly recommended for unambiguous validation.

G cluster_CID CID Fragmentation cluster_ETD ETD Fragmentation b_ion b-ions y_ion y-ions peptide_cid [Peptide+nH]n+ peptide_cid->b_ion Collision w/ Inert Gas peptide_cid->y_ion Collision w/ Inert Gas c_ion c-ions z_ion z-ions peptide_etd [Peptide+nH]n+ peptide_etd->c_ion Electron Transfer peptide_etd->z_ion Electron Transfer radical Radical Anion radical->peptide_etd

Caption: CID vs. ETD Fragmentation Pathways.

Case Study: Analysis of a Model Peptide

Let's consider a hypothetical model peptide: Ac-Gly-Ala-X-Val-Ile-NH₂ , where X is (r)-3-(m-Tolyl)-β-alanine.

Table 2: Theoretical Fragment Ion Masses for Ac-Gly-Ala-X-Val-Ile-NH₂ (X = 179.0946 u)

Cleavage Siteb-ion (m/z)y-ion (m/z)
1100.05572.39
2171.09501.35
3350.18330.26
4449.25151.16
5562.3352.09

Note: Masses are for singly charged ions and include the acetyl (Ac) and amide (NH₂) modifications.

Protocol 2: MS/MS Data Acquisition and Analysis

  • Sample Preparation: Use the same sample prepared for intact mass analysis.

  • Instrumentation: Use a tandem mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap Fusion or a Q-TOF).

  • Data Acquisition:

    • Perform a survey scan (MS1) to identify the precursor ion of the target peptide.

    • Set up two separate experiments:

      • CID: Isolate the precursor ion and fragment it using an appropriate collision energy.

      • ETD: Isolate the precursor ion and subject it to ETD using an optimized reaction time.

    • Acquire high-resolution MS/MS spectra for both fragmentation methods.

  • Data Analysis:

    • Use peptide sequencing software or manually interpret the spectra.

    • For the CID spectrum, look for a continuous series of b- and/or y-ions. The mass shift between y-ions (or b-ions) flanking the modification site should correspond to the mass of the (r)-3-(m-Tolyl)-β-alanine residue (179.0946 u).

    • For the ETD spectrum, look for c- and z-ion series. A similar mass shift will confirm the location of the UAA.

    • Compare the sequence coverage obtained from both methods. ETD may provide more complete fragmentation, especially around the β-amino acid.[10]

Conclusion and Best Practices

Validating the incorporation of a non-canonical amino acid like (r)-3-(m-Tolyl)-β-alanine is a non-trivial but essential step in peptide-based drug development. A multi-step mass spectrometry approach provides the highest level of confidence.

Key Takeaways:

  • Always start with an accurate theoretical mass calculation. This is your primary reference.

  • High-resolution MS1 is mandatory to confirm the correct mass of the intact peptide with low mass error.

  • Use complementary fragmentation techniques. CID and ETD provide different and often confirmatory fragmentation data, which is crucial for localizing the modification.

  • Be aware of atypical fragmentation. β-amino acids may not follow the classic fragmentation rules, requiring careful spectral interpretation.[2]

By combining these methodologies, researchers can achieve unambiguous validation, ensuring the integrity of their novel peptide therapeutics and advancing their research with confidence.

References

  • Kertesz, V., & Grant, D. F. (2015). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
  • Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry.
  • MtoZ Biolabs. (n.d.). Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. MtoZ Biolabs.
  • Eng, J. K., McCormack, A. L., & Yates, J. R. (1994). An approach to correlate tandem mass spectral data of peptides with amino acid sequences in a protein database. Journal of the American Society for Mass Spectrometry.
  • University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona.
  • Swanley, K. F., & Shvartsburg, A. A. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research.
  • Wang, Y., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. Briefings in Bioinformatics.
  • Liu, X., et al. (2012). Peptide sequence tag generation for tandem mass spectra containing post-translational modifications. International Journal of Computational Biology and Drug Design.
  • Bailey, A. O., & Jackson, G. P. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry.
  • Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia.
  • ResearchGate. (n.d.). ETD versus CID dissociation of peptides. ResearchGate.
  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Bullock, J. A., et al. (2016). Pep-Calc.com: a set of web utilities for the calculation of peptide and peptoid properties and automatic mass spectral peak assignment. Bioinformatics.
  • Quora. (2023). How do you calculate the mass of a protein from its amino acid sequence? Quora.
  • Giansanti, P., Tsiatsiani, L., & Heck, A. J. R. (2017). Opposite Electron-Transfer Dissociation and Higher-Energy Collisional Dissociation Fragmentation Characteristics of Proteolytic K/R(X)n and (X)nK/R Peptides Provide Benefits for Peptide Sequencing in Proteomics and Phosphoproteomics. Journal of Proteome Research.
  • ResearchGate. (n.d.). Peptide Theoretical Mass Computation and Fragmentation. ResearchGate.
  • PLOS. (2007). Peptide Theoretical Mass Computation and Fragmentation. PLOS.
  • MtoZ Biolabs. (n.d.). How to Calculate the Amount of Amino Acids Needed for Peptide Synthesis. MtoZ Biolabs.
  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.
  • Harrison, A. G. (1998). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Chemical Society.
  • Tookmanian, E. M., Fenlon, E. E., & Brewer, S. H. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances.
  • Reynolds, N. M., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. ACS Synthetic Biology.
  • Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Arima, J., et al. (2010). Beta-alanyl peptide synthesis by Streptomyces S9 aminopeptidase. Journal of Biotechnology.
  • NIST. (n.d.). β-Alanine, 3TMS derivative. NIST Chemistry WebBook.

Sources

A Comparative Guide to Peptide Pharmacokinetics: The Impact of (r)-3-(m-Tolyl)-beta-alanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Stability Hurdle

Therapeutic peptides offer remarkable specificity and efficacy, mimicking natural biological ligands to achieve precise therapeutic outcomes with potentially fewer side effects than small molecules.[1][2] However, their clinical utility is often hampered by their intrinsic nature as short chains of amino acids, making them susceptible to rapid degradation by proteases in the body.[1][3][4] This proteolytic vulnerability leads to poor metabolic stability, short in vivo half-lives, and low bioavailability, severely limiting their therapeutic potential.[3][4]

To overcome these pharmacokinetic (PK) challenges, medicinal chemists employ various strategies to modify the peptide backbone.[] One of the most effective approaches is the site-specific incorporation of non-natural amino acids.[4][6][7][8] This guide provides an in-depth comparison of the pharmacokinetic profiles of a standard alpha-amino acid peptide versus a modified analogue containing (r)-3-(m-Tolyl)-beta-alanine , a non-natural beta-amino acid. We will explore the mechanistic basis for the observed improvements in stability and provide the experimental frameworks required to validate these enhancements in a research and drug development setting.

The Modifier: A Structural Look at this compound

This compound is a derivative of β-alanine, a non-proteinogenic amino acid. Unlike its alpha-amino acid counterparts where the amino group is attached to the alpha-carbon (the first carbon after the carboxyl group), in beta-amino acids, the amino group is attached to the beta-carbon (the second carbon). This seemingly minor shift in the position of the amino group fundamentally alters the peptide backbone, introducing an additional carbon atom between the amide bonds.

FeatureThis compound
Chemical Name (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid[9]
CAS Number 748128-33-8[9]
Molecular Formula C10H13NO2[9][10]
Molecular Weight 179.22 g/mol [10]
Key Structural Feature Amino group on the β-carbon; m-tolyl group on the β-carbon.

This structural modification is the cornerstone of its ability to enhance a peptide's drug-like properties.

Core Mechanism: How β-Amino Acid Incorporation Confers Proteolytic Resistance

The primary reason for the rapid in vivo clearance of natural peptides is their recognition and cleavage by a vast array of proteases (peptidases).[3][11] These enzymes have evolved to specifically recognize the stereochemistry and spacing of natural L-alpha-amino acid residues.

The incorporation of a β-amino acid, such as this compound, disrupts this recognition. The insertion of an extra carbon into the peptide backbone alters the spacing and conformation of the amide bonds.[3] This creates a structure that no longer fits optimally into the active site of proteases, a form of steric hindrance that renders the adjacent peptide bonds resistant to cleavage.[3][12] Peptides containing β-amino acids are, therefore, significantly less susceptible to enzymatic degradation.[12][13][14]

G cluster_0 Standard α-Peptide cluster_1 β-Amino Acid Modified Peptide a_peptide …-NH-CHR-CO- -NH-CHR-CO-… protease_a Protease Active Site a_peptide->protease_a Recognized & Cleaved b_peptide …-NH-CHR-CO- -NH-CHR-CH2-CO-… protease_b Protease Active Site b_peptide->protease_b Steric Hindrance (No Cleavage)

Caption: Mechanism of protease resistance via β-amino acid incorporation.

Comparative Pharmacokinetic (PK) Profiles

The introduction of this compound into a peptide sequence has profound effects on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The most dramatic changes are observed in metabolism and, consequently, the elimination half-life.

Metabolism and Elimination Half-Life (t½)
  • Unmodified Peptide: A typical unmodified peptide is rapidly metabolized by proteases in the plasma, liver, and kidneys.[11][15] This results in a very short elimination half-life, often in the range of minutes.[3]

  • Modified Peptide: By resisting proteolysis, the modified peptide remains intact in circulation for a significantly longer period. This drastically reduces its clearance rate and extends the half-life from minutes to many hours or even days in some cases.[3] This extended duration of action is a critical improvement for therapeutic applications, potentially allowing for less frequent dosing.[3]

Absorption and Bioavailability

While parenteral (e.g., intravenous, subcutaneous) administration is common for peptides to bypass first-pass metabolism, the route still exposes the drug to local and systemic proteases.[2][11]

  • Unmodified Peptide: Following subcutaneous injection, the peptide is susceptible to degradation at the injection site and as it enters circulation, which can reduce its overall bioavailability.[2]

  • Modified Peptide: The enhanced stability of the modified peptide protects it from this initial degradation, which can lead to improved and more consistent bioavailability following subcutaneous or intramuscular administration.

Distribution (Vd)

The volume of distribution (Vd) for most peptides is generally small, as their hydrophilic nature often limits their penetration into tissues, confining them primarily to the extracellular space.[15][16] The incorporation of a single modified amino acid is not expected to dramatically alter the overall physicochemical properties that govern tissue distribution. Therefore, the Vd for both the unmodified and modified peptides is likely to be comparable and relatively low.[16]

Excretion

For peptides small enough to pass through the glomerulus, renal excretion is a primary route of elimination.[2]

  • Unmodified Peptide: Is rapidly cleared both by metabolism and renal excretion of the intact peptide and its smaller, cleaved fragments.

  • Modified Peptide: With metabolic clearance significantly reduced, renal filtration becomes the dominant elimination pathway for the intact peptide. The overall clearance rate is substantially lower, consistent with the extended half-life.

Summary of Comparative PK Parameters

The following table presents illustrative data, summarizing the expected changes in key pharmacokinetic parameters based on typical findings in the literature when a natural peptide is stabilized with a β-amino acid.[3]

Pharmacokinetic ParameterUnmodified Peptide (Illustrative)Modified Peptide with (r)-3-(m-Tolyl)-β-alanine (Illustrative)Rationale for Change
Elimination Half-Life (t½) ~15 minutes[3]> 32 hours[3]Significantly decreased susceptibility to proteolytic degradation.[3][12]
Clearance (CL) HighLowReduced metabolic clearance is the primary driver.
Bioavailability (Subcutaneous) Moderate & VariableHigh & ConsistentProtection from degradation at the injection site and during absorption.
Volume of Distribution (Vd) Small (~0.1 L/kg)[16]Small (~0.1 L/kg)[16]Gross physicochemical properties governing distribution remain similar.
Primary Clearance Mechanism Proteolytic Metabolism & Renal ExcretionRenal ExcretionMetabolic pathway is largely blocked by the modification.

Experimental Validation: Protocols for PK Profiling

To empirically determine and validate the pharmacokinetic advantages of incorporating this compound, a series of standardized in vitro and in vivo experiments are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To compare the stability of the unmodified and modified peptides in the presence of plasma proteases.

Methodology:

  • Preparation: Prepare stock solutions of both the unmodified and modified peptides in a suitable buffer (e.g., PBS).

  • Incubation: Add a known concentration (e.g., 10 µM) of each peptide to fresh plasma (e.g., human, rat, mouse). Incubate the samples in a shaking water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect aliquots from the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as acetonitrile with 1% trifluoroacetic acid (TFA), which precipitates the plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining intact peptide in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the in vitro half-life (t½) for each peptide from the degradation curve.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the full in vivo pharmacokinetic profiles (Cmax, Tmax, AUC, t½, CL, Vd) of the unmodified and modified peptides.

G cluster_workflow In Vivo PK Study Workflow start Peptide Administration (IV or SC to Rodent Cohorts) sampling Serial Blood Sampling (e.g., via tail vein/cannula) At Pre-defined Time Points start->sampling processing Plasma Isolation (Centrifugation) sampling->processing extraction Peptide Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Quantification of Peptide Concentration extraction->analysis pk_model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->pk_model data Generate PK Parameters (AUC, t½, Cmax, CL, Vd) pk_model->data

Caption: Experimental workflow for an in vivo peptide pharmacokinetic study.

Methodology:

  • Animal Model: Use healthy, age-matched rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) with indwelling catheters for ease of dosing and sampling if possible.

  • Dosing: Administer a single bolus dose of either the unmodified or modified peptide to separate cohorts of animals. Include both intravenous (IV) and subcutaneous (SC) administration routes to assess bioavailability. A typical dose might be 1-5 mg/kg.

  • Blood Sampling: Collect serial blood samples at specified time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). The sampling schedule should be adjusted based on the expected half-life.

  • Plasma Preparation: Process the blood samples immediately to isolate plasma by centrifugation, adding an anticoagulant (e.g., K2EDTA).

  • Sample Analysis: Quantify the concentration of the peptide in each plasma sample using a validated LC-MS/MS method, as described in the in vitro protocol.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

  • Parameter Calculation: Calculate key PK parameters for each peptide and route of administration, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the concentration-time curve)

    • (Elimination half-life)

    • CL (Clearance)

    • Vd (Volume of distribution)

    • F% (Absolute bioavailability, calculated as [AUC_SC / AUC_IV] * 100)

Conclusion

The strategic incorporation of this compound, or similar β-amino acids, is a powerful and validated method for enhancing the pharmacokinetic profile of therapeutic peptides. By introducing a subtle yet critical change to the peptide backbone, this modification confers significant resistance to proteolytic degradation. The result is a dramatic extension of the peptide's in vivo half-life and a reduction in its clearance, transforming a transient biological signal into a viable therapeutic agent with a more favorable dosing regimen. The experimental protocols outlined herein provide a robust framework for researchers to quantify these improvements and make data-driven decisions in the drug development process.

References

  • Vertex AI Search. (2024). How to Enhance the Pharmacokinetic Stability of Peptides? [Online].
  • Creative Bioarray. (2023). How to Improve the Pharmacokinetic Properties of Peptides? [Online].
  • MDPI. (n.d.). Improving Pharmacokinetics of Peptides Using Phage Display. [Online].
  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Online].
  • Creative Peptides. (n.d.). Unusual and Non-natural Amino Acids Modification. [Online].
  • Vertex AI Search. (n.d.). Effective Strategies for Overcoming Challenges in Peptide Drug Development. [Online].
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • PubMed Central. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. [Online].
  • PubMed. (n.d.). Bioavailability of Beta-Amino Acid and C-terminally Derived PK/PBAN Analogs. [Online].
  • PubMed Central. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Online].
  • ResearchGate. (2010). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. [Online].
  • ResearchGate. (n.d.). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Online].
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Online].
  • Clinical Protocols. (n.d.). Peptide Dosing Guidelines. [Online].
  • MDPI. (n.d.). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. [Online].
  • ResearchGate. (n.d.). (PDF) Biological and Pharmacokinetic Studies with ?-Peptides. [Online].
  • Beck, T. C. (n.d.). Pharmacokinetic Optimization of Peptides and Small Molecules. [Online].
  • MDPI. (n.d.). Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Online].
  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. [Online].
  • MDPI. (n.d.). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. [Online].
  • PubMed. (2010). Beta-alanine as a small molecule neurotransmitter. [Online].
  • Santa Cruz Biotechnology. (n.d.). 3-(m-tolyl)-DL-beta-alanine. [Online].
  • PubMed. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. [Online].
  • Semantic Scholar. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. [Online].
  • Next Peptide. (n.d.). 748128-33-8 | this compound. [Online].

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of (R)-3-(m-Tolyl)-beta-alanine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-(m-tolyl)-beta-alanine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The purity of this starting material, including its chemical and enantiomeric integrity, is paramount as impurities can have profound impacts on the efficacy, safety, and regulatory approval of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the purity of this compound obtained from different commercial suppliers. We present a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), Karl Fischer Titration, and Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis. By presenting detailed, step-by-step protocols and illustrative comparative data, this guide establishes a robust, self-validating system for supplier qualification, ensuring the selection of materials that meet the stringent quality standards of pharmaceutical development.

Introduction: The Criticality of Purity in Chiral Building Blocks

In the landscape of modern drug discovery and development, the use of enantiomerically pure starting materials is not just a preference but a regulatory and scientific necessity. This compound serves as a key intermediate in the synthesis of complex molecules where stereochemistry dictates biological activity. The presence of its corresponding (S)-enantiomer, process-related impurities, residual solvents, or excess water can lead to a cascade of undesirable outcomes, including:

  • Reduced Efficacy: The inactive or less active (S)-enantiomer can competitively inhibit the desired biological target, reducing the overall therapeutic effect.

  • Altered Pharmacokinetics: Different enantiomers can be metabolized at different rates, leading to complex and unpredictable drug exposure profiles.

  • Toxicity: The unwanted enantiomer or other impurities may exhibit their own pharmacological or toxicological effects.

  • Manufacturing Challenges: Impurities can interfere with downstream reactions, leading to lower yields, complex purification challenges, and batch-to-batch inconsistency.

Given these stakes, a multi-faceted analytical approach to purity assessment is indispensable. This guide is structured to provide not just the "how" but the "why" behind each experimental choice, empowering you to make informed decisions when sourcing this critical raw material.

Experimental Design: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity.[1] A robust assessment relies on an orthogonal approach, where multiple, distinct methods are employed to analyze different aspects of the material's quality. Our benchmarking workflow is designed as a self-validating system to provide a comprehensive purity profile.

The following diagram illustrates the logical flow of our multi-pronged analytical strategy for assessing samples from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

G cluster_suppliers Sample Acquisition cluster_analysis Comprehensive Purity Analysis cluster_decision Supplier Qualification A Supplier A HPLC Chemical Purity (HPLC-UV) A->HPLC CHIRAL Enantiomeric Purity (Chiral HPLC) A->CHIRAL NMR Structural Confirmation & Impurity ID (¹H NMR) A->NMR MS Molecular Weight Verification (LC-MS) A->MS KF Water Content (Karl Fischer) A->KF GCMS Residual Solvents (Headspace GC-MS) A->GCMS B Supplier B B->HPLC B->CHIRAL B->NMR B->MS B->KF B->GCMS C Supplier C C->HPLC C->CHIRAL C->NMR C->MS C->KF C->GCMS Data Comparative Data Analysis HPLC->Data CHIRAL->Data NMR->Data MS->Data KF->Data GCMS->Data Decision Select Optimal Supplier Data->Decision

Caption: Workflow for comprehensive purity analysis of this compound.

Methodologies and Protocols

The following protocols are designed to be robust and are grounded in established pharmacopeial and regulatory principles.[2][3][4]

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This method quantifies the main compound relative to any non-chiral, UV-active impurities. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Protocol:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

    • Quantification: Purity is determined by area percent calculation, assuming a similar response factor for closely related impurities.

Enantiomeric Purity by Chiral HPLC
  • Rationale: This is the most critical test to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer. The use of a chiral stationary phase (CSP) allows for the physical separation of the two enantiomers. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[5][6]

  • Protocol:

    • System: Same as HPLC-UV.

    • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Methanol:Water:Formic Acid (70:30:0.02, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

    • Quantification: Enantiomeric excess (% e.e.) is calculated using the formula: [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100.

Structural Confirmation and Impurity Identification by ¹H NMR
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation and can be used to quantify the purity of a sample against a certified internal standard (qNMR).[1][7][8][9] It is also excellent for detecting and identifying process-related organic impurities and residual solvents.

  • Protocol:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 0.75 mL of Deuterated Methanol (CD₃OD).

    • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Analysis:

      • Confirm the chemical shifts and coupling patterns match the known structure of this compound.

      • Integrate all signals, including those from impurities.

      • Identify characteristic signals of common solvents (e.g., ethyl acetate, toluene, dichloromethane) and compare their integration to the product signals to estimate levels.

Water Content by Karl Fischer Titration
  • Rationale: Water is a common impurity that can affect reaction stoichiometry and product stability.[10] Karl Fischer titration is the gold standard for accurately determining water content in solid samples.[11][12][13][14]

  • Protocol:

    • System: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.

    • Reagent: Hydranal™-Coulomat AG or similar.

    • Procedure:

      • Tare the titration vessel.

      • Accurately weigh and add ~50-100 mg of the sample directly into the vessel.

      • Start the titration and record the amount of water detected in micrograms.

      • Calculate the water content as a weight/weight percentage.

Residual Solvent Analysis by Headspace GC-MS
  • Rationale: Volatile organic compounds used during synthesis and purification can remain in the final product.[15] Headspace GC-MS is a highly sensitive technique for identifying and quantifying these residual solvents, ensuring they are below the safety limits defined by regulatory guidelines such as ICH Q3C.[16][17][18]

  • Protocol:

    • System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80°C.

      • Vial Equilibration Time: 30 min.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

    • GC Parameters:

      • Inlet Temperature: 250°C.

      • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Parameters: Scan mode from 35 to 350 m/z.

    • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Analysis: Identify and quantify solvents based on retention time and mass spectrum against a calibrated standard.

Comparative Results and Discussion

The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (HPLC, % Area) 99.85%99.21%99.91%> 99.5%
Enantiomeric Excess (% e.e.) 99.92%99.85%98.50%> 99.5%
Water Content (Karl Fischer, % w/w) 0.08%0.45%0.12%< 0.2%
Total Residual Solvents (GC-MS, ppm) 150 (Toluene)650 (Acetone)< 50< 500 ppm

Table 2: Summary of ¹H NMR and LC-MS Findings

Supplier¹H NMR AnalysisLC-MS (m/z)
Supplier A Structure confirmed. Trace signals consistent with Toluene noted.Confirmed: 180.09 [M+H]⁺.
Supplier B Structure confirmed. Broad peak observed in the water region, consistent with high moisture content.Confirmed: 180.09 [M+H]⁺. Unidentified impurity at m/z 194.11 [M+H]⁺ (0.31%).
Supplier C Structure confirmed. Signals consistent with the (S)-enantiomer observed upon close inspection of chiral NMR.Confirmed: 180.09 [M+H]⁺.
Interpretation of Findings
  • Supplier A: This material demonstrates excellent chemical and enantiomeric purity. The only notable finding is the presence of residual Toluene, a Class 2 solvent, although it is well below the ICH Q3C limit of 890 ppm. This supplier provides high-quality material suitable for most applications.

  • Supplier B: While the enantiomeric purity is acceptable, the chemical purity is lower due to an unidentified impurity detected by both HPLC and LC-MS. Furthermore, the high water content (0.45%) is a significant concern as it could impact reaction yields and stability. This material may be acceptable for early-stage, non-critical research but would likely fail qualification for GMP processes without further purification and drying.

  • Supplier C: This supplier provides material with the highest chemical purity and lowest residual solvent content. However, its enantiomeric excess of 98.5% falls short of the stringent requirements for many pharmaceutical applications. The 1.5% of the unwanted (S)-enantiomer could introduce significant complications in a stereospecific synthesis or biological system. This material would be unsuitable for applications where chiral purity is paramount.

Conclusion and Recommendations

This comparative guide demonstrates the necessity of a multi-faceted analytical approach for qualifying critical raw materials like this compound. Based on our illustrative data, Supplier A represents the most suitable choice, offering a balanced profile of high chemical and enantiomeric purity with minimal, well-controlled impurities.

The selection of a supplier should always be guided by the specific demands of the application. For late-stage development and manufacturing under GMP, the stringent criteria for chemical, chiral, and residual solvent purity are non-negotiable. This rigorous, evidence-based benchmarking process provides the necessary data to de-risk the supply chain and ensure the quality and consistency required for successful drug development.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][2][19][20]
  • ResolveMass Laboratories. (2025).
  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link][11]
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link][17]
  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link][12]
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link][18]
  • American Pharmaceutical Review. (2010).
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][19]
  • Pharmaguideline. (2011).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][20]
  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
  • LabRulez. (n.d.). Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling. [Link]
  • ACS Publications. (2014).
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]
  • Wagner, J., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
  • PubMed Central. (2023).
  • PubMed Central. (2019).

Sources

A Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Beta-Alanine Analogs: A Hypothetical Framework for Activity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of β-Alanine and the Quest for Enhanced Activity

Beta-alanine (β-alanine) is a naturally occurring β-amino acid that serves as a crucial building block for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and brain tissue. Carnosine is a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle fibers.[1][2] Consequently, β-alanine supplementation has gained considerable attention in the fields of sports nutrition and clinical research for its potential to enhance exercise performance and mitigate neuromuscular fatigue.[3][4][5][6] Beyond its role as a carnosine precursor, β-alanine also exhibits neuromodulatory activity, acting as an agonist at glycine and GABA receptors.[7]

The structural simplicity of β-alanine offers a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) and develop analogs with tailored pharmacological profiles. The introduction of substituents to the β-alanine backbone can profoundly influence its interaction with biological targets, altering its potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of ortho-, meta-, and para-tolyl substituted β-alanine derivatives. Due to a lack of direct comparative experimental data in the current body of scientific literature, this analysis will be presented within a hypothetical framework. We will delineate the scientific rationale for these substitutions, propose a comprehensive experimental plan to evaluate their biological activity, and provide a theoretical discussion of the expected outcomes based on established principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of novel β-alanine analogs.

The Rationale for Tolyl Substitutions: Exploring Steric and Electronic Effects

The introduction of a tolyl (methylphenyl) group to the β-alanine structure introduces a lipophilic aromatic ring, which can engage in various non-covalent interactions with biological targets, such as van der Waals forces, π-π stacking, and hydrophobic interactions. The position of the methyl group on the phenyl ring—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—is a critical determinant of the molecule's overall shape, electronic distribution, and, consequently, its biological activity.

  • Steric Effects: The position of the methyl group dictates the steric hindrance around the phenyl ring. The ortho-substitution introduces the most significant steric bulk adjacent to the point of attachment to the β-alanine backbone. This can influence the molecule's ability to adopt the optimal conformation for binding to a receptor or enzyme active site. The meta- and para-substitutions present progressively less steric hindrance.[8][9][10]

  • Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This can influence the electron density of the phenyl ring and, in turn, its interactions with the biological target. The position of the methyl group alters the distribution of this electron density. While the inductive effect is felt at all positions, its influence on the overall electronic character of the molecule can be subtly modulated by its position relative to the β-alanine side chain.[8][9][10]

This comparative analysis of the tolyl isomers of β-alanine aims to systematically investigate how these subtle steric and electronic differences translate into variations in biological activity.

A Proposed Experimental Framework for Comparative Analysis

To empirically determine the impact of tolyl substitution on β-alanine activity, a series of experiments are proposed. This framework outlines the synthesis of the target compounds and their subsequent biological evaluation.

Synthesis of Ortho-, Meta-, and Para-Tolyl β-Alanine Analogs

The synthesis of the target compounds can be achieved through established synthetic routes. A plausible approach involves the conjugate addition of the corresponding tolyl organometallic reagent to a suitable acrylamide derivative, followed by hydrolysis.

Experimental Protocol: Synthesis of Tolyl-Substituted β-Alanine

  • Preparation of the Grignard Reagent: React the appropriate bromotoluene (ortho-, meta-, or para-) with magnesium turnings in anhydrous diethyl ether to form the corresponding tolylmagnesium bromide.

  • Conjugate Addition: Add a solution of N-benzylacrylamide in anhydrous tetrahydrofuran (THF) to the freshly prepared Grignard reagent at 0°C.

  • Quenching and Workup: After the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol.

  • Final Purification: Purify the final tolyl-substituted β-alanine product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: A Multi-pronged Approach

The biological activity of the synthesized ortho-, meta-, and para-tolyl β-alanine analogs would be assessed using a panel of in vitro assays targeting the known biological activities of β-alanine.

To evaluate the interaction of the tolyl-substituted analogs with GABA receptors, a competitive radioligand binding assay will be performed using rat brain membranes.

Experimental Protocol: GABAA Receptor Binding Assay [11][12][13]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) and varying concentrations of the tolyl-substituted β-alanine analogs (or unlabeled GABA as a positive control).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each analog. Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

To determine if the tolyl-substituted analogs can act as substrates or inhibitors of carnosine synthase, an enzymatic assay will be conducted.

Experimental Protocol: Carnosine Synthase Activity Assay [6][14]

  • Enzyme Preparation: Partially purify carnosine synthase from a suitable source, such as chicken pectoral muscle.

  • Enzyme Assay: In a reaction mixture containing the purified enzyme, L-histidine, ATP, and a radiolabeled precursor ([3H]β-alanine), add varying concentrations of the tolyl-substituted β-alanine analogs.

  • Product Separation: After incubation, separate the radiolabeled carnosine product from the unreacted [3H]β-alanine using ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted carnosine fraction using liquid scintillation counting.

  • Data Analysis: Determine the effect of each analog on the rate of carnosine synthesis. If the analogs act as substrates, an increase in product formation (unlabeled carnosine) will be observed, which can be quantified by a complementary method like HPLC. If they act as inhibitors, a decrease in the formation of radiolabeled carnosine will be measured, and the IC50 and Ki values can be determined.

Theoretical Comparative Analysis and Expected Outcomes

Based on established SAR principles, we can hypothesize the potential impact of the ortho-, meta-, and para-tolyl substitutions on the activity of β-alanine.

Compound Substitution Position Expected Steric Hindrance Expected Electronic Effect Hypothesized GABA Receptor Affinity Hypothesized Carnosine Synthase Interaction
Ortho-tolyl β-alanine OrthoHighElectron-donatingPotentially reduced affinity due to steric clash with the receptor binding pocket.Likely a poor substrate or a weak inhibitor due to steric hindrance preventing optimal binding to the enzyme's active site.
Meta-tolyl β-alanine MetaModerateElectron-donatingMay exhibit moderate to good affinity, as the steric bulk is positioned away from the direct interaction axis.Could be a substrate or a moderate inhibitor, depending on the active site's tolerance for substitution at this position.
Para-tolyl β-alanine ParaLowElectron-donatingPotentially the most potent analog, as the methyl group is positioned to maximize beneficial hydrophobic interactions without causing steric hindrance.May act as a substrate, potentially with altered kinetics compared to β-alanine, or a competitive inhibitor.

Diagram of the Hypothesized Structure-Activity Relationship

SAR_Hypothesis cluster_substituents Tolyl Substituents cluster_properties Molecular Properties cluster_activity Predicted Biological Activity ortho Ortho-tolyl steric Steric Hindrance ortho->steric High electronic Electronic Effects ortho->electronic Electron-donating meta Meta-tolyl meta->steric Moderate meta->electronic Electron-donating para Para-tolyl para->steric Low para->electronic Electron-donating gaba GABA Receptor Affinity steric->gaba Influences Binding carnosine Carnosine Synthase Interaction steric->carnosine Affects Substrate/Inhibitor Potential electronic->gaba Modulates Interaction electronic->carnosine Modulates Interaction

Caption: Hypothesized influence of tolyl substitution on β-alanine activity.

Workflow for the Proposed Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Interpretation start Start: Tolyl Bromides grignard Grignard Reagent Formation start->grignard addition Conjugate Addition grignard->addition purify1 Purification addition->purify1 deprotect Deprotection purify1->deprotect purify2 Final Purification deprotect->purify2 characterize Structural Characterization (NMR, MS) purify2->characterize gaba_assay GABA Receptor Binding Assay characterize->gaba_assay carnosine_assay Carnosine Synthase Activity Assay characterize->carnosine_assay ic50 Determine IC50/Ki Values gaba_assay->ic50 carnosine_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar conclusion Comparative Analysis Conclusion sar->conclusion

Caption: Proposed workflow for synthesis and evaluation of tolyl-β-alanine analogs.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous framework for the comparative analysis of ortho-, meta-, and para-tolyl substituted β-alanine analogs. While direct experimental data is currently unavailable, the proposed synthetic and biological evaluation protocols provide a clear roadmap for future research in this area. The theoretical analysis, grounded in established principles of medicinal chemistry, suggests that the para-substituted analog holds the most promise for potent biological activity due to a favorable combination of low steric hindrance and beneficial electronic effects.

The execution of the proposed experimental plan would provide invaluable empirical data to validate or refine these hypotheses. Such data would not only elucidate the specific SAR of tolyl-substituted β-alanines but also contribute to the broader understanding of how positional isomerism can be leveraged in rational drug design. Future studies could expand upon this framework to include a wider range of substituents on the phenyl ring, exploring the effects of varying electronic properties and steric bulk to further optimize the activity of novel β-alanine derivatives.

References

  • GABAA Receptor Binding Assay Protocol. PDSP. [Link]
  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346-9356. [Link]
  • Chemistry Steps. Ortho, Para, Meta. [Link]
  • Weaver, D. F., & Lanteigne, M. (2019). Inhibition of Pantothenate Synthetase by Analogs of β-Alanine Precursor Ineffective as an Antibacterial Strategy.
  • Master Organic Chemistry. (2018, January 29).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
  • Chemistry LibreTexts. (2024, December 29). 1.
  • Yusubov, M. S., & Zhdankin, V. V. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
  • Hoffman, J. R., & Falvo, M. J. (2004). Beta-alanine and the hormonal response to exercise. International journal of sport nutrition and exercise metabolism, 14(6), 690–703.
  • Sale, C., Saunders, B., & Harris, R. C. (2010). Effect of beta-alanine supplementation on muscle carnosine concentrations and exercise performance. Amino acids, 39(2), 321–333.
  • Hobson, R. M., Saunders, B., Ball, G., Harris, R. C., & Sale, C. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino acids, 43(1), 25–37. [Link]
  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1).
  • Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803–1845.
  • Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha, A. H., Jr (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicine and science in sports and exercise, 42(6), 1162–1173.

Sources

A Senior Application Scientist's Guide to the Precise Determination of Enantiomeric Excess for (R)-3-(m-Tolyl)-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the accurate determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental necessity that dictates the therapeutic efficacy and safety of a drug candidate. For a molecule like (R)-3-(m-Tolyl)-β-alanine, a chiral building block with significant potential in medicinal chemistry, ensuring its enantiopurity is paramount. This guide provides an in-depth comparison of two robust analytical techniques for evaluating the enantiomeric excess of synthesized (R)-3-(m-Tolyl)-β-alanine: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of hands-on experience to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Method 1: High-Performance Liquid Chromatography (HPLC) for Direct Enantiomeric Resolution

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers due to its high resolution and robustness.[1][2] The primary approach involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.[1]

The Rationale for a Macrocyclic Glycopeptide CSP

For polar and ionic compounds like β-amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[3][4] Unlike many polysaccharide-based CSPs that require non-polar solvents, teicoplanin-based columns are compatible with a wider range of mobile phases, including aqueous systems, which is advantageous for the solubility of underivatized amino acids.[3] This direct analysis approach is often preferred as it eliminates the need for derivatization, which can introduce potential impurities or the risk of racemization.[3]

Experimental Protocol: Direct Chiral HPLC

Objective: To achieve baseline separation of (R)- and (S)-3-(m-Tolyl)-β-alanine to accurately determine the enantiomeric excess.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)

  • Mobile Phase: Methanol, Water (HPLC grade), Formic Acid

  • Sample: Synthesized (R)-3-(m-Tolyl)-β-alanine, Racemic 3-(m-Tolyl)-β-alanine (for method development)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water with a small amount of formic acid (e.g., 70:30:0.02 v/v/v, methanol:water:formic acid). The formic acid helps to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Sample Preparation: Dissolve a small amount of the synthesized (R)-3-(m-Tolyl)-β-alanine in the mobile phase to a concentration of approximately 0.5 mg/mL. Prepare a similar solution of the racemic standard.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm or 254 nm, depending on the chromophore).

  • Method Development (using racemic standard):

    • Inject 10 µL of the racemic 3-(m-Tolyl)-β-alanine solution.

    • Monitor the chromatogram for the separation of two peaks corresponding to the (R) and (S) enantiomers.

    • Optimize the mobile phase composition (e.g., by varying the methanol/water ratio) to achieve baseline resolution (Rs > 1.5). A "U-shaped" retention profile with varying organic modifier concentration is common on teicoplanin CSPs, so exploring a range of compositions is crucial.[3]

  • Sample Analysis:

    • Once the method is optimized, inject 10 µL of the synthesized (R)-3-(m-Tolyl)-β-alanine solution.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of an enantiomerically enriched sample (if available) or by comparing to the racemic standard.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Workflow Diagram: Direct Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., MeOH/H2O/Formic Acid) equilibrate Equilibrate Chiral Column prep_mobile->equilibrate prep_sample Prepare Sample Solution (0.5 mg/mL in mobile phase) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep_cda Prepare CDA Solution ((R)-BINOL + 2-FPBA in CDCl3) derivatize Add Analyte to CDA Solution (Formation of Diastereomers) prep_cda->derivatize transfer Transfer to NMR Tube derivatize->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for NMR-based enantiomeric excess determination.

Comparative Analysis: Chiral HPLC vs. NMR Spectroscopy

The choice between Chiral HPLC and NMR spectroscopy for determining enantiomeric excess depends on several factors, including available instrumentation, sample amount, required precision, and the stage of the drug development process.

FeatureChiral HPLC (Direct Method)NMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a chiral stationary phase.Chemical conversion to diastereomers with distinct NMR signals.
Resolution Often provides baseline separation, leading to high accuracy. [1]Dependent on the CDA and the magnetic field strength; may have signal overlap. [1]
Sensitivity High, suitable for trace-level impurity detection.Lower sensitivity, requires more sample (typically >1 mg).
Sample Prep Minimal; dissolve and inject. [3]Involves a chemical reaction; CDA must be enantiomerically pure. [1]
Instrumentation Requires a dedicated HPLC system with a specialized and often costly chiral column. [1]Requires a high-field NMR spectrometer.
Method Dev. Can be time-consuming to find the right column and mobile phase combination.Requires screening of CDAs and optimization of reaction conditions.
Quantification Based on the ratio of peak areas.Based on the ratio of signal integrations.
Key Advantage High accuracy and precision for purity testing.Rapid analysis once the method is established; provides structural information.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy are powerful and reliable methods for determining the enantiomeric excess of synthesized (R)-3-(m-Tolyl)-β-alanine.

  • Chiral HPLC is the recommended primary method for routine quality control and for the precise quantification of high enantiomeric purities (>99% ee). Its high resolution and sensitivity make it the gold standard for detecting even small amounts of the undesired enantiomer.

  • NMR with a Chiral Derivatizing Agent serves as an excellent orthogonal method for validation and confirmation. It is also a valuable tool for rapid screening during reaction optimization, especially if a suitable chiral HPLC method has not yet been developed. The absolute purity of the chiral derivatizing agent is critical for accurate results.

For researchers and drug development professionals, a comprehensive approach that leverages the strengths of both techniques provides the highest level of confidence in the enantiopurity of (R)-3-(m-Tolyl)-β-alanine, ensuring the integrity and quality of the final active pharmaceutical ingredient.

References

  • 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. ACS Publications.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar.
  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. PubMed.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. ResearchGate.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science (RSC Publishing).
  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands.
  • [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. PubMed.

Sources

A Comparative Guide to Assessing the Impact of (r)-3-(m-Tolyl)-beta-alanine on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Modulating Peptide-Protein Interactions

Peptide-protein interactions (PPIs) are fundamental to nearly all cellular processes, governing signal transduction, enzyme function, and protein trafficking.[1][2] The dysregulation of these interactions is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3][4][5] Consequently, the development of molecules that can modulate PPIs represents a significant frontier in modern drug discovery.[1] While therapeutic peptides have shown promise, their application can be limited by poor cell permeability and susceptibility to proteolytic degradation.[6] This has spurred interest in small molecules and non-natural amino acids, such as β-amino acid derivatives, which can mimic the structural motifs of peptides while offering improved pharmacokinetic properties.[6][7]

This guide introduces (r)-3-(m-Tolyl)-beta-alanine , a modified β-amino acid with potential applications in proteomics research, as a candidate for modulating PPIs.[8][9] Due to the limited publicly available data on its biological activity, this document serves as a comprehensive experimental framework for researchers to assess its impact on a critical peptide-protein interaction. We will provide a detailed, side-by-side comparison of methodologies and expected data outputs for this compound against a known small molecule inhibitor and a negative control.

A Model System for Investigation: The p53-MDM2 Interaction

To robustly evaluate the potential of this compound as a PPI modulator, a well-characterized and therapeutically relevant model system is essential. The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2) , is an ideal choice.[3][10][11][12][13]

  • p53: Often termed the "guardian of the genome," p53 is a transcription factor that responds to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis.[13]

  • MDM2: This E3 ubiquitin ligase binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][11]

In many cancers where p53 is not mutated, its tumor-suppressive function is abrogated by the overexpression of MDM2.[3][11][12] Therefore, small molecules that can disrupt the p53-MDM2 interaction are of significant therapeutic interest as they can reactivate p53 and induce apoptosis in cancer cells.[3][10][11][12][13]

Comparative Compounds for this Study

Our investigation will compare the effects of three compounds on the p53-MDM2 interaction:

  • This compound: The novel compound under investigation. Its structural features, including the tolyl group, may facilitate interactions with hydrophobic pockets on the surface of MDM2.

  • SMI-1 (Hypothetical Small Molecule Inhibitor): A representative potent, non-peptide small molecule inhibitor of the p53-MDM2 interaction, serving as a positive control. This allows for a benchmark of high-affinity binding and potent disruption.

  • β-alanine: The parent amino acid of our test compound, serving as a negative/baseline control to determine if the tolyl modification is crucial for any observed activity.[14][15]

Experimental Workflow for Comparative Analysis

A multi-faceted approach employing complementary biophysical techniques is crucial for a thorough assessment. We will utilize Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence Polarization (FP) assay to obtain a comprehensive understanding of the binding kinetics, thermodynamics, and inhibitory potential of each compound.

Surface Plasmon Resonance (SPR) Analysis: Kinetics of Interaction

SPR is a label-free technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of binding kinetics (k_a and k_d) and affinity (K_D).[16]

  • Immobilization: High-purity recombinant human MDM2 protein is immobilized on a CM5 sensor chip via amine coupling. A reference flow cell is prepared with activation and deactivation steps but without protein immobilization to allow for background subtraction.

  • Analyte Preparation: A synthetic peptide corresponding to the N-terminal region of p53 (p53_pep) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The p53_pep solutions are injected over the MDM2 and reference surfaces at a constant flow rate. Association is monitored, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: The sensor surface is regenerated between injections with a low pH glycine solution to remove bound p53_pep.

  • Inhibition Assay: To assess the inhibitory potential of our test compounds, a fixed, subsaturating concentration of p53_pep is pre-incubated with varying concentrations of this compound, SMI-1, or β-alanine before injection over the MDM2 surface.

CompoundAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
p53_pep 2.5 x 10⁵1.0 x 10⁻³4.0
This compound 1.2 x 10⁴2.4 x 10⁻²2000 (2 µM)
SMI-1 (Positive Control) 5.0 x 10⁵5.0 x 10⁻⁴1.0
β-alanine (Negative Control) No Binding DetectedNo Binding DetectedNo Binding Detected

Note: Data presented are hypothetical and for illustrative purposes.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_data Data Output MDM2 MDM2 Protein immobilize Immobilize MDM2 on Sensor Chip MDM2->immobilize p53_pep p53 Peptide inject_pep Inject p53 Peptide (Kinetics) p53_pep->inject_pep inject_comp Inject p53 Peptide + Compound (Inhibition) p53_pep->inject_comp compounds Test Compounds compounds->inject_comp immobilize->inject_pep regenerate Regenerate Surface inject_pep->regenerate kinetics ka, kd inject_pep->kinetics inject_comp->regenerate affinity KD inject_comp->affinity regenerate->inject_comp kinetics->affinity

Caption: Workflow for SPR analysis of p53-MDM2 interaction and its inhibition.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][17][18]

  • Sample Preparation: Recombinant MDM2 protein is placed in the sample cell of the calorimeter. The test compounds (this compound, SMI-1, or β-alanine) are loaded into the injection syringe at a higher concentration. All samples are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

  • Titration: A series of small, precise injections of the compound from the syringe are made into the MDM2 solution in the cell.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

CompoundBinding Affinity (K_D) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Stoichiometry (n)
This compound 1.8-4.5-3.21.1
SMI-1 (Positive Control) 0.002-8.2-2.50.98
β-alanine (Negative Control) No Heat Change DetectedN/AN/AN/A

Note: Data presented are hypothetical and for illustrative purposes.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Titration cluster_data Data Output MDM2_cell MDM2 in Sample Cell titrate Inject Compound into MDM2 MDM2_cell->titrate Compound_syr Compound in Syringe Compound_syr->titrate measure_heat Measure Heat Change titrate->measure_heat thermo KD, ΔH, -TΔS, n measure_heat->thermo

Caption: Workflow for ITC analysis of compound binding to MDM2.

Fluorescence Polarization (FP) Competition Assay: High-Throughput Inhibition

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][19][20] It is well-suited for high-throughput screening of inhibitors in a competition format.[20]

  • Reagent Preparation: A fluorescently labeled p53 peptide (e.g., FITC-p53_pep) is synthesized. A binding buffer is optimized for the assay.

  • Assay Setup: In a multi-well plate, a fixed concentration of MDM2 and FITC-p53_pep are added to each well. These concentrations are chosen to yield a stable, high polarization signal.

  • Compound Addition: Serial dilutions of the test compounds (this compound, SMI-1, or β-alanine) are added to the wells.

  • Incubation and Measurement: The plate is incubated to allow the binding to reach equilibrium. The fluorescence polarization is then measured using a plate reader.

  • Data Analysis: The FP signal is plotted against the logarithm of the inhibitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound fluorescent peptide).

CompoundIC₅₀ (µM)
This compound 5.5
SMI-1 (Positive Control) 0.015
β-alanine (Negative Control) > 1000

Note: Data presented are hypothetical and for illustrative purposes.

FP_Assay_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_data Data Output MDM2_FP MDM2 Protein mix Mix MDM2, FITC-p53, and Compound MDM2_FP->mix FITC_p53 FITC-p53 Peptide FITC_p53->mix Compounds_FP Test Compounds Compounds_FP->mix incubate Incubate to Equilibrium mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp IC50 IC₅₀ Value read_fp->IC50

Caption: Workflow for the FP-based p53-MDM2 competition assay.

Interpreting the Comparative Data: A Cohesive Picture

By integrating the data from these three techniques, a comprehensive profile of this compound's effect on the p53-MDM2 interaction can be established:

  • Binding Affinity: The K_D values from SPR and ITC, along with the IC₅₀ from the FP assay, will provide a clear measure of the compound's affinity for MDM2. In our hypothetical data, this compound shows micromolar affinity, which is significantly weaker than the nanomolar affinity of the positive control (SMI-1), but demonstrates a clear interaction not seen with the negative control (β-alanine).

  • Binding Kinetics: SPR data will reveal the dynamics of the interaction. A fast association rate (k_a) and a slow dissociation rate (k_d) are characteristic of potent inhibitors. Our hypothetical data suggests that this compound has a faster dissociation rate than the positive control, consistent with its lower affinity.

  • Thermodynamic Drivers: ITC will elucidate the forces driving the binding. A negative enthalpy change (ΔH) indicates favorable bond formation, while a favorable entropy change (-TΔS) suggests that the binding is driven by the release of ordered solvent molecules (hydrophobic effect). The hypothetical data suggests the binding of this compound is enthalpy-driven.

  • Mechanism of Inhibition: The FP competition assay directly confirms that this compound can displace the p53 peptide from MDM2, indicating it is a competitive inhibitor.

Proposed Mechanism of Action

Based on the hypothetical data, this compound acts as a competitive inhibitor of the p53-MDM2 interaction. The tolyl group likely engages with a hydrophobic pocket on the MDM2 surface that is critical for binding to p53, thereby preventing the association of the two proteins.

Mechanism_of_Action cluster_normal Normal Interaction cluster_inhibition Inhibition by this compound p53 p53 Peptide MDM2_1 MDM2 p53->MDM2_1 Binding & Degradation Compound (r)-3-(m-Tolyl)- beta-alanine MDM2_2 MDM2 Compound->MDM2_2 Competitive Binding p53_free Active p53 MDM2_2->p53_free Binding Blocked

Caption: Proposed mechanism of p53-MDM2 inhibition by this compound.

Conclusion

While direct evidence of this compound's impact on peptide-protein interactions is currently lacking in published literature, this guide provides a robust, scientifically-grounded framework for its evaluation. By employing a multi-pronged biophysical approach and comparing its performance against well-defined controls, researchers can effectively determine its affinity, kinetics, thermodynamics, and mechanism of action. The hypothetical data presented herein suggests that this compound could serve as a lead compound for the development of more potent PPI inhibitors. This structured approach not only enables a thorough characterization of novel chemical entities but also provides valuable insights for structure-activity relationship studies to guide future drug design efforts.

References

  • Burgess, A., Chia, K. M., Haupt, S., Haupt, Y., Lim, E., Phesse, T., & Waring, P. (2016). Clinical Overview of MDM2/X-Targeted Therapies. Frontiers in Oncology, 6.
  • Chen, J. (2016).
  • Vassilev, L. T. (2007). MDM2 inhibitors for cancer therapy. Trends in Molecular Medicine, 13(1), 23-31.
  • Hoe, K. K., Verma, C. S., & Lane, D. P. (2014). Drugging the p53 pathway: understanding the past to predict the future. Expert Opinion on Drug Discovery, 9(2), 155-169.
  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241.
  • Bcl-2 family protein interactions and drug targeting inhibition of anti-apoptotic Bcl-2 family proteins. (n.d.). ResearchGate.
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49-63.
  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Inhibition of α-helix-mediated protein-protein interactions using designed molecules.
  • Kritzer, J. A. (2012). β-Peptides as inhibitors of protein-protein interactions. Future Medicinal Chemistry, 4(12), 1589-1592.
  • What are BCL2 gene inhibitors and how do they work? (2024). Patsnap Synapse.
  • Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. (2019). Theranostics, 9(25), 7648-7660.
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre.
  • Generative Models for Peptide Design: Discovering Calcineurin Protein-protein Interactions Disruptors. (2023). CBIRT.
  • In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. (2023). PNAS Nexus, 2(10).
  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021). Frontiers in Molecular Biosciences, 8.
  • Modeling Peptide–Protein Interactions. (n.d.). ResearchGate.
  • Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. (2020). The Journal of Physical Chemistry B, 124(30), 6529-6537.
  • Massively parallel discovery of peptides to inhibit cellular protein interactions. (2024). YouTube.
  • This compound | 748128-33-8. (n.d.). Next Peptide.
  • β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. (n.d.). ResearchGate.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). University of Bristol.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Mapping, Structure and Modulation of PPI. (n.d.). ResearchGate.
  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. (2023). Molecules, 28(22).
  • β-Alanine. (n.d.). Wikipedia.
  • [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography]. (1998). Yao Xue Xue Bao, 33(11), 856-861.
  • Beta-Alanine. (n.d.). PubChem.
  • Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. (2018).
  • Beta-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides results in highly potent delta opioid antagonists. (2007). Journal of Medicinal Chemistry, 50(2), 328-333.
  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). Nutrients, 13(9).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-3-(m-Tolyl)-beta-alanine, a compound utilized in proteomics research and drug development.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment, minimizing environmental impact, and complying with institutional and regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper waste characterization and segregation are the initial, critical steps in a compliant disposal workflow. All personnel must be trained to identify and separate different waste streams to prevent accidental mixing of incompatible chemicals and to ensure that waste is disposed of through the correct channels.

This compound waste should be categorized as follows:

  • Unused or Expired Solid Compound: Pure, solid this compound that is no longer required.

  • Aqueous Solutions: Solutions where this compound has been dissolved in water or other aqueous buffers.

  • Contaminated Solid Waste: Disposable items such as gloves, weighing boats, paper towels, and pipette tips that have come into contact with the compound.

  • Contaminated Labware: Reusable glassware or other laboratory equipment that has been in contact with this compound.

  • Empty Containers: Original containers that held the compound.

A critical aspect of segregation is avoiding the co-mingling of incompatible chemicals. Beta-alanine is known to be incompatible with strong oxidizing agents.[2][4] Therefore, this compound waste should never be combined with waste containing such materials.

Disposal Procedures: A Step-by-Step Approach

The following table summarizes the recommended disposal procedures for each category of this compound waste. These are general guidelines and may need to be adapted to your specific institutional protocols.

Waste CategoryDisposal ProcedureKey Considerations
Unused or Expired Solid Compound Dispose of as non-hazardous solid chemical waste.Must be placed in a clearly labeled, sealed container. Do not dispose of in regular laboratory trash to avoid accidental exposure to custodial staff.[6]
Aqueous Solutions For small quantities of dilute, neutral pH solutions, drain disposal with copious amounts of water may be permissible.[2][7]Crucially, always seek prior approval from your institution's EHS department before any drain disposal. [6] Solutions containing other hazardous materials must be treated as hazardous liquid waste.
Contaminated Solid Waste Place in a designated, labeled container for non-hazardous solid chemical waste.Double-bagging in clear plastic bags before placement in the final waste container is a recommended best practice.
Contaminated Labware Decontaminate by washing thoroughly with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary), and then with soap and water.The initial rinsate may need to be collected and disposed of as chemical waste, depending on the concentration of the contaminant.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove the label and dispose of the container in the regular trash or recycling, as per institutional policy.[8]For containers that held acutely hazardous waste (P-listed), the triple rinse procedure is mandatory, and the rinsate must be managed as hazardous waste.[8] While this compound is not expected to be P-listed, this is a critical general practice.
Spill Management Protocol

In the event of a spill involving this compound, the following steps should be taken:

  • Restrict Access: Secure the area to prevent further contamination and exposure.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills of the solid, respiratory protection may be necessary to avoid inhalation of dust.[4][9]

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or vacuum the solid material and place it in a labeled container for disposal. Avoid generating dust.

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as chemical waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_disposal Disposal Path start Generate this compound Waste char Characterize Waste Stream start->char solid Solid Waste (Unused compound, contaminated items) char->solid liquid Aqueous Solution char->liquid labware Contaminated Labware char->labware container Empty Container char->container solid_disp Package, label, and transfer to EHS for non-hazardous solid waste disposal solid->solid_disp liquid_disp Consult EHS for drain disposal approval. If not approved, treat as chemical waste. liquid->liquid_disp labware_disp Decontaminate and reuse/dispose of as normal lab glass. labware->labware_disp container_disp Triple rinse, deface label, and dispose of in regular trash/recycling. container->container_disp

Caption: Disposal workflow for this compound waste.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine.
  • Valudor Products. (n.d.). Safety Data Sheet: beta-alanine.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Scungio, D. J. (2019, June). Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemExper. (n.d.). 3-(M-Tolyl)-Dl-Beta-Alanine - Free SDS search.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • Capot Chemical. (2013, September 11). MSDS of (R)-3-(3-nitrophenyl)-beta-alanine.

Sources

A Researcher's Guide to the Safe Handling of (r)-3-(m-Tolyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(r)-3-(m-Tolyl)-beta-alanine is a solid, likely a powder, and should be handled with care to avoid dust formation and inhalation.[1][2] Based on data for similar compounds, potential hazards include skin, eye, and respiratory irritation.[3][4] Ingestion may be harmful.[5] A thorough risk assessment should be conducted before any handling of this compound.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.[7]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[3][7]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities of the powder.[3][7]
Body Laboratory coatA standard, fully-buttoned lab coat is required to protect against skin contact.[7]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A formal risk assessment should determine the specific type of respirator needed.[3][7]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Access Safety Data Sheets: Before beginning work, ensure that an SDS for a similar compound, such as beta-alanine or 3-(m-tolyl)-DL-beta-alanine, is readily accessible.[7][9]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and fully functional.[7]

  • Work in a Controlled Environment: All handling of this compound powder should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust generation.[7][8]

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical for ensuring complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence cluster_handling Safe Handling start Start lab_coat 1. Don Lab Coat start->lab_coat Begin PPE Donning respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles & Face Shield respirator->goggles gloves 4. Don Gloves goggles->gloves proceed Proceed with Chemical Handling gloves->proceed Ready for Handling

Caption: PPE Donning Workflow

Handling the Compound
  • Carefully handle the substance to avoid creating dust.[7]

  • Use appropriate tools, such as a spatula, for transfers.[3]

  • Keep the container tightly closed when not in use.[8]

  • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7][8]

After Handling
  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[7][8]

  • Remove and decontaminate PPE in the reverse order of donning.

  • Contaminated clothing should be removed immediately and washed before reuse.[7][8]

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, swift and correct action is paramount.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.[8][10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8][10]

Disposal Plan: Responsible Waste Management

All waste materials, including used PPE and any material contaminated with this compound, must be disposed of in accordance with local, state, and federal regulations.

  • Segregation: Collect all contaminated materials in a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Documentation: Maintain a record of the disposed waste, including the chemical name and quantity.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Benchchem. (n.d.). Comprehensive Safety Protocol for Handling Aminoadipic Acid.
  • Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids.
  • Chemwatch. (2014, October 16). 3-(M-Tolyl)-Dl-Beta-Alanine Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • BulkInside. (2025, January 31).
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Cole-Parmer. (n.d.).
  • AAPPTec, LLC. (n.d.).
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Nanjing Chemical M
  • Environmental Health and Safety, University of Minnesota. (n.d.).
  • ScienceLab.com. (2005, October 9).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.